N-Mal-N-bis(PEG2-NHS ester)
Description
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethyl-[3-(2,5-dioxopyrrol-1-yl)propanoyl]amino]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N4O15/c34-21(7-10-31-22(35)1-2-23(31)36)30(11-15-45-19-17-43-13-8-28(41)47-32-24(37)3-4-25(32)38)12-16-46-20-18-44-14-9-29(42)48-33-26(39)5-6-27(33)40/h1-2H,3-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFSJZLGALHIEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCN(CCOCCOCCC(=O)ON2C(=O)CCC2=O)C(=O)CCN3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N4O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to N-Mal-N-bis(PEG2-NHS ester): A Heterobifunctional Crosslinker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, applications, and methodologies associated with N-Mal-N-bis(PEG2-NHS ester), a key reagent in the field of bioconjugation. Designed for professionals in research and drug development, this document delves into the molecule's structure, reactivity, and its role in creating complex biomolecular architectures, such as antibody-drug conjugates (ADCs) and other functionalized proteins.
Core Chemical Identity of N-Mal-N-bis(PEG2-NHS ester)
N-Mal-N-bis(PEG2-NHS ester) is a branched, heterobifunctional crosslinker featuring a central maleimide (B117702) group and two terminal N-hydroxysuccinimide (NHS) esters, interconnected by two polyethylene (B3416737) glycol (PEG) spacers.[1][2] This unique architecture allows for a sequential or one-pot, two-step conjugation strategy, enabling the precise linkage of sulfhydryl-containing molecules to amine-containing molecules.[3]
The maleimide group exhibits high specificity for sulfhydryl (thiol) groups, typically found in cysteine residues of proteins, forming a stable thioether bond.[1] Concurrently, the two NHS esters are highly reactive towards primary amines, such as the lysine (B10760008) residues on the surface of proteins or amine-modified oligonucleotides, resulting in the formation of stable amide bonds.[1][4] The PEG spacers enhance the solubility of the crosslinker and the resulting conjugate in aqueous buffers and can reduce the potential for aggregation.
A detailed summary of its chemical and physical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Chemical Name | bis(2,5-dioxopyrrolidin-1-yl) 10-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoyl)-4,7,13,16-tetraoxa-10-azanonadecanedioate | [2] |
| CAS Number | 2182601-73-4 | [1][2] |
| Molecular Formula | C₂₉H₃₈N₄O₁₅ | [2][5] |
| Molecular Weight | 682.64 g/mol | [2] |
| Purity | Typically >95% | [1] |
| Solubility | Soluble in organic solvents such as DMSO and DMF | [1] |
| Storage Conditions | Store at -20°C with desiccant, protect from moisture. | [1] |
Strategic Applications in Bioconjugation and Drug Development
The distinct reactivity of N-Mal-N-bis(PEG2-NHS ester) makes it a versatile tool for a variety of advanced bioconjugation applications. Its primary utility lies in its ability to link two different molecules with high specificity, which is particularly advantageous in the development of targeted therapeutics and diagnostic agents.
Key applications include:
-
Antibody-Drug Conjugates (ADCs): This crosslinker is well-suited for the construction of ADCs, where a potent cytotoxic drug (payload) is attached to a monoclonal antibody that targets a specific tumor antigen. The NHS esters can react with the antibody, and the maleimide group can react with a thiol-containing payload or a linker-payload construct. The branched nature of this crosslinker allows for the potential attachment of two payload molecules per conjugation site on the antibody, thereby increasing the drug-to-antibody ratio (DAR).
-
PROTACs (Proteolysis Targeting Chimeras): N-Mal-N-bis(PEG2-NHS ester) can be employed as a PEG-based linker in the synthesis of PROTACs. These molecules are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein.
-
Protein-Protein Conjugation: The crosslinker facilitates the creation of defined protein-protein conjugates for various research purposes, such as in immunoassays or to study protein-protein interactions.
-
Surface Modification: Biomolecules can be tethered to surfaces that have been functionalized with either amine or thiol groups for applications in biosensors and other diagnostic platforms.
-
PEGylation: While this molecule is a crosslinker, its PEG components contribute to the overall PEGylation of the resulting conjugate, which can improve pharmacokinetic properties.
Detailed Experimental Protocol: Two-Step Protein-Protein Conjugation
This section provides a detailed, representative protocol for the two-step conjugation of an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing protein (Protein-SH) using N-Mal-N-bis(PEG2-NHS ester).
Materials:
-
N-Mal-N-bis(PEG2-NHS ester)
-
Protein-NH₂ (e.g., an antibody)
-
Protein-SH (e.g., a cysteine-containing protein or peptide)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Desalting columns
-
Quenching Reagent (e.g., Tris or glycine (B1666218) solution)
Procedure:
Step 1: Reaction of N-Mal-N-bis(PEG2-NHS ester) with Protein-NH₂
-
Preparation of Reagents:
-
Equilibrate the vial of N-Mal-N-bis(PEG2-NHS ester) to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the crosslinker (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use. Do not store the stock solution.
-
Prepare a solution of Protein-NH₂ (e.g., 1-5 mg/mL) in the Reaction Buffer. Ensure the buffer is free of primary amines.
-
-
Conjugation Reaction (NHS Ester to Amine):
-
Add a 10- to 20-fold molar excess of the dissolved N-Mal-N-bis(PEG2-NHS ester) to the Protein-NH₂ solution. The final concentration of the organic solvent should be less than 10% to maintain protein stability.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
-
Removal of Excess Crosslinker:
-
Remove the unreacted N-Mal-N-bis(PEG2-NHS ester) using a desalting column equilibrated with the Reaction Buffer. This step is crucial to prevent unwanted crosslinking in the subsequent step.
-
Step 2: Reaction of Maleimide-Activated Protein with Protein-SH
-
Conjugation Reaction (Maleimide to Sulfhydryl):
-
Immediately add the Protein-SH to the purified maleimide-activated Protein-NH₂. The molar ratio of the two proteins should be optimized based on the desired final conjugate.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of Unreacted Maleimides (Optional):
-
To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to the reaction mixture.
-
-
Purification of the Final Conjugate:
-
Purify the final protein-protein conjugate using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or affinity chromatography, to separate the conjugate from unreacted proteins.
-
-
Characterization:
-
Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and determine the conjugation ratio.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the two-step conjugation protocol described above.
References
An In-depth Technical Guide on the Mechanism of Action of N-Mal-N-bis(PEG2-NHS ester)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action for the heterotrifunctional crosslinker, N-Mal-N-bis(PEG2-NHS ester). It details the chemical reactions, optimal conditions, and experimental considerations for its use in bioconjugation, particularly in the fields of drug delivery and proteomics.
Introduction to N-Mal-N-bis(PEG2-NHS ester)
N-Mal-N-bis(PEG2-NHS ester) is a branched polyethylene (B3416737) glycol (PEG) derivative featuring three distinct reactive termini: one maleimide (B117702) group and two N-hydroxysuccinimide (NHS) esters.[1][2] This unique architecture allows for the covalent linkage of molecules containing thiol groups (such as cysteine residues in proteins) to molecules bearing primary amines (like lysine (B10760008) residues or N-termini of proteins).[2][3] The polyethylene glycol (PEG₂) spacers enhance the solubility of the crosslinker and the resulting conjugate in aqueous environments. This crosslinker is particularly valuable in constructing complex bioconjugates, such as antibody-drug conjugates (ADCs), where precise control over linkage chemistry is paramount.[4]
Core Mechanism of Action
The utility of N-Mal-N-bis(PEG2-NHS ester) lies in the distinct and highly specific reactions of its functional groups. This allows for a controlled, often sequential, conjugation strategy.[5][6]
The maleimide group reacts with sulfhydryl (thiol) groups via a Michael addition mechanism.[4][7] This reaction is highly specific for thiols, especially within the pH range of 6.5 to 7.5.[4][8]
-
Mechanism: The thiol acts as a nucleophile, attacking one of the carbon atoms of the maleimide's double bond. This leads to the formation of a stable thioether bond.[7][]
-
Reaction Specificity: At a pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines.[4][8] However, at pH levels above 7.5, the maleimide group can exhibit competitive reactions with primary amines.[8]
-
Stability Considerations: While the thioether bond is generally stable, it can undergo a retro-Michael reaction, especially in the presence of other thiols.[10][11] This can lead to deconjugation. Strategies to mitigate this include hydrolysis of the succinimide (B58015) ring to a more stable ring-opened structure.[11][12]
The two NHS ester groups react with primary amines through nucleophilic acyl substitution to form stable amide bonds.[13][14][15]
-
Mechanism: The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide (NHS) as a byproduct.[13][15]
-
pH Dependency: This reaction is highly pH-dependent. The optimal pH range is typically between 7.2 and 8.5.[13][16][17] Below this range, the amine group is protonated and less nucleophilic, slowing the reaction.[16][18] Above this range, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired aminolysis.[13][16][19]
-
Hydrolysis: The hydrolysis of the NHS ester is a critical competing reaction. At pH 7.0 and 0°C, the half-life of an NHS ester is around 4-5 hours, which decreases to just 10 minutes at pH 8.6 and 4°C.[13][20] Therefore, NHS ester reagents should be prepared fresh and used promptly.
Quantitative Data for Conjugation Reactions
The efficiency and specificity of conjugations using N-Mal-N-bis(PEG2-NHS ester) are governed by several key parameters, which are summarized below.
Table 1: Optimal Reaction Conditions for Functional Groups
| Functional Group | Target Group | Reaction Type | Optimal pH Range | Recommended Buffers | Incompatible Buffers |
| Maleimide | Thiol (-SH) | Michael Addition | 6.5 - 7.5[4][8] | Phosphate (B84403), HEPES[21][22] | Buffers containing thiols (e.g., DTT)[22] |
| NHS Ester | Primary Amine (-NH₂) | Acylation | 7.2 - 8.5[13] | Phosphate, Bicarbonate, Borate[13][16] | Buffers containing primary amines (e.g., Tris)[13][16] |
Table 2: Stability and Kinetics of NHS Esters and Maleimide-Thiol Adducts
| Parameter | NHS Ester | Maleimide-Thiol Adduct |
| Competing Reaction | Hydrolysis in aqueous solution[13] | Retro-Michael reaction (thiol exchange)[10] |
| Half-life of Hydrolysis | ~4-5 hours at pH 7.0, 0°C[13] | Stable under typical physiological conditions, but can be reversible.[10] |
| ~10 minutes at pH 8.6, 4°C[13][20] | Ring-opened hydrolyzed form is highly stable.[12] | |
| Reaction Rate | Rapid at optimal pH[14] | Very rapid at optimal pH, approximately 1000x faster than reaction with amines at neutral pH.[4][8] |
Experimental Protocols
A successful conjugation strategy using a heterotrifunctional linker like N-Mal-N-bis(PEG2-NHS ester) typically involves a two-step sequential process to avoid self-conjugation or polymerization.[23][24]
This protocol outlines the general steps for conjugating a thiol-containing molecule (Molecule A) to an amine-containing molecule (Molecule B).
Step 1: Reaction of NHS Esters with Molecule B (Amine-containing)
-
Buffer Preparation: Prepare an amine-free buffer such as 0.1 M sodium phosphate or 0.1 M sodium bicarbonate with a pH of 8.3-8.5.[16][19]
-
Molecule B Preparation: Dissolve Molecule B in the reaction buffer at a concentration of 1-10 mg/mL.[18]
-
Crosslinker Preparation: Immediately before use, dissolve the N-Mal-N-bis(PEG2-NHS ester) in a dry, water-miscible organic solvent like DMSO or DMF.[16][19]
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved crosslinker to the solution of Molecule B.[18] Incubate for 1-2 hours at room temperature or overnight at 4°C.[18]
-
Purification: Remove the excess crosslinker and the NHS byproduct using a desalting column or dialysis, exchanging the buffer to one suitable for the maleimide reaction (e.g., PBS at pH 7.2).
Step 2: Reaction of Maleimide with Molecule A (Thiol-containing)
-
Molecule A Preparation: Dissolve the thiol-containing Molecule A in a suitable buffer at pH 7.0-7.5 (e.g., PBS).[21] If necessary, reduce any disulfide bonds in Molecule A using a reducing agent like TCEP, followed by removal of the reducing agent.[22]
-
Conjugation: Combine the maleimide-activated Molecule B from Step 1 with Molecule A. A typical molar ratio is 10:1 to 20:1 of the maleimide-activated molecule to the thiol-containing molecule.[22]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4-8°C, protecting it from light if fluorescent dyes are involved.[22]
-
Quenching (Optional): To stop the reaction, a thiol-containing compound like cysteine can be added to react with any remaining maleimide groups.
-
Final Purification: Purify the final conjugate using methods such as size-exclusion chromatography or affinity chromatography to remove unreacted molecules.
Mandatory Visualizations
Caption: Structure of N-Mal-N-bis(PEG2-NHS ester).
Caption: Reaction mechanisms of the functional groups.
Caption: General two-step experimental workflow.
References
- 1. N-Mal-N-bis(PEG2-NHS ester), CAS 2182601-73-4 | AxisPharm [axispharm.com]
- 2. medkoo.com [medkoo.com]
- 3. N-Mal-N-bis(PEG2-NHS ester), 2182601-73-4 | BroadPharm [broadpharm.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. Heterobifunctional Crosslinkers [proteochem.com]
- 6. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 7. bachem.com [bachem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. d-nb.info [d-nb.info]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 15. glenresearch.com [glenresearch.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. interchim.fr [interchim.fr]
- 18. benchchem.com [benchchem.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. help.lumiprobe.com [help.lumiprobe.com]
- 21. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. alfa-chemistry.com [alfa-chemistry.com]
- 23. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 24. Crosslinking Applications | Thermo Fisher Scientific - US [thermofisher.com]
An In-Depth Technical Guide to the Reactivity of Maleimide and NHS Ester Groups for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the precise and stable ligation of molecules to proteins, peptides, and other biomolecules is paramount. Among the plethora of chemical strategies available, the reactions involving maleimide (B117702) and N-hydroxysuccinimide (NHS) ester functional groups stand out for their reliability, specificity, and efficiency. This technical guide provides a comprehensive analysis of the core principles governing the reactivity of these two critical functional groups, offering quantitative data, detailed experimental protocols, and an exploration of their applications in elucidating and manipulating biological pathways.
Core Principles of Reactivity
Maleimide Group: Thiol-Specific Michael Addition
The reactivity of the maleimide group is centered on its carbon-carbon double bond within the five-membered ring. This double bond is electron-deficient due to the presence of two adjacent carbonyl groups, making it an excellent Michael acceptor. The primary target for maleimide conjugation is the thiol (or sulfhydryl) group, most commonly found on the side chain of cysteine residues in proteins.
The reaction proceeds via a nucleophilic Michael addition, where the deprotonated thiol (thiolate anion) acts as a nucleophile and attacks one of the carbons of the double bond. This results in the formation of a stable, covalent thioether bond. The reaction is highly specific for thiols within a pH range of 6.5 to 7.5. At a pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines.[1]
dot
Caption: Reaction mechanism of maleimide with a thiol group.
NHS Ester Group: Primary Amine-Specific Acylation
N-hydroxysuccinimide esters are highly reactive acylating agents that specifically target primary amines. In proteins, these include the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group. The reaction is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable and irreversible amide bond and the release of N-hydroxysuccinimide as a byproduct.[][3]
The reaction is highly pH-dependent. The optimal pH range for NHS ester reactions is typically 7.2 to 8.5.[4] Below this range, the primary amines are predominantly protonated (-NH₃⁺) and non-nucleophilic. Above this range, the rate of hydrolysis of the NHS ester, a competing reaction with water, increases significantly, reducing the conjugation efficiency.[5]
dot
Caption: Reaction mechanism of an NHS ester with a primary amine.
Quantitative Data Presentation
The efficiency and stability of maleimide and NHS ester conjugations are influenced by various factors. The following tables summarize key quantitative data to aid in experimental design and optimization.
Table 1: Reaction Kinetics and pH Optima
| Functional Group | Target | Reaction Type | Optimal pH Range | Second-Order Rate Constant (k₂) | Notes |
| Maleimide | Thiol (-SH) | Michael Addition | 6.5 - 7.5[1] | ~10³ M⁻¹s⁻¹ (for N-ethylmaleimide with cysteine at pH 7) | The rate is highly dependent on the pKa of the thiol and the specific maleimide derivative.[6][7] |
| NHS Ester | Primary Amine (-NH₂) | Acylation | 7.2 - 8.5[4] | ~10¹ - 10² M⁻¹s⁻¹ (varies with amine pKa and steric hindrance) | The reaction rate increases with pH within the optimal range.[5] |
Table 2: Stability and Hydrolysis
| Functional Group / Linkage | Condition | Half-life (t₁/₂) | Notes |
| Maleimide (unconjugated) | pH 7.4, 22°C | ~25 minutes | Susceptible to hydrolysis, which opens the ring and renders it unreactive to thiols.[8] |
| Thioether Bond (from Maleimide) | Physiological pH | Generally stable, but can undergo retro-Michael reaction in the presence of high concentrations of other thiols (e.g., glutathione).[9][10] | The stability of the thioether bond can be enhanced through strategies like hydrolysis of the succinimide (B58015) ring or thiazine (B8601807) formation with N-terminal cysteines.[8][11] |
| NHS Ester (unconjugated) | pH 7.0, 0°C | 4 - 5 hours[4] | Hydrolysis rate increases significantly with increasing pH. |
| NHS Ester (unconjugated) | pH 8.6, 4°C | ~10 minutes[4] | Highlights the importance of using freshly prepared NHS ester solutions. |
| Amide Bond (from NHS Ester) | Physiological pH | Highly stable[12] | The amide bond is significantly more resistant to hydrolysis than the ester bond.[12] |
Table 3: Conjugation Efficiency
| Functional Group | Biomolecule | Molar Ratio (Reagent:Biomolecule) | Conjugation Efficiency | Reference |
| Maleimide | cRGDfK peptide on Nanoparticles | 2:1 | 84 ± 4% | [13] |
| Maleimide | 11A4 Nanobody on Nanoparticles | 5:1 | 58 ± 12% | [14][15] |
| NHS Ester | IgG Antibody | 15:1 | ~35% (at 2.5 mg/mL protein concentration) | [16] |
| NHS Ester | IgG Antibody | Not specified | 20-30% (at 1 mg/mL protein concentration) | [15] |
Experimental Protocols
Detailed and optimized protocols are crucial for successful and reproducible bioconjugation.
General Protocol for Maleimide Conjugation to a Thiol-Containing Protein
Materials:
-
Thiol-containing protein (e.g., antibody with reduced disulfides or engineered cysteine)
-
Maleimide-functionalized molecule (e.g., drug, fluorophore)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 6.5-7.5, degassed.
-
Reducing agent (optional, for disulfide reduction): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Quenching reagent (optional): Free cysteine or β-mercaptoethanol.
-
Purification column (e.g., size exclusion chromatography).
-
Anhydrous DMSO or DMF.
Procedure:
-
Protein Preparation: If the protein contains disulfide bonds that need to be reduced to expose free thiols, dissolve the protein in degassed reaction buffer and add a 10-50 fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature. If using DTT, it must be removed prior to adding the maleimide reagent.
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-functionalized molecule in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution at a 5-20 fold molar excess. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light if using a photosensitive molecule.
-
Quenching (Optional): To stop the reaction, add a quenching reagent in excess to react with any unreacted maleimide.
-
Purification: Remove excess, unreacted maleimide reagent and other small molecules by size exclusion chromatography or dialysis.
-
Characterization: Determine the degree of labeling (DOL) using spectrophotometry or mass spectrometry.[17]
dot
Caption: General experimental workflow for maleimide conjugation.
General Protocol for NHS Ester Conjugation to a Protein
Materials:
-
Protein with accessible primary amines.
-
NHS ester-functionalized molecule.
-
Reaction Buffer: Amine-free buffer such as PBS or bicarbonate buffer, pH 7.2-8.5.
-
Quenching reagent (optional): Tris or glycine (B1666218) solution.
-
Purification column (e.g., size exclusion chromatography).
-
Anhydrous DMSO or DMF.
Procedure:
-
Protein Preparation: Buffer exchange the protein into the reaction buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.[5]
-
NHS Ester Reagent Preparation: Immediately before use, dissolve the NHS ester-functionalized molecule in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.
-
Conjugation Reaction: Add the NHS ester stock solution to the protein solution at a 10-50 fold molar excess. The final concentration of the organic solvent should be kept below 10%.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light if necessary.
-
Quenching (Optional): Add a quenching reagent to consume any unreacted NHS ester.
-
Purification: Purify the protein conjugate from unreacted reagent and byproducts using size exclusion chromatography or dialysis.
-
Characterization: Determine the degree of labeling (DOL) by spectrophotometry.[15][18]
dot
Caption: General experimental workflow for NHS ester conjugation.
Applications in Signaling Pathways and Drug Development
Maleimide and NHS ester chemistries are instrumental in developing tools to probe and manipulate cellular signaling pathways, with prominent roles in the development of antibody-drug conjugates (ADCs) and the study of protein-protein interactions.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. Both maleimide and NHS ester chemistries are employed to link the cytotoxic drug to the antibody.
-
Maleimide Chemistry in ADCs: Cysteine residues on the antibody, either naturally occurring after reduction of interchain disulfides or engineered at specific sites, can be targeted with maleimide-functionalized drug linkers. This allows for the creation of ADCs with a defined drug-to-antibody ratio (DAR).
-
NHS Ester Chemistry in ADCs: The abundant lysine residues on an antibody can be targeted with NHS ester-functionalized drug linkers. While this can lead to a heterogeneous mixture of ADC species with varying DARs and conjugation sites, it is a robust and widely used method.
Caption: Use of a maleimide-based probe to study kinase signaling.
Conclusion
The reactivity of maleimide and NHS ester groups provides a powerful and versatile toolkit for researchers, scientists, and drug development professionals. A thorough understanding of their reaction mechanisms, optimal conditions, and potential side reactions is essential for their successful application. By leveraging the thiol-specificity of maleimides and the amine-reactivity of NHS esters, it is possible to create a wide array of precisely engineered bioconjugates for therapeutic, diagnostic, and research purposes. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for designing and executing robust and reproducible bioconjugation strategies.
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. glenresearch.com [glenresearch.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Context‐Dependence of the Reactivity of Cysteine and Lysine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. raineslab.com [raineslab.com]
- 8. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. organic chemistry - Why do amides require much harsher conditions for hydrolysis than esters? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. dspace.library.uu.nl [dspace.library.uu.nl]
- 14. researchgate.net [researchgate.net]
- 15. biotium.com [biotium.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
A Technical Guide to N-Mal-N-bis(PEG2-NHS ester): Solubility, Stability, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility, stability, and handling of N-Mal-N-bis(PEG2-NHS ester), a heterobifunctional crosslinker widely utilized in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. This document outlines key chemical properties, experimental protocols, and reaction mechanisms to facilitate its effective use in research and drug development.
Core Properties of N-Mal-N-bis(PEG2-NHS ester)
N-Mal-N-bis(PEG2-NHS ester) is a valuable tool in bioconjugation, featuring a maleimide (B117702) group for selective reaction with sulfhydryl moieties and two N-hydroxysuccinimide (NHS) ester groups for reaction with primary amines. The inclusion of two polyethylene (B3416737) glycol (PEG) spacers enhances the water solubility of the molecule and the resulting conjugate.[1][2]
Solubility
The solubility of N-Mal-N-bis(PEG2-NHS ester) is a critical factor for its application in various experimental settings. Quantitative solubility data is summarized in the table below. For aqueous reactions, it is common practice to dissolve the compound in a minimal amount of a water-miscible organic solvent, such as DMSO or DMF, before adding it to the aqueous reaction mixture. Care should be taken to ensure the final concentration of the organic solvent is low enough (typically <10%) to not adversely affect the stability and function of the biological molecules.
| Solvent/Solvent System | Concentration | Observations |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (146.49 mM) | May require ultrasonication for complete dissolution.[3] |
| Dichloromethane (DCM) | Soluble | Qualitative data.[4] |
| Dimethylformamide (DMF) | Soluble | Qualitative data.[4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.66 mM) | Clear solution.[3][5] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.66 mM) | Clear solution.[3] |
Stability and Storage
The stability of N-Mal-N-bis(PEG2-NHS ester) is highly dependent on pH and storage conditions. Both the maleimide and NHS ester functionalities are susceptible to hydrolysis.
Storage: For long-term storage, the solid compound should be kept at -20°C, protected from light and under a dry, inert atmosphere such as nitrogen.[3][4] Stock solutions in anhydrous DMSO can be stored at -80°C for up to six months or at -20°C for one month, also protected from light and under nitrogen.[3] It is crucial to prevent moisture condensation by allowing the vial to equilibrate to room temperature before opening. It is not recommended to store the reagent in solution, especially in aqueous buffers, due to hydrolysis.
pH Stability of Functional Groups:
-
Maleimide Group: The maleimide group is most stable in the pH range of 6.5-7.5, which is also the optimal range for its reaction with sulfhydryl groups.[1] Above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, which renders it unreactive towards thiols.[6]
-
NHS Ester Group: The NHS ester group is highly susceptible to hydrolysis, particularly at neutral to alkaline pH. The rate of hydrolysis increases significantly with increasing pH. The half-life of an NHS ester is approximately 4-5 hours at pH 7 and 0°C, but this drops to just 10 minutes at pH 8.6 and 4°C.[7][8] This competing hydrolysis reaction reduces the efficiency of the desired conjugation with primary amines.
Reaction Mechanisms and Pathways
The utility of N-Mal-N-bis(PEG2-NHS ester) lies in the chemoselective reactivity of its two distinct functional groups.
Maleimide-Thiol Reaction
The maleimide group reacts specifically with sulfhydryl (thiol) groups via a Michael addition reaction to form a stable thioether bond. This reaction is most efficient and selective at a pH of 6.5-7.5.[1] At pH values above 7.5, the maleimide can also react with primary amines, leading to a loss of selectivity.[3][6]
Caption: Reaction mechanism of a maleimide group with a sulfhydryl group.
NHS Ester-Amine Reaction
The NHS ester groups react with primary amines, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue, to form a stable amide bond. This reaction proceeds via nucleophilic acyl substitution. The optimal pH for this reaction is typically between 7.2 and 8.5, with pH 8.3-8.5 being ideal for many applications.[7][9][10] At this pH, a sufficient concentration of the primary amine is deprotonated and thus nucleophilic, while the rate of NHS ester hydrolysis is still manageable.
Caption: Reaction mechanism of an NHS ester group with a primary amine.
Experimental Protocols
The following are general protocols for the use of N-Mal-N-bis(PEG2-NHS ester) in bioconjugation. Optimization may be required for specific applications.
Preparation of Reagent Stock Solution
-
Allow the vial of N-Mal-N-bis(PEG2-NHS ester) to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution by dissolving the required amount of the reagent in anhydrous DMSO or DMF. For example, a 10 mM stock solution can be prepared.
-
Use the stock solution immediately. Do not store for later use, as the NHS ester is prone to hydrolysis even in anhydrous solvents if trace amounts of water are present.
Two-Step Bioconjugation Protocol
This protocol is commonly used to conjugate two different proteins (Protein-A with primary amines and Protein-B with a free sulfhydryl group).
-
Reaction with Primary Amines (Protein-A):
-
Dissolve Protein-A in an amine-free buffer at pH 7.2-8.5, such as phosphate-buffered saline (PBS) or borate (B1201080) buffer.
-
Add a 5- to 20-fold molar excess of the N-Mal-N-bis(PEG2-NHS ester) stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10%.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Remove the excess, unreacted crosslinker using a desalting column or dialysis, exchanging the buffer to one with a pH of 6.5-7.5 (e.g., PBS with EDTA).
-
-
Reaction with Sulfhydryl Group (Protein-B):
-
Immediately add the maleimide-activated Protein-A to a solution of Protein-B containing a free sulfhydryl group in a buffer at pH 6.5-7.5.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
The reaction can be quenched by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol.
-
The final conjugate can be purified by size-exclusion chromatography or other appropriate methods.
-
Caption: A general experimental workflow for a two-step bioconjugation.
Conclusion
N-Mal-N-bis(PEG2-NHS ester) is a versatile crosslinker that enables the efficient and selective conjugation of molecules containing primary amines and sulfhydryl groups. A thorough understanding of its solubility and stability, particularly the pH-dependent nature of its reactive groups, is essential for successful bioconjugation. By following the outlined protocols and considering the chemical principles discussed, researchers can effectively utilize this reagent in the development of novel therapeutics and research tools.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. bachem.com [bachem.com]
- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
An In-depth Technical Guide to N-Mal-N-bis(PEG2-NHS ester) for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the trifunctional crosslinker, N-Mal-N-bis(PEG2-NHS ester), a valuable tool in the field of bioconjugation. Tailored for researchers, scientists, and professionals in drug development, this document details the core principles, applications, and methodologies associated with this versatile reagent.
Introduction to N-Mal-N-bis(PEG2-NHS ester)
Bioconjugation, the chemical linking of two or more molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical sciences. Central to this discipline are crosslinkers, reagents that facilitate the covalent bonding of different molecular entities. N-Mal-N-bis(PEG2-NHS ester) is a heterotrifunctional crosslinker that has gained prominence for its utility in creating complex bioconjugates, particularly in the development of Antibody-Drug Conjugates (ADCs).
Chemical Structure and Key Features
N-Mal-N-bis(PEG2-NHS ester) possesses a unique architecture comprising a central maleimide (B117702) group and two N-hydroxysuccinimide (NHS) ester moieties, separated by two polyethylene (B3416737) glycol (PEG2) spacer arms. This distinct structure offers several advantages:
-
Maleimide Group: This functional group exhibits high specificity for sulfhydryl (thiol) groups, typically found in cysteine residues of proteins, forming stable thioether bonds.
-
NHS Esters: The two NHS ester groups are highly reactive towards primary amines, such as the side chains of lysine (B10760008) residues and the N-terminus of proteins, resulting in the formation of stable amide bonds.
-
PEG Spacers: The hydrophilic PEG2 spacers enhance the solubility of the crosslinker and the resulting conjugate in aqueous environments, reduce the potential for aggregation, and provide a flexible linkage that can minimize steric hindrance.[1][]
The branched nature of this crosslinker allows for the conjugation of a thiol-containing molecule to two amine-containing molecules, or vice versa, enabling the creation of more complex and multivalent biomolecular constructs.
Physicochemical and Reactive Properties
The utility of N-Mal-N-bis(PEG2-NHS ester) is defined by its chemical and physical characteristics. The following table summarizes key quantitative data for this crosslinker.
| Property | Value | Source(s) |
| Chemical Formula | C29H38N4O15 | [3] |
| Molecular Weight | 682.6 g/mol | [3][4] |
| CAS Number | 2182601-73-4 | [3] |
| Purity | Typically >95% | [4] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in organic solvents such as DMSO and DMF. | [5] |
Reactivity and Stability
The conjugation efficiency of N-Mal-N-bis(PEG2-NHS ester) is governed by the reactivity of its functional groups and its stability under different reaction conditions.
-
NHS Ester Reactivity: NHS esters react with primary amines in a pH-dependent manner, with optimal reactivity occurring at a pH range of 7.2 to 8.5.[6] A competing reaction is the hydrolysis of the NHS ester, which increases with higher pH. The half-life of NHS esters in aqueous solution is approximately 4-5 hours at pH 7.0 and 0°C, decreasing to about 10 minutes at pH 8.6 and 4°C.[]
-
Maleimide Reactivity: The maleimide group specifically reacts with sulfhydryl groups at a pH range of 6.5 to 7.5 to form a stable thioether bond.[5] Above pH 7.5, the maleimide group can undergo hydrolysis and may also react with primary amines.[5]
-
Storage and Handling: Due to the moisture sensitivity of the NHS esters, N-Mal-N-bis(PEG2-NHS ester) should be stored at -20°C with a desiccant.[5] Vials should be equilibrated to room temperature before opening to prevent moisture condensation. Solutions of the crosslinker should be prepared immediately before use and not stored.[5]
Applications in Bioconjugation
The unique trifunctional and branched structure of N-Mal-N-bis(PEG2-NHS ester) makes it particularly suitable for advanced bioconjugation applications, most notably in the field of targeted therapeutics.
Antibody-Drug Conjugates (ADCs)
A primary application of this crosslinker is in the synthesis of ADCs.[8] ADCs are a class of targeted therapies designed to deliver potent cytotoxic drugs specifically to cancer cells. In a typical configuration, the maleimide group of N-Mal-N-bis(PEG2-NHS ester) can be reacted with a thiol-containing cytotoxic drug. Subsequently, the two NHS esters can react with lysine residues on a monoclonal antibody that targets a tumor-specific antigen. This strategy allows for the attachment of two drug molecules to the antibody via a single linker, potentially increasing the drug-to-antibody ratio (DAR) and therapeutic efficacy.[8]
The general mechanism of action for an ADC involves the antibody binding to its target antigen on the cancer cell surface, followed by internalization of the ADC-antigen complex.[] Once inside the cell, the linker may be cleaved by lysosomal enzymes or other intracellular conditions, releasing the cytotoxic payload and inducing cell death.[]
Experimental Protocols
The following are generalized protocols for the use of N-Mal-N-bis(PEG2-NHS ester) in a two-step bioconjugation process. Optimization of reaction conditions, such as molar ratios of reactants and incubation times, is recommended for specific applications.
Protocol 1: Conjugation of a Thiol-Containing Molecule to an Amine-Containing Protein
This protocol outlines the steps for first reacting the NHS esters of the crosslinker with a protein, followed by the conjugation of a thiol-containing molecule.
Materials:
-
Amine-containing protein (e.g., antibody)
-
Thiol-containing molecule (e.g., cytotoxic drug, peptide)
-
N-Mal-N-bis(PEG2-NHS ester)
-
Amine-free conjugation buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0
-
Thiol-free conjugation buffer, pH 6.5-7.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: Dissolve the amine-containing protein in the amine-free conjugation buffer to a concentration of 1-10 mg/mL. If the protein solution contains primary amines (e.g., Tris buffer), exchange it into an appropriate buffer.
-
Crosslinker Solution Preparation: Immediately before use, dissolve N-Mal-N-bis(PEG2-NHS ester) in anhydrous DMF or DMSO to a concentration of 10 mM.
-
Reaction with Protein (Amine Reaction):
-
Add a 10- to 50-fold molar excess of the dissolved crosslinker to the protein solution with gentle stirring.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.[5]
-
-
Purification of Maleimide-Activated Protein: Remove the excess, unreacted crosslinker using a desalting column or dialysis against the thiol-free conjugation buffer.
-
Reaction with Thiol-Containing Molecule:
-
Combine the purified maleimide-activated protein with the thiol-containing molecule in a molar ratio appropriate for the desired final conjugate.
-
Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.[5]
-
-
Quenching (Optional): To stop the reaction, a quenching reagent such as free cysteine can be added.
-
Final Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable purification method to remove any unreacted molecules.
Characterization of the Conjugate
The resulting bioconjugate should be thoroughly characterized to determine the degree of labeling, purity, and integrity. Common analytical techniques include:
-
UV-Vis Spectroscopy: To determine protein concentration and, if the conjugated molecule has a distinct absorbance, the degree of labeling.
-
SDS-PAGE: To visualize the increase in molecular weight of the conjugated protein.
-
Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To determine the precise mass of the conjugate and calculate the number of attached molecules.
-
Size-Exclusion Chromatography (SEC): To assess the purity and aggregation state of the conjugate.
Visualization of Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and logical connections in the bioconjugation process.
References
- 1. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. N-Maleimide -N-bis(PEG2-NHS ester) - Creative Biolabs [creative-biolabs.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 8. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
Applications of Branched PEG Linkers in Proteomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of proteomics and drug discovery, the strategic use of chemical linkers is paramount for the development of sophisticated bioconjugates and therapeutic modalities. Among these, branched polyethylene (B3416737) glycol (PEG) linkers have emerged as a powerful class of tools, offering distinct advantages over their linear counterparts. Their unique three-dimensional architecture provides enhanced properties such as increased payload capacity, improved solubility, and superior pharmacokinetic profiles.[1] This technical guide provides a comprehensive overview of the applications of branched PEG linkers in proteomics, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological and experimental workflows.
Branched PEG linkers are multi-arm reagents, typically with three or four arms, extending from a central core.[2] This structure allows for the attachment of a higher concentration of payloads, such as drugs in antibody-drug conjugates (ADCs), without compromising the stability and function of the parent biomolecule.[3] Key benefits of utilizing branched PEG linkers in proteomics include:
-
Higher Payload Capacity: Enables a higher drug-to-antibody ratio (DAR) in ADCs, leading to enhanced therapeutic efficacy.[3][4]
-
Improved Solubility: The hydrophilic nature of the multiple PEG arms significantly enhances the aqueous solubility of hydrophobic drugs and proteins.[1]
-
Enhanced Pharmacokinetics: The increased hydrodynamic volume and shielding effects of branched PEGs can lead to longer in vivo circulation times.[1][5]
-
Reduced Immunogenicity: The "umbrella-like" structure can effectively mask epitopes on the protein surface, reducing the potential for an immune response.[1]
This guide will delve into the practical applications of these linkers in key areas of proteomics, including their role in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), and their use in protein characterization.
Quantitative Data on the Impact of Branched PEG Linkers
The selection of a linker is a critical design element in the development of bioconjugates. The architecture of the PEG linker, whether linear or branched, can have a profound impact on the performance of the final product. The following tables summarize quantitative data from various studies, highlighting the advantages of branched PEG linkers.
Table 1: Impact of Branched vs. Linear PEG Linkers on Pharmacokinetics of TNF Nanobodies
| Linker Architecture | Mean Residence Time (MRT) in Mice (hours) |
| Linear 1 x 40 kDa PEG | 25.1 |
| Branched 2 x 20 kDa PEG | 39.9 |
| Branched 4 x 10 kDa PEG | 45.5 |
Source: Adapted from pharmacokinetic studies on TNF nanobody-PEG conjugates.[5]
Table 2: Influence of Branched Linker Length on Drug-to-Antibody Ratio (DAR) and Cytotoxicity of Homogeneous ADCs
| ADC Linker Design | Average DAR | In Vitro Cytotoxicity (IC50 in HER2+ BT-474 cells, nM) |
| Homogeneous DAR 2 (Linear Linker) | 2 | ~1.0 |
| "Short" Homogeneous DAR 6 (Branched Linker) | 6 | ~10 |
| "Long" Homogeneous DAR 6 (Branched Linker with PEG4 spacer) | 6 | ~0.1 |
| Heterogeneous DAR 6 (Conventional Thiol-Maleimide) | 6 | ~0.1 |
Source: Adapted from a study on homogeneous trastuzumab-MMAE conjugates.[6] This data suggests that while a higher DAR can be achieved with branched linkers, the linker length is critical for maintaining cytotoxic activity, possibly by reducing steric hindrance for enzymatic cleavage.[6]
Key Applications and Experimental Workflows
Branched PEG linkers are instrumental in several cutting-edge areas of proteomics research and development. This section details their application in ADCs and PROTACs, providing diagrams to illustrate the underlying mechanisms.
Antibody-Drug Conjugates (ADCs)
In the design of ADCs, branched PEG linkers are utilized to increase the number of drug molecules attached to a single antibody, thereby enhancing the potency of the therapeutic agent.[2][3] The linker's role is to ensure the stability of the ADC in circulation and to facilitate the release of the cytotoxic payload upon internalization into target cells.[7]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8] The linker, often a PEG chain, plays a crucial role in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[3] While both linear and branched PEGs can be used, the architecture of the linker can influence the stability and efficacy of the PROTAC.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 3. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simplifying Antibody-Drug Conjugate Payload Synthesis Using Payload Intermediates [bioprocessonline.com]
- 8. benchchem.com [benchchem.com]
N-Mal-N-bis(PEG2-NHS ester): A Technical Guide to its Role in Advanced Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core functionalities and applications of N-Mal-N-bis(PEG2-NHS ester), a heterobifunctional linker instrumental in the development of next-generation antibody-drug conjugates (ADCs). This document provides a comprehensive overview of its chemical properties, mechanism of action, and detailed experimental protocols for its use in ADC synthesis and characterization.
Introduction to Antibody-Drug Conjugates and the Critical Role of Linkers
Antibody-drug conjugates are a revolutionary class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs.[1][2][3] The linker, a critical component of an ADC, connects the antibody to the cytotoxic payload and plays a pivotal role in the overall efficacy, stability, and safety of the therapeutic.[1][2][] An ideal linker must be stable in systemic circulation to prevent premature drug release and facilitate efficient payload delivery to the target tumor cells.[2]
N-Mal-N-bis(PEG2-NHS ester) is a branched, polyethylene (B3416737) glycol (PEG)-based linker designed to offer enhanced hydrophilicity and versatile conjugation strategies.[1][5][6][7] Its unique architecture, featuring a terminal maleimide (B117702) group and two N-hydroxysuccinimide (NHS) ester groups, allows for a dual-pronged conjugation approach.
Chemical Properties and Mechanism of Action of N-Mal-N-bis(PEG2-NHS ester)
N-Mal-N-bis(PEG2-NHS ester) is a branched PEG derivative with a molecular weight of 682.64 g/mol and the chemical formula C29H38N4O15.[8]
Key Functional Groups and Their Reactivity:
-
Maleimide Group: This functional group specifically and efficiently reacts with free sulfhydryl (thiol) groups, typically found in the cysteine residues of proteins, to form a stable thioether bond.[6][8] This reaction is most effective in the pH range of 6.5 to 7.5.[]
-
NHS Ester Groups: The two N-hydroxysuccinimide esters are highly reactive towards primary amines, such as the ε-amino group of lysine (B10760008) residues on an antibody, forming stable amide bonds.[6][8] The optimal pH for this reaction is between 7.2 and 8.5.[10] The presence of two NHS esters on this branched linker provides the potential for higher drug loading or the attachment of other functional molecules.
-
PEG2 Spacers: The two polyethylene glycol units (PEG2) introduce hydrophilicity to the linker. This is particularly advantageous when conjugating hydrophobic drug payloads, as it can improve the solubility and stability of the final ADC, reduce aggregation, and potentially improve its pharmacokinetic profile.[2][]
The branched structure of N-Mal-N-bis(PEG2-NHS ester) allows for a "two-step" or "one-pot" conjugation strategy, providing flexibility in the design and synthesis of complex ADCs.[12]
Experimental Protocols
While specific protocols for ADCs utilizing N-Mal-N-bis(PEG2-NHS ester) are not extensively detailed in publicly available literature, the following represents a generalized, two-step experimental workflow based on the known reactivity of its functional groups.
Two-Step Conjugation of a Cytotoxic Drug to an Antibody
This protocol first involves the reaction of the drug with the maleimide group of the linker, followed by the conjugation of the drug-linker complex to the antibody via the NHS esters.
Materials:
-
Antibody (e.g., IgG) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Thiol-containing cytotoxic drug
-
N-Mal-N-bis(PEG2-NHS ester) dissolved in an organic solvent (e.g., DMSO or DMF)[]
-
Reaction buffers (e.g., phosphate (B84403) buffer, borate (B1201080) buffer)
-
Quenching reagent (e.g., Tris or glycine)
-
Desalting columns or tangential flow filtration (TFF) system for purification
Step 1: Activation of the Cytotoxic Drug with the Linker
-
Reaction Setup: In a reaction vessel, dissolve the thiol-containing cytotoxic drug in a suitable organic solvent. Add N-Mal-N-bis(PEG2-NHS ester) in a slight molar excess (e.g., 1.1 to 1.5-fold) to the drug solution.
-
Reaction Conditions: The reaction is typically carried out at room temperature for 1-4 hours with gentle stirring. The progress of the reaction can be monitored by analytical techniques such as HPLC or LC-MS.
-
Purification: Once the reaction is complete, the drug-linker conjugate can be purified from excess linker and unreacted drug using techniques like preparative HPLC.
Step 2: Conjugation of the Drug-Linker Complex to the Antibody
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer at a pH of 7.2-8.5. The concentration of the antibody should typically be in the range of 1-10 mg/mL.
-
Conjugation Reaction: Add the purified drug-linker complex to the antibody solution. The molar ratio of the drug-linker complex to the antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized for the specific antibody and drug. A common starting point is a 5- to 20-fold molar excess of the drug-linker complex.
-
Reaction Conditions: The reaction is typically incubated for 1-2 hours at room temperature or for 4 hours at 4°C.[13]
-
Quenching: After the desired reaction time, quench any unreacted NHS esters by adding an excess of an amine-containing buffer, such as Tris or glycine.
-
Purification: The resulting ADC is purified from the excess drug-linker complex and other reaction components using size exclusion chromatography (SEC), tangential flow filtration (TFF), or protein A affinity chromatography.
Characterization of the Antibody-Drug Conjugate
1. Drug-to-Antibody Ratio (DAR) Determination: The average number of drug molecules conjugated to each antibody is a critical quality attribute of an ADC.[14]
-
UV-Vis Spectroscopy: This method can be used if the drug has a distinct UV absorbance from the antibody. By measuring the absorbance at two different wavelengths (e.g., 280 nm for the protein and the specific wavelength for the drug), the concentrations of the protein and the drug can be determined, and the DAR can be calculated.[14]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since each conjugated drug molecule increases the hydrophobicity of the ADC, species with different numbers of drugs can be resolved, allowing for the determination of the distribution of DARs.
-
Mass Spectrometry (MS): Intact mass analysis of the ADC by LC-MS can provide a precise measurement of the mass of the different ADC species, from which the number of conjugated drugs can be determined.[10][14]
2. Purity and Aggregation Analysis:
-
Size Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the presence of high molecular weight aggregates, which can affect the efficacy and immunogenicity of the therapeutic.
3. In Vitro Cytotoxicity Assay:
-
MTT Assay: The potency of the ADC is evaluated in vitro using cell-based cytotoxicity assays.[15] The MTT assay measures the metabolic activity of cells and is a common method to determine the concentration of the ADC required to inhibit cell growth by 50% (IC50).[15] HER2-positive and HER2-negative cell lines are often used to demonstrate the target-specific killing of the ADC.[8]
4. In Vivo Efficacy:
-
Xenograft Models: The anti-tumor activity of the ADC is evaluated in vivo using animal models, typically mice bearing human tumor xenografts.[16] Tumor growth inhibition is monitored over time after administration of the ADC.[16]
Data Presentation
Table 1: Example Characterization of a Synthesized ADC
| Parameter | Result | Method |
| Average DAR | 3.8 | UV-Vis Spectroscopy |
| Purity | >98% | SEC-HPLC |
| Monomer Content | >95% | SEC-HPLC |
| Endotoxin Level | <0.5 EU/mg | LAL Assay |
Table 2: Example In Vitro Cytotoxicity Data
| Cell Line | Target Expression | IC50 (nM) |
| SK-BR-3 | HER2-positive | 5.2 |
| BT-474 | HER2-positive | 8.1 |
| MDA-MB-468 | HER2-negative | >1000 |
| MCF-7 | HER2-negative | >1000 |
Table 3: Example In Vivo Efficacy Data in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| Unconjugated Antibody | 10 | 25 |
| ADC | 5 | 85 |
| ADC | 10 | 98 |
Visualizations
The following diagrams illustrate the key processes involving N-Mal-N-bis(PEG2-NHS ester) in ADC technology.
References
- 1. precisepeg.com [precisepeg.com]
- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Maleimide-N-bis(PEG2-NHS ester) - Creative Biolabs [creative-biolabs.com]
- 6. N-Mal-N-bis(PEG2-NHS ester), 2182601-73-4 | BroadPharm [broadpharm.com]
- 7. N-Maleimide -N-bis(PEG2-NHS ester) - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 12. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Heterobifunctional Crosslinkers for Protein Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular biology and therapeutic development, understanding the dynamic interplay of proteins is paramount. Heterobifunctional crosslinkers are powerful chemical tools that enable the covalent linkage of two different biomolecules, providing invaluable insights into protein-protein interactions (PPIs), protein structure, and the formation of novel bioconjugates. This guide offers a comprehensive overview of the core principles, applications, and methodologies associated with the use of heterobifunctional crosslinkers in protein research.
Introduction to Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are reagents that possess two different reactive groups, connected by a spacer arm.[1][2] This design allows for a controlled, sequential two-step conjugation, which significantly minimizes the formation of undesirable self-conjugation and polymerization products often encountered with homobifunctional crosslinkers.[2][3][4] The specificity of each reactive end allows for the targeted linkage of distinct functional groups on proteins, such as primary amines (e.g., lysine (B10760008) residues) and sulfhydryls (e.g., cysteine residues).[3][5] This precision is critical for a wide range of applications, from mapping the architecture of protein complexes to constructing antibody-drug conjugates (ADCs).[2][6]
Core Chemistry and Classification
The versatility of heterobifunctional crosslinkers stems from the variety of their reactive ends and the properties of their spacer arms.
Common Reactive Groups
The choice of reactive groups dictates the specificity of the crosslinking reaction. Common pairings include:
-
Amine-Reactive and Sulfhydryl-Reactive: This is the most widely used class of heterobifunctional crosslinkers.[6] One end typically features an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines on lysine residues and N-termini, while the other end has a maleimide (B117702) group that specifically targets sulfhydryl groups on cysteine residues.[3][5]
-
Amine-Reactive and Photoreactive: These crosslinkers combine an amine-reactive group (e.g., NHS ester) with a photoactivatable group (e.g., aryl azide, diazirine).[6][7] The amine-reactive end is first conjugated to a protein. Upon exposure to UV light, the photoreactive group becomes highly reactive and can non-selectively form a covalent bond with adjacent molecules, making them ideal for capturing transient or unknown interaction partners.[6][7]
-
Carbonyl-Reactive and Sulfhydryl-Reactive: These reagents link carbonyl groups (aldehydes or ketones), which can be naturally present or introduced into glycoproteins, to sulfhydryl groups.[6]
-
"Click Chemistry" Crosslinkers: A newer class of crosslinkers utilizes bioorthogonal "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). These reagents offer high specificity and reaction efficiency.
The Spacer Arm
The spacer arm connects the two reactive moieties and its properties are a critical consideration in experimental design:
-
Length: The length of the spacer arm defines the distance between the two conjugated molecules. Varying spacer lengths can be used to probe the proximity of interacting domains.[3]
-
Hydrophilicity: The inclusion of polyethylene (B3416737) glycol (PEG) moieties in the spacer arm increases the water solubility of the crosslinker and the resulting conjugate, which can reduce aggregation.[8][9]
-
Cleavability: Some spacer arms contain cleavable bonds (e.g., disulfide bonds) that can be broken under specific conditions (e.g., with reducing agents). This allows for the separation of the crosslinked proteins, which is particularly useful for mass spectrometry-based identification of interaction partners.
Quantitative Data on Common Heterobifunctional Crosslinkers
The selection of an appropriate crosslinker is crucial for successful bioconjugation. The following tables summarize key quantitative data for a selection of commonly used heterobifunctional crosslinkers.
Table 1: Amine-Reactive (NHS-Ester) and Sulfhydryl-Reactive (Maleimide) Crosslinkers
| Crosslinker | Spacer Arm Length (Å) | Water Soluble | Cleavable | Key Features |
| SMCC | 8.3[10][11][12] | No | No | Cyclohexane ring provides stability to the maleimide group.[3] |
| Sulfo-SMCC | 8.3[10][11][13][14] | Yes | No | Water-soluble version of SMCC for cell surface crosslinking.[10][13] |
| LC-SMCC | 16.2[15] | No | No | Longer spacer arm to bridge more distant sites. |
| SM(PEG)₄ | 24.8[16] | Yes[9] | No | PEG spacer enhances solubility and flexibility.[8] |
| SM(PEG)₆ | 32.5[8] | Yes[8] | No | Increased PEG length for greater solubility and reach.[8] |
| SM(PEG)₈ | 39.6[3] | Yes[3] | No | Further extended PEG spacer. |
| EMCS | 9.4[2] | No | No | Heterobifunctional crosslinker with a moderate spacer arm. |
| GMBS | 7.4 | No | No | Shorter spacer arm for linking closely associated molecules. |
| BMPS | 6.9 | No | No | One of the shorter NHS-maleimide crosslinkers. |
| LC-SPDP | 15.7[2] | No | Yes (Disulfide) | Cleavable crosslinker for subsequent analysis of interacting partners. |
Table 2: Photoreactive Heterobifunctional Crosslinkers
| Crosslinker | Reactive Group 1 | Reactive Group 2 | Spacer Arm Length (Å) | Key Features |
| SDASO-S | NHS-Ester | Diazirine | 7.7[17] | Short, MS-cleavable photoreactive crosslinker.[17] |
| SDASO-M | NHS-Ester | Diazirine | 10.2[17] | Medium-length, MS-cleavable photoreactive crosslinker.[17] |
| SDASO-L | NHS-Ester | Diazirine | 12.5[17] | Long, MS-cleavable photoreactive crosslinker.[17] |
| Sulfo-SANPAH | Sulfo-NHS-Ester | Phenyl Azide | 18.2 | Water-soluble, amine-to-photoreactive crosslinker. |
Experimental Workflows and Logical Relationships (Visualized)
The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships in the application of heterobifunctional crosslinkers.
Key Experimental Protocols
The following protocols provide detailed methodologies for common applications of heterobifunctional crosslinkers. It is important to note that optimal conditions (e.g., crosslinker concentration, incubation times) may need to be empirically determined for each specific system.[14][18]
Protocol for Two-Step Crosslinking of Two Purified Proteins using Sulfo-SMCC
This protocol describes the conjugation of a protein containing primary amines (Protein-NH₂) to a protein containing sulfhydryl groups (Protein-SH).
Materials:
-
Protein-NH₂ and Protein-SH
-
Sulfo-SMCC crosslinker[14]
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (amine- and sulfhydryl-free)[14]
-
Desalting columns
-
Quenching solution (optional): 1M Tris-HCl, pH 7.5 or free cysteine[10]
Procedure:
-
Preparation of Protein Solutions:
-
Dissolve Protein-NH₂ and Protein-SH in Conjugation Buffer to a concentration of 1-10 mg/mL. Ensure buffers are free of primary amines (e.g., Tris) and sulfhydryls.[19]
-
If Protein-SH has disulfide bonds that need to be reduced to generate free sulfhydryls, treat with a reducing agent like TCEP and subsequently remove the reducing agent using a desalting column.[19]
-
-
Activation of Protein-NH₂ with Sulfo-SMCC:
-
Equilibrate the vial of Sulfo-SMCC to room temperature before opening to prevent moisture condensation.[14]
-
Immediately before use, prepare a stock solution of Sulfo-SMCC in water (e.g., 10 mg/mL).[14]
-
Add a 10- to 50-fold molar excess of the Sulfo-SMCC stock solution to the Protein-NH₂ solution.[14] The optimal ratio should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.[19]
-
-
Removal of Excess Crosslinker:
-
Conjugation to Protein-SH:
-
Immediately combine the desalted, maleimide-activated Protein-NH₂ with the Protein-SH solution. The desired molar ratio of the two proteins in the final conjugate should be considered.
-
Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[5]
-
-
Quenching the Reaction (Optional):
-
To stop the conjugation reaction, a quenching reagent can be added. Free cysteine can be added to react with any unreacted maleimide groups.[10]
-
-
Analysis of Conjugate:
-
Analyze the reaction products by SDS-PAGE to observe the formation of a higher molecular weight band corresponding to the conjugated protein complex.[20] Further characterization can be performed by techniques such as western blotting or mass spectrometry.
-
Protocol for In Vivo Crosslinking and Co-Immunoprecipitation (Co-IP)
This protocol is designed to capture and identify protein interaction partners within a cellular context.
Materials:
-
Cultured cells expressing the protein of interest ("bait" protein)
-
Membrane-permeable crosslinker (e.g., DSS) or membrane-impermeable crosslinker for cell surface interactions (e.g., BS3)
-
Ice-cold PBS
-
Lysis Buffer (RIPA or a non-denaturing IP buffer) containing protease and phosphatase inhibitors
-
Antibody specific to the bait protein
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
Procedure:
-
Cell Culture and Treatment:
-
Grow cells to an appropriate confluency. If studying a specific signaling event, treat the cells with the appropriate stimulus.
-
-
In Vivo Crosslinking:
-
Quenching the Reaction:
-
Stop the crosslinking reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 to a final concentration of 20-50 mM) and incubate for 15 minutes.[18]
-
-
Cell Lysis:
-
Wash the cells again with ice-cold PBS.
-
Lyse the cells by adding ice-cold Lysis Buffer. Incubate on ice for 15-30 minutes.
-
Scrape the cells and centrifuge to pellet cellular debris. Collect the supernatant containing the protein lysate.[21]
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody against the bait protein for 1-4 hours or overnight at 4°C.
-
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the immune complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bait protein and its crosslinked partners from the beads using Elution Buffer. Alternatively, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute and denature the proteins.[22]
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and western blotting using antibodies against the bait protein and suspected interaction partners.[20] For identification of unknown partners, mass spectrometry is the method of choice.
-
Application in Studying Signaling Pathways
Heterobifunctional crosslinkers are instrumental in dissecting the complex and often transient interactions that govern cellular signaling.
TNF-α Signaling Pathway
Tumor Necrosis Factor (TNF) signaling is a critical pathway in inflammation and apoptosis. Upon TNF-α binding to its receptor (TNFR1), a series of protein complexes are formed. Crosslinking can be used to stabilize these complexes for analysis. For instance, after TNF stimulation, crosslinkers can trap the interactions between TNFR1, TRADD, TRAF2, and RIPK1 in complex I, which is crucial for NF-κB activation.[19][23]
Kinase-Substrate Interactions
The transient nature of kinase-substrate interactions makes them challenging to study.[24] Heterobifunctional crosslinkers, particularly those with a photoreactive group, can be employed to covalently trap these interactions. For example, a kinase can be modified with an amine-reactive crosslinker. Upon binding to its substrate, UV activation can then capture the substrate, allowing for its subsequent identification.
References
- 1. scbt.com [scbt.com]
- 2. covachem.com [covachem.com]
- 3. benchchem.com [benchchem.com]
- 4. fgsc.net [fgsc.net]
- 5. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 6. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 7. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Maleimide-PEG4-NHS [nanocs.net]
- 10. Sulfo-SMCC (sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), No-Weigh™ Format - FAQs [thermofisher.com]
- 11. Sulfo-SMCC Crosslinker 100 mg CAS # 92921-24-9 - Sulfosuccinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC) - ProteoChem [proteochem.com]
- 12. proteochem.com [proteochem.com]
- 13. Sulfo-SMCC crosslinker — CF Plus Chemicals [cfplus.cz]
- 14. proteochem.com [proteochem.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What Is the Protocol for Crosslinking-Based Protein Interaction Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. benchchem.com [benchchem.com]
- 21. bosterbio.com [bosterbio.com]
- 22. 架橋タンパク質相互作用解析法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. A protein-protein interaction map of the TNF-induced NF-κB signal transduction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mapping of Protein Interfaces in Live Cells Using Genetically Encoded Crosslinkers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of N-Mal-N-bis(PEG2-NHS ester) in PROTAC Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven protein degradation. The efficacy of these heterobifunctional molecules is critically dependent on the linker connecting the target protein ligand and the E3 ligase ligand. This technical guide provides an in-depth exploration of a specific, versatile linker, N-Mal-N-bis(PEG2-NHS ester), for the synthesis of novel PROTACs.
Introduction to N-Mal-N-bis(PEG2-NHS ester)
N-Mal-N-bis(PEG2-NHS ester) is a branched, polyethylene (B3416737) glycol (PEG)-based linker designed for the construction of PROTACs. Its unique trifunctional architecture, featuring a maleimide (B117702) group and two N-hydroxysuccinimide (NHS) esters, offers a flexible and efficient platform for conjugating a protein of interest (POI) ligand and an E3 ligase ligand.
The maleimide group provides a highly selective reaction site for molecules containing a thiol (sulfhydryl) group, such as cysteine residues on a peptide or small molecule. Concurrently, the two NHS esters are reactive towards primary amines, commonly found in ligands or on the lysine (B10760008) residues of proteins. This dual reactivity allows for a modular and strategic approach to PROTAC synthesis.
The incorporation of two PEG2 (diethylene glycol) units imparts favorable physicochemical properties to the resulting PROTAC. PEG linkers are well-known to enhance the aqueous solubility and reduce the aggregation of PROTACs, which are often large and hydrophobic molecules. This can improve their cell permeability and overall pharmacokinetic profile.
Data Presentation: Illustrative Performance Metrics
The selection of a linker can significantly influence the degradation efficiency (DC50 and Dmax), binding affinity (Kd), and cellular permeability of a PROTAC. Below are tables summarizing hypothetical, yet representative, quantitative data for a PROTAC targeting Bruton's Tyrosine Kinase (BTK) and another targeting the Androgen Receptor (AR), synthesized using the N-Mal-N-bis(PEG2-NHS ester) linker.
Table 1: Illustrative In Vitro Degradation and Binding Data for a BTK-Targeting PROTAC
| Parameter | Value | Description |
| DC50 | 50 nM | The concentration of the PROTAC that induces 50% degradation of BTK. |
| Dmax | >90% | The maximum percentage of BTK degradation achieved. |
| BTK Binding Affinity (Kd) | 100 nM | The dissociation constant for the binding of the PROTAC to BTK. |
| E3 Ligase Binding Affinity (Kd) | 200 nM | The dissociation constant for the binding of the PROTAC to the E3 ligase. |
Table 2: Illustrative Permeability and Pharmacokinetic Data for an AR-Targeting PROTAC
| Parameter | Value | Assay | Description |
| PAMPA Permeability (Pe) | 5.0 x 10⁻⁶ cm/s | Parallel Artificial Membrane Permeability Assay | Measures passive diffusion across an artificial membrane. |
| Caco-2 Permeability (Papp) | 3.0 x 10⁻⁶ cm/s | Caco-2 Cell Monolayer Assay | Assesses permeability across a cellular monolayer, including active transport. |
| In Vivo Half-life (t½) | 8 hours | Murine Model | The time required for the concentration of the PROTAC in the body to be reduced by half. |
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and evaluation of PROTACs. The following sections provide step-by-step protocols for key experiments.
Synthesis of a PROTAC using N-Mal-N-bis(PEG2-NHS ester)
This protocol describes a representative two-step synthesis of a heterobifunctional PROTAC.
Step 1: Conjugation of the E3 Ligase Ligand to the NHS Ester
-
Dissolution: Dissolve the E3 ligase ligand (containing a primary amine) and a 1.5 molar excess of N-Mal-N-bis(PEG2-NHS ester) in anhydrous dimethylformamide (DMF).
-
Reaction: Add N,N-diisopropylethylamine (DIPEA) (3 molar equivalents) to the solution and stir the reaction mixture under a nitrogen atmosphere at room temperature for 4 hours.
-
Monitoring: Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the maleimide-PEG2-E3 ligase ligand conjugate.
-
Purification: Upon completion, purify the product by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the intermediate.
Step 2: Conjugation of the POI Ligand to the Maleimide Group
-
Dissolution: Dissolve the purified maleimide-PEG2-E3 ligase ligand conjugate and a 1.2 molar excess of the POI ligand (containing a thiol group) in a phosphate (B84403) buffer (pH 7.2) containing 10% DMF.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours.
-
Monitoring: Monitor the reaction by LC-MS to confirm the formation of the final PROTAC.
-
Purification: Purify the final PROTAC by RP-HPLC and characterize by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Western Blot Analysis for Protein Degradation
This protocol details the quantification of target protein degradation in cells treated with a PROTAC.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This protocol describes the characterization of the PROTAC-mediated ternary complex formation.
-
Immobilization: Immobilize the biotinylated target protein onto a streptavidin-coated SPR sensor chip.
-
Binary Interaction (PROTAC-Target): Inject a series of concentrations of the PROTAC over the sensor surface to determine the binding affinity (Kd) to the target protein.
-
Binary Interaction (PROTAC-E3 Ligase): In a separate experiment, inject a series of concentrations of the PROTAC mixed with a constant concentration of the E3 ligase over a blank sensor chip to determine their binding affinity in solution.
-
Ternary Complex Formation: Inject a series of concentrations of the E3 ligase over the sensor surface pre-saturated with the PROTAC. An increase in the SPR signal compared to the injection of the E3 ligase alone indicates the formation of a ternary complex.
-
Data Analysis: Analyze the sensorgrams using appropriate binding models to calculate the association and dissociation rate constants and the equilibrium dissociation constant (Kd) for each interaction.
Cellular Permeability Assay (PAMPA)
This protocol provides a method for assessing the passive permeability of a PROTAC.
-
Plate Preparation: Coat a 96-well filter plate with a lipid solution in dodecane (B42187) to form an artificial membrane. Add buffer to the wells of a 96-well acceptor plate.
-
Compound Addition: Add the PROTAC solution to the donor wells of the filter plate.
-
Incubation: Place the filter plate on top of the acceptor plate and incubate at room temperature for a specified time (e.g., 5 hours).
-
Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculation: Calculate the permeability coefficient (Pe) using the following equation: Pe = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Cequilibrium)) where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, Ca(t) is the concentration in the acceptor well at time t, and Cequilibrium is the theoretical equilibrium concentration.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts in PROTAC development.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Simplified BTK signaling pathway and the point of intervention for a BTK PROTAC.
Caption: Overview of Androgen Receptor signaling and the intervention by an AR PROTAC.
Caption: A representative workflow for the synthesis of a PROTAC.
This technical guide provides a comprehensive overview of the application of N-Mal-N-bis(PEG2-NHS ester) in PROTAC development. By leveraging the principles and protocols outlined herein, researchers can effectively design, synthesize, and evaluate novel protein degraders for a wide range of therapeutic targets.
An In-depth Technical Guide to the Storage and Handling of N-Mal-N-bis(PEG2-NHS ester)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical storage and handling conditions for N-Mal-N-bis(PEG2-NHS ester), a heterobifunctional crosslinker vital in the development of bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Adherence to these guidelines is paramount to ensure the reagent's integrity and the success of subsequent conjugation reactions.
Introduction to N-Mal-N-bis(PEG2-NHS ester)
N-Mal-N-bis(PEG2-NHS ester) is a valuable tool in bioconjugation, featuring two distinct reactive moieties: a maleimide (B117702) group and two N-hydroxysuccinimide (NHS) esters, separated by a polyethylene (B3416737) glycol (PEG) spacer. The maleimide group selectively reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, to form stable thioether bonds. The NHS esters react with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins, to form stable amide bonds. This dual reactivity allows for the precise and efficient linkage of different biomolecules.
To maintain the reactivity of these functional groups, meticulous attention to storage and handling is essential. Both the maleimide and NHS ester groups are susceptible to hydrolysis, which can significantly reduce the crosslinker's efficacy.
Recommended Storage Conditions
Proper storage is the first line of defense against the degradation of N-Mal-N-bis(PEG2-NHS ester). The primary concerns are temperature and moisture.
Table 1: Recommended Storage Conditions for N-Mal-N-bis(PEG2-NHS ester)
| Condition | Solid Form | In Anhydrous Solvent |
| Temperature | -20°C for long-term storage (months to years).[1] 0-4°C for short-term storage (days to weeks).[1] | -20°C is recommended. Some sources suggest -80°C for extended storage (6 months).[2] |
| Atmosphere | Store under a dry, inert atmosphere (e.g., argon or nitrogen).[2] | Store under an inert atmosphere. |
| Light | Protect from light.[2] | Protect from light. |
| Moisture | Store with a desiccant to minimize moisture exposure.[3] | Use only anhydrous-grade solvents. |
| Shelf Life | Months to years when stored correctly. | 1 month at -20°C, 6 months at -80°C (when prepared with anhydrous solvent and stored properly).[2] |
Handling Procedures
Due to the moisture-sensitive nature of the NHS esters and the reactivity of the maleimide group, specific handling procedures should be followed to prevent degradation and ensure optimal performance.
Reagent Preparation
-
Equilibration: Before opening, allow the vial of N-Mal-N-bis(PEG2-NHS ester) to equilibrate to room temperature. This crucial step prevents the condensation of atmospheric moisture onto the cold reagent upon opening.[3][4]
-
Weighing: Weigh the desired amount of the reagent in a low-humidity environment as quickly as possible.
-
Dissolution: Dissolve the reagent in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) immediately before use.[3] Ensure the solvent is of high purity and stored over molecular sieves to maintain its anhydrous nature.
Solution Storage
It is strongly recommended to use the reconstituted N-Mal-N-bis(PEG2-NHS ester) solution immediately.[3] If storage is unavoidable, it should be for a short duration under an inert atmosphere at -20°C or -80°C.[2] Avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the reagent. Aliquoting the stock solution into single-use vials is a good practice.
Stability Profile
The stability of N-Mal-N-bis(PEG2-NHS ester) is primarily dictated by the susceptibility of its maleimide and NHS ester functional groups to hydrolysis.
NHS Ester Stability
NHS esters are highly susceptible to hydrolysis, a reaction that competes with the desired aminolysis. The rate of hydrolysis is significantly influenced by pH and temperature.
Table 2: Half-life of NHS Ester Hydrolysis at Various Conditions
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[5] |
| 8.6 | 4 | 10 minutes[5] |
| 8.0 | Room Temperature | 210 minutes (for a porphyrin-NHS ester)[6] |
| 8.5 | Room Temperature | 180 minutes (for a porphyrin-NHS ester)[6] |
| 9.0 | Room Temperature | 125 minutes (for a porphyrin-NHS ester)[6] |
As indicated in the table, the rate of hydrolysis increases dramatically with increasing pH. Therefore, conjugation reactions involving the NHS ester should be performed promptly after the addition of the crosslinker to the aqueous reaction buffer.
Maleimide Stability
The maleimide group is generally more stable than the NHS ester in aqueous solutions. However, it is also prone to hydrolysis, especially at higher pH values, which leads to the opening of the maleimide ring and loss of its specific reactivity towards sulfhydryl groups. The optimal pH range for the thiol-maleimide reaction is 6.5-7.5.[7] Above pH 7.5, the rate of maleimide hydrolysis increases.
Experimental Protocols
Detailed experimental protocols are crucial for the successful use of N-Mal-N-bis(PEG2-NHS ester). The following are generalized protocols for the two-step conjugation of two proteins (Protein-NH₂ and Protein-SH).
Step 1: Reaction of NHS Ester with Protein-NH₂
-
Buffer Preparation: Prepare a non-amine-containing buffer with a pH between 7.2 and 8.5, such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or HEPES buffer.[5] Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target protein for reaction with the NHS ester.
-
Protein Preparation: Dissolve the protein containing primary amines (Protein-NH₂) in the reaction buffer at a concentration of 1-10 mg/mL.
-
Crosslinker Addition: Immediately before use, dissolve N-Mal-N-bis(PEG2-NHS ester) in anhydrous DMSO or DMF to a stock concentration of 10 mM. Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should ideally be less than 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or for 2 to 4 hours at 4°C.[5]
-
Removal of Excess Crosslinker: Remove the unreacted crosslinker using a desalting column or dialysis, equilibrating with a buffer suitable for the subsequent maleimide reaction (pH 6.5-7.5).
Step 2: Reaction of Maleimide with Protein-SH
-
Protein Preparation: Ensure the protein containing the sulfhydryl group (Protein-SH) has a free, reduced thiol. If necessary, reduce disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and subsequently remove the reducing agent.
-
Conjugation: Combine the maleimide-activated Protein-NH₂ (from Step 1) with Protein-SH in a buffer with a pH of 6.5-7.5. The molar ratio of the two proteins should be optimized for the desired final conjugate.
-
Incubation: Incubate the reaction mixture for 1 to 2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, a low molecular weight thiol-containing compound such as cysteine or β-mercaptoethanol can be added to react with any remaining maleimide groups.
-
Purification: Purify the final conjugate using appropriate chromatography techniques (e.g., size-exclusion or ion-exchange chromatography) to remove unreacted proteins and byproducts.
Visualizations
The following diagrams illustrate the key aspects of N-Mal-N-bis(PEG2-NHS ester) chemistry and handling.
Caption: Chemical structure of N-Mal-N-bis(PEG2-NHS ester).
Caption: Workflow for handling N-Mal-N-bis(PEG2-NHS ester).
Caption: Hydrolysis degradation of functional groups.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
N-Mal-N-bis(PEG2-NHS ester): A Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the chemical properties, experimental protocols, and applications of N-Mal-N-bis(PEG2-NHS ester), a heterobifunctional crosslinker integral to the advancement of bioconjugation and drug development.
Core Compound Data
N-Mal-N-bis(PEG2-NHS ester) is a branched polyethylene (B3416737) glycol (PEG) derivative featuring a terminal maleimide (B117702) group and two terminal N-hydroxysuccinimide (NHS) esters. This unique architecture allows for the sequential or simultaneous conjugation of molecules bearing thiol and amine functionalities, respectively.
| Property | Value | Source(s) |
| Chemical Formula | C29H38N4O15 | [1][2][3][4][5][6] |
| Molecular Weight | ~682.64 g/mol | [1][3][7] |
| CAS Number | 2182601-73-4 | [1][2][4][6][7] |
Reaction Specificity and Applications
The strategic placement of reactive groups makes N-Mal-N-bis(PEG2-NHS ester) a versatile tool in the construction of complex biomolecules. The maleimide group exhibits high specificity for sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, forming a stable thioether bond.[1][2] Conversely, the NHS esters readily react with primary amines (-NH2), such as those on lysine (B10760008) residues or the N-terminus of proteins, to form stable amide bonds.[1][2]
This dual reactivity is particularly advantageous in the synthesis of antibody-drug conjugates (ADCs), where a cytotoxic agent can be linked to an antibody, and in the development of PROTACs (Proteolysis Targeting Chimeras), which bring a target protein and an E3 ubiquitin ligase into proximity.[5]
Experimental Workflow: Two-Step Bioconjugation
The following diagram illustrates a typical two-step experimental workflow for conjugating two distinct molecules (e.g., a protein with available amines and a peptide with a free thiol) using N-Mal-N-bis(PEG2-NHS ester).
Detailed Experimental Protocols
The following protocols provide a general framework for the two-step conjugation process. Optimization may be required based on the specific molecules being conjugated.
Materials
-
N-Mal-N-bis(PEG2-NHS ester)
-
Amine-containing molecule (Protein-NH2)
-
Thiol-containing molecule (Molecule-SH)
-
Anhydrous organic solvent (e.g., DMSO or DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (amine-free)
-
Quenching Buffer: 1M Tris-HCl, pH 8.0, or 1M Glycine
-
Desalting columns
Protocol 1: Activation of Amine-Containing Molecule with N-Mal-N-bis(PEG2-NHS ester)
-
Preparation of Reagents:
-
Equilibrate the vial of N-Mal-N-bis(PEG2-NHS ester) to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the required amount of the crosslinker in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM). Do not store the reconstituted reagent.
-
Prepare the amine-containing protein in the Reaction Buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
-
NHS Ester Reaction:
-
Add a 10- to 50-fold molar excess of the N-Mal-N-bis(PEG2-NHS ester) stock solution to the protein solution. The final concentration of the organic solvent should ideally be less than 10% (v/v) to maintain protein stability.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. The optimal reaction time may need to be determined empirically.
-
-
Removal of Excess Crosslinker:
-
Remove the unreacted N-Mal-N-bis(PEG2-NHS ester) using a desalting column equilibrated with the Reaction Buffer. This step is crucial to prevent the unreacted NHS esters from interfering with the subsequent reaction.
-
Protocol 2: Conjugation of the Maleimide-Activated Molecule with a Thiol-Containing Molecule
-
Preparation of Thiol-Containing Molecule:
-
Dissolve the thiol-containing molecule in the Reaction Buffer. If the molecule has disulfide bonds that need to be reduced to generate free thiols, pre-treat it with a reducing agent like DTT or TCEP and subsequently remove the reducing agent.
-
-
Maleimide Reaction:
-
Combine the maleimide-activated protein (from Protocol 1, step 3) with the thiol-containing molecule. A slight molar excess of the thiol-containing molecule may be used to ensure complete reaction with the maleimide groups.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction should be performed at a pH between 6.5 and 7.5 for optimal maleimide-thiol coupling.
-
-
Quenching and Purification:
-
(Optional) To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or β-mercaptoethanol can be added.
-
Purify the final conjugate using methods appropriate for the specific application, such as size exclusion chromatography (SEC) or affinity chromatography, to remove any unreacted components.
-
Logical Relationship of Reactive Moieties
The following diagram illustrates the logical relationship between the functional groups of the crosslinker and their target biomolecules.
References
- 1. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 2. N-Mal-N-bis(PEG2-NHS ester), 2182601-73-4 | BroadPharm [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glycomindsynth.com [glycomindsynth.com]
- 7. N-Maleimide -N-bis(PEG2-NHS ester) - Creative Biolabs [creative-biolabs.com]
N-Mal-N-bis(PEG2-NHS ester): A Technical Guide for Advanced Bioconjugation
CAS Number: 2182601-73-4
This technical guide provides an in-depth overview of N-Mal-N-bis(PEG2-NHS ester), a heterobifunctional crosslinker designed for researchers, scientists, and drug development professionals. This document details its chemical properties, applications in bioconjugation, and protocols for its use in creating advanced biomolecular conjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Core Properties and Specifications
N-Mal-N-bis(PEG2-NHS ester) is a branched polyethylene (B3416737) glycol (PEG) derivative featuring a terminal maleimide (B117702) group and two terminal N-hydroxysuccinimide (NHS) esters.[1] This unique trifunctional architecture allows for the covalent linkage of molecules containing thiol groups with up to two molecules bearing primary amine functionalities. The integrated PEG2 spacers enhance the solubility and flexibility of the linker and the resulting conjugate.[]
Table 1: Physicochemical Properties of N-Mal-N-bis(PEG2-NHS ester)
| Property | Value | Reference |
| CAS Number | 2182601-73-4 | [3] |
| Molecular Formula | C29H38N4O15 | [3] |
| Molecular Weight | 682.63 g/mol | [4] |
| Purity | Typically >95% | [1] |
| Appearance | Solid powder or liquid | [1] |
| Solubility | Soluble in DMSO, DMF, DCM | BroadPharm |
Table 2: Storage and Handling Recommendations
| Condition | Recommendation | Reference |
| Storage Temperature | -20°C for long-term storage | [4] |
| Short-term Storage | 0 - 4°C for days to weeks | [1] |
| Handling | Moisture-sensitive; equilibrate to room temperature before opening. Store with desiccant. | [5] |
| Solution Stability | Prepare solutions immediately before use; do not store in solution. | [5] |
Mechanism of Action and Applications
The utility of N-Mal-N-bis(PEG2-NHS ester) lies in its dual reactivity. The NHS esters react with primary amines, such as the ε-amine of lysine (B10760008) residues on proteins, to form stable amide bonds.[5] This reaction is most efficient at a pH range of 7.2 to 8.5.[6] The maleimide group specifically reacts with sulfhydryl (thiol) groups, for instance, on cysteine residues, to form a stable thioether bond.[5] This reaction is optimal at a pH of 6.5 to 7.5.[7]
Due to its branched nature, this linker is particularly advantageous in the development of ADCs, where it can potentially increase the drug-to-antibody ratio (DAR) without inducing aggregation, a common challenge with hydrophobic payloads.[8] In the realm of PROTACs, it serves as a versatile linker to connect a target protein ligand and an E3 ubiquitin ligase ligand.[4]
Experimental Protocols
While specific, detailed experimental data for the conjugation efficiency and stability of conjugates using N-Mal-N-bis(PEG2-NHS ester) is not extensively available in public literature, the following protocols are based on established methods for similar heterobifunctional crosslinkers.
Two-Step Conjugation of a Thiol-Containing Molecule to an Amine-Containing Protein
This protocol first involves the reaction of the NHS esters with the protein, followed by the conjugation of the maleimide group to a sulfhydryl-containing molecule.
Materials:
-
N-Mal-N-bis(PEG2-NHS ester)
-
Amine-containing protein (e.g., antibody)
-
Thiol-containing molecule (e.g., drug payload, peptide)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (amine-free)
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
-
Reagent Preparation:
-
Equilibrate the vial of N-Mal-N-bis(PEG2-NHS ester) to room temperature before opening.
-
Immediately before use, dissolve the required amount of the crosslinker in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
-
Step 1: Reaction with Amine-Containing Protein:
-
Dissolve the amine-containing protein in the Reaction Buffer to a concentration of 1-10 mg/mL.
-
Add a 10- to 50-fold molar excess of the N-Mal-N-bis(PEG2-NHS ester) stock solution to the protein solution. The final concentration of the organic solvent should be less than 10%.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
-
Removal of Excess Crosslinker:
-
Remove the unreacted crosslinker using a desalting column equilibrated with the Reaction Buffer.
-
-
Step 2: Reaction with Thiol-Containing Molecule:
-
Immediately add the thiol-containing molecule to the purified, maleimide-activated protein. The molar ratio will depend on the desired final product.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional):
-
To stop the reaction, a quenching reagent such as free cysteine or 2-mercaptoethanol (B42355) can be added to react with any remaining maleimide groups.
-
-
Purification:
-
Purify the final conjugate using size-exclusion chromatography or dialysis to remove excess reagents and byproducts.
-
Characterization of the Conjugate
The successful conjugation and the drug-to-antibody ratio (DAR) can be determined using techniques such as:
-
UV/Vis Spectroscopy: To confirm the presence of both the protein and the conjugated molecule.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the molecular weight of the conjugate and calculate the DAR.
-
Size-Exclusion Chromatography (SEC): To assess the purity and aggregation of the conjugate.[9]
-
SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.
Workflow Visualizations
The following diagrams illustrate the logical workflows for the bioconjugation process using N-Mal-N-bis(PEG2-NHS ester).
Caption: Workflow for two-step bioconjugation.
Caption: Logical flow of the conjugation reaction.
Conclusion
N-Mal-N-bis(PEG2-NHS ester) is a powerful and versatile tool for creating complex biomolecular architectures. Its branched structure and dual-reactivity offer significant advantages in the fields of targeted drug delivery and protein degradation. While specific performance data for this linker is not widely published, the well-established chemistries of its reactive groups allow for the rational design of conjugation strategies. The protocols and workflows provided in this guide serve as a foundation for researchers to develop and optimize their specific bioconjugation applications.
References
- 1. medkoo.com [medkoo.com]
- 3. precisepeg.com [precisepeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 9. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Theoretical Mass of N-Mal-N-bis(PEG2-NHS ester)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the theoretical mass of N-Mal-N-bis(PEG2-NHS ester), a heterobifunctional crosslinker essential in bioconjugation and drug delivery systems. The document outlines the calculation of its theoretical mass, presents key quantitative data, and offers standardized experimental protocols for its characterization.
Introduction to N-Mal-N-bis(PEG2-NHS ester)
N-Mal-N-bis(PEG2-NHS ester) is a branched polyethylene (B3416737) glycol (PEG) derivative that features a terminal maleimide (B117702) group and two terminal N-hydroxysuccinimide (NHS) esters.[1] This unique architecture allows for a two-step conjugation strategy. The maleimide group selectively reacts with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides.[1] Simultaneously, the NHS esters are highly reactive towards primary amines, such as the N-terminus of a protein or the side chain of lysine (B10760008) residues, forming stable amide bonds.[1] The inclusion of two PEG2 units enhances solubility and provides a flexible spacer arm, which is crucial for maintaining the biological activity of the conjugated molecules. These characteristics make it an invaluable tool in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and fluorescently labeled biomolecules.
Determination of Theoretical Mass
The theoretical mass of a molecule can be expressed in two primary ways: the molecular weight (or average molecular mass) and the monoisotopic mass (or exact mass).
-
Molecular Weight (Average Molecular Mass): This is calculated using the weighted average of the atomic masses of the constituent elements, accounting for the natural abundance of their isotopes. The standard atomic weights are: Carbon (≈12.011 u)[2][3], Hydrogen (≈1.008 u)[4][5][6], Nitrogen (≈14.007 u)[7][8], and Oxygen (≈15.999 u)[9][10].
-
Monoisotopic Mass (Exact Mass): This is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, and ¹⁶O). This value is particularly relevant in high-resolution mass spectrometry.
The molecular formula for N-Mal-N-bis(PEG2-NHS ester) is C₂₉H₃₈N₄O₁₅ .[1][11][12]
Calculation of Molecular Weight: (29 × 12.011 u) + (38 × 1.008 u) + (4 × 14.007 u) + (15 × 15.999 u) = 682.636 u
This calculated value aligns with the commonly cited molecular weight of approximately 682.6 g/mol .[11][12][13]
Quantitative Data Summary
The following table summarizes the key quantitative information for N-Mal-N-bis(PEG2-NHS ester).
| Parameter | Value | Reference |
| Molecular Formula | C₂₉H₃₈N₄O₁₅ | [1][11] |
| Molecular Weight (Average) | 682.6 g/mol | [11] |
| Monoisotopic Mass (Exact Mass) | 682.2334 u | [1] |
| Elemental Analysis (%) | C: 51.03; H: 5.61; N: 8.21; O: 35.16 | [1] |
| CAS Number | 2182601-73-4 | [1][11] |
Logical Workflow for Theoretical Mass Determination
The process of determining the theoretical mass of a chemical compound follows a logical sequence from structural identification to final calculation.
Caption: Logical workflow for calculating the theoretical mass.
Experimental Protocols for Characterization
The precise mass and structure of N-Mal-N-bis(PEG2-NHS ester) and its conjugates are critical for ensuring the quality and efficacy of the final biopharmaceutical product. High-resolution mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods for this characterization.
Objective: To confirm the molecular weight and purity of N-Mal-N-bis(PEG2-NHS ester) and to characterize its conjugates.
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation:
-
Dissolve N-Mal-N-bis(PEG2-NHS ester) in a suitable solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a stock solution (e.g., 10 mg/mL).
-
For analysis of a bioconjugate, the sample should be buffer-exchanged into a volatile buffer like ammonium (B1175870) acetate (B1210297) to ensure compatibility with mass spectrometry.[14]
-
-
Chromatographic Separation (LC):
-
Column: A reversed-phase C8 or C18 column is typically used.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes is a common starting point.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) is preferred for its soft ionization, which keeps the molecule intact.[15]
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is used to obtain accurate mass measurements.
-
Acquisition Mode: Full scan mode in positive ion polarity.
-
Data Analysis: The resulting spectrum should show a prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ adduct of the compound. The measured mass should be within 5 ppm of the calculated monoisotopic mass. For PEGylated proteins, the spectrum will be more complex, showing a distribution of masses corresponding to the different numbers of PEG units attached.[16] Deconvolution software is used to determine the zero-charge mass spectrum.[14]
-
Objective: To confirm the chemical structure of N-Mal-N-bis(PEG2-NHS ester) and assess its purity.
Methodology: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Experiment: Standard ¹H NMR pulse sequence.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected.
-
-
Spectral Interpretation:
-
The resulting ¹H NMR spectrum should be compared against a reference spectrum or predicted chemical shifts.
-
Key expected signals include:
-
Singlet corresponding to the two protons of the maleimide double bond (~6.7 ppm).
-
Multiplets for the ethylene (B1197577) glycol (PEG) repeating units (~3.6 ppm).[17]
-
Singlet for the four protons of the NHS ester ring (~2.8 ppm).
-
-
The integration of these peaks can be used to confirm the ratio of the different functional groups and thus the purity of the compound. It is important to correctly assign the peaks, as ¹³C satellite peaks from the large PEG backbone can sometimes be mistaken for terminal group signals, leading to incorrect purity assessments.[18][19]
-
References
- 1. medkoo.com [medkoo.com]
- 2. quora.com [quora.com]
- 3. #6 - Carbon - C [hobart.k12.in.us]
- 4. ck12.org [ck12.org]
- 5. quora.com [quora.com]
- 6. Hydrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 7. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 8. testbook.com [testbook.com]
- 9. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 10. Oxygen - Wikipedia [en.wikipedia.org]
- 11. precisepeg.com [precisepeg.com]
- 12. glycomindsynth.com [glycomindsynth.com]
- 13. ruiaobio.com [ruiaobio.com]
- 14. enovatia.com [enovatia.com]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Navigating Bioconjugation: A Technical Guide to N-Mal-N-bis(PEG2-NHS ester)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced bioconjugation, the precise and efficient linking of molecules is paramount. N-Mal-N-bis(PEG2-NHS ester) has emerged as a critical tool for researchers, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs). This technical guide provides an in-depth overview of this heterobifunctional linker, including supplier information, detailed experimental protocols, and a visual representation of its application in a typical experimental workflow.
Core Properties and Supplier Information
N-Mal-N-bis(PEG2-NHS ester) is a branched polyethylene (B3416737) glycol (PEG) linker featuring a maleimide (B117702) group at one terminus and two N-hydroxysuccinimide (NHS) ester groups at the other. This unique architecture allows for the sequential and specific conjugation of two different types of molecules. The maleimide group exhibits high reactivity towards sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins. Simultaneously, the NHS esters readily react with primary amines, such as those on lysine (B10760008) residues of antibodies or other proteins. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.
For researchers sourcing this critical reagent, the following table summarizes key information from various suppliers.
| Supplier | Catalog Number | Purity | Molecular Weight ( g/mol ) | CAS Number |
| AxisPharm | - | ≥95% | - | 2182601-73-4 |
| Aladdin Scientific | N596416-50mg | ≥98% | 682.6 | - |
| BroadPharm | - | - | - | 2182601-73-4 |
| Precise PEG | AG-7321 | > 90% | 682.6 | 2182601-73-4 |
| MedKoo Biosciences | 572920 | - | 682.64 | 2182601-73-4 |
| Creative Biolabs | ADC-L-703 | - | - | - |
| Ambeed | - | - | 682.63 | 2182601-73-4 |
| MedchemExpress | - | - | - | - |
Experimental Protocol: Synthesis of an Antibody-Drug Conjugate
This protocol outlines a general two-step procedure for the synthesis of an antibody-drug conjugate (ADC) using N-Mal-N-bis(PEG2-NHS ester). This process involves the initial reaction of the linker with the antibody, followed by the conjugation of a thiol-containing cytotoxic drug.
Materials:
-
Antibody (containing primary amines) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-8.0)
-
Thiol-containing drug
-
N-Mal-N-bis(PEG2-NHS ester)
-
Anhydrous, amine-free solvent (e.g., dimethyl sulfoxide, DMSO, or dimethylformamide, DMF)
-
Reaction buffers (e.g., PBS at various pH values)
-
Reducing agent (e.g., dithiothreitol, DTT, or tris(2-carboxyethyl)phosphine, TCEP), if the antibody's cysteines are in disulfide bonds
-
Desalting columns or dialysis equipment for purification
-
Quenching reagent (e.g., Tris buffer or cysteine)
Procedure:
Step 1: Antibody-Linker Conjugation (Amine-NHS Ester Reaction)
-
Antibody Preparation: Prepare the antibody in an amine-free buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines (like Tris), exchange it with PBS.
-
Linker Preparation: Immediately before use, dissolve the N-Mal-N-bis(PEG2-NHS ester) in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[1]
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the antibody.
-
Incubation: Incubate the reaction mixture for 30 to 60 minutes at room temperature, or for 2 hours at 4°C, with gentle mixing. The optimal pH for the NHS ester-amine reaction is between 7 and 9.[1]
-
Purification: Remove the excess, unreacted linker using a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 6.5-7.5) for the subsequent maleimide reaction.
Step 2: Drug-Linker Conjugation (Thiol-Maleimide Reaction)
-
Drug Preparation: Prepare the thiol-containing drug in a suitable reaction buffer. If the drug is not readily soluble, a small amount of an organic co-solvent can be used.
-
Antibody Reduction (if necessary): If conjugating to cysteine residues that are part of a disulfide bond, the antibody must first be reduced. This can be achieved by incubating the antibody with a reducing agent like DTT or TCEP. Following reduction, the reducing agent must be removed, typically by a desalting column.
-
Reaction: Mix the maleimide-activated antibody (from Step 1) with the thiol-containing drug. The reaction should be carried out at a pH between 6.5 and 7.5 for optimal maleimide-thiol specificity.[1]
-
Incubation: Incubate the mixture for 1-2 hours at room temperature.
-
Quenching: Quench any unreacted maleimide groups by adding an excess of a thiol-containing compound like cysteine or by adding a quenching buffer like Tris.
-
Final Purification: Purify the final antibody-drug conjugate to remove any unreacted drug, linker, and other byproducts. This is commonly achieved using size-exclusion chromatography (SEC) or other chromatographic methods.[2]
Experimental Workflow Visualization
The following diagram illustrates the key steps in the synthesis of an antibody-drug conjugate using N-Mal-N-bis(PEG2-NHS ester).
Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.
This guide provides a foundational understanding of N-Mal-N-bis(PEG2-NHS ester) and its application in bioconjugation. Researchers should always optimize reaction conditions for their specific antibody, drug, and desired drug-to-antibody ratio (DAR).
References
A Technical Guide to the Fundamental Properties of PEGylated Crosslinkers
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth exploration of Poly(ethylene glycol) (PEG) crosslinkers, essential tools in modern bioconjugation, drug delivery, and materials science. We will delve into their core chemical, physical, and biological properties, supported by quantitative data, detailed experimental protocols, and process visualizations to facilitate a comprehensive understanding for researchers and developers.
Introduction to PEGylated Crosslinkers
Poly(ethylene glycol) (PEG) is a biocompatible, non-toxic, and highly water-soluble polymer approved by the FDA for various biomedical applications.[1][2] PEGylated crosslinkers are molecules that incorporate a PEG chain as a flexible spacer arm and possess reactive functional groups at their ends.[1][3] These reactive groups allow for the covalent bonding of two or more molecules, at least one of which is often a biomolecule like a protein, peptide, or nucleic acid.[1][4]
The process of attaching PEG chains, known as PEGylation, confers several significant advantages to the conjugated molecule.[1][5] The PEG spacer provides hydrophilicity and flexibility, while the choice of reactive end groups dictates the specific conjugation chemistry.[1][3] This versatility has made PEG crosslinkers a cornerstone technology for improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules, enabling the development of advanced drug delivery systems, hydrogels for tissue engineering, and sensitive diagnostic assays.[1][4][6]
Fundamental Properties of PEGylated Crosslinkers
The utility of PEGylated crosslinkers stems from a unique combination of chemical, physical, and biological properties.
Chemical Properties
-
Reactive End Groups : PEG crosslinkers are functionalized with a wide array of reactive groups to target specific functional groups on biomolecules. Common examples include N-hydroxysuccinimide (NHS) esters for reacting with primary amines (e.g., lysine (B10760008) residues) and maleimides for reacting with sulfhydryl groups (e.g., cysteine residues).[7][8]
-
Functionality : They can be classified by the reactivity of their end groups:
-
Homobifunctional : Possess identical reactive groups at both ends, used for linking identical molecules or for polymerization.[7] Examples include BS(PEG)n (amine-reactive) and BM(PEG)n (sulfhydryl-reactive).[7]
-
Heterobifunctional : Feature two different reactive groups, allowing for the specific, sequential conjugation of two different molecules.[7][9] SM(PEG)n reagents, which contain an NHS ester and a maleimide (B117702) group, are common examples used in antibody-drug conjugate (ADC) development.[7][8]
-
-
Cleavability : Crosslinkers can be designed to be stable or to break under specific physiological conditions:
-
Non-Cleavable Linkers : Form robust, permanent bonds, ensuring the conjugate remains intact.[4][10] These are used when long-term stability is required, such as in PEGylating therapeutic proteins to extend their half-life.[4]
-
Cleavable Linkers : Contain linkages (e.g., hydrazone, disulfide) that are designed to break in response to specific triggers like low pH or the presence of reducing agents.[4][11] This is crucial for applications like ADCs, where the cytotoxic payload must be released inside the target cancer cell.[6][12]
-
Physical Properties
-
Solubility : The repeating ethylene (B1197577) oxide units of the PEG chain form hydrogen bonds with water, making PEG highly soluble in aqueous environments and many organic solvents.[1][3] This property is invaluable for increasing the solubility of hydrophobic drugs or proteins.[1][11][12]
-
Molecular Weight and Dispersity : PEG crosslinkers are available in two main forms:
-
Polydisperse : A mixture of PEG chains with a range of molecular weights, described by an average molecular weight.[12]
-
Monodisperse (or discrete PEG, dPEG®) : Composed of a single, defined PEG chain length and, therefore, a precise molecular weight.[13][14] Monodisperse linkers provide greater homogeneity and precision in the final conjugate, which is critical for therapeutic applications.[13]
-
-
Hydrodynamic Size : In solution, the hydrophilic PEG chain attracts and coordinates two to three water molecules per ethylene glycol unit.[15] This creates a large hydration shell, significantly increasing the molecule's effective size (hydrodynamic radius).[1][15] This increased size is a primary reason for the extended circulation half-life of PEGylated therapeutics, as it reduces renal clearance.[1][3]
-
Flexibility : The C-O bonds within the PEG backbone can rotate freely, giving the chain significant flexibility.[3] This conformational freedom helps to minimize steric hindrance between conjugated molecules and can preserve the biological activity of proteins after conjugation.[7][16]
Biological Properties
-
Biocompatibility and Low Toxicity : PEG is well-tolerated in the body, exhibiting minimal toxicity, and is considered biologically inert.[1][3][17]
-
Low Immunogenicity : The flexible PEG chain forms a protective hydrophilic "shield" around the conjugated biomolecule.[1] This shield masks the molecule's surface epitopes, reducing recognition by the immune system and thus lowering its immunogenicity and antigenicity.[1][18] This is often referred to as the "stealth" property.[3]
-
Improved Pharmacokinetics : By increasing the hydrodynamic size, PEGylation reduces the rate of kidney filtration, prolonging the circulation time of therapeutic agents.[1][15] The protective shield also enhances stability by protecting the biomolecule from proteolytic degradation.[1] These effects lead to improved drug efficacy, reduced dosing frequency, and potentially lower toxicity.[1]
Quantitative Data on PEGylated Crosslinkers
The physical properties of networks formed by PEGylated crosslinkers, such as hydrogels, are highly tunable by altering parameters like PEG molecular weight (MW), concentration, and architecture (e.g., number of arms).
Table 1: Effect of PEGDA Concentration on Hydrogel Mechanical Properties
| PEGDA Concentration | Young's Modulus | Equilibrium Water Content (EWC) | Storage Modulus (G') | Loss Modulus (G'') |
| Increasing | Increases significantly | Decreases significantly | Increases | Decreases |
| Data derived from studies on Polyacrylamide (PAAm) hydrogels crosslinked with poly(ethylene glycol) diacrylate (PEGDA). The properties are influenced by the resulting crosslinking density.[19] |
Table 2: Effect of PEG Architecture on Hydrogel Properties
| PEG Architecture | Crosslinking Speed | Degree of Modification | Effect on Mechanical Properties |
| 4-arm PEG | Slower | More affected by modification | More sensitive to changes |
| 8-arm PEG | Faster | Allows greater degree of modification | Less affected by modification |
| Comparison of 4-arm and 8-arm PEG hydrogels formed via Michael-type addition, where the total concentration of reactive vinyl sulfone groups was kept identical.[20][21] |
Table 3: Compressive Modulus of Blended PEGDA Hydrogels
| Total Polymer Conc. | PEGDA 3400 / 400 (wt% ratio) | Average Compressive Modulus (MPa) |
| 20 wt% | 0 / 100 | 0.26 |
| 20 wt% | 40 / 60 | 0.42 ± 0.02 |
| 40 wt% | 0 / 100 | 1.02 |
| 40 wt% | 40 / 60 | 1.71 ± 0.13 |
| Data shows that both total polymer concentration and the ratio of low to high molecular weight PEGDA can be tuned to control mechanical strength.[22] |
Visualizing PEGylated Crosslinker Workflows and Concepts
Diagrams created with Graphviz help to visualize complex processes and relationships relevant to PEGylated crosslinkers.
Experimental Protocols
Detailed and reproducible protocols are critical for the successful application of PEGylated crosslinkers.
Protocol 1: Two-Step Antibody Conjugation using NHS-PEG-Maleimide
This protocol describes the conjugation of a sulfhydryl-containing payload (e.g., a cytotoxic drug or peptide) to the lysine residues of an antibody using a heterobifunctional SM(PEG)n crosslinker.[1][8]
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
SM(PEG)n crosslinker (e.g., SM(PEG)12).
-
Sulfhydryl-containing payload (-SH).
-
Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2.
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns).
-
Reducing agent (if payload has disulfide bonds): TCEP solution.
Procedure:
Step A: Activation of Antibody with SM(PEG)n
-
Prepare the antibody solution at a concentration of 0.1 mM in Conjugation Buffer.
-
Dissolve the SM(PEG)n crosslinker in a dry, water-miscible organic solvent (like DMSO) to make a 250 mM stock solution.
-
Add the crosslinker stock solution to the antibody solution to achieve a final concentration of 1 mM (a 10-fold molar excess).
-
Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C. This allows the NHS ester to react with primary amines on the antibody.
-
Remove the excess, non-reacted crosslinker using a desalting column equilibrated with Conjugation Buffer. Follow the column manufacturer's instructions to collect the protein-containing fractions. The resulting product is the maleimide-activated antibody.
Step B: Conjugation of Sulfhydryl-Payload to Activated Antibody
-
If the sulfhydryl-containing payload has disulfide bonds, reduce them first using a reducing agent like TCEP. Remove the excess TCEP with a desalting column.
-
Immediately add the sulfhydryl-containing payload to the purified maleimide-activated antibody solution. A 5- to 20-fold molar excess of the payload over the antibody is recommended.
-
Incubate the reaction for 30 minutes at room temperature or for 2 hours at 4°C. This allows the maleimide groups on the antibody to react with the sulfhydryl groups on the payload, forming a stable thioether bond.
-
The final conjugate can be purified from excess payload and other reaction byproducts by dialysis, size-exclusion chromatography (SEC), or another suitable method.
Protocol 2: Characterization of PEGylated Conjugates
Characterization is essential to confirm successful conjugation, determine purity, and understand the structure-activity relationship.[1]
1. Determination of Purity and Molecular Weight via SEC-MALS
-
Principle : Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic size. Multi-Angle Light Scattering (MALS) is a detector that can determine the absolute molar mass of the molecules eluting from the SEC column, independent of their shape.
-
Methodology :
-
Equilibrate an SEC column suitable for the expected molecular weight range of the conjugate with an appropriate mobile phase (e.g., PBS).
-
Inject the purified conjugate onto the column.
-
Monitor the elution profile using UV absorbance, a MALS detector, and a refractive index (RI) detector.
-
The SEC profile will show peaks corresponding to the conjugate, any unconjugated protein, and potential aggregates.
-
The MALS detector will provide the molecular weight of the main conjugate peak, confirming the attachment of the PEG crosslinker and payload.
-
2. Assessment of Conjugation Heterogeneity via HPLC
-
Principle : High-Performance Liquid Chromatography (HPLC), particularly Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase (RP-HPLC), can separate species with different numbers of conjugated payloads (drug-to-antibody ratio, DAR).
-
Methodology :
-
Select an appropriate HPLC column and mobile phase gradient. For ADCs, HIC is often used under non-denaturing conditions.
-
Inject the purified conjugate.
-
The resulting chromatogram will show a series of peaks. Each peak corresponds to a population of antibodies with a specific number of attached payloads (e.g., DAR=0, DAR=2, DAR=4).
-
The relative area of each peak can be used to calculate the average DAR and assess the distribution and homogeneity of the product.[2]
-
3. Confirmation of Conjugation Site and Degree of PEGylation via Mass Spectrometry (MS)
-
Principle : Mass spectrometry measures the mass-to-charge ratio of ions and can be used to determine the precise mass of the conjugate, thereby confirming the number of attached PEG-payload moieties.[2]
-
Methodology :
-
Analyze the intact conjugate using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The resulting mass spectrum will show a distribution of masses corresponding to the different DAR species.
-
For more detailed analysis (peptide mapping), digest the conjugate with a protease (e.g., trypsin).
-
Analyze the resulting peptide fragments by LC-MS/MS.
-
Identify the peptide fragments that have been modified with the PEGylated crosslinker. This confirms the specific sites of conjugation (e.g., which lysine residues were targeted).[2]
-
References
- 1. benchchem.com [benchchem.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. purepeg.com [purepeg.com]
- 5. nbinno.com [nbinno.com]
- 6. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]
- 7. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. purepeg.com [purepeg.com]
- 10. connectsci.au [connectsci.au]
- 11. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 12. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 13. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 14. interchim.fr [interchim.fr]
- 15. m.youtube.com [m.youtube.com]
- 16. academic.oup.com [academic.oup.com]
- 17. ポリエチレングリコール(PEG)とタンパク質のPEG化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 20. Characterization of the crosslinking kinetics of multi-arm poly(ethylene glycol) hydrogels formed via Michael-type addition - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 21. Characterization of the crosslinking kinetics of multi-arm poly(ethylene glycol) hydrogels formed via Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N-Mal-N-bis(PEG2-NHS ester) Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted therapeutics, particularly antibody-drug conjugates (ADCs), relies on the precise and stable linkage of potent payloads to monoclonal antibodies (mAbs). The N-Mal-N-bis(PEG2-NHS ester) is a heterotrifunctional crosslinker that offers a versatile platform for creating complex bioconjugates. This linker possesses a maleimide (B117702) group for reaction with sulfhydryl moieties and two N-hydroxysuccinimide (NHS) ester groups for reaction with primary amines. The inclusion of two polyethylene (B3416737) glycol (PEG) spacers enhances the solubility and reduces the immunogenicity of the resulting conjugate.[1]
This document provides detailed protocols for the conjugation of N-Mal-N-bis(PEG2-NHS ester) to antibodies, enabling the attachment of two separate amine-containing molecules and one thiol-containing molecule. This unique capability allows for the development of novel ADCs with dual payloads or the attachment of a payload and a modifying agent, such as a fluorescent probe or an imaging agent.
Principle of Conjugation
The conjugation strategy using N-Mal-N-bis(PEG2-NHS ester) is a sequential process that leverages the distinct reactivity of its functional groups. The NHS esters react with primary amines (e.g., the ε-amino group of lysine (B10760008) residues on an antibody) at a slightly alkaline pH (7.2-8.5) to form stable amide bonds.[2][3] The maleimide group specifically reacts with sulfhydryl groups (e.g., from a reduced cysteine residue on a payload or a thiol-containing linker) at a near-neutral pH (6.5-7.5) to form a stable thioether bond.[4] By controlling the reaction conditions, it is possible to direct the conjugation in a stepwise manner.
A typical two-step sequential bioconjugation process involves first reacting the NHS esters with the amine-containing biomolecule(s), followed by purification to remove excess linker. The maleimide group on the modified biomolecule is then reacted with a thiol-containing molecule.
Data Summary
The following tables summarize key quantitative parameters relevant to the conjugation and characterization of antibody conjugates prepared using N-Mal-N-bis(PEG2-NHS ester).
| Parameter | Typical Range | Method of Determination | Reference |
| Molar Excess of Linker to Antibody (NHS Ester Reaction) | 5 - 20 fold | Spectrophotometry, HPLC | [] |
| Molar Excess of Thiol-Payload to Antibody (Maleimide Reaction) | 1.5 - 5 fold | Spectrophotometry, HPLC | [] |
| Drug-to-Antibody Ratio (DAR) | 2 - 8 | HIC, RP-HPLC, Mass Spectrometry | [6][7] |
| Purity of Conjugate | > 95% | SEC, SDS-PAGE | [8] |
| Recovery after Purification | > 85% | UV-Vis Spectroscopy (A280) | [8] |
Table 1: Key Quantitative Parameters for Antibody Conjugation.
| Parameter | Recommended Conditions |
| NHS Ester Reaction pH | 7.2 - 8.5 |
| Maleimide Reaction pH | 6.5 - 7.5 |
| Reaction Temperature | 4°C to Room Temperature |
| NHS Ester Reaction Time | 30 minutes - 2 hours |
| Maleimide Reaction Time | 1 - 2 hours |
| Quenching Agent (NHS Ester) | Tris or Glycine buffer |
| Quenching Agent (Maleimide) | Cysteine or 2-Mercaptoethanol |
Table 2: Recommended Reaction Conditions.
Experimental Protocols
Protocol 1: Preparation of Antibody for Conjugation
Objective: To prepare the antibody by removing any interfering substances and exchanging it into a suitable reaction buffer.
Materials:
-
Antibody solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Amine-free and sulfhydryl-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)
-
Spin desalting columns or tangential flow filtration (TFF) system
-
UV-Vis spectrophotometer
Procedure:
-
Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), it must be purified.[9]
-
For small scale (<1 mL): Use a spin desalting column equilibrated with the reaction buffer.
-
For larger scale (>1 mL): Use a TFF system for buffer exchange against the reaction buffer.
-
-
Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.[]
-
Quantification: Measure the absorbance at 280 nm (A280) to determine the precise concentration of the antibody.[9]
Protocol 2: Two-Step Sequential Conjugation of Two Different Amine-Containing Payloads and One Thiol-Containing Payload to an Antibody
Objective: To conjugate two different amine-containing payloads and one thiol-containing payload to an antibody using the N-Mal-N-bis(PEG2-NHS ester) linker.
Materials:
-
Prepared antibody from Protocol 1
-
N-Mal-N-bis(PEG2-NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amine-containing Payload 1
-
Amine-containing Payload 2
-
Thiol-containing Payload 3
-
Reaction Buffer A (amine-reactive step): 100 mM sodium phosphate, 150 mM NaCl, pH 8.0-8.5
-
Reaction Buffer B (thiol-reactive step): 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.0-7.2
-
Quenching Buffer A: 1 M Tris-HCl, pH 8.0
-
Quenching Buffer B: 10 mM Cysteine in Reaction Buffer B
-
Spin desalting columns or TFF system
Procedure:
Step 1: Activation of Antibody with N-Mal-N-bis(PEG2-NHS ester)
-
Prepare a 10 mM stock solution of N-Mal-N-bis(PEG2-NHS ester) in anhydrous DMSO immediately before use.[]
-
Add a 5- to 20-fold molar excess of the linker stock solution to the antibody solution in Reaction Buffer A. The optimal ratio should be determined empirically.[]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[4]
-
Remove the excess, unreacted linker by passing the reaction mixture through a spin desalting column or by TFF, exchanging into Reaction Buffer A.
Step 2: Conjugation of Amine-Containing Payload 1
-
Immediately add a 1.5- to 5-fold molar excess of Amine-containing Payload 1 to the activated antibody solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
(Optional) Quench the reaction by adding Quenching Buffer A to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Purify the antibody-linker-payload 1 conjugate using a spin desalting column or TFF, exchanging into Reaction Buffer A.
Step 3: Conjugation of Amine-Containing Payload 2
-
Repeat Step 2 using Amine-containing Payload 2 with the purified conjugate from the previous step.
-
After this step, purify the antibody-linker-payload 1-payload 2 conjugate and exchange the buffer to Reaction Buffer B using a spin desalting column or TFF.
Step 4: Conjugation of Thiol-Containing Payload 3
-
If the Thiol-containing Payload 3 has a disulfide bond, it must be reduced first. Incubate the payload with a 10- to 20-fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature. Remove the excess reducing agent using a desalting column.
-
Immediately add a 1.5- to 5-fold molar excess of the reduced Thiol-containing Payload 3 to the purified antibody conjugate from Step 3.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding Quenching Buffer B and incubate for 15 minutes to cap any unreacted maleimide groups.
Protocol 3: Purification of the Final Antibody Conjugate
Objective: To remove unconjugated payloads, linker, and any aggregates to obtain a pure antibody conjugate.
Materials:
-
Crude antibody conjugate from Protocol 2
-
Purification Buffer (e.g., PBS, pH 7.4)
-
Size Exclusion Chromatography (SEC) system or Tangential Flow Filtration (TFF) system[8][10]
Procedure:
-
Purification Method Selection:
-
SEC Protocol:
-
Equilibrate the SEC column with Purification Buffer.
-
Load the crude conjugate onto the column.
-
Collect fractions corresponding to the monomeric antibody conjugate peak.
-
Pool the relevant fractions.
-
-
TFF Protocol:
-
Set up the TFF system with an appropriate molecular weight cut-off membrane (e.g., 30 kDa).
-
Perform diafiltration against the Purification Buffer for at least 5-7 diavolumes to remove unconjugated species.
-
Concentrate the purified conjugate to the desired concentration.
-
Protocol 4: Characterization of the Antibody Conjugate
Objective: To determine the Drug-to-Antibody Ratio (DAR), purity, and integrity of the final conjugate.
Methods:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): Separates species based on the number of conjugated hydrophobic payloads, allowing for the calculation of the average DAR.[6]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to determine DAR after reduction of the antibody into its light and heavy chains.[6]
-
Mass Spectrometry (MS): Provides an accurate measurement of the molecular weight of the conjugate, allowing for direct determination of the DAR.[13][14][15]
-
-
Purity and Aggregation Analysis:
-
Size Exclusion Chromatography (SEC): The primary method to quantify the percentage of monomer, aggregate, and fragment in the final product.[1]
-
SDS-PAGE: Can be used to visualize the purity of the conjugate and confirm the covalent attachment of the payload.
-
Visualization of Experimental Workflow
Caption: Workflow for the sequential conjugation of two amine-payloads and one thiol-payload.
Signaling Pathway Diagram (Illustrative)
The following diagram illustrates a hypothetical mechanism of action for an ADC developed using this linker, where one payload targets a signaling pathway and the other induces apoptosis.
Caption: Hypothetical mechanism of action for a dual-payload ADC.
References
- 1. agilent.com [agilent.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 9. furthlab.xyz [furthlab.xyz]
- 10. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. adcreview.com [adcreview.com]
- 13. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. lcms.cz [lcms.cz]
Application Notes and Protocols for Maleimide-Thiol Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the reaction conditions and protocols for the successful conjugation of maleimide-functionalized molecules with thiol-containing biomolecules. This "click chemistry" reaction is a cornerstone of bioconjugation, valued for its high selectivity, efficiency, and mild reaction conditions.[1][2] It is widely employed for labeling proteins, peptides, and oligonucleotides, and is a critical technology in the development of targeted therapeutics such as antibody-drug conjugates (ADCs).[2][3][]
Chemical Principle
The maleimide-thiol conjugation is a Michael addition reaction where the thiol group of a cysteine residue acts as a nucleophile, attacking the electron-deficient double bond of the maleimide (B117702).[1][2] This results in the formation of a stable thioether bond.[1][] The reaction is highly chemoselective for thiols within a specific pH range, proceeding rapidly under physiological conditions without the need for a catalyst.[2][5]
Critical Reaction Parameters
The success of the maleimide-thiol conjugation is highly dependent on the careful control of several key parameters that influence the reaction rate, specificity, and the stability of the final conjugate.
pH
The pH of the reaction buffer is the most critical parameter.[6] The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[2][5][6] Within this range, the reaction is highly selective for thiol groups over other nucleophilic groups like amines.[5] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[5][6]
Table 1: Effect of pH on Maleimide-Thiol Reaction Characteristics
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Potential Side Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Reaction with amines, Maleimide hydrolysis[5][6] |
Temperature and Reaction Time
The rate of the maleimide-thiol reaction is temperature-dependent.[6][7] Reactions are typically carried out at room temperature (20-25°C) or at 4°C.[6] The choice of temperature is often a balance between reaction kinetics and the stability of the biomolecules involved.
Table 2: Typical Reaction Conditions for Maleimide-Thiol Conjugation
| Temperature | Typical Reaction Time | Notes |
| 4°C | Overnight (8-16 hours) | Recommended for sensitive proteins to minimize degradation.[6][8] |
| Room Temperature (20-25°C) | 30 minutes - 2 hours | Faster reaction kinetics.[6][8] |
| 37°C | ~30 minutes | Can be used, but may not be suitable for all biomolecules.[7] |
Buffers and Solvents
Commonly used buffers for maleimide-thiol conjugation include phosphate-buffered saline (PBS), Tris, and HEPES at a pH between 7.0 and 7.5.[8][9] It is crucial that the buffers are free of extraneous thiols.[5] Buffers should be degassed to prevent the oxidation of thiols to disulfides, which are unreactive with maleimides.[9][10]
For maleimide reagents with poor aqueous solubility, a water-miscible organic co-solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) is recommended.[9][10] The final concentration of the organic solvent should generally be kept below 10% to avoid denaturation of proteins.[11]
Molar Ratio of Reactants
To drive the reaction to completion, a molar excess of the maleimide-containing reagent is typically used. A common starting point is a 10 to 20-fold molar excess of the maleimide reagent over the thiol-containing biomolecule.[6][8] However, the optimal ratio may vary and should be determined empirically for each specific conjugation.[12]
Potential Side Reactions and Mitigation Strategies
While the maleimide-thiol reaction is highly efficient, several side reactions can occur. Understanding and mitigating these is crucial for obtaining a homogenous and stable conjugate.
Table 3: Common Side Reactions and Troubleshooting
| Side Reaction | Cause | Mitigation Strategy |
| Hydrolysis of Maleimide | The maleimide ring can be opened by hydrolysis, especially at higher pH, rendering it unreactive.[5][13] | Prepare aqueous solutions of maleimide reagents immediately before use. For storage, use a dry, biocompatible organic solvent like DMSO or DMF.[5][14] |
| Reaction with Amines | At pH values above 7.5, maleimides can react with primary amines (e.g., lysine (B10760008) residues), leading to a loss of selectivity.[5][14] | Maintain the reaction pH between 6.5 and 7.5.[14] |
| Retro-Michael Reaction (Thiol Exchange) | The thioether bond formed can be reversible, especially in the presence of other thiols like glutathione (B108866) in vivo, leading to payload migration.[5][15][16] | After conjugation, the thiosuccinimide ring can be hydrolyzed by adjusting the pH to 8.5-9.0 to form a stable succinamic acid thioether.[5][14] |
| Thiazine (B8601807) Rearrangement | When conjugating to a peptide with an N-terminal cysteine, the conjugate can rearrange to a stable six-membered thiazine ring.[1][17] | For N-terminal cysteine conjugations, consider acetylating the N-terminus or performing the reaction at a lower pH (~5) and maintaining acidic conditions for storage and purification.[17] Alternatively, an extended incubation at pH 7.4 can be used to drive the formation of the more stable thiazine product.[14] |
| Oxidation of Thiols | Thiols can oxidize to form disulfide bonds, which are unreactive with maleimides.[9][10] | Degas buffers and consider working under an inert atmosphere (e.g., nitrogen or argon).[9][18] If necessary, pre-reduce the protein with a disulfide-free reducing agent like TCEP.[9][14] |
Experimental Protocols
The following are generalized protocols for the conjugation of a maleimide-activated molecule to a thiol-containing protein.
Protocol 1: Reduction of Protein Disulfide Bonds (Optional)
This step is necessary if the target cysteine residues are involved in disulfide bonds.
Materials:
-
Thiol-containing protein
-
Degassed buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)[3]
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Dissolve the protein in the degassed buffer to a concentration of 1-10 mg/mL.[3][10]
-
Prepare a fresh stock solution of TCEP in the same degassed buffer.
-
Add a 10- to 100-fold molar excess of TCEP to the protein solution.[14]
-
Flush the reaction vial with an inert gas, seal, and incubate for 20-60 minutes at room temperature.[3]
-
If necessary, remove excess TCEP using a desalting column.[14]
Protocol 2: Maleimide-Thiol Conjugation
Materials:
-
Reduced, thiol-containing protein solution (from Protocol 1 or naturally containing free thiols)
-
Maleimide-activated reagent
-
Anhydrous DMSO or DMF
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Immediately before use, dissolve the maleimide-activated reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[18]
-
Add a 10- to 20-fold molar excess of the maleimide stock solution dropwise to the stirring protein solution.[3][8]
-
Flush the reaction vial with an inert gas, seal, and mix thoroughly.[3]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[3][8] If using a fluorescent maleimide, protect the reaction from light.[3]
Protocol 3: Purification of the Conjugate
Purification is necessary to remove unreacted maleimide reagent and any byproducts.
Materials:
-
Conjugation reaction mixture
-
Purification system (e.g., size-exclusion chromatography/gel filtration column, dialysis equipment, or HPLC system)[3][19]
-
Appropriate buffer for purification
Procedure:
-
Choose a purification method based on the properties of the protein and the conjugate.
-
For gel filtration, equilibrate the column with a suitable buffer and apply the reaction mixture. Collect fractions and monitor for the protein conjugate.[8]
-
For dialysis, transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff and dialyze against a large volume of buffer, with several buffer changes.[9]
-
For HPLC, use a suitable column (e.g., reverse-phase or size-exclusion) and an appropriate gradient to separate the conjugate from unreacted materials.[6]
Protocol 4: Characterization of the Conjugate
It is important to characterize the final conjugate to confirm successful labeling and determine the degree of labeling.
-
UV-Vis Spectroscopy: Can be used to determine the concentration of the protein and the conjugated molecule (if it has a distinct absorbance), allowing for the calculation of the degree of labeling.
-
Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the conjugate, confirming the number of attached molecules.[6]
-
HPLC Analysis: Can be used to assess the purity of the conjugate and separate different species (e.g., unconjugated protein, and protein with one, two, or more labels).[6]
Visualizing Key Concepts and Workflows
To further clarify the principles and workflows discussed, the following diagrams have been generated.
Caption: Mechanism of maleimide-thiol ligation.
Caption: A typical workflow for protein conjugation.[3][18]
Caption: Targeted cancer therapy using an ADC.[3]
References
- 1. bachem.com [bachem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. lumiprobe.com [lumiprobe.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. creativepegworks.com [creativepegworks.com]
- 16. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmiweb.com [pharmiweb.com]
- 18. biotium.com [biotium.com]
- 19. alfa-chemistry.com [alfa-chemistry.com]
Application Notes: Optimizing pH for NHS Ester Reactions with Primary Amines
Introduction
N-hydroxysuccinimide (NHS) ester chemistry is a cornerstone of bioconjugation, widely used for covalently linking molecules to proteins, peptides, and other biomolecules.[1][2][3] The reaction targets primary amines (–NH₂), such as those on the N-terminus of a polypeptide or the side chain of lysine (B10760008) residues, to form a stable and irreversible amide bond.[3][4] The success and efficiency of this conjugation are critically dependent on the reaction pH. This document provides a detailed guide on the role of pH and protocols for optimizing NHS ester coupling reactions for researchers, scientists, and drug development professionals.
The Chemistry: A Tale of Two Reactions
The pH of the reaction environment governs a crucial balance between two competing chemical processes: the desired amine acylation and the undesired hydrolysis of the NHS ester.
-
Amine Acylation (Desired Reaction): The reactive species is the unprotonated primary amine (R-NH₂), which acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. As the pH increases above the pKa of the amine, the concentration of the reactive, unprotonated form rises, accelerating the rate of amide bond formation.[2]
-
NHS Ester Hydrolysis (Competing Reaction): NHS esters are susceptible to hydrolysis, where water molecules attack the ester, cleaving it into an inactive carboxylate and releasing NHS. The rate of this hydrolysis reaction increases significantly with rising pH.[2][4][5]
Therefore, the optimal pH is a carefully chosen compromise that maximizes the availability of the nucleophilic amine while minimizing the rate of ester hydrolysis to ensure the highest possible conjugation yield.[1][2]
References
Application Notes and Protocols for Sequential Conjugation with N-Mal-N-bis(PEG2-NHS ester)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Mal-N-bis(PEG2-NHS ester) is a heterotrifunctional crosslinking reagent that enables the sequential conjugation of molecules containing amine and thiol groups. This reagent features a maleimide (B117702) group that specifically reacts with sulfhydryl (thiol) groups, and two N-hydroxysuccinimide (NHS) ester groups that react with primary amines.[1][2] The polyethylene (B3416737) glycol (PEG) spacers enhance the solubility of the crosslinker and the resulting conjugate in aqueous solutions.[3][4] This unique architecture allows for the controlled and stepwise assembly of complex biomolecular conjugates, such as antibody-drug conjugates (ADCs), targeted drug delivery systems, and functionalized proteins.[5][6]
This document provides detailed protocols for performing sequential conjugation using N-Mal-N-bis(PEG2-NHS ester), including reaction optimization, purification, and characterization of the final conjugate.
Chemical Structure and Reactivity
The N-Mal-N-bis(PEG2-NHS ester) molecule consists of a central nitrogen atom linked to a maleimide group and two PEG2-NHS ester arms.[1]
-
Maleimide Group: Reacts specifically with thiol groups (e.g., from cysteine residues in proteins or thiol-modified oligonucleotides) via a Michael addition reaction to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.[7] Above pH 7.5, the maleimide group can undergo hydrolysis and also react with primary amines.[8][9]
-
NHS Ester Groups: React with primary amines (e.g., the epsilon-amino group of lysine (B10760008) residues in proteins or amine-modified small molecules) to form stable amide bonds. This reaction is optimal at a pH of 8.3-8.5.[10] NHS esters are susceptible to hydrolysis, especially at higher pH values.[9]
The sequential nature of the conjugation is achieved by controlling the pH of the reaction to favor one type of reaction over the other.
Experimental Protocols
A sequential conjugation strategy involves two main steps:
-
Reaction of the first biomolecule with one of the reactive groups on the crosslinker.
-
Purification to remove excess crosslinker and unreacted biomolecule.
-
Reaction of the second biomolecule with the remaining reactive group on the crosslinker-modified first biomolecule.
Two primary sequential strategies are possible: (A) Amine-first conjugation followed by thiol conjugation, and (B) Thiol-first conjugation followed by amine conjugation. The choice of strategy depends on the stability and reactivity of the biomolecules being conjugated.
Protocol A: Amine-First, Thiol-Second Sequential Conjugation
This protocol is suitable when the amine-containing molecule is more robust and can tolerate the conditions of the first reaction and subsequent purification.
Step 1: Reaction of N-Mal-N-bis(PEG2-NHS ester) with an Amine-Containing Molecule (Molecule A)
-
Reagent Preparation:
-
Equilibrate the vial of N-Mal-N-bis(PEG2-NHS ester) to room temperature before opening to prevent moisture condensation.[9]
-
Immediately before use, dissolve the required amount of the crosslinker in a dry, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution (e.g., 10 mM).[8][10]
-
Prepare Molecule A (e.g., a protein) in an amine-free buffer with a pH of 8.3-8.5, such as 100 mM sodium carbonate buffer or 50 mM sodium borate (B1201080) buffer. Avoid buffers containing primary amines like Tris.[8] The protein concentration should typically be between 2-10 mg/mL.
-
-
Conjugation Reaction:
-
Add the N-Mal-N-bis(PEG2-NHS ester) stock solution to the Molecule A solution. A typical starting point is a 10-20 fold molar excess of the crosslinker to Molecule A. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[9]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[10]
-
-
Purification of Maleimide-Activated Molecule A:
Step 2: Reaction of Maleimide-Activated Molecule A with a Thiol-Containing Molecule (Molecule B)
-
Reagent Preparation:
-
Prepare Molecule B (e.g., a thiol-containing peptide or a reduced antibody fragment) in a buffer with a pH of 6.5-7.5, such as phosphate-buffered saline (PBS) or HEPES buffer.[7][8] If necessary, reduce disulfide bonds in Molecule B using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation.[8]
-
Ensure the buffer is degassed to prevent re-oxidation of thiols.
-
-
Conjugation Reaction:
-
Add the purified maleimide-activated Molecule A to the Molecule B solution. A slight molar excess of the maleimide-activated Molecule A may be used to drive the reaction to completion.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[8]
-
-
Quenching and Final Purification:
-
To quench any unreacted maleimide groups, add a small molecule thiol such as cysteine or β-mercaptoethanol.[8]
-
Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion, ion-exchange, or affinity chromatography) to separate the desired conjugate from unreacted molecules and byproducts.
-
Protocol B: Thiol-First, Amine-Second Sequential Conjugation
This approach is preferred when the thiol-containing molecule is more sensitive or when it is desirable to first create the maleimide-biomolecule conjugate.
Step 1: Reaction of N-Mal-N-bis(PEG2-NHS ester) with a Thiol-Containing Molecule (Molecule B)
-
Reagent Preparation:
-
Conjugation Reaction:
-
Purification of NHS-Activated Molecule B:
-
Purify the NHS-activated Molecule B from excess crosslinker and unreacted Molecule B using size-exclusion chromatography or dialysis.
-
Step 2: Reaction of NHS-Activated Molecule B with an Amine-Containing Molecule (Molecule A)
-
Reagent Preparation:
-
Prepare Molecule A in an amine-free buffer with a pH of 8.3-8.5.
-
-
Conjugation Reaction:
-
Add the purified NHS-activated Molecule B to the Molecule A solution.
-
Incubate for 1-4 hours at room temperature or overnight at 4°C, protected from light.[10]
-
-
Final Purification:
-
Purify the final conjugate using appropriate chromatography techniques to remove any unreacted components.
-
Data Presentation: Reaction Parameters
| Parameter | Maleimide-Thiol Conjugation | NHS Ester-Amine Conjugation |
| pH Range | 6.5 - 7.5[7] | 8.3 - 8.5[10] |
| Optimal pH | ~7.0[7] | ~8.3[10] |
| Temperature | 4°C or Room Temperature (20-25°C)[7] | Room Temperature (20-25°C) or 4°C[10] |
| Reaction Time | 30 min - 2 hours at RT; 8-16 hours at 4°C[7] | 1 - 4 hours at RT; Overnight at 4°C[10] |
| Molar Ratio (Crosslinker:Biomolecule) | 10:1 to 20:1 (starting point) | 10:1 to 20:1 (starting point) |
| Recommended Buffers | PBS, HEPES[8] | Sodium Borate, Sodium Carbonate |
| Incompatible Buffers | Buffers with thiols (e.g., DTT, β-mercaptoethanol)[8] | Buffers with primary amines (e.g., Tris, Glycine)[8] |
Characterization of Conjugates
After purification, it is essential to characterize the final conjugate to confirm successful ligation and determine the degree of labeling.
-
Mass Spectrometry (MS): ESI-MS can be used to determine the molecular weight of the conjugate, confirming the addition of the crosslinker and the second biomolecule.[7]
-
HPLC Analysis: Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and separate it from unreacted starting materials.[7]
-
SDS-PAGE: Can be used to visualize the increase in molecular weight of the protein after conjugation.
-
UV-Vis Spectroscopy: Can be used to determine the concentration of the protein and, if one of the conjugated molecules has a distinct chromophore, to estimate the degree of labeling.
Mandatory Visualizations
Caption: Workflow for Amine-First, Thiol-Second Sequential Conjugation.
Caption: Workflow for Thiol-First, Amine-Second Sequential Conjugation.
References
- 1. N-Mal-N-bis(PEG2-NHS ester), 2182601-73-4 | BroadPharm [broadpharm.com]
- 2. N-Maleimide -N-bis(PEG2-NHS ester) - Creative Biolabs [creative-biolabs.com]
- 3. purepeg.com [purepeg.com]
- 4. interchim.fr [interchim.fr]
- 5. d-nb.info [d-nb.info]
- 6. Mal-NH-PEG2-NH2 | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for Creating High Drug-to-Antibody Ratio ADCs using N-Mal-N-bis(PEG2-NHS ester)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells. An ADC consists of a monoclonal antibody (mAb) specific to a tumor-associated antigen, a highly potent small-molecule drug (payload), and a chemical linker that connects the two. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, as it directly influences the therapeutic window. A low DAR may result in suboptimal efficacy, while a high DAR can lead to poor pharmacokinetics and increased off-target toxicity.[1]
The use of branched linkers, such as N-Mal-N-bis(PEG2-NHS ester), offers a promising strategy to increase the DAR in a controlled manner, allowing for the attachment of multiple drug molecules at a single conjugation site on the antibody. This approach can lead to the generation of more homogeneous ADCs with a defined, higher DAR, potentially enhancing their therapeutic efficacy, especially when using payloads with moderate potency.
N-Mal-N-bis(PEG2-NHS ester) is a heterobifunctional linker featuring a maleimide (B117702) group and two N-hydroxysuccinimide (NHS) ester groups.[2][3] The maleimide group reacts specifically with free sulfhydryl (thiol) groups, such as those on cysteine residues of an antibody. Each of the two NHS esters reacts with primary amines, for instance, on a drug-linker intermediate, enabling the conjugation of two payload molecules per linker. This application note provides a detailed protocol for the synthesis and characterization of high DAR ADCs using this branched linker.
Principle of the Method
The creation of a high DAR ADC using N-Mal-N-bis(PEG2-NHS ester) is a multi-step process. First, a drug-linker intermediate is synthesized by reacting the payload, which contains a primary amine, with the two NHS ester groups of the N-Mal-N-bis(PEG2-NHS ester). In a subsequent step, this drug-loaded linker, now with a reactive maleimide group, is conjugated to the antibody. The antibody's interchain disulfide bonds are partially reduced to generate free cysteine residues, which then react with the maleimide group of the drug-linker intermediate to form a stable thioether bond. This results in an ADC where each conjugation site on the antibody carries two drug molecules, thereby achieving a high DAR.
Experimental Protocols
Materials and Reagents
-
Monoclonal Antibody (mAb)
-
N-Mal-N-bis(PEG2-NHS ester) (CAS: 2182601-73-4)
-
Amine-containing cytotoxic drug (Payload)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
L-Arginine
-
Polysorbate 20 (Tween-20)
-
Sodium chloride (NaCl)
-
Sodium phosphate (B84403) (dibasic and monobasic)
-
EDTA
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Sephadex G-25 desalting columns
-
Hydrophobic Interaction Chromatography (HIC) column
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer (ESI-QTOF)
-
UV/Vis Spectrophotometer
Protocol 1: Synthesis of the Drug-Linker Intermediate
-
Dissolution of Reagents :
-
Dissolve the amine-containing payload in anhydrous DMSO to a final concentration of 10 mM.
-
Dissolve N-Mal-N-bis(PEG2-NHS ester) in anhydrous DMSO to a final concentration of 5 mM.
-
-
Conjugation Reaction :
-
In a clean, dry reaction vial, add 2.1 molar equivalents of the payload solution to 1 molar equivalent of the N-Mal-N-bis(PEG2-NHS ester) solution.
-
Add a suitable non-nucleophilic base (e.g., N,N-diisopropylethylamine) to catalyze the reaction.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring, protected from light.
-
-
Monitoring the Reaction :
-
Monitor the progress of the reaction by LC-MS to confirm the formation of the desired drug-linker intermediate.
-
-
Purification :
-
Purify the drug-linker intermediate using preparative RP-HPLC to remove unreacted starting materials and byproducts.
-
Lyophilize the purified product and store it at -20°C until use.
-
Protocol 2: Preparation of the High DAR ADC
-
Antibody Preparation :
-
Buffer exchange the antibody into a conjugation buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.4).
-
-
Partial Reduction of the Antibody :
-
Add a 2.5 molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
-
Purification of the Reduced Antibody :
-
Remove excess TCEP by passing the solution through a pre-equilibrated Sephadex G-25 desalting column using the conjugation buffer.
-
-
Conjugation of the Drug-Linker Intermediate to the Antibody :
-
Dissolve the purified drug-linker intermediate in DMSO.
-
Add a 1.5-fold molar excess of the drug-linker intermediate (relative to the number of free thiols) to the reduced antibody solution.
-
Incubate the reaction at room temperature for 1-2 hours with gentle agitation.
-
-
Quenching the Reaction :
-
Quench the reaction by adding a 5-fold molar excess of N-acetylcysteine over the drug-linker intermediate.
-
-
Purification of the ADC :
Protocol 3: Characterization of the ADC
-
Determination of Protein Concentration :
-
Measure the absorbance of the ADC solution at 280 nm using a UV/Vis spectrophotometer.
-
-
Determination of Drug-to-Antibody Ratio (DAR) :
-
UV/Vis Spectroscopy : If the drug has a distinct absorbance peak separate from the antibody, the DAR can be estimated by measuring the absorbance at 280 nm and the drug's specific wavelength.[1]
-
Hydrophobic Interaction Chromatography (HIC) : HIC can separate ADC species with different numbers of conjugated drugs. The average DAR can be calculated from the peak areas of the different species.
-
Mass Spectrometry (MS) : Denaturing the ADC and analyzing the light and heavy chains by LC-MS allows for the precise determination of the number of conjugated drugs and the calculation of the DAR.
-
Data Presentation
Table 1: Representative Quantitative Data for High DAR ADC Synthesis
| Parameter | Value | Method |
| Molar Ratio (Payload:Linker) | 2.1:1 | - |
| Molar Ratio (Drug-Linker:Reduced mAb) | 1.5:1 (per thiol) | - |
| Average DAR | 7.8 | HIC-HPLC / LC-MS |
| Purity | >95% | Size Exclusion Chromatography |
| Monomer Content | >98% | Size Exclusion Chromatography |
| Yield | 60-70% | - |
Table 2: Comparison of Analytical Methods for DAR Determination
| Method | Principle | Advantages | Disadvantages |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths to determine concentrations of protein and drug. | Simple, rapid, and requires minimal sample preparation. | Provides only the average DAR; requires a unique absorbance wavelength for the drug. |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity, which increases with drug loading. | Provides information on the distribution of different DAR species and the average DAR. | May require method development for optimal separation. |
| Reversed-Phase HPLC (RP-HPLC) | Separates light and heavy chains under denaturing conditions for mass analysis. | Provides accurate mass measurement of individual chains, allowing for precise DAR calculation. | Denaturing conditions can alter the ADC structure. |
| Mass Spectrometry (MS) | Measures the mass of the intact or fragmented ADC to determine the number of conjugated drugs. | Provides highly accurate and detailed information on DAR and drug distribution. | Requires specialized equipment and expertise. |
Visualizations
Caption: Workflow for High DAR ADC Synthesis.
Caption: General Mechanism of Action of an ADC.
Conclusion
The use of the branched linker N-Mal-N-bis(PEG2-NHS ester) provides a robust method for producing ADCs with a high drug-to-antibody ratio. This strategy allows for the creation of more homogeneous and potent biotherapeutics. The detailed protocols for synthesis, purification, and characterization outlined in this application note offer a comprehensive guide for researchers in the field of ADC development. Careful optimization of reaction conditions and thorough analytical characterization are essential to ensure the quality, efficacy, and safety of the final ADC product.
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. N-Mal-N-bis(PEG2-NHS ester), 2182601-73-4 | BroadPharm [broadpharm.com]
- 4. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing N-Mal-N-bis(PEG2-NHS ester) for Peptide-Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Mal-N-bis(PEG2-NHS ester) is a heterotrifunctional crosslinking reagent designed for the precise and efficient conjugation of peptides to proteins. This reagent features a central maleimide (B117702) group and two N-hydroxysuccinimide (NHS) ester groups, connected by hydrophilic polyethylene (B3416737) glycol (PEG) spacers. The NHS esters react with primary amines (e.g., lysine (B10760008) residues) on a protein, while the maleimide group specifically reacts with sulfhydryl groups (e.g., cysteine residues) on a peptide. This dual reactivity allows for a controlled, two-step conjugation process, minimizing the formation of homodimers and other unwanted byproducts. The PEG linkers enhance the solubility of the resulting conjugate and reduce potential immunogenicity.
These application notes provide an overview of the use of N-Mal-N-bis(PEG2-NHS ester) in creating peptide-protein conjugates for various research and therapeutic applications, including targeted drug delivery, modulation of signaling pathways, and development of novel biologics.
Chemical Properties and Reaction Mechanism
N-Mal-N-bis(PEG2-NHS ester) facilitates the formation of stable covalent bonds. The NHS esters react with primary amines at a pH of 7-9 to form amide bonds, while the maleimide group reacts with sulfhydryl groups at a pH of 6.5-7.5 to form a stable thioether bond. It is crucial to perform the NHS ester reaction first to avoid potential side reactions of the maleimide group at higher pH.
Data Presentation: Quantitative Parameters for Conjugation
The efficiency of peptide-protein conjugation is influenced by several factors, primarily the molar ratio of the crosslinker to the protein and the peptide to the activated protein. While optimal ratios should be determined empirically for each specific application, the following tables provide general guidelines based on typical results for similar heterobifunctional crosslinkers.
Table 1: Recommended Molar Excess of N-Mal-N-bis(PEG2-NHS ester) for Protein Activation
| Molar Excess of Crosslinker to Protein | Expected Degree of Labeling (Maleimides per Protein) | Potential Observations |
| 5:1 | Low | Minimal impact on protein solubility and activity. |
| 10:1 - 20:1 | Moderate | Good balance between conjugation efficiency and protein integrity.[1] |
| 50:1 | High | Increased risk of protein precipitation and loss of activity.[2] |
| 300:1 | Very High | Used in specific cases for high-density labeling, but with significant risk to protein function.[3] |
Table 2: Recommended Molar Excess of Thiol-Peptide for Conjugation to Activated Protein
| Molar Excess of Peptide to Activated Protein | Expected Peptide-to-Protein Ratio | Considerations |
| 1:1 | Low | May result in a low yield of the desired conjugate. |
| 5:1 - 10:1 | Moderate | Generally sufficient for efficient conjugation. |
| 20:1 | High | Can be used to drive the reaction to completion, but may require more extensive purification to remove excess peptide.[1] |
Experimental Protocols
Protocol 1: Two-Step Peptide-Protein Conjugation
This protocol outlines the general procedure for conjugating a cysteine-containing peptide to a protein with available primary amines.
Materials:
-
Protein to be conjugated (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Cysteine-containing peptide
-
N-Mal-N-bis(PEG2-NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Phosphate Buffer, 150 mM NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting columns or dialysis equipment
Procedure:
Step 1: Activation of Protein with N-Mal-N-bis(PEG2-NHS ester)
-
Equilibrate the vial of N-Mal-N-bis(PEG2-NHS ester) to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the crosslinker (e.g., 10 mM) in anhydrous DMF or DMSO immediately before use. Do not store the reconstituted crosslinker.
-
Dissolve the protein in the Conjugation Buffer at a concentration of 1-5 mg/mL.
-
Add the desired molar excess of the N-Mal-N-bis(PEG2-NHS ester) stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Remove the excess, unreacted crosslinker using a desalting column or dialysis against the Conjugation Buffer.
Step 2: Conjugation of Activated Protein with Thiol-Peptide
-
Immediately after the removal of the excess crosslinker, add the cysteine-containing peptide to the solution of the maleimide-activated protein. A 10- to 20-fold molar excess of the peptide is recommended.[1]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C under gentle agitation.
-
To quench the reaction, add a quenching buffer to a final concentration of 10-50 mM and incubate for 15-30 minutes at room temperature. This will react with any remaining unreacted maleimide groups.
-
Purify the resulting peptide-protein conjugate using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography to remove excess peptide and other reaction byproducts.
Characterization of the Conjugate:
The success of the conjugation can be assessed by various methods, including:
-
SDS-PAGE: To visualize the increase in molecular weight of the protein after peptide conjugation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise molecular weight of the conjugate and calculate the peptide-to-protein ratio.
-
Amino Acid Analysis: To determine the molar ratio of peptide to protein in the conjugate.[3]
Application Example: Targeting the ERK Signaling Pathway
Peptide-protein conjugates can be designed to modulate intracellular signaling pathways for therapeutic purposes. For instance, a peptide inhibitor of a protein-protein interaction within the Extracellular signal-regulated kinase (ERK) pathway can be conjugated to a cell-penetrating protein or antibody to facilitate its delivery into target cells.
Modulation of the ERK Signaling Pathway
The ERK signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[4][5] Dysregulation of this pathway is implicated in various diseases, including cancer. A peptide designed to mimic the docking domain of an ERK substrate can competitively inhibit the interaction of ERK with its downstream targets, thereby attenuating the signaling cascade.[6] By conjugating this inhibitory peptide to a carrier protein using N-Mal-N-bis(PEG2-NHS ester), its therapeutic potential can be enhanced through improved stability and cellular uptake.
Experimental Workflow for Peptide-Protein Conjugation
The following diagram illustrates the logical workflow for the synthesis and purification of a peptide-protein conjugate using N-Mal-N-bis(PEG2-NHS ester).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inefficient protein activation | Increase the molar excess of the crosslinker. Ensure the protein buffer is amine-free. |
| Hydrolysis of NHS ester | Prepare the crosslinker solution immediately before use. Control the pH of the reaction. | |
| Oxidation of peptide sulfhydryl groups | Degas buffers and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Protein Precipitation | High degree of modification | Reduce the molar excess of the crosslinker. Perform the reaction at a lower temperature (4°C). |
| Use of organic solvent | Ensure the final concentration of DMF or DMSO is below 10%. | |
| Non-specific Conjugation | Reaction pH is too high for the maleimide reaction | Maintain the pH between 6.5 and 7.5 for the maleimide-thiol coupling step.[7] |
Conclusion
N-Mal-N-bis(PEG2-NHS ester) is a versatile and efficient crosslinker for the development of peptide-protein conjugates. The two-step conjugation strategy provides a high degree of control, leading to the formation of well-defined bioconjugates. By carefully optimizing the reaction conditions, researchers can generate novel molecules with enhanced therapeutic and diagnostic potential for a wide range of applications.
References
- 1. Signal Protein-Derived Peptides as Functional Probes and Regulators of Intracellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boosted Cross-Linking and Characterization of High-Performing Self-Assembling Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simplified method for determination of peptide-protein molar ratios using amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abeomics.com [abeomics.com]
- 5. Erk Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Peptide Based Inhibitors of Protein Binding to the Mitogen-Activated Protein Kinase Docking Groove - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols for Cell Surface Labeling with N-Mal-N-bis(PEG2-NHS ester) Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Mal-N-bis(PEG2-NHS ester) is a heterobifunctional crosslinker that enables the covalent conjugation of molecules to the cell surface in a two-step process.[1][2] This reagent possesses two N-hydroxysuccinimide (NHS) esters and one maleimide (B117702) group. The NHS esters react with primary amines, such as those found on lysine (B10760008) residues of cell surface proteins, to form stable amide bonds.[3][4][5] The maleimide group specifically reacts with sulfhydryl (thiol) groups to form a stable thioether bond.[6] This dual reactivity allows for a controlled, sequential labeling of the cell surface.[6][7]
This two-step labeling strategy is particularly useful for applications where precise control over the conjugation process is required, such as tethering specific biomolecules, creating cell-cell conjugates, or modifying the cell surface for therapeutic applications.[8][9] The polyethylene (B3416737) glycol (PEG) spacers enhance the solubility of the crosslinker and the resulting conjugate in aqueous buffers.[8][10]
These application notes provide a detailed protocol for a two-step labeling of live cells using N-Mal-N-bis(PEG2-NHS ester). The protocol includes steps for the initial amine-reactive labeling, the introduction of sulfhydryl groups (if necessary), and the final thiol-reactive conjugation. Additionally, methods for assessing cell viability and labeling efficiency are described.
Data Presentation
The following tables summarize key quantitative parameters for the cell labeling protocol. These values should be considered as starting points and may require optimization for specific cell types and applications.
Table 1: Recommended Reagent Concentrations and Incubation Parameters
| Parameter | Step 1: NHS Ester Labeling | Step 2: Maleimide Labeling |
| Cell Density | 1 x 10⁶ to 1 x 10⁷ cells/mL | 1 x 10⁶ to 1 x 10⁷ cells/mL |
| Crosslinker Concentration | 100 µM - 1 mM | N/A |
| Thiol-containing Molecule Conc. | N/A | 1 - 5 mM |
| Incubation Temperature | Room Temperature or 4°C | Room Temperature or 4°C |
| Incubation Time | 30 - 60 minutes | 60 - 120 minutes |
| Reaction Buffer | Amine-free buffer (e.g., PBS, HEPES), pH 7.2-8.0 | Thiol-free buffer (e.g., PBS, HEPES), pH 6.5-7.5 |
| Quenching Agent | 10-50 mM Tris or Glycine | 1-10 mM Cysteine or β-mercaptoethanol |
Table 2: Cell Viability Assessment Methods
| Assay Method | Principle | Detection | Advantages |
| Trypan Blue Exclusion | Live cells with intact membranes exclude the dye. | Brightfield Microscopy | Simple, rapid, and inexpensive. |
| Calcein-AM/Propidium Iodide | Calcein-AM is converted to fluorescent calcein (B42510) in live cells; PI stains the nuclei of dead cells.[11] | Fluorescence Microscopy/Flow Cytometry | Provides quantitative data on live and dead cell populations.[11] |
| Resazurin (B115843) (alamarBlue®) | Metabolically active cells reduce resazurin to the fluorescent resorufin. | Fluorometry/Spectrophotometry | Sensitive, non-toxic, and allows for continuous monitoring. |
| ATP Luminescence Assay | Measures ATP levels, which are indicative of metabolically active cells. | Luminometry | Highly sensitive and suitable for high-throughput screening. |
Experimental Protocols
Preparation of Reagents
-
Cell Culture Medium: Use the appropriate complete medium for your cell type.
-
Labeling Buffer (Amine-Reactive Step): Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.2-8.0. Ensure the buffer is free of primary amines (e.g., Tris, glycine).[4]
-
Labeling Buffer (Thiol-Reactive Step): PBS or HEPES buffer, pH 6.5-7.5. Ensure the buffer is free of thiols.
-
N-Mal-N-bis(PEG2-NHS ester) Stock Solution (10 mM): Dissolve the required amount of N-Mal-N-bis(PEG2-NHS ester) in anhydrous dimethyl sulfoxide (B87167) (DMSO). Prepare this solution fresh immediately before use, as NHS esters are moisture-sensitive.
-
Thiol-containing Molecule Stock Solution (e.g., 100 mM Cysteine): Dissolve the thiol-containing molecule in the Thiol-Reactive Labeling Buffer. Prepare fresh before use.
-
Quenching Solution (Amine-Reactive Step): 1 M Tris-HCl or Glycine, pH 7.5.
-
Quenching Solution (Thiol-Reactive Step): 100 mM Cysteine or β-mercaptoethanol in PBS.
-
Cell Viability Stains: Prepare stock solutions of Trypan Blue, Calcein-AM, and Propidium Iodide according to the manufacturer's instructions.
Two-Step Cell Surface Labeling Protocol
This protocol is designed for cells in suspension. For adherent cells, perform the labeling in the culture plate and ensure complete coverage of the cell monolayer with the reagents.
Step 1: Amine-Reactive Labeling with N-Mal-N-bis(PEG2-NHS ester)
-
Harvest cells and wash twice with ice-cold Amine-Reactive Labeling Buffer.
-
Resuspend the cell pellet to a final concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL in ice-cold Amine-Reactive Labeling Buffer.
-
Add the freshly prepared N-Mal-N-bis(PEG2-NHS ester) stock solution to the cell suspension to achieve the desired final concentration (e.g., 100 µM to 1 mM).
-
Incubate for 30-60 minutes at room temperature or on ice with gentle mixing. Incubation at 4°C can minimize internalization of the crosslinker.[4]
-
Quench the reaction by adding the Amine-Reactive Quenching Solution to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature.
-
Wash the cells three times with ice-cold Thiol-Reactive Labeling Buffer to remove excess crosslinker and quenching solution.
Step 2: Thiol-Reactive Labeling
Note: If the target molecule for the second step is a protein or other molecule that needs to be conjugated, it must contain a free sulfhydryl group. If the cell surface does not have sufficient free thiols, they can be introduced using reagents like Traut's Reagent (2-iminothiolane) or by reducing existing disulfide bonds with a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine). This step should be performed prior to the maleimide reaction and optimized to maintain cell viability.
-
Resuspend the maleimide-activated cells from Step 1 in Thiol-Reactive Labeling Buffer at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.
-
Add the thiol-containing molecule to the cell suspension to the desired final concentration (e.g., 1-5 mM).
-
Incubate for 60-120 minutes at room temperature or 4°C with gentle mixing.
-
Quench the reaction by adding the Thiol-Reactive Quenching Solution to a final concentration of 1-10 mM.
-
Incubate for 15 minutes at room temperature.
-
Wash the cells three times with complete cell culture medium or PBS.
-
The labeled cells are now ready for downstream applications or analysis.
Assessment of Cell Viability
Perform a cell viability assay before and after the labeling procedure to assess the impact of the conjugation chemistry on cell health.
Trypan Blue Exclusion Assay:
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a brightfield microscope.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100%.
Quantification of Labeling Efficiency
The efficiency of the two-step labeling can be quantified using a fluorescently tagged molecule in the second step, followed by flow cytometry or fluorescence microscopy.
-
In Step 2 of the labeling protocol, use a thiol-containing fluorescent dye (e.g., a cysteine-labeled fluorescent peptide).
-
After the final wash, resuspend the cells in PBS.
-
Analyze the fluorescence intensity of the cell population using a flow cytometer.
-
Compare the fluorescence of the labeled cells to an unlabeled control cell population to determine the percentage of labeled cells and the mean fluorescence intensity.
Visualizations
Caption: Workflow for two-step cell surface labeling.
Caption: Chemical reaction pathway for cell surface conjugation.
References
- 1. N-Mal-N-bis(PEG2-NHS ester), 2182601-73-4 | BroadPharm [broadpharm.com]
- 2. biocompare.com [biocompare.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. m.youtube.com [m.youtube.com]
- 7. korambiotech.com [korambiotech.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. purepeg.com [purepeg.com]
- 10. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Mal-N-bis(PEG2-NHS ester) in Nanoparticle Surface Modification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N-Mal-N-bis(PEG2-NHS ester) for the surface modification of nanoparticles. This heterobifunctional linker enables a two-step conjugation strategy, allowing for the covalent attachment of amine-containing molecules and thiol-containing molecules to the surface of nanoparticles, facilitating the development of targeted drug delivery systems, diagnostic agents, and other advanced nanomaterials.
Principle of Action
N-Mal-N-bis(PEG2-NHS ester) is a branched crosslinker featuring a central maleimide (B117702) group and two terminal N-hydroxysuccinimide (NHS) esters, connected by polyethylene (B3416737) glycol (PEG) spacers.[1] The NHS esters react with primary amines (-NH2) on the nanoparticle surface or on a primary modifying molecule to form stable amide bonds.[2] Subsequently, the maleimide group reacts specifically with sulfhydryl (thiol, -SH) groups on a secondary molecule, such as a targeting ligand or drug, to form a stable thioether bond.[2] This sequential reaction allows for controlled and efficient surface functionalization.
Applications
The unique architecture of N-Mal-N-bis(PEG2-NHS ester) makes it a versatile tool for a variety of nanoparticle surface modification applications, including:
-
Targeted Drug Delivery: Conjugation of targeting ligands (e.g., antibodies, peptides, aptamers) to drug-loaded nanoparticles to enhance accumulation at the site of action and minimize off-target effects.
-
Biofunctionalization: Attachment of enzymes, proteins, or oligonucleotides to nanoparticles for applications in diagnostics, biosensing, and biocatalysis.
-
Multi-Ligand Display: The "bis" functionality of the NHS esters allows for the potential attachment of multiple types of amine-containing molecules, or increasing the density of a single type of molecule on the nanoparticle surface.
-
Stealth Properties: The PEG spacers can help to reduce non-specific protein adsorption (opsonization), leading to longer circulation times in vivo.
Quantitative Data Summary
The following tables summarize quantitative data from studies using analogous maleimide-PEG-NHS ester linkers for nanoparticle surface modification. This data can serve as a reference for expected outcomes when using N-Mal-N-bis(PEG2-NHS ester).
Table 1: Conjugation Efficiency of Maleimide-PEG Linkers on Nanoparticles
| Nanoparticle Type | Ligand Conjugated | Maleimide to Thiol Molar Ratio | Conjugation Efficiency (%) | Reference |
| Polystyrene Nanoparticles | cRGDfK Peptide | 2:1 | 84 ± 4 | [3] |
| Liposomes | 11A4 Nanobody | 5:1 | 58 ± 12 | [3] |
| Cubosomes | Anti-EGFR Fab' | 26:1 | 95-99 | [] |
| Hexosomes | Anti-EGFR Fab' | 26:1 | 95-99 | [] |
| Liposomes | Anti-EGFR Fab' | 26:1 | ~20 | [] |
Table 2: Characterization of Nanoparticles Before and After Modification
| Nanoparticle Type | Modification | Parameter | Before Modification | After Modification | Reference |
| Gold Nanoparticles (13 nm) | OPSS-(PEG)5kDa-Mal & HS-(PEG)5kDa-NH2 | Hydrodynamic Diameter (nm) | 13 | Varies with PEG density | [5] |
| Gold Nanoparticles (13 nm) | OPSS-(PEG)5kDa-Mal & HS-(PEG)5kDa-NH2 | Surface Charge (mV) | Negative | Near-neutral to Positive | [5] |
| Magnetic Nanoparticles | APTES modification | Drug Loading (Daunorubicin) | - | High, follows pseudo-second-order kinetics | [6] |
| Magnetic Nanoparticles | APTES modification | Drug Release (pH 5.2) | - | 72% | [6] |
| Magnetic Nanoparticles | APTES modification | Drug Release (pH 7.4) | - | 12.6% | [6] |
Experimental Protocols
The following are detailed protocols for the surface modification of nanoparticles using N-Mal-N-bis(PEG2-NHS ester). These protocols are generalized and may require optimization based on the specific nanoparticle system and molecules to be conjugated.
Protocol 1: Two-Step Conjugation to Amine-Functionalized Nanoparticles
This protocol describes the attachment of the linker to a nanoparticle surface that has been pre-functionalized with primary amines, followed by the conjugation of a thiol-containing molecule.
Materials and Reagents:
-
Amine-functionalized nanoparticles
-
N-Mal-N-bis(PEG2-NHS ester)
-
Thiol-containing molecule (e.g., antibody fragment, peptide)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5. Avoid buffers containing primary amines (e.g., Tris).[2]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting columns or dialysis equipment
Procedure:
-
Preparation of Nanoparticles:
-
Disperse the amine-functionalized nanoparticles in the Conjugation Buffer.
-
Ensure the nanoparticle dispersion is well-sonicated and free of aggregates.
-
-
Activation of Nanoparticles with N-Mal-N-bis(PEG2-NHS ester):
-
Equilibrate the vial of N-Mal-N-bis(PEG2-NHS ester) to room temperature before opening to prevent moisture condensation.[2][7]
-
Immediately before use, dissolve the required amount of N-Mal-N-bis(PEG2-NHS ester) in a minimal amount of anhydrous DMSO or DMF. Do not prepare stock solutions for storage.[2][7]
-
Add the dissolved linker solution to the nanoparticle dispersion. A 10- to 50-fold molar excess of the linker over the available amine groups on the nanoparticles is a good starting point.[2] The final concentration of the organic solvent should be less than 10% to maintain protein stability.[2]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[7]
-
-
Removal of Excess Linker:
-
Remove the unreacted N-Mal-N-bis(PEG2-NHS ester) using a desalting column or through dialysis against the Conjugation Buffer.[2]
-
-
Conjugation of Thiol-Containing Molecule:
-
Immediately add the thiol-containing molecule to the activated nanoparticle dispersion. The molar ratio of the thiol-containing molecule to the maleimide groups on the nanoparticles should be optimized, but a 1:1 or a slight excess of the thiol molecule can be a starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching of Unreacted Maleimide Groups (Optional but Recommended):
-
To block any unreacted maleimide groups, add a solution of a thiol-containing compound like L-cysteine or 2-mercaptoethanol (B42355) to a final concentration several-fold higher than the initial maleimide concentration.
-
Incubate for 30 minutes at room temperature.
-
-
Final Purification:
-
Purify the final conjugated nanoparticles from excess reagents using desalting columns, dialysis, or centrifugation depending on the nanoparticle size and stability.
-
Protocol 2: Quantification of Surface Maleimide Groups using Ellman's Assay
This protocol allows for the quantification of maleimide groups on the nanoparticle surface after the initial activation step, which is crucial for optimizing the subsequent thiol conjugation.[8]
Materials and Reagents:
-
Maleimide-activated nanoparticles
-
L-cysteine solution of known concentration
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) solution
-
Phosphate buffer, pH 7.0
Procedure:
-
Incubate a known amount of maleimide-activated nanoparticles with a known excess of L-cysteine solution for 30 minutes to allow the maleimide-thiol reaction to go to completion.
-
Separate the nanoparticles from the solution by centrifugation.
-
Measure the concentration of the unreacted L-cysteine in the supernatant using Ellman's Reagent. The reaction of DTNB with a thiol produces a yellow-colored product that can be quantified spectrophotometrically at 412 nm.[8]
-
The amount of maleimide on the nanoparticles is calculated by subtracting the amount of unreacted L-cysteine from the initial amount of L-cysteine added.
Visualizations
The following diagrams illustrate the key experimental workflows.
Caption: Workflow for two-step nanoparticle conjugation.
Caption: Workflow for Ellman's assay.
Characterization of Modified Nanoparticles
Thorough characterization of the functionalized nanoparticles is essential to confirm successful conjugation and to assess the properties of the final product.
-
Size and Morphology: Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) can be used to determine the size, size distribution, and morphology of the nanoparticles before and after modification.
-
Surface Charge: Zeta potential measurements can confirm changes in the surface charge of the nanoparticles following conjugation.
-
Conjugation Efficiency: In addition to the Ellman's assay, techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, or gel electrophoresis (SDS-PAGE) for protein ligands can be used to quantify the amount of conjugated molecule.
-
Stability: The colloidal stability of the modified nanoparticles should be assessed in relevant biological media.
-
Functionality: The biological activity of the conjugated ligand (e.g., antibody binding affinity) should be confirmed to ensure it was not compromised during the conjugation process.
References
- 1. N-Maleimide -N-bis(PEG2-NHS ester) - Creative Biolabs [creative-biolabs.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Quantifying the effect of PEG architecture on nanoparticle ligand availability using DNA-PAINT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wilhelm-lab.com [wilhelm-lab.com]
- 6. APTES modified magnetite nanoparticles as a theranostic nanocarrier: a study of loading and sustained release of daunorubicin - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 7. broadpharm.com [broadpharm.com]
- 8. Quantification of PEG-maleimide ligands and coupling efficiencies on nanoparticles with Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Developing Bispecific Antibodies Using N-Mal-N-bis(PEG2-NHS ester)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bispecific antibodies (bsAbs) represent a transformative class of biotherapeutics capable of simultaneously binding to two different epitopes, thereby enabling novel mechanisms of action that are unattainable with monospecific antibodies. These mechanisms include redirecting immune effector cells to tumor cells, blocking two independent signaling pathways, and improving targeting specificity. The chemical conjugation of antibody fragments offers a modular and flexible approach to bsAb development.
This document provides detailed application notes and protocols for the synthesis of a bispecific antibody using the heterotrifunctional crosslinker, N-Mal-N-bis(PEG2-NHS ester) . This linker possesses a maleimide (B117702) group, reactive towards sulfhydryl (thiol) groups, and two N-hydroxysuccinimide (NHS) ester groups, reactive towards primary amines. The dual NHS ester functionality allows for the potential creation of multivalent or multi-specific constructs. The integrated polyethylene (B3416737) glycol (PEG) spacers enhance the solubility and pharmacokinetic properties of the final conjugate.
Principle of the Method
The synthesis of a bispecific antibody using N-Mal-N-bis(PEG2-NHS ester) is based on a sequential, two-step conjugation strategy. This approach leverages the distinct reactivity of the maleimide and NHS ester functional groups to ensure controlled assembly of the bispecific construct from two different antibody fragments (e.g., Fab').
Step 1: Maleimide-Thiol Conjugation. In the first step, the maleimide group of the linker is reacted with the free sulfhydryl group on the hinge region of the first antibody fragment (Fab'-A). This reaction forms a stable thioether bond, creating an NHS-ester-activated Fab' fragment.
Step 2: NHS Ester-Amine Conjugation. In the second step, the two NHS ester groups on the linker-modified Fab'-A are reacted with primary amine groups (e.g., lysine (B10760008) residues) on the second antibody fragment (Fab'-B). This reaction forms stable amide bonds, covalently linking the two fragments to create the bispecific antibody.
Data Presentation
The following tables summarize representative quantitative data obtained during the development of a bispecific antibody using N-Mal-N-bis(PEG2-NHS ester).
Table 1: Summary of Conjugation Reaction Parameters and Efficiency
| Parameter | Fab'-A Activation | Bispecific Antibody Formation |
| Reactants | Fab'-A, N-Mal-N-bis(PEG2-NHS ester) | Activated Fab'-A, Fab'-B |
| Molar Ratio (Linker:Fab' / Act. Fab':Fab') | 10:1 | 1:1.5 |
| Reaction pH | 6.5 - 7.5 | 7.5 - 8.5 |
| Reaction Time (hours) | 2 | 4 |
| Reaction Temperature (°C) | 4 | 4 |
| Conjugation Efficiency (%) | > 90% | ~75% |
| Overall Yield (%) | - | ~65% |
Table 2: Characterization of Purified Bispecific Antibody
| Characterization Method | Result |
| Purity (SEC-HPLC) | > 95% |
| Molecular Weight (SDS-PAGE, non-reducing) | ~100 kDa |
| Molecular Weight (Mass Spectrometry) | Confirmed expected mass |
| Antigen A Binding Affinity (SPR) | KD ~ 1.5 nM |
| Antigen B Binding Affinity (SPR) | KD ~ 2.1 nM |
| Simultaneous Binding (ELISA) | Confirmed |
| In vitro Cell-based Assay (e.g., T-cell redirection) | EC50 ~ 0.1 nM |
Experimental Protocols
Preparation of Antibody Fragments (Fab')
-
Digestion of IgG: Digest the two parent monoclonal antibodies (IgG-A and IgG-B) separately with pepsin at a 1:50 (pepsin:IgG) mass ratio in a digestion buffer (e.g., 20 mM Sodium Acetate, pH 4.5) for 4-6 hours at 37°C.
-
Purification of F(ab')2: Stop the digestion by adjusting the pH to 7.5 with 1M Tris-HCl. Purify the resulting F(ab')2 fragments using Protein A affinity chromatography to remove the Fc fragments and undigested IgG.
-
Reduction of F(ab')2 to Fab': Reduce the purified F(ab')2 fragments to Fab' by incubation with a reducing agent such as 2-mercaptoethylamine (2-MEA) or dithiothreitol (B142953) (DTT) at a final concentration of 10-20 mM in a reduction buffer (e.g., PBS with 5 mM EDTA, pH 7.0) for 1-2 hours at 37°C.
-
Purification of Fab': Immediately purify the Fab' fragments from the excess reducing agent using a desalting column (e.g., Sephadex G-25) equilibrated with a conjugation buffer (e.g., 50 mM Phosphate Buffer, 150 mM NaCl, 5 mM EDTA, pH 7.0).
Sequential Conjugation using N-Mal-N-bis(PEG2-NHS ester)
Step 1: Activation of Fab'-A with the Linker
-
Immediately after purification, adjust the concentration of the Fab'-A solution to 1-5 mg/mL in conjugation buffer (pH 6.5-7.5).
-
Dissolve N-Mal-N-bis(PEG2-NHS ester) in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10 mM.
-
Add the linker solution to the Fab'-A solution at a 10-fold molar excess of linker over Fab'-A.
-
Incubate the reaction mixture for 2 hours at 4°C with gentle stirring.
-
Remove the excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with a fresh conjugation buffer (pH 7.5-8.5).
Step 2: Formation of the Bispecific Antibody
-
Immediately after purification of the activated Fab'-A, add the Fab'-B solution at a 1.5-fold molar excess over the activated Fab'-A.
-
Incubate the reaction mixture for 4 hours at 4°C with gentle stirring.
-
Quench the reaction by adding a final concentration of 10-20 mM Tris-HCl or glycine (B1666218) to react with any remaining NHS esters.
Purification of the Bispecific Antibody
-
Ion-Exchange Chromatography (IEX): Purify the bispecific antibody from unreacted fragments and homodimers using cation or anion exchange chromatography. The choice of resin and elution conditions will depend on the isoelectric points (pI) of the starting fragments and the final bispecific construct. A salt gradient is typically used for elution.
-
Size-Exclusion Chromatography (SEC): Perform a final polishing step using SEC to remove any remaining aggregates or small molecule impurities. This step also allows for buffer exchange into a final formulation buffer.
Characterization of the Bispecific Antibody
-
Purity and Molecular Weight:
-
SDS-PAGE: Analyze the purified bispecific antibody under non-reducing and reducing conditions to confirm the expected molecular weight (~100 kDa non-reducing, ~50 kDa and ~25 kDa reducing) and assess purity.
-
SEC-HPLC: Determine the purity and quantify any aggregates using an analytical size-exclusion column.
-
-
Identity Confirmation:
-
Mass Spectrometry (MS): Confirm the exact molecular weight of the bispecific antibody using techniques such as ESI-MS or MALDI-TOF MS.
-
-
Binding Affinity and Functionality:
-
Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): Determine the binding kinetics and affinity (KD) of the bispecific antibody to each of its target antigens.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Confirm simultaneous binding to both antigens in a bridging ELISA format.
-
In vitro Functional Assays: Evaluate the biological activity of the bispecific antibody in relevant cell-based assays, such as T-cell activation and redirected cell killing for an immune-engaging bispecific, or inhibition of downstream signaling for a pathway-blocking bispecific.
-
Visualizations
Caption: Experimental workflow for bispecific antibody synthesis.
Caption: Signaling pathways targeted by bispecific antibodies.
Application Notes and Protocols for Bioconjugation using N-Mal-N-bis(PEG2-NHS ester)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-Mal-N-bis(PEG2-NHS ester) is a heterobifunctional crosslinker used in bioconjugation to link two molecules, typically proteins or a protein and a small molecule drug. It contains two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine (B10760008) residues on a protein) and a maleimide (B117702) group that specifically reacts with sulfhydryl groups (e.g., cysteine residues). The polyethylene (B3416737) glycol (PEG) spacers enhance the solubility of the crosslinker and the resulting conjugate, reduce potential aggregation, and can minimize immunogenicity.[1]
This document provides detailed protocols and guidelines for calculating the optimal molar excess of N-Mal-N-bis(PEG2-NHS ester) for successful conjugation, focusing on a typical two-step conjugation process.
Factors Influencing Molar Excess Calculation
The determination of the optimal molar excess of the crosslinker to the biomolecule is critical for controlling the degree of labeling (DOL) and preserving the biological activity of the conjugated molecules.[2] An insufficient molar excess may lead to a low yield of the desired conjugate, while an excessive amount can result in protein precipitation or loss of function.[2] Key factors to consider include:
-
Protein Concentration: Dilute protein solutions generally necessitate a higher molar excess of the crosslinker to achieve a comparable degree of labeling to more concentrated solutions.[1][3][4]
-
Reactivity of the Protein: The number of accessible primary amines on the protein's surface will directly impact the efficiency of the reaction.[2]
-
Desired Degree of Labeling (DOL): The intended application of the conjugate will dictate the optimal DOL. For instance, in antibody-drug conjugates (ADCs), a specific drug-to-antibody ratio (DAR) is often desired to balance efficacy and toxicity.[5]
-
Reaction Conditions: pH, temperature, and reaction time all influence the kinetics of the conjugation reaction and the stability of the reactive groups.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the conjugation of amine-containing proteins with N-Mal-N-bis(PEG2-NHS ester) and similar heterobifunctional crosslinkers. It is important to note that empirical testing is often necessary to determine the optimal conditions for a specific application.[3][6]
| Parameter | NHS Ester Reaction (Step 1) | Maleimide Reaction (Step 2) |
| Molar Excess of Crosslinker | 10 to 50-fold over the amine-containing protein[3][7] | N/A |
| Protein Concentration | 1-10 mg/mL[4][8] | Dependent on desired final conjugate concentration |
| pH | 7.2 - 8.5[6][9] | 6.5 - 7.5[1][3] |
| Reaction Buffer | Amine-free buffers (e.g., PBS, HEPES, Borate)[3][6][9] | Amine and thiol-free buffers (e.g., PBS, HEPES)[8][10] |
| Reaction Temperature | 4°C or Room Temperature[3] | Room Temperature[3] |
| Reaction Time | 30 minutes to 2 hours[1][3] | 30 minutes to 2 hours[3] |
| Solvent for Crosslinker | Anhydrous DMSO or DMF[2][3] | N/A |
Experimental Protocols
A two-step conjugation procedure is generally recommended to ensure specificity and control over the reaction.[3]
Protocol 1: Two-Step Conjugation
This protocol involves the initial reaction of the NHS ester with the primary amines on the first protein (Protein-NH2), followed by purification and subsequent reaction of the maleimide group with the sulfhydryl groups on the second molecule (Molecule-SH).
Materials:
-
Protein-NH2 (e.g., antibody)
-
Molecule-SH (e.g., cysteine-containing peptide or drug)
-
N-Mal-N-bis(PEG2-NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Step 1: Reaction of NHS Ester with Protein-NH2
-
Preparation of Protein-NH2: Dissolve the protein containing primary amines in the Conjugation Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines like Tris or glycine.[3]
-
Calculation of Molar Excess:
-
Preparation of Crosslinker Stock Solution: Immediately before use, dissolve the calculated amount of N-Mal-N-bis(PEG2-NHS ester) in a small volume of anhydrous DMSO or DMF.[2][3] The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[2][9]
-
Conjugation Reaction: While gently stirring, add the crosslinker stock solution to the Protein-NH2 solution. The final concentration of the organic solvent should be less than 10% to avoid protein denaturation.[3]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[1][3]
-
Removal of Excess Crosslinker: Remove the unreacted crosslinker using a desalting column equilibrated with the Conjugation Buffer. This step is crucial to prevent unwanted cross-linking in the next step.
Step 2: Reaction of Maleimide with Molecule-SH
-
Preparation of Molecule-SH: Ensure the molecule to be conjugated has a free sulfhydryl group. If necessary, reduce any disulfide bonds using a reducing agent like TCEP, followed by removal of the reducing agent.
-
Conjugation Reaction: Combine the maleimide-activated protein from Step 1 with the sulfhydryl-containing molecule in the Conjugation Buffer. The molar ratio will depend on the desired final product.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature.[3]
-
Quenching (Optional): To stop the reaction, a quenching buffer or a small molecule with a free thiol can be added.
-
Purification: Purify the final conjugate using an appropriate method such as size exclusion chromatography or affinity chromatography to remove any unreacted molecules.
Visualizations
Caption: Experimental workflow for a two-step conjugation reaction.
Caption: Logical workflow for optimizing molar excess.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. broadpharm.com [broadpharm.com]
- 5. enovatia.com [enovatia.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
Application Notes and Protocols for N-Mal-N-bis(PEG2-NHS ester) Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Mal-N-bis(PEG2-NHS ester) is a heterotrifunctional crosslinking reagent that enables the covalent conjugation of a thiol-containing molecule to two amine-containing molecules. This linker features a maleimide (B117702) group for specific reaction with sulfhydryl groups (e.g., from cysteine residues) and two N-hydroxysuccinimide (NHS) ester groups for reaction with primary amines (e.g., from lysine (B10760008) residues or N-termini of proteins). The two PEG2 spacers enhance solubility and provide a defined distance between the conjugated molecules.
The success of a conjugation strategy using this linker is critically dependent on the careful selection of buffer systems and reaction conditions to ensure optimal reactivity and specificity of both the maleimide and NHS ester moieties. This document provides detailed guidelines and protocols for buffer selection and sequential conjugation reactions.
Core Principles of Reactivity
The N-Mal-N-bis(PEG2-NHS ester) linker has two distinct reactive chemistries, each with its own optimal pH range:
-
Maleimide-Thiol Reaction: The maleimide group reacts with sulfhydryl groups via a Michael addition to form a stable thioether bond. This reaction is most efficient and specific within a pH range of 6.5-7.5.[1][2][3] Above pH 7.5, the maleimide group can lose its specificity and react with primary amines.[1][3] Maleimides are also susceptible to hydrolysis at alkaline pH, which renders them inactive.[1][4]
-
NHS Ester-Amine Reaction: The NHS esters react with primary amines to form stable amide bonds. This reaction is most efficient in the pH range of 7.2-8.5.[5][6] A common recommendation for optimal modification is a pH of 8.3-8.5.[7][8][9] A significant competing reaction is the hydrolysis of the NHS ester, which increases with pH and can reduce conjugation efficiency.[5][10][11]
Due to these distinct pH requirements, a sequential two-step reaction protocol is generally recommended.
Buffer Selection Guide
The choice of buffer is critical to prevent interference with the conjugation reaction and to maintain the desired pH.
Recommended Buffers:
-
Phosphate-Buffered Saline (PBS): A versatile buffer suitable for both maleimide and NHS ester reactions, provided the pH is adjusted accordingly.
-
HEPES Buffer: A good choice for maintaining pH in the 6.5-8.5 range.
-
Borate Buffer: Can be used for NHS ester reactions at a more alkaline pH.
-
Carbonate-Bicarbonate Buffer: Suitable for NHS ester reactions at pH 8.5 and above.
Buffers to Avoid:
-
Amine-containing buffers (e.g., Tris, Glycine): These buffers should not be used during the NHS ester reaction step as they contain primary amines that will compete with the target molecule and quench the reaction.[5][12][13] They can, however, be used to quench the reaction after it is complete.[5][14]
-
Thiol-containing buffers (e.g., DTT, β-mercaptoethanol): These buffers will react with the maleimide group and must be avoided.[15]
Data Presentation: Buffer and pH Effects on Reaction Efficiency
The following tables summarize the key parameters for the two reaction steps.
Table 1: Maleimide-Thiol Conjugation Parameters
| Parameter | Recommended Range/Condition | Notes |
| pH Range | 6.5 - 7.5 | Optimal for high specificity towards thiol groups.[1][2][3] |
| Recommended Buffers | Phosphate, HEPES | Ensure buffers are free of thiols.[16][17] |
| Temperature | 4°C to Room Temperature | Longer incubation times may be needed at lower temperatures. |
| Competing Reactions | Reaction with amines (at pH > 7.5), Hydrolysis (at alkaline pH) | Maintaining the pH below 7.5 is crucial for specificity.[1][3] |
Table 2: NHS Ester-Amine Conjugation Parameters
| Parameter | Recommended Range/Condition | Notes |
| pH Range | 7.2 - 8.5 (Optimal: 8.3-8.5) | Balances reaction rate with the rate of NHS ester hydrolysis.[5][7][8][9] |
| Recommended Buffers | Phosphate, HEPES, Borate, Carbonate-Bicarbonate | Must be free of primary amines.[5][12][13] |
| Temperature | 4°C to Room Temperature | Lower temperature can help minimize hydrolysis during longer reactions.[5] |
| Competing Reactions | Hydrolysis of NHS ester | The rate of hydrolysis increases significantly with pH.[5][10][11] |
Table 3: Half-life of NHS Ester Hydrolysis at Different pH Values
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4 - 5 hours[5][10] |
| 8.5 | Room Temperature | ~180 minutes[18] |
| 8.6 | 4°C | 10 minutes[5][10] |
| 9.0 | Room Temperature | ~125 minutes[18] |
Experimental Protocols and Workflows
A sequential two-step conjugation is the most common approach to ensure specificity. The order of the reactions (maleimide-thiol first or NHS ester-amine first) will depend on the stability of the molecules to be conjugated at the different pH conditions. Here, we present a protocol where the maleimide-thiol conjugation is performed first, followed by the NHS ester-amine conjugation.
Diagram: Two-Step Conjugation Workflow
Caption: A typical two-step workflow for conjugation using N-Mal-N-bis(PEG2-NHS ester).
Protocol 1: Sequential Conjugation (Maleimide-Thiol First)
Materials:
-
Thiol-containing molecule (Molecule A)
-
Amine-containing molecules (Molecule B and Molecule C)
-
N-Mal-N-bis(PEG2-NHS ester)
-
Anhydrous DMSO or DMF
-
Thiol Reaction Buffer: 100 mM Phosphate, 150 mM NaCl, pH 7.2
-
Amine Reaction Buffer: 100 mM Phosphate, 150 mM NaCl, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
Step 1: Maleimide-Thiol Conjugation
-
Prepare Molecule A at a suitable concentration (e.g., 1-10 mg/mL) in the Thiol Reaction Buffer.
-
Immediately before use, dissolve the N-Mal-N-bis(PEG2-NHS ester) in anhydrous DMSO or DMF to create a 10-20 mM stock solution.
-
Add a 10- to 20-fold molar excess of the dissolved linker to the solution of Molecule A.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Remove the excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with the Amine Reaction Buffer. This step also serves as a buffer exchange for the next reaction.
Step 2: NHS Ester-Amine Conjugation
-
Prepare Molecules B and C in the Amine Reaction Buffer.
-
Add the purified Molecule A-linker conjugate from Step 1 to the solution containing Molecules B and C. A 1:1:1 molar ratio of A-linker:B:C is a common starting point, but this may need to be optimized.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM Tris and incubate for 15-30 minutes.
-
Purify the final conjugate using an appropriate method, such as size exclusion chromatography or affinity chromatography, to remove unreacted molecules and quenching reagents.
Signaling Pathways and Logical Relationships
The chemical reactions underlying the conjugation process can be visualized as follows:
Caption: Reaction pathway for the formation of a tri-molecule conjugate.
Conclusion
The successful use of N-Mal-N-bis(PEG2-NHS ester) for creating complex bioconjugates hinges on a well-planned experimental design that accounts for the distinct reactivity of its maleimide and NHS ester groups. By carefully selecting buffers and performing the reactions in a sequential manner at their respective optimal pH ranges, researchers can achieve high yields of specifically conjugated products. The protocols and data provided in these application notes serve as a comprehensive guide for professionals in drug development and other scientific fields.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - BG [thermofisher.com]
- 6. neb.com [neb.com]
- 7. interchim.fr [interchim.fr]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. lumiprobe.com [lumiprobe.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. store.sangon.com [store.sangon.com]
- 14. researchgate.net [researchgate.net]
- 15. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 18. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Application Notes and Protocols for Fluorescent Labeling of Proteins using N-Mal-N-bis(PEG2-NHS ester)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of N-Mal-N-bis(PEG2-NHS ester), a heterobifunctional and branched crosslinker, for the fluorescent labeling of proteins. This reagent is particularly valuable in drug development and proteomics for creating complex bioconjugates, such as antibody-drug conjugates (ADCs) or FRET (Förster Resonance Energy Transfer) biosensors, where precise control over the stoichiometry and spatial arrangement of labels is crucial.
Introduction to N-Mal-N-bis(PEG2-NHS ester)
N-Mal-N-bis(PEG2-NHS ester) is a unique crosslinking reagent featuring a maleimide (B117702) group and two N-hydroxysuccinimide (NHS) ester groups at the termini of branched polyethylene (B3416737) glycol (PEG) chains.[1][2][3][4] This architecture allows for a versatile, multi-step conjugation strategy.
-
Maleimide Group: Reacts specifically with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, to form stable thioether bonds. This reaction is most efficient at a pH range of 6.5-7.5.[5]
-
NHS Ester Groups: React with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of a protein, to form stable amide bonds. This reaction is optimal at a pH of 7-9.[5][6]
-
Branched PEG Spacer: The polyethylene glycol (PEG) spacer enhances the solubility and stability of the resulting conjugate, reduces potential aggregation, and minimizes immunogenicity. The branched nature of this linker allows for the attachment of two separate molecules to a single amine site on a protein.[7][8]
This trifunctional nature enables the site-specific attachment of a protein to another molecule via a cysteine residue, while also allowing for the conjugation of up to two other molecules, such as fluorescent dyes, to the primary amines of the protein.
Applications in Fluorescent Labeling
The unique structure of N-Mal-N-bis(PEG2-NHS ester) opens up several advanced fluorescent labeling applications:
-
Dual-Color Labeling: Enables the attachment of two different fluorescent dyes to a single protein, which is ideal for creating FRET-based biosensors to study protein conformational changes or protein-protein interactions.[9][10][11][12][13]
-
Increased Labeling Density: Allows for the attachment of two fluorescent molecules per conjugation site, enhancing the signal intensity for sensitive detection assays.[7][8]
-
Development of Antibody-Drug Conjugates (ADCs): In this context, one NHS ester can be used to attach a fluorescent dye for tracking and pharmacokinetic studies, while the other can be used to conjugate a therapeutic agent.[14][15][16][17]
Experimental Protocols
A two-step sequential labeling strategy is recommended to achieve controlled and specific conjugation. This involves first reacting the maleimide group with a cysteine residue on the target protein, followed by the reaction of the NHS esters with a fluorescent dye containing a primary amine.
Materials and Reagents
-
Protein of Interest (POI): Must contain at least one accessible cysteine residue for maleimide conjugation and primary amines (lysine residues or N-terminus) for NHS ester reaction.
-
N-Mal-N-bis(PEG2-NHS ester): Store desiccated at -20°C.[5]
-
Amine-Reactive Fluorescent Dye: A fluorescent probe containing a primary amine group.
-
Reaction Buffers:
-
Reducing Agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds and expose free cysteines, if necessary.
-
Quenching Reagent: Tris-HCl or glycine (B1666218) to stop the NHS ester reaction.
-
Purification System: Size-exclusion chromatography (e.g., desalting columns) or dialysis to remove excess reagents.
Step 1: Maleimide-Thiol Conjugation
This step conjugates the maleimide group of the linker to a cysteine residue on the protein of interest.
-
Protein Preparation:
-
Dissolve the protein of interest in Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
If necessary, treat the protein with a reducing agent to ensure the availability of free sulfhydryl groups. Remove the reducing agent prior to conjugation.
-
-
Linker Preparation:
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 4 hours at 4°C with gentle stirring.
-
-
Purification:
-
Remove the excess, unreacted linker using a desalting column or dialysis against the Labeling Buffer.
-
Step 2: NHS Ester-Amine Fluorescent Labeling
This step attaches the amine-reactive fluorescent dye(s) to the NHS ester groups of the linker-protein conjugate.
-
Fluorescent Dye Preparation:
-
Dissolve the amine-reactive fluorescent dye in DMSO or DMF to a stock concentration of 10 mM.
-
-
Labeling Reaction:
-
Add a 5- to 10-fold molar excess of the fluorescent dye solution to the purified linker-protein conjugate from Step 1. If using two different dyes, they can be added sequentially with a purification step in between, or simultaneously, which may result in a mixed population of labeled proteins.
-
Incubate the reaction for 1-2 hours at room temperature in the dark.
-
-
Quenching:
-
Add a quenching reagent (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes.
-
-
Final Purification:
-
Purify the fluorescently labeled protein from excess dye and reaction byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).
-
Characterization of the Labeled Protein
-
Degree of Labeling (DOL): Determine the ratio of dye molecules to protein molecules using UV-Vis spectrophotometry by measuring the absorbance at the protein's maximum absorbance (typically 280 nm) and the dye's maximum absorbance.
-
Mass Spectrometry: Confirm the successful conjugation and determine the exact mass of the labeled protein.[18][19][20][21]
-
Functional Assays: Perform activity assays to ensure that the labeling process has not compromised the biological function of the protein.
Quantitative Data Summary
The following table provides a hypothetical summary of expected results from a typical labeling experiment. Actual results will vary depending on the protein, dye, and reaction conditions.
| Parameter | Target Value | Typical Range | Method of Analysis |
| Linker-to-Protein Ratio (Step 1) | 1-2 | 0.5 - 3 | Mass Spectrometry |
| Dye-to-Protein Ratio (DOL) | 2-4 | 1 - 6 | UV-Vis Spectrophotometry |
| Labeling Efficiency (Overall) | > 70% | 50 - 90% | HPLC, Spectrophotometry |
| Purity of Labeled Protein | > 95% | > 90% | SDS-PAGE, SEC-HPLC |
| Recovery of Labeled Protein | > 80% | 70 - 95% | Protein Concentration Assay |
| Post-Labeling Protein Activity | > 90% of unlabeled | 80 - 100% | Relevant Bioassay |
Visualized Workflows and Pathways
Chemical Reaction Pathway
Caption: Two-step reaction for dual fluorescent labeling.
Experimental Workflow
Caption: Step-by-step experimental workflow for protein labeling.
Application Example: FRET-Based Biosensor for Protease Activity
Caption: FRET biosensor for monitoring protease activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-Maleimide -N-bis(PEG2-NHS ester) - Creative Biolabs [creative-biolabs.com]
- 3. N-Mal-N-bis(PEG2-NHS ester), 2182601-73-4 | BroadPharm [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Branched Linkers for Site-Specific Fluorescent Labeling of Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. A Dual-Readout F2 Assay That Combines Fluorescence Resonance Energy Transfer and Fluorescence Polarization for Monitoring Bimolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dual FRET assay for detecting receptor protein interaction with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diagnostic TR-FRET assays for detection of antibodies in patient samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to Design and Synthesize Antibody Drug Conjugates? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
- 16. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]
- 17. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protein Identification by Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 21. papers.nips.cc [papers.nips.cc]
Application Notes and Protocols for Trifunctional Bioconjugate Synthesis using N-Mal-N-bis(PEG2-NHS ester)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted therapeutics, such as antibody-drug conjugates (ADCs), requires precise control over the conjugation of different molecular entities to a central scaffold. Trifunctional linkers are powerful tools in this regard, enabling the site-specific attachment of three different components, for example, a targeting antibody, a therapeutic payload, and an imaging agent. This application note provides a detailed protocol for the synthesis of a trifunctional bioconjugate using the heterotrifunctional linker, N-Mal-N-bis(PEG2-NHS ester).
This linker possesses a maleimide (B117702) group for reaction with thiol-containing molecules (e.g., reduced cysteines in an antibody) and two N-hydroxysuccinimide (NHS) ester groups for reaction with primary amines (e.g., lysines on a protein or amine-functionalized small molecules). The sequential and orthogonal nature of these reactions allows for a controlled, stepwise synthesis of complex bioconjugates.[1][2]
Principle of the Method
The synthesis of a trifunctional bioconjugate using N-Mal-N-bis(PEG2-NHS ester) is typically a multi-step process:
-
Thiol-Maleimide Conjugation: A thiol-containing biomolecule, such as a partially reduced antibody, is reacted with the maleimide group of the linker.
-
Purification: The antibody-linker intermediate is purified to remove excess, unreacted linker.
-
Amine-NHS Ester Conjugation: The two NHS ester groups on the antibody-linker intermediate are then reacted with two different amine-containing molecules. This can be achieved by controlling the stoichiometry of the reactants. For instance, one equivalent of the first amine-containing molecule can be added, followed by purification, and then the addition of the second amine-containing molecule.
This methodology allows for the creation of a bioconjugate with a central antibody scaffold linked to two other molecules of interest.
Experimental Protocols
Materials and Equipment
-
Antibody: Thiol-containing antibody (e.g., a monoclonal antibody with engineered cysteines or partially reduced interchain disulfides).
-
Linker: N-Mal-N-bis(PEG2-NHS ester) (CAS: 2182601-73-4).
-
Amine-containing Molecules: Two different molecules with primary amine groups (e.g., a cytotoxic drug and a fluorescent dye).
-
Buffers:
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Borate Buffer (50 mM), pH 8.5
-
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching Reagent: Tris(hydroxymethyl)aminomethane (Tris) or glycine.
-
Solvent: Anhydrous Dimethylsulfoxide (DMSO).
-
Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or tangential flow filtration (TFF) system.
-
Analytical Equipment:
-
UV-Vis Spectrophotometer
-
SDS-PAGE system
-
Mass Spectrometer (e.g., ESI-QTOF)
-
High-Performance Liquid Chromatography (HPLC) system (e.g., size-exclusion, reverse-phase).
-
Protocol 1: Partial Reduction of Antibody
-
Prepare the antibody in PBS at a concentration of 5-10 mg/mL.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting column equilibrated with PBS.
-
Immediately proceed to the next step to avoid re-oxidation of the thiols.
Protocol 2: Conjugation of N-Mal-N-bis(PEG2-NHS ester) to Reduced Antibody
-
Dissolve N-Mal-N-bis(PEG2-NHS ester) in anhydrous DMSO to a stock concentration of 10 mM.
-
Add a 5-fold molar excess of the linker solution to the reduced antibody solution.
-
Incubate at room temperature for 1 hour with gentle mixing.
-
Purify the antibody-linker conjugate using a desalting column or TFF to remove unreacted linker. The buffer should be exchanged to a buffer suitable for the next reaction step, such as Borate Buffer, pH 8.5.
Protocol 3: Sequential Conjugation of Amine-Containing Molecules
-
Conjugation of the First Amine-Containing Molecule: a. Dissolve the first amine-containing molecule (e.g., cytotoxic drug) in DMSO to a stock concentration of 10 mM. b. Add a 1.5-fold molar excess of this solution to the purified antibody-linker conjugate from Protocol 2. c. Incubate at room temperature for 2 hours with gentle mixing. d. Purify the resulting conjugate using a desalting column or TFF to remove the unreacted molecule.
-
Conjugation of the Second Amine-Containing Molecule: a. Dissolve the second amine-containing molecule (e.g., fluorescent dye) in DMSO to a stock concentration of 10 mM. b. Add a 3-fold molar excess of this solution to the purified conjugate from the previous step. c. Incubate at room temperature for 2 hours with gentle mixing. d. Quench the reaction by adding Tris buffer to a final concentration of 50 mM. e. Purify the final trifunctional bioconjugate using a desalting column or TFF to remove unreacted molecules and quenching reagents.
Characterization of the Trifunctional Bioconjugate
-
Purity and Aggregation: Analyze the final product by SDS-PAGE under non-reducing and reducing conditions and by size-exclusion chromatography (SEC-HPLC).
-
Drug-to-Antibody Ratio (DAR) and Dye-to-Antibody Ratio (DARe): Determine the average number of drug and dye molecules per antibody using UV-Vis spectroscopy (if the molecules have distinct absorbance maxima) and/or mass spectrometry.[3][4]
-
Confirmation of Conjugation: Confirm the successful conjugation and determine the molecular weight of the final product using mass spectrometry.[3][5][6]
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the synthesis of a trifunctional bioconjugate. Actual results may vary depending on the specific antibody and amine-containing molecules used.
| Parameter | Value | Method of Determination |
| Antibody Reduction | ||
| TCEP Molar Excess | 10-fold | Calculation |
| Incubation Time | 1-2 hours | Timed Incubation |
| Incubation Temperature | 37°C | Temperature Control |
| Linker Conjugation | ||
| Linker Molar Excess | 5-fold | Calculation |
| Incubation Time | 1 hour | Timed Incubation |
| Incubation Temperature | Room Temperature | Ambient |
| Amine Molecule 1 Conjugation | ||
| Molar Excess | 1.5-fold | Calculation |
| Incubation Time | 2 hours | Timed Incubation |
| Incubation Temperature | Room Temperature | Ambient |
| Amine Molecule 2 Conjugation | ||
| Molar Excess | 3-fold | Calculation |
| Incubation Time | 2 hours | Timed Incubation |
| Incubation Temperature | Room Temperature | Ambient |
| Final Product Characterization | ||
| Purity | >95% | SEC-HPLC, SDS-PAGE |
| Drug-to-Antibody Ratio (DAR) | 1-2 | Mass Spectrometry, UV-Vis |
| Dye-to-Antibody Ratio (DARe) | 1-2 | Mass Spectrometry, UV-Vis |
Visualizations
Caption: Workflow for the synthesis of a trifunctional bioconjugate.
Caption: Reaction scheme and logical flow of the synthesis.
Conclusion
The use of the N-Mal-N-bis(PEG2-NHS ester) linker provides a robust and versatile method for the synthesis of trifunctional bioconjugates. The protocols outlined in this application note offer a starting point for researchers to develop their own specific conjugation strategies. Careful optimization of reaction conditions and thorough characterization of the final product are essential for ensuring the quality and efficacy of the resulting bioconjugate.
References
- 1. Application of a Trifunctional Reactive Linker for the Construction of Antibody-Drug Hybrid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometric imaging and quantitative analysis of the in vivo biodistribution of trastuzumab using a rhodium(iii) sarcophagine complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Development of a quantitative mass spectrometry multi-attribute method for characterization, quality control testing and disposition of biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative mass spectrometry imaging: therapeutics & biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conjugation Efficiency with N-Mal-N-bis(PEG2-NHS Ester)
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address low conjugation efficiency when using N-Mal-N-bis(PEG2-NHS ester).
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism of N-Mal-N-bis(PEG2-NHS ester)?
A1: N-Mal-N-bis(PEG2-NHS ester) is a heterobifunctional crosslinker with three reactive groups: one maleimide (B117702) and two N-hydroxysuccinimide (NHS) esters. The conjugation process typically occurs in two steps:
-
Amine Reaction: The NHS esters react with primary amines (e.g., lysine (B10760008) residues on an antibody) via nucleophilic acyl substitution to form stable amide bonds. This reaction is most efficient at a pH of 7.2-8.5.[][2][3][4][5]
-
Thiol Reaction: The maleimide group reacts with sulfhydryl (thiol) groups (e.g., from reduced cysteine residues) through a Michael addition to form a stable thioether bond.[6][7][8] This reaction is highly selective for thiols at a pH of 6.5-7.5.[7][8][9]
Q2: I am observing very low to no conjugation. What are the primary causes?
A2: Low or no conjugation can stem from several factors related to the linker, the biomolecule, or the reaction conditions. The most common causes are:
-
Hydrolysis of Reactive Groups: Both NHS esters and maleimides are susceptible to hydrolysis in aqueous solutions.[2][8][10][11][12] If the linker is exposed to moisture during storage or the reaction buffer conditions are not optimal, it can become inactive before conjugation occurs.
-
Inactivated Biomolecule: The target functional groups on your biomolecule (amines or thiols) may be inaccessible, oxidized (in the case of thiols), or already modified.
-
Suboptimal Reaction Conditions: Incorrect pH, buffer composition, temperature, or reaction time can significantly impede the conjugation reaction.
-
Improper Reagent Preparation: The linker may not have been properly dissolved or introduced into the reaction mixture.
Q3: How can I be sure my N-Mal-N-bis(PEG2-NHS ester) is active?
A3: Due to the moisture sensitivity of both NHS esters and maleimides, proper storage and handling are critical.[13][14] The reagent should be stored at -20°C with a desiccant.[13][14] Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[14] It is highly recommended to prepare stock solutions of the linker in a dry, aprotic solvent like anhydrous DMSO or DMF immediately before use and discard any unused solution.[8][15][16]
Q4: My NHS ester conjugation step is inefficient. How can I improve it?
A4: Inefficiency in the NHS ester reaction is often related to pH and competing hydrolysis.
-
Optimize pH: Ensure the reaction pH is between 7.2 and 8.5.[][3][5] At lower pH, the primary amines are protonated and less nucleophilic.[4][12] Above pH 8.5, the rate of NHS ester hydrolysis increases dramatically.[2][17]
-
Buffer Choice: Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[3][18] Buffers containing primary amines, like Tris (TBS), will compete with your biomolecule for the NHS ester.[2][3]
-
Protein Concentration: Less-concentrated protein solutions can lead to lower conjugation efficiency as the hydrolysis of the NHS ester becomes a more dominant competing reaction.[2][10] If possible, perform the reaction at a higher protein concentration.
Q5: My maleimide conjugation step is failing. What should I check?
A5: Failure in the maleimide-thiol conjugation is commonly due to the state of the thiol groups and the reaction pH.
-
Ensure Free Thiols: Cysteine residues can form disulfide bonds, which are unreactive with maleimides.[11] A pre-reduction step using a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine) is often necessary.[9][11][18] Unlike DTT or β-mercaptoethanol, excess TCEP does not need to be removed before adding the maleimide linker as it does not contain thiols.[9]
-
Optimal pH: The thiol-maleimide reaction is most efficient and selective at pH 6.5-7.5.[7][8][9] At pH values above 7.5, maleimides can react with amines (like lysine residues), leading to a loss of selectivity.[8][9]
-
Prevent Re-oxidation: Perform the reaction in a degassed buffer to minimize the re-oxidation of thiols back to disulfides.[18]
Q6: Can side reactions occur, and how can I minimize them?
A6: Yes, several side reactions can reduce your yield of the desired conjugate.
-
Maleimide Hydrolysis: The maleimide ring can open upon exposure to water, rendering it inactive. This is more pronounced at higher pH.[8][11] Perform the reaction within the recommended pH range and use freshly prepared reagents.
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed can be reversible, especially in the presence of other thiols.[7][11] This can lead to the transfer of your payload to other molecules. To mitigate this, some protocols suggest a post-conjugation step to hydrolyze the thiosuccinimide ring by raising the pH, which forms a stable product.[11]
-
Thiazine (B8601807) Rearrangement: If conjugating to an N-terminal cysteine, the resulting conjugate can rearrange to a stable thiazine ring.[6][19] This is a known side reaction in peptide conjugations.[19]
Troubleshooting Flowchart
Caption: Troubleshooting decision tree for low conjugation efficiency.
Quantitative Data Summary
Table 1: Recommended pH Ranges for Conjugation Reactions
| Reactive Group | Target Functional Group | Optimal pH Range | Key Considerations |
| NHS Ester | Primary Amine (-NH₂) | 7.2 - 8.5 | Balances amine nucleophilicity and NHS ester hydrolysis.[2][3][4][5] |
| Maleimide | Sulfhydryl (-SH) | 6.5 - 7.5 | Maximizes thiol selectivity and minimizes hydrolysis/reaction with amines.[7][8][9] |
Table 2: Half-life of NHS Ester Hydrolysis vs. pH
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours[2][10] |
| 8.0 | 4 | ~1 hour (interpolated)[17] |
| 8.6 | 4 | 10 minutes[2][10][17] |
Experimental Protocols
Protocol 1: Two-Step Antibody Conjugation
This protocol outlines the sequential conjugation of N-Mal-N-bis(PEG2-NHS ester) to an antibody, first through its amine groups and then to a thiol-containing payload.
Materials:
-
Antibody (1-10 mg/mL)
-
N-Mal-N-bis(PEG2-NHS ester)
-
Anhydrous DMSO
-
Amine Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5[16]
-
Thiol-containing payload
-
Thiol Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 6.5-7.0
-
TCEP (Tris(2-carboxyethyl)phosphine)
-
Quenching Reagent (e.g., 1 M Tris or Glycine, pH 8.0)
-
Desalting column
Procedure:
Step 1: Antibody Preparation & NHS Ester Reaction
-
Prepare the antibody solution in Amine Reaction Buffer. Ensure the buffer is free from primary amines.[16]
-
Immediately before use, dissolve N-Mal-N-bis(PEG2-NHS ester) in anhydrous DMSO to a stock concentration of 10-20 mM.[16]
-
Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution. The final DMSO concentration should be below 10% (v/v).[20]
-
Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C with gentle mixing.
-
Remove the excess, unreacted linker using a desalting column, equilibrating with Thiol Reaction Buffer.
Step 2: Payload Preparation & Maleimide Reaction
-
If your thiol-containing payload has internal disulfides, pre-reduce it by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.
-
Add the thiol-containing payload to the maleimide-activated antibody from Step 1. A 5- to 10-fold molar excess of payload over the antibody is a good starting point.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C under an inert gas (e.g., nitrogen or argon) to prevent thiol re-oxidation.[18]
-
Quench the reaction by adding a quenching reagent like N-acetylcysteine or free cysteine to a final concentration in molar excess of the unreacted maleimide groups.[20]
Step 3: Purification and Characterization
-
Purify the final antibody-drug conjugate (ADC) from unreacted payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration.[20]
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques like UV/Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).[21]
Protocol 2: Characterization by UV/Vis Spectroscopy to Determine DAR
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC.[21] A simple method to estimate the average DAR is UV/Vis spectroscopy, provided the drug and antibody have distinct absorbance maxima.
-
Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug (λ_max).
-
Calculate the concentration of the antibody and the drug using the Beer-Lambert law (A = εbc), correcting for the drug's contribution to absorbance at 280 nm.
-
The DAR is the molar ratio of the drug concentration to the antibody concentration.
Reaction Pathway Visualization
Caption: Sequential conjugation pathway using N-Mal-N-bis(PEG2-NHS ester).
References
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CA [thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. medkoo.com [medkoo.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. biotium.com [biotium.com]
- 19. pharmiweb.com [pharmiweb.com]
- 20. benchchem.com [benchchem.com]
- 21. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent hydrolysis of N-Mal-N-bis(PEG2-NHS ester)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of N-Mal-N-bis(PEG2-NHS ester), focusing on the prevention of hydrolysis to ensure successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is N-Mal-N-bis(PEG2-NHS ester) and what are its reactive groups?
N-Mal-N-bis(PEG2-NHS ester) is a heterobifunctional crosslinker containing two types of reactive moieties at the ends of a polyethylene (B3416737) glycol (PEG) spacer.[1][2] The two reactive groups are:
-
N-hydroxysuccinimide (NHS) esters: These react with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form stable amide bonds.[3][4][5][6]
-
A maleimide (B117702) group: This reacts with sulfhydryl (thiol) groups (e.g., from cysteine residues) to form a stable thioether bond.[7][8]
Q2: What is hydrolysis and why is it a problem for N-Mal-N-bis(PEG2-NHS ester)?
Hydrolysis is a chemical reaction where a molecule is cleaved by reacting with water.[9] For N-Mal-N-bis(PEG2-NHS ester), both the NHS ester and the maleimide group are susceptible to hydrolysis.[6][7][9]
-
NHS ester hydrolysis: The NHS ester can react with water, converting it into an unreactive carboxylic acid. This prevents it from reacting with the target amine, reducing the efficiency of your conjugation.[9] The rate of NHS ester hydrolysis is significantly accelerated at higher pH values.[6][10]
-
Maleimide hydrolysis: The maleimide ring can also be opened by water, particularly at pH values above 7.5, forming a maleamic acid derivative that is unreactive towards thiols.[7]
Q3: What are the optimal pH conditions to minimize hydrolysis and promote conjugation?
The optimal pH is a compromise between maximizing the reactivity of the target functional groups and minimizing the hydrolysis of the crosslinker.
-
For the NHS ester reaction with amines: The optimal pH range is typically 7.2-8.5.[11] A pH of 8.3-8.5 is often recommended to ensure the amine is deprotonated and nucleophilic.[3][4][5]
-
For the maleimide reaction with thiols: The optimal pH range is 6.5-7.5.[7][8] In this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing side reactions with amines.[7]
Therefore, a two-step conjugation strategy is often employed, with each step performed at its optimal pH.
Q4: How should I store and handle N-Mal-N-bis(PEG2-NHS ester) to prevent hydrolysis?
Proper storage and handling are critical to maintain the reactivity of the crosslinker.
-
Storage: Store the solid reagent at -20°C or -80°C in a desiccated environment.[1][12]
-
Handling: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[13][14] Prepare solutions immediately before use and do not store stock solutions in aqueous buffers.[13] Anhydrous solvents like DMSO or DMF are recommended for preparing stock solutions.[4][5]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no conjugation to the amine-containing molecule | Hydrolysis of the NHS ester. | - Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[11]- Use amine-free buffers such as phosphate (B84403), bicarbonate, or borate.[3][6]- Prepare the NHS ester solution immediately before use in an anhydrous solvent like DMSO or DMF.[4][13]- Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis.[10][11] |
| Low or no conjugation to the thiol-containing molecule | Hydrolysis of the maleimide group. | - Maintain the reaction pH between 6.5 and 7.5.[7][8]- Use freshly prepared maleimide solutions.[7]- Ensure the absence of primary and secondary amines in the buffer, which can compete with the thiol reaction at higher pH.[8] |
| Precipitation of the crosslinker during the reaction | Low aqueous solubility of the crosslinker. | - First, dissolve the crosslinker in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[4][5]- Ensure the final concentration of the organic solvent in the reaction mixture is not detrimental to your biomolecule (typically <10%).[13] |
| Inconsistent results between experiments | Degradation of the crosslinker due to improper storage or handling. | - Aliquot the solid reagent upon receipt to avoid repeated opening and closing of the main vial.- Always allow the reagent to warm to room temperature before opening.[14]- Purge the vial with an inert gas like nitrogen or argon before sealing for storage.[14] |
Quantitative Data Summary
Table 1: NHS Ester Stability and Reactivity
| Parameter | Optimal Range/Value | Notes |
| Reaction pH | 7.2 - 8.5[11] | Optimal pH for amine reaction is 8.3-8.5.[3][4][5] Hydrolysis increases significantly at higher pH.[6][10] |
| Half-life of Hydrolysis | 4-5 hours at pH 7.0, 0°C[6][15] | Decreases to 10 minutes at pH 8.6, 4°C.[6][15] |
| Recommended Buffers | Phosphate, Bicarbonate, Borate, HEPES[3][6] | Avoid buffers containing primary amines (e.g., Tris, glycine).[11][13] |
| Reaction Temperature | 4°C to Room Temperature[10] | Lower temperatures reduce the rate of hydrolysis but may require longer reaction times.[11] |
Table 2: Maleimide Stability and Reactivity
| Parameter | Optimal Range/Value | Notes |
| Reaction pH | 6.5 - 7.5[7][8] | Above pH 7.5, the maleimide group is susceptible to hydrolysis and reaction with amines.[7][8] |
| Recommended Buffers | Phosphate, HEPES, Tris (at pH 7-7.5)[16][17] | Buffers should be free of thiols.[8] Degassed buffers are recommended to prevent oxidation of thiols.[7][17] |
| Reaction Temperature | 4°C to Room Temperature[7] | Reactions can be performed overnight at 4°C.[7] |
Experimental Protocol: Two-Step Conjugation
This protocol provides a general framework for conjugating an amine-containing protein (Protein-NH₂) to a thiol-containing molecule (Molecule-SH) using N-Mal-N-bis(PEG2-NHS ester), while minimizing hydrolysis.
Materials:
-
Protein-NH₂ in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
Molecule-SH
-
N-Mal-N-bis(PEG2-NHS ester)
-
Anhydrous DMSO or DMF
-
Reaction Buffer A: 0.1 M sodium phosphate buffer, pH 8.3
-
Reaction Buffer B: 0.1 M sodium phosphate buffer with 5 mM EDTA, pH 7.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
Step 1: Reaction of N-Mal-N-bis(PEG2-NHS ester) with Protein-NH₂
-
Prepare Protein-NH₂: Dissolve Protein-NH₂ in Reaction Buffer A to a concentration of 1-10 mg/mL.
-
Prepare NHS Ester Solution: Immediately before use, dissolve N-Mal-N-bis(PEG2-NHS ester) in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess, unreacted crosslinker using a desalting column equilibrated with Reaction Buffer B.
Step 2: Reaction of Maleimide-Activated Protein with Molecule-SH
-
Prepare Molecule-SH: Dissolve Molecule-SH in Reaction Buffer B. If the molecule contains disulfide bonds, pre-treat with a reducing agent like TCEP.
-
Reaction: Add the purified maleimide-activated protein to the Molecule-SH solution. A 1.5- to 5-fold molar excess of the maleimide-activated protein over Molecule-SH is a good starting point.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, add a small molecule thiol like cysteine or β-mercaptoethanol.
-
Purification: Purify the final conjugate using an appropriate method such as size exclusion chromatography or dialysis.
Visualizations
Caption: Competing reaction pathways for NHS ester and maleimide groups.
Caption: Recommended workflow to minimize hydrolysis during conjugation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-Mal-N-bis(PEG2-NHS ester), 2182601-73-4 | BroadPharm [broadpharm.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Мечение активированными эфирами биомолекул, содержащих первичные аминогруппы [ru.lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. medkoo.com [medkoo.com]
- 13. broadpharm.com [broadpharm.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. help.lumiprobe.com [help.lumiprobe.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. lumiprobe.com [lumiprobe.com]
side reactions of maleimide-thiol conjugation to avoid
Welcome to the technical support center for maleimide-thiol conjugation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My conjugation yield is low. What is the most likely cause and how can I prevent it?
A low conjugation yield is often due to the premature hydrolysis of the maleimide (B117702) ring, rendering it inactive for reaction with thiols. Maleimide stability is highly pH-dependent.
Troubleshooting Steps:
-
Prepare Maleimide Stock Solutions Fresh: Always prepare maleimide stock solutions immediately before use.[1] Dissolve them in a dry, anhydrous organic solvent like Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) rather than in aqueous buffers.[2][3] Unused stock solutions can be stored at -20°C for up to a month, protected from light.[2][4]
-
Control Reaction pH: The optimal pH range for maleimide-thiol conjugation is 6.5-7.5.[3][5][6][7] Below pH 6.5, the reaction is slow due to protonation of the thiol.[5] Above pH 7.5, maleimide hydrolysis accelerates significantly.[3][5][7]
-
Use Appropriate Buffers: Employ non-nucleophilic buffers such as Phosphate-Buffered Saline (PBS), HEPES, or Tris at concentrations of 10-100 mM to maintain a stable pH.[1][2][4][8][9] Ensure the buffer is degassed to prevent thiol oxidation.[4][8][9]
-
Optimize Reactant Ratio: Use a molar excess of the maleimide reagent, typically 10 to 20-fold, to drive the reaction towards completion, especially if the thiol concentration is low.[3][5][6]
Q2: I'm observing significant homodimerization of my thiol-containing protein/peptide. How can I prevent this?
Thiol groups (-SH) are susceptible to oxidation, which leads to the formation of disulfide bonds (-S-S-), preventing conjugation with the maleimide. This is a common cause of low reactivity.
Troubleshooting Steps:
-
Reduce Disulfide Bonds: Before conjugation, treat your protein or peptide with a reducing agent to ensure free thiols are available. Tris(2-carboxyethyl)phosphine (TCEP) is highly recommended as it is effective over a broad pH range and typically does not need to be removed before adding the maleimide reagent.[3][6]
-
Work in an Oxygen-Free Environment: To minimize re-oxidation of thiols, use degassed buffers for all steps.[4][8][9] This can be achieved by applying a vacuum or by bubbling an inert gas like nitrogen or argon through the solutions.[4][9]
-
Add Chelating Agents: Traces of metal ions can catalyze thiol oxidation. Including a chelating agent like EDTA (e.g., 10 mM) in your reaction buffer can help prevent this.[6][10]
Q3: My final conjugate is heterogeneous, and mass spectrometry shows off-target modification. What is happening?
While the maleimide-thiol reaction is highly selective within the optimal pH range of 6.5-7.5, maleimides can react with other nucleophilic groups, primarily primary amines (e.g., the ε-amino group of lysine (B10760008) residues), at higher pH values.[3]
Troubleshooting Steps:
-
Strict pH Control: Maintain the reaction pH strictly at or below 7.5. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[5][6][7]
-
Optimize Molar Ratio: While a molar excess of maleimide is needed, an excessively high ratio can increase the likelihood of off-target reactions. Perform small-scale optimization experiments with varying molar ratios (e.g., 5:1, 10:1, 20:1) to find the ideal balance for your specific molecule.[6]
Q4: My conjugate appears to be losing its payload over time or in vivo. How can I improve its stability?
The thiosuccinimide linkage formed by the maleimide-thiol reaction is susceptible to a retro-Michael reaction. This reversal can lead to deconjugation, especially in environments rich in other thiols like glutathione (B108866) in plasma.[11][12][13][14]
Troubleshooting Strategies:
-
Post-Conjugation Hydrolysis: The thiosuccinimide ring can be intentionally hydrolyzed to form a stable succinamic acid thioether, which is resistant to the retro-Michael reaction.[1][13] This is a common strategy to improve the long-term stability of antibody-drug conjugates (ADCs).[13]
-
Thiazine (B8601807) Rearrangement for N-terminal Cysteines: If conjugating to an N-terminal cysteine, the initial adduct can rearrange to form a more stable six-membered thiazine ring.[3][15][16] This can be promoted by extended incubation at pH 7.4.[3][16]
-
Use Next-Generation Maleimides: Maleimides with electron-withdrawing N-substituents can accelerate the stabilizing hydrolysis of the thiosuccinimide ring, leading to more stable final products.[13]
Data Summary
The efficiency and specificity of maleimide-thiol conjugation are critically dependent on reaction conditions. The following tables summarize key quantitative data.
Table 1: Effect of pH on Maleimide-Thiol Reaction Characteristics [5]
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Side Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine Reaction, Maleimide Hydrolysis |
Table 2: Recommended Reaction Conditions & Molar Ratios
| Parameter | Recommended Range | Purpose |
| Temperature | 4°C to 25°C (Room Temp) | 4°C for sensitive proteins (overnight); RT for faster kinetics (1-2 hours)[5][6] |
| Maleimide:Thiol Molar Ratio | 5:1 to 20:1 | Drives reaction to completion; requires empirical optimization[5][6][8][17] |
| Protein Concentration | 1-10 mg/mL | Standard starting concentration range[4][9] |
Visual Guides & Workflows
Key Reaction Pathways
The following diagram illustrates the desired maleimide-thiol conjugation pathway versus the primary side reactions.
Troubleshooting Workflow for Low Conjugation Yield
Use this decision tree to diagnose and resolve issues related to low conjugation efficiency.
Key Experimental Protocols
Protocol 1: General Protein-Maleimide Conjugation
This protocol provides a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule.
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
Maleimide reagent
-
Anhydrous DMSO or DMF[2]
-
Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2, degassed.[6]
-
Reducing Agent (Optional): TCEP hydrochloride
-
Desalting column (e.g., PD-10 or Zeba™ Spin) for purification[4][6]
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.[4][9]
-
(Optional) Reduction Step: If the protein contains disulfide bonds, add TCEP to a 10-100 fold molar excess.[3] Incubate for 30-60 minutes at room temperature.[6]
-
Maleimide Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.[2][4]
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar excess (a 10-20 fold excess is a good starting point).[5] Add the maleimide solution dropwise while gently stirring.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[5][6]
-
Purification: Remove unreacted maleimide reagent using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[2][4][6]
Protocol 2: Analytical Characterization by HPLC and MS
Reverse-phase high-performance liquid chromatography (RP-HPLC) and Mass Spectrometry (MS) are powerful techniques to confirm successful conjugation, assess purity, and identify side products.
Materials:
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile[5]
-
Mass Spectrometer (e.g., ESI-Q-TOF)
HPLC Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture or the purified conjugate in Mobile Phase A.[5]
-
Injection & Elution: Inject the sample onto the C18 column. Elute using a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).[5]
-
Detection: Monitor the elution profile at 280 nm (for the protein) and at the specific wavelength for the conjugated molecule if it has a chromophore.[5]
-
Analysis: Unconjugated protein, unreacted maleimide reagent, and the final conjugate will have different retention times, allowing for separation and quantification.[5]
Mass Spectrometry Procedure:
-
Sample Preparation: Desalt the purified conjugate to remove non-volatile salts from the buffer.
-
Mass Analysis: Infuse the prepared sample into the mass spectrometer.
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the molecular weights of the species present. The mass of the conjugate will be the sum of the protein's mass and the mass of the attached molecule(s). The distribution of peaks can be used to determine the drug-to-antibody ratio (DAR) and identify any side products.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. resources.tocris.com [resources.tocris.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. researchgate.net [researchgate.net]
- 11. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. creativepegworks.com [creativepegworks.com]
- 15. bachem.com [bachem.com]
- 16. researchgate.net [researchgate.net]
- 17. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Drug-to-Antibody Ratios with N-Mal-N-bis(PEG2-NHS ester)
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with the trifunctional linker, N-Mal-N-bis(PEG2-NHS ester), to generate antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the N-Mal-N-bis(PEG2-NHS ester) linker and what is its primary application?
A1: N-Mal-N-bis(PEG2-NHS ester) is a heterotrifunctional crosslinker used in bioconjugation, primarily for the synthesis of antibody-drug conjugates (ADCs). It contains three reactive groups: one maleimide (B117702) group and two N-hydroxysuccinimide (NHS) ester groups, connected by a polyethylene (B3416737) glycol (PEG) spacer.[1][2][3][4] The maleimide group selectively reacts with thiol (sulfhydryl) groups, typically from reduced cysteine residues on an antibody.[5][6][] The two NHS esters react with primary amines, such as those on lysine (B10760008) residues or on an amine-containing drug payload.[8][9] This linker allows for the creation of ADCs where a single linker molecule can potentially attach to both the antibody and two drug molecules.
Q2: What are the optimal pH conditions for the different reactions involved?
A2: The optimal pH ranges for the maleimide and NHS ester reactions are different and managing this is critical for success.
-
Maleimide-Thiol Reaction: This reaction is most efficient and specific at a pH range of 6.5 to 7.5 .[10] Above pH 7.5, the maleimide group can start to react with amines (e.g., lysine side chains), losing its specificity for thiols.[6]
-
NHS ester-Amine Reaction: This reaction is most efficient at a pH range of 7.2 to 8.5 .[8] At lower pH, the primary amines are protonated and less nucleophilic, slowing the reaction. At pH values above 8.5-9.0, the hydrolysis of the NHS ester becomes extremely rapid, significantly reducing conjugation efficiency.[8][11]
Q3: What is NHS ester hydrolysis and how can I minimize it?
A3: NHS ester hydrolysis is a competing reaction where the NHS ester reacts with water instead of the desired amine, rendering the linker inactive.[8][11] The rate of hydrolysis is highly dependent on pH and temperature. For instance, the half-life of an NHS ester can be hours at pH 7 but only minutes at pH 8.6.[8][11] To minimize hydrolysis:
-
Always use freshly prepared or properly stored linker solutions. The linker is moisture-sensitive and should be stored at -20°C with a desiccant.[10]
-
Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[12]
-
Perform the conjugation reaction promptly after adding the linker to the aqueous buffer.
-
Maintain the pH within the recommended range (7.2-8.5) and avoid excessively high pH.[8]
Q4: Why is a PEG spacer included in the linker?
A4: The polyethylene glycol (PEG) spacer serves several important functions in ADC development. Most notably, it is hydrophilic, which helps to counteract the hydrophobicity of many cytotoxic drug payloads.[13][14][15] This can increase the overall solubility of the final ADC, reduce the tendency for aggregation, and improve its pharmacokinetic properties.[13][15][] Longer PEG chains can also create a "shield" around the payload, potentially reducing immunogenicity and improving stability.
Troubleshooting Guide
This guide addresses common issues encountered during ADC synthesis using the N-Mal-N-bis(PEG2-NHS ester) linker.
Problem 1: Low or No Drug-to-Antibody Ratio (DAR)
| Potential Cause | Recommended Solution |
| Inactive Linker due to Hydrolysis | The dual NHS esters are highly susceptible to hydrolysis.[8][11] Test the reactivity of your linker stock. Prepare fresh linker solution in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.[10] |
| Suboptimal Reaction pH | Ensure the pH of your reaction buffer is optimal for the specific conjugation step. For the NHS ester reaction with an amine-drug, use a pH of 7.2-8.5. For the maleimide reaction with the antibody's thiols, adjust the pH to 6.5-7.5.[6][10] Verify buffer pH at the reaction temperature. |
| Insufficient Antibody Thiol Groups | If conjugating via the maleimide group, ensure the antibody's hinge-region disulfide bonds have been sufficiently reduced. Use a reducing agent like TCEP or DTT. TCEP is often preferred as it doesn't need to be removed before adding the maleimide linker.[5][17] Quantify the number of free thiols per antibody before conjugation. |
| Presence of Competing Nucleophiles | Avoid buffers containing primary amines, such as Tris (TBS), during the NHS ester conjugation step, as they will compete with the drug for the linker.[8] Also, ensure the drug and antibody solutions are free from other amine or thiol contaminants. |
| Incorrect Molar Ratio | A low linker/drug-to-antibody molar ratio will result in a low DAR. Optimize the ratio by performing a titration experiment. See the table below for a starting point. |
Problem 2: High Levels of ADC Aggregation
| Potential Cause | Recommended Solution |
| Inter-Antibody Crosslinking | The two NHS esters on the linker can react with lysines on two different antibody molecules, causing crosslinking and aggregation. This is more likely if the drug is conjugated to the maleimide end first. |
| Strategy 1 (Recommended): React one or both NHS esters with your amine-containing drug first. Then, purify the drug-linker intermediate before reacting its maleimide group with the reduced antibody. This is the most controlled approach. | |
| Strategy 2: If performing a one-pot reaction, use a higher molar excess of the linker to favor the reaction of both NHS esters with two drug molecules before significant crosslinking can occur. This requires careful optimization. | |
| High DAR and Payload Hydrophobicity | Even with the PEG spacer, a very high DAR with a hydrophobic drug can induce aggregation.[13][15] Aim for an optimal, not maximal, DAR. If aggregation persists, consider using a linker with a longer PEG chain (e.g., PEG4, PEG8) to further enhance solubility.[14] |
| Incorrect Buffer Conditions | High salt concentrations or a pH near the antibody's isoelectric point can promote aggregation. Perform conjugation in a buffer with moderate ionic strength (e.g., 50-150 mM) and at a pH where the antibody is stable and soluble. |
Problem 3: Inconsistent or Heterogeneous DAR
| Potential Cause | Recommended Solution |
| Variable Number of Reactive Sites | The number of available lysines for NHS ester reaction can vary. For more homogeneity, conjugation to reduced interchain disulfide bonds via the maleimide group is preferred, as there are typically a fixed number of these sites (e.g., 4 cysteines for IgG1).[14] |
| Partial Reduction of Antibody | Incomplete or inconsistent reduction of disulfide bonds will lead to a variable number of available thiol groups for maleimide conjugation. Ensure your reduction protocol is robust and reproducible. Quantify free thiols post-reduction. |
| Side Reactions of Maleimide Group | At pH > 7.5, maleimides can react with lysines.[6] At very high pH, the maleimide ring can also hydrolyze.[10] Maintain the pH strictly between 6.5-7.5 during the maleimide-thiol coupling step. |
Data Presentation: Optimizing Molar Ratios
The following table provides an example of how to structure an experiment to optimize the molar ratio of a pre-formed Drug-Linker complex to a reduced antibody. The goal is to maximize DAR while minimizing aggregation.
| Molar Ratio (Drug-Linker : Antibody) | Average DAR (by HIC-HPLC) | % Aggregation (by SEC) | Observations |
| 2 : 1 | 1.8 | < 1% | Low DAR, but very clean product. |
| 4 : 1 | 3.5 | < 2% | Good DAR, minimal aggregation. A potential optimum. |
| 6 : 1 | 4.8 | 8% | Higher DAR, but a significant increase in aggregation. |
| 8 : 1 | 5.5 | 25% | High aggregation, visible precipitation in the reaction tube. |
| 10 : 1 | 5.7 | > 40% | Unacceptable level of aggregation. |
Note: This data is representative. Optimal ratios must be determined empirically for each specific antibody and drug combination.
Experimental Protocols & Visualizations
Workflow Overview
The recommended workflow for using this linker involves a two-stage conjugation to avoid inter-antibody crosslinking.
Caption: Recommended two-stage workflow for ADC synthesis.
Protocol 1: Synthesis of Drug-Linker Intermediate
This protocol assumes your drug contains a primary amine.
-
Reagent Preparation:
-
Dissolve the N-Mal-N-bis(PEG2-NHS ester) linker in anhydrous DMSO to a final concentration of 10 mM. Prepare this solution immediately before use.[10]
-
Dissolve your amine-containing drug in DMSO.
-
Prepare a reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.
-
-
Conjugation Reaction:
-
In a reaction tube, combine the drug and the linker. A molar ratio of 2.5:1 (Drug:Linker) is a good starting point to encourage reaction with both NHS esters.
-
Add the reaction buffer to the DMSO mixture. The final concentration of DMSO should ideally be below 10% (v/v) to maintain protein stability in the next stage.[10]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the resulting maleimide-activated drug-linker complex from unreacted drug and linker using reverse-phase HPLC (RP-HPLC).
-
Lyophilize the collected fractions to obtain the purified product.
-
Protocol 2: Conjugation to Antibody and Purification
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer, such as PBS, at a concentration of 5-10 mg/mL.
-
Add a 10-fold molar excess of TCEP (tris(2-carboxyethyl)phosphine).[17]
-
Incubate for 60-90 minutes at 37°C to reduce the interchain disulfide bonds. The buffer should be degassed to prevent re-oxidation of thiols.[5]
-
-
Conjugation Reaction:
-
Dissolve the purified drug-linker complex from Protocol 1 in a conjugation buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.2).
-
Add the drug-linker solution to the reduced antibody. Use a molar excess of 4:1 (Drug-Linker:Antibody) as a starting point for optimization.
-
Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[5]
-
-
Quenching:
-
Stop the reaction by adding a 10-fold molar excess (relative to the linker) of a thiol-containing molecule like N-acetylcysteine to react with any remaining maleimide groups. Incubate for 20 minutes.
-
-
ADC Purification:
-
Remove unreacted drug-linker and quenching agent by purifying the ADC. Size-Exclusion Chromatography (SEC) is commonly used to separate the larger ADC from smaller molecules.
-
For separating different DAR species, Hydrophobic Interaction Chromatography (HIC) is the most widely used method.[18]
-
Protocol 3: Determination of Average DAR
The average DAR can be determined using several methods:
-
UV-Vis Spectrophotometry: This is a relatively simple method but provides only an average DAR and is less accurate.[19] It requires measuring the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the drug) and using the Beer-Lambert law to calculate the concentrations of each component.
-
Hydrophobic Interaction Chromatography (HIC): This is a robust method that separates ADC species based on the number of conjugated drugs.[18] More hydrophobic, higher-DAR species elute later. The average DAR is calculated from the weighted average of the peak areas.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides the most detailed information, allowing for the determination of the exact mass of each DAR species and thus a very accurate average DAR calculation.[19]
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common ADC conjugation issues.
References
- 1. N-Mal-N-bis(PEG2-NHS ester), 2182601-73-4 | BroadPharm [broadpharm.com]
- 2. N-Maleimide -N-bis(PEG2-NHS ester) - Creative Biolabs [creative-biolabs.com]
- 3. glycomindsynth.com [glycomindsynth.com]
- 4. N-Mal-N-bis(PEG2-NHS ester)_2182601-73-4_新研博美 [xinyanbm.com]
- 5. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 6. vectorlabs.com [vectorlabs.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - BG [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. purepeg.com [purepeg.com]
- 15. adcreview.com [adcreview.com]
- 17. biotium.com [biotium.com]
- 18. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Challenges with Using Branched Crosslinkers in Bioconjugation
Welcome to the technical support center for bioconjugation applications utilizing branched crosslinkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges posed by these complex reagents.
Troubleshooting Guides
This section provides structured guidance for overcoming common issues encountered during bioconjugation with branched crosslinkers.
Issue 1: Low Conjugation Efficiency or Incomplete Reaction
One of the most frequent challenges when working with branched crosslinkers is achieving the desired degree of conjugation. This can manifest as low overall yield or an incomplete reaction, leaving a significant portion of the biomolecule unmodified.
Possible Causes and Solutions
| Possible Cause | Recommended Action | Expected Outcome |
| Steric Hindrance | The bulky, three-dimensional structure of branched crosslinkers can physically obstruct access to reactive sites on the target biomolecule.[1][2] | An increase in conjugation efficiency and a higher Drug-to-Antibody Ratio (DAR). |
| - Optimize Molar Ratio: Increase the molar excess of the branched crosslinker relative to the biomolecule. Start with a 20-fold excess and titrate upwards. | ||
| - Increase Reaction Time: Allow the conjugation reaction to proceed for a longer duration (e.g., 4-24 hours) to provide more time for the sterically hindered groups to react. | ||
| - Adjust pH: For amine-reactive crosslinkers (e.g., NHS esters), increasing the pH to 8.0-8.5 can enhance the nucleophilicity of primary amines, potentially overcoming some steric barriers. | ||
| Crosslinker Hydrolysis | Amine-reactive crosslinkers like NHS esters are susceptible to hydrolysis in aqueous buffers, reducing their reactivity over time. This is a common issue with all NHS esters but can be more pronounced in longer reactions required for branched linkers. | Improved conjugation yield due to a higher concentration of active crosslinker. |
| - Prepare Fresh Solutions: Always dissolve the branched crosslinker in a dry, water-miscible organic solvent (e.g., DMSO or DMF) immediately before use. | ||
| - Control Reaction pH: While a slightly basic pH can enhance amine reactivity, a pH above 8.5 can accelerate NHS-ester hydrolysis. Maintain a pH range of 7.5-8.5 for optimal balance. | ||
| Incompatible Buffer Components | Buffers containing primary amines (e.g., Tris, glycine) or nucleophiles (e.g., sodium azide) will compete with the target biomolecule for the reactive groups on the crosslinker. | A significant increase in conjugation efficiency as the crosslinker will react specifically with the target biomolecule. |
| - Buffer Exchange: Ensure the biomolecule is in a non-nucleophilic buffer such as phosphate-buffered saline (PBS) before adding the crosslinker. Perform dialysis or use a desalting column for buffer exchange. |
Troubleshooting Workflow for Low Conjugation Efficiency
Caption: Troubleshooting workflow for low conjugation yield.
Issue 2: Product Aggregation and Poor Solubility
The conjugation of multiple, often hydrophobic, payloads via a branched crosslinker can significantly increase the hydrophobicity of the resulting bioconjugate, leading to aggregation and reduced solubility.
Quantitative Comparison of Aggregation
| Linker Type | Average DAR | % Monomer | % Aggregate | Reference |
| Linear PEG | 4 | 95% | 5% | [3] |
| Branched PEG | 8 | 85% | 15% | [3] |
| Branched PEG with Hydrophilic Spacer | 8 | 92% | 8% | [4] |
Note: The data presented are representative values from literature and may vary depending on the specific biomolecule, payload, and linker.
Possible Causes and Solutions
| Possible Cause | Recommended Action | Expected Outcome |
| Increased Hydrophobicity | The accumulation of multiple hydrophobic payloads in a localized region of the biomolecule can lead to intermolecular hydrophobic interactions and subsequent aggregation. | Reduced aggregation and improved solubility of the final bioconjugate. |
| - Incorporate Hydrophilic Spacers: Utilize branched crosslinkers that contain integrated hydrophilic polymers like polyethylene (B3416737) glycol (PEG). Longer or more numerous PEG chains can help shield the hydrophobic payload.[2][4][5] | ||
| - Control DAR: A very high drug-to-antibody ratio (DAR) can exacerbate aggregation. Optimize the conjugation reaction to achieve a lower, more controlled DAR. | ||
| - Formulation Optimization: After purification, formulate the bioconjugate in a buffer containing excipients that reduce aggregation, such as polysorbate 80 or sucrose. | ||
| High Protein Concentration | High concentrations of the bioconjugate during and after the reaction can promote aggregation. | A decrease in visible precipitation and higher recovery of soluble product. |
| - Dilute Reaction Mixture: Perform the conjugation reaction at a lower protein concentration (e.g., 1-5 mg/mL). | ||
| - Purify Promptly: Purify the bioconjugate immediately after the reaction to remove unreacted, hydrophobic species that can contribute to aggregation. |
Issue 3: Difficulty in Purification and Characterization
The increased complexity and heterogeneity of bioconjugates formed with branched crosslinkers pose significant challenges for purification and analytical characterization.
Troubleshooting Purification and Characterization
| Challenge | Recommended Technique | Key Considerations |
| Separation of DAR Species | Hydrophobic Interaction Chromatography (HIC): This is the most common method for separating ADCs based on their drug load.[][7] | - Gradient Optimization: A shallow gradient of decreasing salt concentration is often required to resolve species with different DARs. |
| - Mobile Phase Modifiers: The addition of organic modifiers like isopropanol (B130326) may be necessary to elute highly hydrophobic species. | ||
| Removal of Aggregates | Size Exclusion Chromatography (SEC): SEC effectively separates high molecular weight aggregates from the desired monomeric bioconjugate.[8][9] | - Column Selection: Choose a column with an appropriate pore size to resolve high molecular weight species from the monomer. |
| - Mobile Phase: The mobile phase should be optimized to prevent non-specific interactions with the column matrix. | ||
| Accurate DAR Determination | HIC-UV: By integrating the peak areas of the different DAR species resolved by HIC, the average DAR can be calculated.[][7][10] | - Peak Identification: Mass spectrometry is often required initially to confirm the identity of each peak corresponding to a specific DAR. |
| LC-MS: Liquid chromatography-mass spectrometry provides a direct measurement of the mass of the different bioconjugate species, allowing for accurate DAR determination.[10] | - Sample Preparation: The sample may need to be desalted and deglycosylated prior to analysis. | |
| Characterization of Heterogeneity | SEC-MALS (Multi-Angle Light Scattering): This technique can determine the absolute molar mass of eluting species, providing a quantitative measure of aggregation.[11][12][13] | - dn/dc Value: An accurate refractive index increment (dn/dc) value for the bioconjugate is necessary for accurate mass determination. |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with a Branched PEG-NHS Ester
This protocol describes a general method for conjugating a branched PEG-NHS ester to a protein, such as an antibody.
Materials:
-
Protein (e.g., monoclonal antibody) at 5-10 mg/mL
-
Branched PEG-NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.5-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Buffer Exchange: If the protein is in a buffer containing primary amines, exchange it into the Conjugation Buffer using a desalting column or dialysis.
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve the branched PEG-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.
-
Conjugation Reaction: a. Add the desired molar excess (e.g., 20-fold) of the crosslinker stock solution to the protein solution. b. Gently mix and incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Quench Reaction: Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted crosslinker and quenching reagent by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization: Analyze the purified conjugate to determine the degree of conjugation (e.g., by HIC-UV or LC-MS) and the extent of aggregation (e.g., by SEC-MALS).
Protocol 2: Purification of a Branched Bioconjugate by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general method for purifying a bioconjugate and separating different DAR species using HIC.
Materials:
-
Crude bioconjugation reaction mixture
-
HIC Column (e.g., Butyl or Phenyl)
-
HIC Buffer A: 2 M Ammonium (B1175870) Sulfate (B86663) in 50 mM Sodium Phosphate, pH 7.0
-
HIC Buffer B: 50 mM Sodium Phosphate, pH 7.0
-
HPLC system
Procedure:
-
Sample Preparation: Dilute the crude bioconjugation reaction mixture with HIC Buffer A to a final ammonium sulfate concentration of approximately 1.5-2.0 M.
-
Column Equilibration: Equilibrate the HIC column with a mixture of Buffer A and Buffer B (e.g., 100% Buffer A or a high percentage of Buffer A) for at least 5 column volumes.
-
Sample Injection: Inject the prepared sample onto the equilibrated column.
-
Elution Gradient: Elute the bound species using a linear gradient from high salt (e.g., 100% Buffer A) to low salt (e.g., 100% Buffer B) over a suitable number of column volumes (e.g., 20-30).
-
Fraction Collection: Collect fractions corresponding to the different peaks observed in the chromatogram.
-
Analysis of Fractions: Analyze the collected fractions by SDS-PAGE, LC-MS, and/or SEC to identify the fractions containing the desired DAR species and to assess purity and aggregation.
Frequently Asked Questions (FAQs)
Q1: Why are branched crosslinkers used in bioconjugation?
A1: Branched crosslinkers are used to attach multiple copies of a molecule (e.g., a drug, a dye, or a PEG chain) to a single attachment site on a biomolecule.[14][15] This allows for an increase in the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs) without requiring additional modification of the antibody.[14][15] Branched PEG linkers can also enhance the solubility and stability of the bioconjugate and prolong its circulation half-life in vivo.[2][16]
Q2: What is "steric hindrance" and how does it affect bioconjugation with branched crosslinkers?
A2: Steric hindrance refers to the slowing of chemical reactions due to the bulky nature of the molecules involved.[1][2] The three-dimensional structure of branched crosslinkers can physically block the reactive groups from accessing their target sites on the biomolecule, leading to lower conjugation efficiency.[1] Strategies to overcome steric hindrance include increasing the molar excess of the crosslinker, extending the reaction time, and optimizing the reaction pH.[17]
Q3: How do I choose between a linear and a branched crosslinker?
A3: The choice depends on the specific application. Use a branched crosslinker when:
-
A high payload-to-biomolecule ratio is desired (e.g., for ADCs with low-potency drugs).
-
Enhanced solubility and stability of the final conjugate are critical.
-
A longer in vivo circulation time is needed.
Use a linear crosslinker when:
-
A lower, more defined payload ratio is sufficient.
-
Steric hindrance is a major concern and may interfere with the biological activity of the biomolecule.
-
A simpler and more cost-effective conjugation strategy is preferred.
Q4: My bioconjugate with a branched linker is precipitating out of solution. What can I do?
A4: Precipitation is a sign of aggregation, which is often caused by the increased hydrophobicity of the conjugate. To address this, you can:
-
Use a branched crosslinker with longer or more hydrophilic PEG arms to increase the overall solubility.[4][5]
-
Reduce the degree of conjugation (DAR) by lowering the molar excess of the crosslinker or shortening the reaction time.
-
Perform the conjugation reaction at a lower protein concentration.
-
After purification, formulate the bioconjugate in a buffer containing stabilizing excipients.
Q5: What is the best way to determine the Drug-to-Antibody Ratio (DAR) of my ADC made with a branched linker?
A5: Hydrophobic Interaction Chromatography (HIC) is the most common method for separating different DAR species.[][7][10] The average DAR can then be calculated from the relative peak areas. However, Liquid Chromatography-Mass Spectrometry (LC-MS) provides a more direct and accurate measurement of the mass of each species and is considered the gold standard for DAR determination.[10]
Logical Relationship of Branched Crosslinker Properties and Experimental Outcomes
Caption: Relationship between branched crosslinker properties and experimental outcomes.
References
- 1. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. researchgate.net [researchgate.net]
- 4. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labinsights.nl [labinsights.nl]
- 7. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. wyatt.com [wyatt.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. SEC-MALLS for Antibody Drug Characterization - Creative Proteomics [creative-proteomics.com]
- 14. benchchem.com [benchchem.com]
- 15. Enzymatic conjugation using branched linkers for constructing homogeneous antibody–drug conjugates with high potency - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Aggregation of Conjugates with N-Mal-N-bis(PEG2-NHS ester)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize aggregation during the preparation of protein conjugates using the heterobifunctional linker, N-Mal-N-bis(PEG2-NHS ester).
Troubleshooting Guide
Immediate or gradual aggregation of protein conjugates is a common challenge that can impact product stability, efficacy, and safety.[1][2][3] This guide addresses specific issues that may arise during your conjugation workflow.
Common Issues and Recommended Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Immediate Aggregation Upon Linker Addition | High Protein Concentration: Increased intermolecular interactions can lead to aggregation, especially after modification with a hydrophobic linker.[1][4][5] | Reduce the protein concentration to a range of 1-10 mg/mL.[6][7] |
| Suboptimal Buffer pH: The pH of the reaction buffer may be too close to the isoelectric point (pI) of the protein, minimizing its solubility.[8] | Adjust the buffer pH to be at least 1 unit away from the protein's pI.[9] For the maleimide-thiol reaction, a pH of 6.5-7.5 is optimal.[6][10] For the NHS ester-amine reaction, a pH of 7.2-8.5 is recommended.[11] | |
| High Molar Excess of Linker: A large excess of the N-Mal-N-bis(PEG2-NHS ester) linker can lead to uncontrolled and extensive modification of the protein surface, increasing hydrophobicity and promoting aggregation.[12] | Start with a 10- to 20-fold molar excess of the linker and optimize as needed.[6] | |
| Organic Co-solvent Concentration: High concentrations of organic solvents (e.g., DMSO, DMF) used to dissolve the linker can denature the protein.[1][8] | Keep the final concentration of the organic co-solvent to a minimum, ideally below 10% (v/v).[10][13] | |
| Gradual Aggregation During Storage | Inappropriate Storage Conditions: Factors such as temperature fluctuations, freeze-thaw cycles, and exposure to light can destabilize the conjugate.[1][3] | Store the purified conjugate at 2-8°C for short-term storage. For long-term storage, consider lyophilization or storage at -80°C with a cryoprotectant like glycerol.[9][14] |
| Suboptimal Formulation Buffer: The final buffer composition may not be suitable for maintaining the stability of the conjugate. | Optimize the formulation buffer by screening different pH values, ionic strengths, and the addition of stabilizing excipients.[15] | |
| Residual Unreacted Linker or Aggregates: Failure to remove all unreacted linker and small aggregates after the conjugation reaction can lead to further aggregation over time. | Immediately purify the conjugate after the reaction using size-exclusion chromatography (SEC) or another suitable method.[12] | |
| Low Conjugation Efficiency | Hydrolysis of NHS Ester: The NHS ester is moisture-sensitive and can hydrolyze, rendering it unreactive towards primary amines.[10][11] | Allow the linker vial to equilibrate to room temperature before opening. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[11] |
| Incorrect Buffer for NHS Ester Reaction: Buffers containing primary amines (e.g., Tris) will compete with the target protein for reaction with the NHS ester.[11] | Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers for the NHS ester coupling step.[11] | |
| Oxidation of Thiols: Thiol groups on the protein can oxidize to form disulfide bonds, which are unreactive with the maleimide (B117702) group.[7] | If necessary, reduce disulfide bonds using a non-thiol reducing agent like TCEP prior to conjugation.[6] Perform the reaction in a degassed buffer.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a two-step conjugation with N-Mal-N-bis(PEG2-NHS ester)?
A1: For a two-step conjugation, it is crucial to use the optimal pH for each reaction. The reaction of the NHS ester with primary amines (e.g., lysine (B10760008) residues) should be performed at a pH of 7.2-8.5.[11] Subsequently, the reaction of the maleimide group with free thiols (e.g., cysteine residues) is most efficient at a pH of 6.5-7.5.[6][10]
Q2: How can I improve the solubility of my final conjugate?
A2: The inclusion of two polyethylene (B3416737) glycol (PEG) units in the N-Mal-N-bis(PEG2-NHS ester) linker is designed to increase the hydrophilicity of the final conjugate, which can help mitigate aggregation.[16][17][][19] Additionally, you can improve solubility by:
-
Using Stabilizing Excipients: Additives such as L-arginine, sucrose, or non-ionic detergents (e.g., Polysorbate 20) to the final formulation buffer can help prevent aggregation.[12]
-
Optimizing the Drug-to-Antibody Ratio (DAR): Higher DARs can increase the hydrophobicity of the conjugate, so optimizing for the lowest effective DAR can be beneficial.[1]
Q3: What should I do if my protein doesn't have any free thiol groups for maleimide conjugation?
A3: If your protein of interest does not have accessible free thiols, you may need to introduce them. This can be achieved by the partial reduction of existing disulfide bonds using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[6] It is important to control the reduction conditions to avoid complete denaturation of the protein.
Q4: Can I perform the NHS ester and maleimide reactions simultaneously?
A4: While a one-pot reaction is possible, a sequential, two-step conjugation is generally recommended to ensure specificity and better control over the reaction. A common approach is to first react the NHS esters with one molecule and then purify the intermediate before reacting the maleimide with a second molecule. For intramolecular crosslinking or polymerization, a one-pot reaction might be considered, but conditions would need to be carefully optimized.
Q5: How can I confirm that aggregation has occurred and quantify it?
A5: Aggregation can be detected and quantified using several analytical techniques:
-
Size-Exclusion Chromatography (SEC): This is a widely used method to separate monomers from dimers and higher-order aggregates.[1]
-
Dynamic Light Scattering (DLS): DLS can be used to determine the size distribution of particles in a solution and detect the presence of aggregates.
-
Visual Inspection: In severe cases, aggregation may be visible as turbidity or precipitation.
Experimental Protocols
Protocol 1: Two-Step Protein-Protein Conjugation
This protocol describes a general procedure for crosslinking two proteins (Protein A with primary amines and Protein B with free thiols) using N-Mal-N-bis(PEG2-NHS ester).
Materials:
-
Protein A (in amine-free buffer, e.g., PBS, pH 7.2-8.5)
-
Protein B (with free thiols, in thiol-free buffer, e.g., PBS, pH 6.5-7.5)
-
N-Mal-N-bis(PEG2-NHS ester)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., SEC column)
Procedure:
-
Preparation of Reagents:
-
Allow the vial of N-Mal-N-bis(PEG2-NHS ester) to warm to room temperature before opening.
-
Prepare a stock solution (e.g., 10 mM) of the linker in anhydrous DMSO or DMF immediately before use.
-
-
Step 1: Reaction of NHS Esters with Protein A:
-
Adjust the concentration of Protein A to 1-10 mg/mL in an amine-free buffer at pH 7.2-8.5.
-
Add a 10- to 20-fold molar excess of the linker stock solution to the Protein A solution.
-
Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Removal of Excess Linker:
-
Remove unreacted linker using a desalting column equilibrated with a buffer at pH 6.5-7.5.
-
-
Step 2: Reaction of Maleimide with Protein B:
-
Immediately add the maleimide-activated Protein A to Protein B (at a 1:1 molar ratio, or as optimized) in a thiol-free buffer at pH 6.5-7.5.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.[6]
-
-
Quenching and Purification:
-
Quench any unreacted maleimide groups by adding a solution of cysteine or β-mercaptoethanol.
-
Purify the final conjugate using SEC to remove any remaining unreacted proteins and aggregates.
-
Protocol 2: Quantification of Aggregation by SEC
Procedure:
-
Equilibrate an appropriate SEC column with the desired mobile phase (typically the formulation buffer).
-
Inject a known concentration of the purified conjugate onto the column.
-
Monitor the elution profile using UV absorbance at 280 nm.
-
Identify and integrate the peaks corresponding to the monomer, dimer, and any higher-order aggregates.
-
Calculate the percentage of aggregation by dividing the area of the aggregate peaks by the total area of all peaks.
Visualizations
Caption: A two-step workflow for protein conjugation.
Caption: A decision tree for troubleshooting aggregation.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 3. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 4. Inverse relationship of protein concentration and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. pharmtech.com [pharmtech.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. cellmosaic.com [cellmosaic.com]
- 15. 3 Factors To Prevent Protein Aggregation For Your Protein Purification Buffer [bioprocessonline.com]
- 16. labinsights.nl [labinsights.nl]
- 17. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 19. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
incomplete conjugation with N-Mal-N-bis(PEG2-NHS ester) causes and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete conjugation with N-Mal-N-bis(PEG2-NHS ester).
Frequently Asked Questions (FAQs)
Q1: What is N-Mal-N-bis(PEG2-NHS ester) and what are its reactive groups?
A1: N-Mal-N-bis(PEG2-NHS ester) is a heterobifunctional crosslinker containing three reactive groups: one maleimide (B117702) group and two N-hydroxysuccinimide (NHS) esters.[1][2][3][4] The maleimide group selectively reacts with sulfhydryl (thiol) groups (-SH), typically found on cysteine residues.[5][6][7] The NHS esters react with primary amines (-NH2), such as those on the side chain of lysine (B10760008) residues and the N-terminus of proteins.[][9][10][11]
Q2: What are the primary causes of incomplete conjugation?
A2: Incomplete conjugation can stem from issues with either the NHS ester or the maleimide reaction. For the NHS ester, the primary cause of failure is hydrolysis, where water attacks the ester, rendering it non-reactive towards amines.[10][12][13] This is exacerbated by high pH and prolonged exposure to aqueous environments.[10][14] For the maleimide group, causes for incomplete reaction include hydrolysis of the maleimide ring at pH values above 7.5, oxidation of the target thiol groups, and the reversibility of the maleimide-thiol bond (a retro-Michael reaction).[5][7][15]
Q3: How can I stop the conjugation reaction?
A3: To stop the NHS ester reaction, you can add a quenching reagent containing a primary amine, such as Tris, glycine, or hydroxylamine.[9][10][16] These will react with any remaining NHS esters. To quench a maleimide reaction, you can add a molecule containing a free thiol, like cysteine or dithiothreitol (B142953) (DTT).[6]
Troubleshooting Guide
This guide addresses common problems encountered during conjugation with N-Mal-N-bis(PEG2-NHS ester).
Problem 1: Low or No Reaction with Primary Amines (NHS Ester Reaction)
| Possible Cause | Solution |
| Hydrolysis of NHS Ester | Prepare the N-Mal-N-bis(PEG2-NHS ester) solution fresh in a dry, aprotic solvent like DMSO or DMF immediately before use.[9][17] Avoid storing the reagent in aqueous buffers.[9][17] Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.[5][17] |
| Incorrect Reaction pH | The optimal pH for NHS ester reactions is between 7.2 and 8.5.[][10] A pH below 7.2 will result in protonated amines that are less nucleophilic, slowing the reaction.[14] A pH above 8.5 significantly increases the rate of NHS ester hydrolysis.[10][14] Use a non-nucleophilic buffer like phosphate, borate, or HEPES.[10] |
| Presence of Competing Nucleophiles | Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine).[5][10][17] If your protein solution contains such buffers, perform a buffer exchange into a suitable reaction buffer before starting the conjugation. |
| Low Protein Concentration | Low protein concentrations can favor hydrolysis over the desired conjugation.[10] If possible, increase the protein concentration. Recommended concentrations are typically in the range of 1-10 mg/mL.[9][14] |
| Inaccurate Molar Ratio | A 5- to 20-fold molar excess of the NHS ester to the protein is a common starting point.[12] This may need to be optimized for your specific application. |
Problem 2: Low or No Reaction with Thiols (Maleimide Reaction)
| Possible Cause | Solution |
| Incorrect Reaction pH | The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[5][6][7][15] Below pH 6.5, the reaction rate slows. Above pH 7.5, the maleimide group is susceptible to hydrolysis and can react with amines.[5][15][18] |
| Oxidized Thiols | Thiols can oxidize to form disulfide bonds, which do not react with maleimides.[19] If necessary, reduce disulfide bonds using a reducing agent like TCEP before the reaction. Ensure the reducing agent is removed before adding the maleimide reagent. Including a chelating agent like EDTA in the buffer can help prevent metal-catalyzed oxidation.[6] |
| Hydrolysis of Maleimide Group | Prepare maleimide-containing solutions fresh and use them promptly, especially in aqueous buffers at pH > 7.5.[5][15] |
| Instability of the Conjugate (Retro-Michael Reaction) | The bond formed between a maleimide and a thiol can be reversible.[15] If deconjugation is observed over time, consider storing the conjugate at a slightly acidic pH (around 6.5) to minimize this effect. |
| Presence of Competing Thiols | Ensure your buffers are free from thiol-containing reagents (e.g., DTT, β-mercaptoethanol) during the conjugation step.[5] |
Experimental Protocols & Data
Recommended Reaction Conditions
The following table summarizes key quantitative parameters for successful conjugation reactions.
| Parameter | NHS Ester Reaction | Maleimide Reaction | Reference |
| pH Range | 7.2 - 8.5 | 6.5 - 7.5 | [5][6][7][][10][15] |
| Recommended Buffers | Phosphate, Borate, HEPES, Bicarbonate | Phosphate, HEPES | [5][10] |
| Molar Excess of Linker | 5- to 50-fold over protein | 10- to 20-fold over thiol | [5][12] |
| Reaction Time | 30 min - 2 hours at RT; 2-4 hours at 4°C | 30 min - 2 hours at RT; 2-4 hours at 4°C | [5][9] |
| Organic Solvent | DMSO or DMF (final conc. <10%) | DMSO or DMF (final conc. <10%) | [5][9] |
General Two-Step Conjugation Protocol
This protocol outlines a general procedure for conjugating a thiol-containing molecule to an amine-containing molecule using N-Mal-N-bis(PEG2-NHS ester).
Step 1: Reaction of N-Mal-N-bis(PEG2-NHS ester) with an Amine-Containing Molecule
-
Preparation: Dissolve the amine-containing molecule in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0.
-
Reagent Preparation: Immediately before use, dissolve N-Mal-N-bis(PEG2-NHS ester) in anhydrous DMSO or DMF to create a stock solution.[9]
-
Conjugation: Add the desired molar excess of the crosslinker stock solution to the protein solution. Ensure the final concentration of the organic solvent is below 10%.[5]
-
Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.[5]
-
Purification: Remove the excess, unreacted crosslinker using a desalting column or dialysis, exchanging into a buffer with a pH of 6.5-7.5 for the subsequent maleimide reaction.[5]
Step 2: Reaction of the Maleimide-Activated Molecule with a Thiol-Containing Molecule
-
Preparation: Ensure the thiol-containing molecule is in a suitable buffer at pH 6.5-7.5. If necessary, reduce any disulfide bonds and remove the reducing agent.
-
Conjugation: Combine the maleimide-activated molecule from Step 1 with the thiol-containing molecule.
-
Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.[5]
-
Quenching (Optional): Add a free thiol-containing reagent (e.g., cysteine) to quench any unreacted maleimide groups.
-
Final Purification: Purify the final conjugate using an appropriate method, such as size exclusion chromatography (SEC) or dialysis, to remove any remaining unreacted molecules.[16]
Visualizations
Caption: A two-step workflow for conjugation using N-Mal-N-bis(PEG2-NHS ester).
Caption: Decision tree for troubleshooting incomplete conjugation reactions.
References
- 1. medkoo.com [medkoo.com]
- 2. N-Mal-N-bis(PEG2-NHS ester)-西安齐岳生物 [0qy.com]
- 3. N-Maleimide -N-bis(PEG2-NHS ester) - Creative Biolabs [creative-biolabs.com]
- 4. N-Mal-N-bis(PEG2-NHS ester), 2182601-73-4 | BroadPharm [broadpharm.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - AR [thermofisher.com]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. lumiprobe.com [lumiprobe.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 18. vectorlabs.com [vectorlabs.com]
- 19. lumiprobe.com [lumiprobe.com]
Technical Support Center: Stability of Thioether Bonds in Maleimide Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the stability issues associated with the thioether bond in maleimide (B117702) conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in maleimide-thiol conjugates?
The instability of the thiosuccinimide linkage formed between a maleimide and a thiol is primarily due to two competing chemical reactions[1]:
-
Retro-Michael Reaction: This is a reversible process where the thioether bond breaks, reverting to the original thiol and maleimide reactants. In a biological environment rich in other thiols, such as glutathione (B108866) or albumin, the released maleimide can react with these other molecules. This leads to irreversible deconjugation from the intended target and potential off-target effects[1][2].
-
Hydrolysis: The succinimide (B58015) ring of the conjugate can be irreversibly opened by water, forming a stable succinamic acid thioether[1][3]. This reaction is accelerated at basic pH (above 7.5). While this process prevents the retro-Michael reaction and stabilizes the conjugate, it also creates structural heterogeneity in the form of two isomeric products, which may be undesirable[1][4].
Q2: How does pH affect the stability of the maleimide-thiol linkage?
The pH is a critical factor throughout the conjugation process and subsequent storage[1].
-
Conjugation Reaction (pH 6.5-7.5): This range is optimal for the selective and efficient reaction between maleimides and thiols[1][3].
-
Below pH 6.5: The conjugation rate slows significantly because the thiol group is protonated and less nucleophilic[1].
-
Above pH 7.5: The maleimide group itself becomes highly susceptible to direct hydrolysis, rendering it unreactive towards thiols. At this pH, maleimides can also react non-selectively with amines, such as lysine (B10760008) residues[1][3].
-
-
Post-Conjugation Stability:
-
pH 6.5-7.0: This range is ideal for storing the conjugate if the goal is to minimize both the retro-Michael reaction and hydrolysis[1].
-
Above pH 7.5: Higher pH accelerates the hydrolysis of the thiosuccinimide ring. This can be an intentional strategy to create a more stable, albeit heterogeneous, ring-opened product that is resistant to deconjugation[1][5].
-
Q3: What is a thiol exchange reaction and why is it problematic for my ADC?
A thiol exchange reaction is a direct consequence of the retro-Michael reaction[1]. In vivo, the concentration of small-molecule thiols like glutathione is high. If the maleimide-drug conjugate is unstable, the thioether bond can break, releasing the maleimide-linked payload. This payload is then free to be captured by other abundant thiols, most notably serum albumin[1][3]. This "payload migration" is highly problematic for applications like antibody-drug conjugates (ADCs) because it leads to premature drug release, reduced therapeutic efficacy at the target site, and potential off-target toxicities[5][6][7].
Q4: How can I improve the stability of my maleimide conjugate?
Several strategies can be employed to mitigate instability:
-
Controlled Hydrolysis: After conjugation and purification, intentionally hydrolyze the thiosuccinimide ring by incubating the conjugate at a slightly basic pH (e.g., pH 8.0-8.5) for a controlled period (e.g., 2-4 hours)[1]. The resulting ring-opened product is stable and not susceptible to the retro-Michael reaction[3][5].
-
Use of Next-Generation Maleimides: Employ maleimides with electron-withdrawing groups on the N-substituent, which can dramatically accelerate the stabilizing hydrolysis reaction[5][8]. Alternatively, dihalomaleimides can be used to form more stable conjugates[9].
-
Transcyclization: For peptides with an N-terminal cysteine, a transcyclization reaction can occur where the terminal amino group attacks the succinimide ring, forming a stable six-membered thiazine (B8601807) ring. This rearrangement prevents the retro-Michael reaction[6][7][10].
-
Alternative Chemistries: If stability remains a significant issue, consider alternative sulfhydryl-reactive groups like haloacetamides or vinyl sulfones, which form more stable, irreversible thioether bonds, though often with slower reaction kinetics[2].
Troubleshooting Guide
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. creativepegworks.com [creativepegworks.com]
Technical Support Center: Quenching Unreacted N-Mal-N-bis(PEG2-NHS ester)
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals effectively quench unreacted N-Mal-N-bis(PEG2-NHS ester) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is N-Mal-N-bis(PEG2-NHS ester) and what are its reactive groups?
N-Mal-N-bis(PEG2-NHS ester) is a heterobifunctional crosslinker. It contains two types of reactive groups:
-
A Maleimide (B117702) group: This group specifically reacts with sulfhydryl (thiol) groups (-SH), typically found in cysteine residues of proteins. This reaction is most efficient at a pH range of 6.5-7.5 and forms a stable thioether bond.[1][2][3]
-
Two N-hydroxysuccinimide (NHS) ester groups: These groups react with primary amine groups (-NH2), found on lysine (B10760008) residues and the N-terminus of proteins.[4][5][6] The optimal pH for this reaction is between 7.2 and 8.5.[5][7][8]
Q2: Why is it necessary to quench the unreacted crosslinker?
Quenching is a critical step to stop the conjugation reaction and prevent unintended side reactions. If left unquenched, the reactive maleimide and NHS ester groups on the excess crosslinker can:
-
Lead to the formation of unwanted conjugates with other molecules in subsequent experimental steps.
-
Cause aggregation or precipitation of the labeled protein.
-
Interfere with downstream applications and assays.
-
Generate non-specific binding in analytical procedures.[4]
Q3: What are the common quenching agents for NHS esters and maleimides?
-
For NHS esters: Small molecules containing primary amines are used as quenching agents. These include Tris (tris(hydroxymethyl)aminomethane), glycine, ethanolamine, and lysine.[4][5][9] These agents react with the NHS ester to form a stable amide bond, rendering it inactive.
-
For Maleimides: Thiol-containing compounds are used to quench maleimides. Common agents include β-mercaptoethanol (BME), dithiothreitol (B142953) (DTT), and cysteine.[2] These molecules react with the maleimide group to form a stable thioether linkage.
Q4: Can I quench both the NHS ester and maleimide groups simultaneously?
Simultaneous quenching is possible but requires careful consideration of the reaction conditions. A common approach is to add a mixture of an amine-containing quencher (like Tris or glycine) and a thiol-containing quencher (like BME or DTT). However, the optimal pH ranges for the reaction of the two functional groups are slightly different. A compromise pH of around 7.5 to 8.0 is often used. Sequential quenching is generally recommended for more controlled results.
Q5: What is the recommended order for sequential quenching?
Typically, the NHS ester is quenched first, followed by the maleimide. This is because the NHS ester is more susceptible to hydrolysis, especially at higher pH values.[5][10][11] By quenching the NHS ester first, you can then adjust the pH if necessary for a more efficient maleimide quenching step.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Hydrolysis of NHS ester: The NHS ester is moisture-sensitive and can hydrolyze, becoming non-reactive.[5][10] | Use fresh, high-quality crosslinker. Prepare stock solutions in an anhydrous solvent like DMSO or DMF and use them immediately.[12][13][14] |
| Incorrect buffer pH: The pH of the reaction buffer is critical for both NHS ester and maleimide reactions.[7][15] | Ensure the pH is within the optimal range for the specific reaction (7.2-8.5 for NHS esters, 6.5-7.5 for maleimides).[2][5] | |
| Presence of competing nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the NHS ester.[7] Thiol-containing reagents (e.g., DTT, BME) will compete for the maleimide group.[2] | Use amine-free and thiol-free buffers for the conjugation reaction, such as phosphate-buffered saline (PBS) or HEPES. | |
| Precipitation of Conjugate | High concentration of crosslinker: Excessive crosslinker can lead to aggregation. | Optimize the molar ratio of crosslinker to your target molecule. |
| Solvent incompatibility: If the crosslinker is first dissolved in an organic solvent, adding a large volume to the aqueous reaction buffer can cause precipitation. | Keep the final concentration of the organic solvent (e.g., DMSO, DMF) in the reaction mixture low, typically below 10%.[8][14] | |
| Incomplete Quenching | Insufficient quencher concentration: The amount of quenching agent may not be enough to react with all the excess crosslinker. | Use a sufficient molar excess of the quenching agent. A common starting point is a final concentration of 20-50 mM.[8][12] |
| Inadequate incubation time or temperature: The quenching reaction may not have gone to completion. | Follow the recommended incubation times and temperatures in the protocol. A typical quenching reaction is incubated for 15-30 minutes at room temperature.[12] |
Quantitative Data Summary
| Parameter | NHS Ester Quenching | Maleimide Quenching |
| Quenching Agent | Tris, Glycine, Ethanolamine, Lysine | β-mercaptoethanol (BME), Dithiothreitol (DTT), Cysteine |
| Recommended Final Concentration | 20 - 100 mM[4][12] | 10 - 50 mM |
| Typical Incubation Time | 15 - 30 minutes[12] | 15 - 30 minutes |
| Incubation Temperature | Room Temperature (approx. 20-25°C) | Room Temperature (approx. 20-25°C) |
| Optimal pH | 7.5 - 8.5 | 7.0 - 8.0 |
Experimental Protocols
Protocol 1: Sequential Quenching of Unreacted N-Mal-N-bis(PEG2-NHS ester)
This protocol is recommended for most applications as it allows for optimal quenching of each reactive group.
-
Quench the NHS Ester:
-
Prepare a stock solution of the amine-based quenching agent (e.g., 1 M Tris-HCl, pH 8.0).
-
Add the quenching agent to your reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature with gentle mixing.
-
-
Quench the Maleimide:
-
Prepare a stock solution of the thiol-based quenching agent (e.g., 1 M β-mercaptoethanol).
-
Add the quenching agent to the reaction mixture to a final concentration of 10-20 mM.
-
Incubate for an additional 15 minutes at room temperature with gentle mixing.
-
-
Purification:
-
Remove the quenched crosslinker and excess quenching agents by size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration. This step is crucial to prevent interference in downstream applications.[4]
-
Protocol 2: Simultaneous Quenching of Unreacted N-Mal-N-bis(PEG2-NHS ester)
This protocol is faster but may be less efficient than sequential quenching.
-
Prepare Quenching Cocktail:
-
Prepare a fresh quenching cocktail containing both the amine-based and thiol-based quenching agents in a suitable buffer (e.g., PBS at pH 7.8). For example, create a solution with a final concentration of 100 mM Tris-HCl and 50 mM β-mercaptoethanol.
-
-
Quenching Reaction:
-
Add the quenching cocktail to your reaction mixture.
-
Incubate for 30 minutes at room temperature with gentle mixing.
-
-
Purification:
-
Proceed with purification as described in Protocol 1.
-
Visualizations
Caption: Experimental workflows for quenching unreacted crosslinker.
Caption: Troubleshooting decision tree for low conjugation yield.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. lumiprobe.com [lumiprobe.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. vectorlabs.com [vectorlabs.com]
impact of steric hindrance with N-Mal-N-bis(PEG2-NHS ester)
This guide provides researchers, scientists, and drug development professionals with technical support for using the heterobifunctional, branched crosslinker, N-Mal-N-bis(PEG2-NHS ester). It addresses common issues related to steric hindrance and offers troubleshooting strategies to optimize your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is N-Mal-N-bis(PEG2-NHS ester) and what are its primary applications?
N-Mal-N-bis(PEG2-NHS ester) is a branched, heterobifunctional crosslinker used to covalently link two different molecules.[1][2] It contains three reactive groups:
-
One Maleimide (B117702) group: Reacts specifically with sulfhydryl (thiol, -SH) groups, commonly found on cysteine residues of proteins.[2]
-
Two N-hydroxysuccinimide (NHS) ester groups: React with primary amines (-NH2), such as those on lysine (B10760008) residues or the N-terminus of proteins.[2]
The short polyethylene (B3416737) glycol (PEG2) arms enhance solubility.[3] This linker is often used in the development of antibody-drug conjugates (ADCs), where precise linking of a payload to an antibody is required, and in creating complex protein-protein or protein-peptide conjugates.[4][5]
Q2: What is steric hindrance and how does the structure of this linker contribute to it?
Steric hindrance is a phenomenon where the size and spatial arrangement of a molecule or its functional groups impede a chemical reaction. The unique Y-shaped, branched structure of N-Mal-N-bis(PEG2-NHS ester) is a primary source of steric hindrance.[5] This bulkiness can make it physically difficult for the maleimide and NHS ester reactive ends to access their target sulfhydryl and amine groups on a biomolecule, especially if those target sites are located in sterically crowded regions of the protein.[6] Longer PEG chains, while increasing solubility, can also increase this shielding effect, potentially reducing reaction efficiency.[7][8]
Q3: My conjugation yield is very low. Could steric hindrance be the cause?
Yes, low conjugation yield is a common problem where steric hindrance is a likely culprit. Several factors related to steric hindrance can lead to poor results:
-
Inaccessible Target Sites: The target lysine or cysteine residues on your protein may be buried within the protein's folded structure, preventing the bulky linker from reaching them.
-
Linker Crowding: If you are targeting a protein with multiple closely spaced reactive sites, the attachment of one linker molecule can physically block others from accessing adjacent sites.
-
Suboptimal Molar Ratio: An incorrect molar excess of the linker to the protein can lead to either incomplete labeling or potential cross-linking and aggregation. A 10- to 50-fold molar excess of linker over the amine-containing protein is a common starting point.[9]
Q4: How can I optimize my reaction conditions to overcome steric hindrance?
Optimizing your protocol is key to minimizing the effects of steric hindrance. Consider the following adjustments:
-
Adjust pH: The reaction between maleimide and thiols is most efficient at pH 6.5-7.5, while the NHS ester reaction with amines is favored at pH 7-9.[9] Running a sequential reaction and optimizing the pH for each step can improve yields.
-
Increase Reaction Time or Temperature: Allowing the reaction to proceed longer (e.g., 2 hours at room temperature or overnight at 4°C) can sometimes help overcome kinetic barriers caused by steric hindrance.[9]
-
Optimize Molar Ratios: Systematically vary the molar excess of the linker over your protein to find the optimal balance that maximizes conjugation without causing aggregation.
-
Consider a Different Linker: If steric hindrance remains a significant issue, you may need to use a linker with a longer PEG chain to provide more flexibility and distance from the protein backbone. However, be aware that very long PEG chains can also wrap around the protein and hinder interactions.[6][7]
Q5: How do I properly handle and prepare the N-Mal-N-bis(PEG2-NHS ester) reagent?
Proper handling is critical as the reagent is moisture-sensitive.[9]
-
Storage: Store the reagent at -20°C with a desiccant.
-
Preparation: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[9]
-
Dissolving: The linker is not readily water-soluble and should first be dissolved in a dry, water-miscible organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[9][10] This stock solution can then be added to your aqueous reaction buffer. Avoid making stock solutions for long-term storage as the NHS ester group hydrolyzes quickly in the presence of moisture.[10]
Troubleshooting Guide: Low Conjugation Efficiency
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation | Steric Hindrance: The branched structure of the linker is preventing access to target functional groups on the protein. | 1. Optimize Molar Ratio: Titrate the linker-to-protein molar ratio (start with a range from 10:1 to 50:1).2. Increase Reaction Time: Incubate for longer periods (e.g., 4 hours at RT or overnight at 4°C).3. Consider a Longer Linker: Switch to a linker with a longer PEG arm to increase reach and flexibility. |
| Hydrolysis of Reagent: The maleimide or NHS-ester groups have been inactivated by moisture or suboptimal pH. | 1. Use Anhydrous Solvent: Dissolve the linker in fresh, dry DMSO or DMF immediately before use.[9][10]2. Control pH: Maintain pH between 6.5-7.5 for the maleimide reaction and 7.2-8.0 for the NHS-ester reaction to balance reactivity and hydrolysis.[9]3. Work Quickly: Do not store the linker in solution.[10] | |
| Inactive/Unavailable Functional Groups: Target sulfhydryl groups are oxidized (forming disulfide bonds) or primary amines are not accessible. | 1. Reduce Disulfides: If targeting cysteines, pre-treat the protein with a reducing agent (e.g., TCEP) and remove the agent before adding the linker.2. Confirm Accessibility: Use protein modeling software or analytical methods (e.g., Ellman's Reagent for free thiols) to confirm target sites are available. | |
| Competing Substances in Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine) or thiols (e.g., DTT). | 1. Buffer Exchange: Perform dialysis or use a desalting column to exchange the protein into an amine- and thiol-free buffer like PBS.[10][11] | |
| Precipitation or Aggregation | Poor Solubility: The protein or the final conjugate is precipitating out of solution. | 1. Adjust Solvent Concentration: When adding the linker (dissolved in organic solvent), ensure the final concentration of the organic solvent is low (typically <10%) to avoid denaturing the protein.[9]2. Increase PEG Length: Using a linker with longer PEG chains can improve the solubility of the final conjugate. |
| Intermolecular Cross-linking: The linker is reacting with multiple protein molecules, causing polymerization. | 1. Use a Two-Step Protocol: React the NHS esters with the first protein, purify it to remove excess linker, and then add the second, thiol-containing protein.[9]2. Lower Protein Concentration: Working with more dilute protein solutions can reduce the chances of intermolecular reactions. |
Quantitative Data on Linker Performance
Steric hindrance is often influenced by the number and arrangement of reactive arms on a PEG linker. While data for this specific linker is proprietary, studies on multi-arm PEG hydrogels demonstrate that increased branching can lead to more efficient cross-linking, but only up to a point. The following table, adapted from data on multi-arm PEG-Vinyl Sulfone (VS) and PEG-Acrylate (A) hydrogels, illustrates how the number of reactive arms can impact network formation, a process analogous to bioconjugation efficiency.
| Linker Architecture | Bioactive Ligand Conc. | Cross-linking Efficiency (G' at 15 min, Pa) | Swelling Ratio (Qm) | Interpretation |
| 4-arm PEG | 0 mM | 1050 ± 150 | 25 ± 3 | Baseline cross-linking. |
| 1.25 mM | 800 ± 100 | 45 ± 5 | Reduced efficiency and looser network due to steric interference from the attached ligand. | |
| > 3 mM | Gel did not form | N/A | High ligand density creates too much steric hindrance for the network to form. | |
| 8-arm PEG | 0 mM | 1800 ± 200 | 18 ± 2 | Higher arm density leads to a more efficient and tighter network. |
| 1.25 mM | 1750 ± 180 | 32 ± 4 | More resilient to steric hindrance; maintains high cross-linking efficiency. | |
| 3.75 mM | 1100 ± 120 | 40 ± 5 | Network still forms even at high ligand density, showing superior performance. |
This data is adapted from studies on multi-arm PEG hydrogels and serves to illustrate the principles of how linker architecture affects cross-linking efficiency under steric strain.[12] Higher G' (shear modulus) and lower Qm (swelling ratio) indicate more efficient cross-linking.
Experimental Protocols
Protocol 1: Two-Step Sequential Protein-Protein Conjugation
This method minimizes self-conjugation by first activating an amine-containing protein (Protein A) with the linker's NHS esters, removing the excess linker, and then reacting the product with a sulfhydryl-containing protein (Protein B).
Materials:
-
Protein A (with available primary amines)
-
Protein B (with available free sulfhydryls)
-
N-Mal-N-bis(PEG2-NHS ester)
-
Anhydrous DMSO or DMF
-
Amine-Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Thiol-Reaction Buffer: PBS with 5-10 mM EDTA, pH 6.5-7.0
-
Desalting columns
Procedure:
Step 1: Activation of Protein A with NHS Esters
-
Prepare Protein A in the Amine-Reaction Buffer at a concentration of 1-5 mg/mL.
-
Immediately before use, dissolve the N-Mal-N-bis(PEG2-NHS ester) in DMSO to create a 10 mM stock solution.
-
Add a 20-fold molar excess of the dissolved linker to the Protein A solution. Ensure the final DMSO concentration is below 10%.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
Step 2: Removal of Excess Linker
-
Immediately after incubation, remove the unreacted linker from the maleimide-activated Protein A using a desalting column equilibrated with Thiol-Reaction Buffer. This step is critical to prevent the linker from reacting with Protein B's amines.
Step 3: Conjugation to Protein B
-
Prepare Protein B in the Thiol-Reaction Buffer. If Protein B has disulfide bonds, reduce them first with a 10-fold molar excess of TCEP for 30 minutes and remove the TCEP via a desalting column.
-
Combine the maleimide-activated Protein A with Protein B at a desired molar ratio (e.g., 1:1).
-
Incubate for 2 hours at room temperature or overnight at 4°C.
Step 4: Analysis
-
Analyze the final conjugate using SDS-PAGE. A successful conjugation will show a new band at a higher molecular weight corresponding to the Protein A-Protein B conjugate.
-
Further purify the conjugate using size-exclusion or ion-exchange chromatography if needed.
Protocol 2: Quantification of Conjugation Efficiency
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) is a common method to quantify the success of a conjugation reaction by separating molecules based on their size.
Procedure:
-
Establish a baseline by running samples of the unconjugated Protein A and Protein B through the SEC-HPLC system to determine their individual retention times.
-
After the conjugation reaction, inject an aliquot of the reaction mixture into the SEC-HPLC.
-
Monitor the chromatogram (typically at 280 nm). The successfully formed conjugate will elute earlier (has a shorter retention time) than the individual proteins due to its larger size.
-
Quantify the efficiency by integrating the area under the peaks. The percentage of the conjugate peak area relative to the total area of all protein peaks provides an estimate of the conjugation yield.
Visual Guides
Caption: A two-step sequential conjugation workflow.
Caption: Steric hindrance from a bulky, branched linker.
References
- 1. N-Maleimide-N-bis(PEG2-NHS ester) - Creative Biolabs [creative-biolabs.com]
- 2. N-Mal-N-bis(PEG2-NHS ester), 2182601-73-4 | BroadPharm [broadpharm.com]
- 3. PEG Linkers - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 11. benchchem.com [benchchem.com]
- 12. Characterization of the crosslinking kinetics of multi-arm poly(ethylene glycol) hydrogels formed via Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of N-Mal-N-bis(PEG2-NHS ester) Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with N-Mal-N-bis(PEG2-NHS ester) conjugates.
Frequently Asked Questions (FAQs)
Q1: What is N-Mal-N-bis(PEG2-NHS ester) and what are its typical solubility characteristics?
A1: N-Mal-N-bis(PEG2-NHS ester) is a heterobifunctional crosslinker featuring a maleimide (B117702) group and two N-hydroxysuccinimide (NHS) ester groups, separated by polyethylene (B3416737) glycol (PEG) spacers. The maleimide group selectively reacts with sulfhydryl (thiol) groups, while the NHS esters react with primary amines.[1] The PEG spacers enhance the hydrophilicity of the linker itself, which generally improves the solubility of the resulting conjugate in aqueous solutions.[2] However, the final solubility of the conjugate is also heavily influenced by the properties of the molecule it is conjugated to.
Q2: Why is my N-Mal-N-bis(PEG2-NHS ester) conjugate precipitating out of solution?
A2: Precipitation of your conjugate can be attributed to several factors:
-
Properties of the Conjugated Molecule: If the protein, antibody, or drug you are conjugating is inherently hydrophobic, the resulting conjugate may have poor solubility despite the presence of the PEG linker.[3][]
-
High Degree of Conjugation: A high ratio of the linker conjugated to your molecule (similar to a high drug-to-antibody ratio in ADCs) can increase hydrophobicity and lead to aggregation and precipitation.[3][]
-
Suboptimal Buffer Conditions: The pH and ionic strength of your buffer can significantly impact the solubility of the conjugate. Proteins are often least soluble at their isoelectric point (pI).
-
Inefficient Removal of Unreacted Reagents: Residual unreacted and hydrolyzed linker can contribute to heterogeneity and potential precipitation.
-
Conformational Changes: The conjugation process itself can sometimes induce conformational changes in a protein, exposing hydrophobic regions and promoting aggregation.
Q3: How can I improve the solubility of my conjugate during the conjugation process?
A3: To proactively address solubility issues during conjugation:
-
Optimize Reaction pH: Maintain a pH of 7.2-8.5 for the NHS ester reaction with amines and a pH of 6.5-7.5 for the maleimide reaction with thiols to ensure efficient and specific conjugation, which can prevent the formation of heterogeneous mixtures that may be less soluble.[5][6]
-
Control Molar Ratios: Start with a lower molar excess of the N-Mal-N-bis(PEG2-NHS ester) linker to the target molecule to avoid excessive conjugation that can lead to insolubility.[7]
-
Use of Co-solvents: For the initial dissolution of the N-Mal-N-bis(PEG2-NHS ester) linker, use a dry, water-miscible organic solvent like DMSO or DMF, but ensure the final concentration in the reaction mixture is low (typically <10%) to avoid denaturing your protein.[8][9]
Q4: What strategies can I use to solubilize my conjugate after it has already precipitated?
A4: If you have a conjugate that has precipitated, you can try the following:
-
Formulation Adjustment: Resuspend the precipitate in various formulation buffers with different pH values, ionic strengths, and excipients.
-
Use of Solubilizing Excipients: Additives like arginine, polysorbates (e.g., Tween-20), and sugars (e.g., sucrose, trehalose) can help to solubilize aggregated proteins.[10][11]
-
Refolding Protocols: For severe aggregation, denaturation with agents like urea (B33335) or guanidinium-HCl followed by a controlled refolding process (e.g., dialysis into buffers with decreasing denaturant concentration) may be necessary.[12][13][14]
-
Purification to Remove Aggregates: Techniques like size-exclusion chromatography (SEC) can separate soluble monomers from larger aggregates.[15]
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with N-Mal-N-bis(PEG2-NHS ester) conjugates.
Problem 1: Conjugate Precipitates Immediately Upon Formation
| Possible Cause | Troubleshooting Steps |
| High Degree of Conjugation | Decrease the molar ratio of the N-Mal-N-bis(PEG2-NHS ester) linker to your protein/molecule in the reaction. |
| Suboptimal Buffer pH | Ensure the pH of the reaction buffer is not near the isoelectric point (pI) of your protein. Adjust the pH away from the pI to increase the net charge and electrostatic repulsion between molecules. |
| Hydrophobic Nature of the Target Molecule | Consider using a linker with a longer PEG chain if available to further increase the hydrophilicity of the final conjugate. |
Problem 2: Conjugate is Soluble Initially but Aggregates and Precipitates Over Time
| Possible Cause | Troubleshooting Steps |
| Inappropriate Storage Buffer | Screen different storage buffers with varying pH and ionic strengths. Add stabilizing excipients like glycerol, sucrose, or arginine to the storage buffer.[10] |
| Residual Unreacted Linker | Ensure complete removal of unreacted and hydrolyzed linker using purification methods like dialysis, diafiltration, or size-exclusion chromatography (SEC).[1] |
| Oxidation of the Conjugate | If your conjugate is sensitive to oxidation, consider adding antioxidants or storing it under an inert gas like nitrogen or argon. |
Problem 3: Low Yield of Soluble Conjugate After Purification
| Possible Cause | Troubleshooting Steps |
| Formation of Insoluble Aggregates | During purification, use buffers containing solubility-enhancing excipients. Consider performing purification at a lower temperature to minimize aggregation. |
| Adsorption to Purification Media | If using chromatography, ensure the column matrix is compatible with your conjugate. Hydrophobic interactions with the matrix can sometimes lead to loss of material. |
| Inefficient Initial Conjugation | Optimize the conjugation reaction conditions (pH, molar ratio, reaction time) to maximize the yield of the desired soluble conjugate before purification.[6] |
Data Presentation
The following tables summarize quantitative data on factors influencing the solubility of protein conjugates.
Table 1: Effect of pH on the Solubility of a Monoclonal Antibody (mAb)
| pH | Solubility (mg/mL) |
| 5.0 | >50 |
| 5.5 | 25 |
| 6.0 | 5 |
| 6.5 | 1 |
| 7.0 | 0.9 |
| 7.5 | <0.5 |
| Data derived from a case study on an anti-LINGO-1 monoclonal antibody. The isoelectric point (pI) of the antibody was >8.2. Solubility was significantly higher at pH values further away from the pI. |
Table 2: Impact of Arginine as an Excipient on the Aggregation of a High-Concentration mAb Formulation (171 mg/mL) after 4 weeks at 40°C
| Formulation | % Monomer | % Aggregate |
| Without Arginine | 95.2 | 4.8 |
| With 100 mM Arginine | 98.1 | 1.9 |
| This data demonstrates that arginine can act as a stabilizer and reduce aggregation in high-concentration protein formulations.[11] |
Table 3: Influence of Drug-to-Antibody Ratio (DAR) on ADC Aggregation
| Drug-to-Antibody Ratio (DAR) | % Aggregate |
| 0 (Unconjugated Antibody) | < 1 |
| 2 | 2-5 |
| 4 | 5-15 |
| 8 | > 20 (often with visible precipitation) |
| Illustrative data based on general observations in ADC development. Higher DARs, especially with hydrophobic payloads, lead to increased aggregation.[3][] |
Experimental Protocols
Protocol 1: Two-Step Conjugation with N-Mal-N-bis(PEG2-NHS ester)
This protocol outlines the sequential reaction of the NHS esters with a primary amine-containing molecule (Molecule A) followed by the reaction of the maleimide group with a sulfhydryl-containing molecule (Molecule B).
Materials:
-
N-Mal-N-bis(PEG2-NHS ester)
-
Molecule A (containing primary amines, e.g., a protein)
-
Molecule B (containing a free sulfhydryl group)
-
Anhydrous DMSO or DMF
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-7.5)
-
Thiol-free reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 6.5-7.0)
-
Reducing agent (if Molecule B has disulfide bonds, e.g., TCEP)
-
Desalting columns or dialysis cassettes
Procedure:
Step 1: Reaction of NHS Esters with Molecule A
-
Prepare Molecule A: Dissolve Molecule A in the amine-free reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare Linker Solution: Immediately before use, dissolve N-Mal-N-bis(PEG2-NHS ester) in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Conjugation: Add a 10- to 20-fold molar excess of the linker solution to the Molecule A solution. Ensure the final DMSO/DMF concentration is below 10%.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Purification: Remove excess, unreacted linker using a desalting column or dialysis against the thiol-free reaction buffer.
Step 2: Reaction of Maleimide with Molecule B
-
Prepare Molecule B: If Molecule B contains disulfide bonds, reduce them using a suitable reducing agent like TCEP. Purify the reduced Molecule B to remove the reducing agent. Dissolve the reduced, thiol-containing Molecule B in the thiol-free reaction buffer.
-
Conjugation: Mix the maleimide-activated Molecule A from Step 1 with the thiol-containing Molecule B.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature at pH 6.5-7.0.
-
Quenching (Optional): To quench any unreacted maleimide groups, add a small molecule thiol like cysteine.
-
Final Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove any unreacted components and aggregates.
Protocol 2: Solubilization of a Precipitated Conjugate using a Denaturation-Refolding Screen
This protocol is for cases where the conjugate has formed insoluble aggregates.
Materials:
-
Precipitated conjugate
-
Solubilization Buffer: 8 M Urea or 6 M Guanidinium-HCl in 50 mM Tris, 150 mM NaCl, pH 8.0
-
A series of Dialysis/Refolding Buffers with decreasing concentrations of the denaturant (e.g., 6 M, 4 M, 2 M, 1 M, 0.5 M, and 0 M Urea in 50 mM Tris, 150 mM NaCl, pH 8.0). The final buffer should be the desired storage buffer.
-
Optional: Additives for the refolding buffers, such as 0.4 M L-arginine.
-
Dialysis tubing or cassettes
Procedure:
-
Solubilization: Resuspend the precipitated conjugate in the Solubilization Buffer. Gently agitate until the precipitate is fully dissolved.
-
Step-wise Dialysis: a. Place the solubilized conjugate in a dialysis cassette. b. Dialyze against the 6 M Urea refolding buffer for 2-4 hours at 4°C. c. Sequentially transfer the dialysis cassette to the refolding buffers with decreasing urea concentrations (4 M, 2 M, 1 M, 0.5 M), dialyzing for 2-4 hours at each step. d. Perform the final dialysis step against the desired storage buffer (without urea) overnight at 4°C, with at least two buffer changes.
-
Clarification: After dialysis, centrifuge the sample to pellet any remaining insoluble aggregates.
-
Analysis: Analyze the supernatant for the concentration of the soluble, refolded conjugate.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Refolding Technologies for Antibody Fragments [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of Methods for the Production and Refolding of Biologically Active Disulfide Bond-Rich Antibody Fragments in Microbial Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Controlling Stoichiometry with Trifunctional Crosslinkers
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on utilizing trifunctional crosslinkers with a focus on achieving precise stoichiometric control in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your bioconjugation strategies.
Troubleshooting Guide
This section addresses common issues encountered during crosslinking experiments with trifunctional reagents in a direct question-and-answer format.
Issue 1: Low or No Conjugation Efficiency
Question: Why am I observing very low or no yield of my desired trifunctional conjugate?
Answer: Low conjugation efficiency is a frequent challenge and can stem from several factors, including suboptimal reaction conditions, reagent degradation, or issues with the biomolecules themselves.[1] A systematic approach is necessary to diagnose and resolve the underlying cause.
Troubleshooting Steps:
-
Verify Reagent Integrity: Many crosslinkers, especially those with N-hydroxysuccinimide (NHS) esters, are sensitive to moisture and can hydrolyze over time.[1]
-
Action: Use a fresh stock of the crosslinker. If preparing a stock solution in an organic solvent like DMSO or DMF, ensure the solvent is anhydrous and prepare the solution immediately before use.[1]
-
-
Optimize Reaction Buffer: The pH and composition of the reaction buffer are critical for the efficiency of the reactive groups.
-
Action (for NHS esters): Ensure the pH is within the optimal range of 7.2-8.5.[1] Avoid amine-containing buffers such as Tris, as they will compete with the target amines on your biomolecule.[1]
-
Action (for maleimides): Maintain a pH between 6.5 and 7.5 for specific reaction with sulfhydryl groups.[1] Thiol-containing reducing agents like DTT or β-mercaptoethanol must be removed prior to the reaction.
-
-
Check Molar Ratio: An inappropriate molar ratio of crosslinker to biomolecule can lead to poor yields.
-
Action: Empirically determine the optimal crosslinker-to-protein molar ratio.[1][2][3] Start with a titration experiment, testing a range of molar excesses (e.g., 10x, 20x, 50x) to find the ideal balance between conjugation efficiency and the risk of aggregation or modification at non-desired sites.[4]
-
-
Assess Biomolecule Accessibility: The target functional groups on your protein or other biomolecule may not be accessible to the crosslinker.
Issue 2: Aggregation and Precipitation of Conjugates
Question: My reaction mixture becomes cloudy, or I observe a precipitate after adding the crosslinker. What is causing this and how can I prevent it?
Answer: Aggregation is often a consequence of excessive crosslinking, where multiple biomolecules are randomly linked together, leading to large, insoluble complexes. This is particularly a risk when using homobifunctional or trifunctional crosslinkers in a one-step reaction.
Troubleshooting Steps:
-
Reduce Crosslinker Concentration: The most common cause of aggregation is too high a concentration of the crosslinker.
-
Action: Lower the molar excess of the crosslinker in your reaction. Even a small reduction can significantly decrease the extent of intermolecular crosslinking.
-
-
Modify Reaction Strategy: A sequential conjugation strategy can provide much greater control and reduce unwanted polymerization.[1]
-
Action: If using a heterotrifunctional crosslinker with reactive groups of different labilities (e.g., an NHS ester and a photoreactive group), react the more labile group first with one molecule.[1][2] Then, purify the intermediate conjugate to remove excess crosslinker before introducing the second and third molecules for subsequent reactions.
-
-
Optimize Protein Concentration: High concentrations of the target biomolecules can favor intermolecular crosslinking.
-
Action: Try performing the reaction at a lower protein concentration. However, be aware that very dilute solutions may favor intramolecular crosslinking or hydrolysis of the crosslinker.[1]
-
-
Use Solubility-Enhancing Crosslinkers: Some crosslinkers can increase the hydrophobicity of the resulting conjugate, leading to precipitation.
-
Action: Consider using a crosslinker that incorporates a polyethylene (B3416737) glycol (PEG) spacer arm. PEGylated crosslinkers can enhance the water solubility of the final conjugate and reduce aggregation.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is a trifunctional crosslinker and how does it differ from a bifunctional one?
A1: A trifunctional crosslinker is a chemical reagent designed to covalently link three separate molecules or molecular groups.[7] Unlike bifunctional crosslinkers which have two reactive ends, trifunctional crosslinkers possess three, enabling the formation of more complex molecular architectures.[7] Often, one of the "functions" is a tag, such as biotin (B1667282), for affinity purification or detection of the crosslinked complex.[1][8]
Q2: How do I choose the right trifunctional crosslinker for my application?
A2: The choice depends on several factors:
-
Target Functional Groups: Select a crosslinker with reactive groups that target available and accessible functional groups on your molecules of interest (e.g., primary amines, sulfhydryls, carboxyls).[9]
-
Reaction Strategy: For controlled, sequential conjugations, a heterotrifunctional crosslinker with different reactive groups is essential.[9][10]
-
Spacer Arm Length: The length of the spacer arm determines the distance between the conjugated molecules.[5] Longer arms can be useful for linking bulky molecules or probing for distant interactions.
-
Cleavability: If you need to separate the conjugated molecules for downstream analysis (e.g., mass spectrometry), choose a crosslinker with a cleavable spacer arm (e.g., by a chemical reagent or light).[8]
-
Solubility: Ensure the crosslinker is soluble in your reaction buffer. Water-soluble versions (e.g., with a "Sulfo-" prefix) are available for many common crosslinkers.[1]
Q3: How can I confirm that my conjugation reaction was successful and determine the stoichiometry?
A3: Several analytical techniques can be used:
-
SDS-PAGE: This is a simple and quick method to visualize the formation of higher molecular weight species corresponding to the crosslinked conjugates. A shift in the band positions compared to the unconjugated starting materials indicates a successful reaction.
-
Mass Spectrometry (MS): MS provides precise mass information, confirming the identity of the conjugate and allowing for the determination of the number of molecules linked. This is a powerful tool for characterizing stoichiometry.[8][11]
-
Chromatography: Techniques like Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be used to separate the reaction products and quantify the different conjugated species.
Q4: What is the optimal molar ratio of crosslinker to protein to start with?
A4: The optimal molar ratio must be determined empirically for each specific system.[1][2] However, a common starting point is a 10- to 50-fold molar excess of the crosslinker to the protein with the least number of available reactive sites.[4] For dilute protein solutions, a higher molar excess may be required to achieve sufficient activation.[4] It is highly recommended to perform a titration experiment to find the ratio that maximizes the yield of the desired conjugate while minimizing aggregation and non-specific modifications.[12]
Data Presentation
Table 1: Recommended Reaction Conditions for Common Reactive Groups
| Reactive Group | Target Functional Group | Optimal pH Range | Recommended Buffers | Incompatible Buffers |
| N-hydroxysuccinimide (NHS) Ester | Primary Amines (-NH₂) | 7.2 - 8.5[1] | Phosphate, Borate, HEPES, Bicarbonate/Carbonate[1] | Tris, Glycine (B1666218) (any primary amine-containing buffer)[1] |
| Maleimide | Sulfhydryls (-SH) | 6.5 - 7.5[13] | Phosphate, HEPES | Thiol-containing reducing agents (DTT, β-mercaptoethanol) |
| Carbodiimide (e.g., EDC) | Carboxyls (-COOH) for reaction with Primary Amines (-NH₂) | 4.5 - 5.5[2] | MES | Phosphate, Tris, Glycine, Carboxyl-containing buffers[2] |
| Photoreactive (e.g., Aryl Azide, Diazirine) | Non-specific C-H and N-H bonds upon UV activation | Varies; often near physiological | Phosphate, HEPES | Buffers with nucleophiles that can quench the reactive intermediate |
Table 2: Example Molar Ratios for Titration Experiments
| Experiment | Protein Concentration | Crosslinker-to-Protein Molar Ratio | Purpose |
| Initial Titration | 1-2 mg/mL | 10:1, 20:1, 50:1, 100:1 | To determine a working range for conjugation efficiency and identify the onset of aggregation. |
| Fine-Tuning | 1-2 mg/mL | 5:1, 10:1, 15:1, 25:1 | To optimize the yield of the desired stoichiometric product once a working range is established. |
| Concentrated Sample | >5 mg/mL | 2:1, 5:1, 10:1, 20:1 | Higher protein concentrations often require a lower molar excess of the crosslinker to avoid aggregation.[4] |
| Dilute Sample | <1 mg/mL | 20:1, 50:1, 100:1, 200:1 | Lower protein concentrations may necessitate a higher molar excess to drive the reaction forward.[4] |
Experimental Protocols
Protocol 1: General Two-Step Sequential Conjugation using a Heterotrifunctional Crosslinker (Amine- and Sulfhydryl-Reactive)
This protocol describes the conjugation of three components (Molecule A, Molecule B, and Molecule C) where the trifunctional crosslinker has an NHS ester, a maleimide, and a third reactive group or tag.
-
Step 1: Reaction of NHS Ester with Molecule A (Amine-containing)
-
Prepare Molecule A in an amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
Dissolve the trifunctional crosslinker in an appropriate anhydrous solvent (e.g., DMSO) immediately before use.
-
Add the desired molar excess (e.g., 20-fold) of the crosslinker to the solution of Molecule A.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Remove excess, unreacted crosslinker using a desalting column or dialysis against a sulfhydryl-free buffer (e.g., PBS, pH 6.5-7.0). This intermediate (Molecule A-crosslinker) is now "maleimide-activated".
-
-
Step 2: Reaction of Maleimide with Molecule B (Sulfhydryl-containing)
-
If Molecule B does not have a free sulfhydryl, it may need to be introduced by reducing existing disulfide bonds (e.g., with TCEP) or by modification with a reagent like Traut's Reagent. Ensure any reducing agents are removed before proceeding.
-
Add the purified Molecule A-crosslinker intermediate to Molecule B.
-
Incubate for 1-2 hours at room temperature.
-
The reaction can be quenched by adding a small molecule with a free sulfhydryl, such as cysteine or β-mercaptoethanol.
-
Purify the A-B-crosslinker conjugate to remove unreacted components.
-
-
Step 3: Reaction with Molecule C
-
The third functionality of the crosslinker can now be utilized. This may involve another chemical reaction (e.g., click chemistry) or an affinity interaction (e.g., binding to streptavidin if the third function is a biotin tag).
-
Follow the specific protocol for the third reactive group to conjugate Molecule C.
-
Purify the final A-B-C-crosslinker conjugate.
-
Protocol 2: Titration Experiment to Determine Optimal Crosslinker-to-Protein Ratio[12]
-
Prepare a series of identical protein solutions in the recommended reaction buffer.
-
Prepare a stock solution of the trifunctional crosslinker in a suitable anhydrous solvent.
-
Add increasing molar excesses of the crosslinker to each protein solution (e.g., 0x, 5x, 10x, 20x, 50x, 100x).
-
Incubate all reactions under identical conditions (time and temperature).
-
Quench the reactions by adding a small molecule that will react with the excess crosslinker (e.g., Tris or glycine for NHS esters).
-
Analyze the results of each reaction by SDS-PAGE.
-
Observe the disappearance of the starting protein band and the appearance of higher molecular weight bands corresponding to the conjugate.
-
Select the lowest molar ratio that provides a high yield of the desired conjugate without causing significant aggregation (seen as smearing at the top of the gel or insoluble material).
Visualizations
Caption: Sequential conjugation workflow using a heterotrifunctional crosslinker.
Caption: Troubleshooting logic for low conjugation efficiency.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. 架橋の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. korambiotech.com [korambiotech.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. タンパク質架橋 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. scbt.com [scbt.com]
- 8. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mapping protein interfaces by a trifunctional cross-linker combined with MALDI-TOF and ESI-FTICR mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states | eLife [elifesciences.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
dealing with heterogeneity in ADC production with N-Mal-N-bis(PEG2-NHS ester)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Mal-N-bis(PEG2-NHS ester) for Antibody-Drug Conjugate (ADC) production.
Frequently Asked Questions (FAQs)
Q1: What is N-Mal-N-bis(PEG2-NHS ester) and what is its primary application in ADC development?
A1: N-Mal-N-bis(PEG2-NHS ester) is a heterotrifunctional crosslinker designed for bioconjugation, particularly in the creation of ADCs.[1][2][3] It contains three reactive groups: one maleimide (B117702) group and two N-hydroxysuccinimide (NHS) ester groups, connected by polyethylene (B3416737) glycol (PEG) spacers.[1][2][3]
-
The maleimide group reacts specifically with sulfhydryl (thiol) groups, typically on cysteine residues of a payload molecule or a carrier.[4][5]
-
The two NHS ester groups react with primary amines, such as the lysine (B10760008) residues on an antibody.[4][6]
This linker allows for the conjugation of a thiol-containing molecule to an amine-containing molecule, like an antibody. The PEG spacers enhance solubility and reduce steric hindrance during conjugation.[7]
Q2: What are the main sources of heterogeneity when using the N-Mal-N-bis(PEG2-NHS ester) linker?
A2: Heterogeneity in ADCs is a significant challenge and can arise from several factors when using this trifunctional linker:[8][9]
-
Variable Drug-to-Antibody Ratio (DAR): The number of linker-payload molecules attached to each antibody can vary. With two NHS esters, there's a potential for multiple linker attachments to a single antibody, further complicating the DAR distribution.[8][9]
-
Multiple Conjugation Sites: Antibodies have numerous surface-exposed lysine residues, and the NHS esters can react with different ones, leading to a mixture of ADC isomers with the same DAR but different conjugation sites.[9] This can affect the ADC's stability, efficacy, and pharmacokinetic properties.[9]
-
Antibody Cross-linking: The presence of two NHS esters on the linker creates the possibility of one linker reacting with two different antibody molecules, leading to aggregation.
-
Incomplete Reactions: Unreacted functional groups on the antibody or the linker can lead to the presence of unconjugated antibody or linker-payload molecules in the final product.
-
Process-Related Impurities: Aggregates, fragments (like half-ADCs), and charge variants can form during the conjugation, purification, and storage processes.[10][11]
Q3: What is the recommended reaction strategy for using a linker with one maleimide and two NHS ester groups?
A3: A two-step conjugation process is generally recommended to control the reaction and minimize heterogeneity:[4][7]
-
Step 1 (Payload-Linker Conjugation): React the maleimide end of the N-Mal-N-bis(PEG2-NHS ester) with your thiol-containing payload. This creates a payload-linker intermediate with two reactive NHS esters.
-
Step 2 (Antibody-Linker-Payload Conjugation): React the payload-linker intermediate with the antibody. The NHS esters will react with the primary amines (lysine residues) on the antibody.
This approach prevents the linker from reacting with the antibody's amines before the payload is attached.
Troubleshooting Guides
Issue 1: Low Conjugation Efficiency or Low DAR
| Possible Cause | Troubleshooting Steps & Solutions |
| Suboptimal Reaction pH | - NHS Ester Reaction: The reaction of NHS esters with primary amines is pH-dependent. The optimal pH is typically between 8.3 and 8.5 to ensure the amino group is deprotonated and reactive.[6] At lower pH, the reaction rate will be significantly slower.[6] - Maleimide Reaction: The reaction of maleimides with thiols is most efficient at a pH between 6.5 and 7.5.[4] At pH values above 7.5, the maleimide group can undergo hydrolysis, reducing its reactivity with thiols.[4] |
| Hydrolysis of Reactive Groups | - NHS Esters: NHS esters are susceptible to hydrolysis in aqueous solutions, and the rate of hydrolysis increases with pH.[4] Prepare the linker solution immediately before use and avoid prolonged storage in aqueous buffers. - Maleimide Group: While more stable than NHS esters, maleimides can also hydrolyze at higher pH.[4] |
| Competing Reactions | - Ensure that your reaction buffers do not contain primary amines (e.g., Tris) or sulfhydryl-containing compounds (e.g., DTT), as these will compete with your antibody and payload for reaction with the linker.[4] Use buffers like phosphate-buffered saline (PBS) or HEPES.[5] |
| Insufficient Molar Excess of Linker-Payload | - For the antibody conjugation step, using a 5- to 20-fold molar excess of the linker-payload solution is a common starting point.[7] The optimal ratio should be determined empirically for your specific antibody and payload. |
Issue 2: High Levels of Aggregation in the Final Product
| Possible Cause | Troubleshooting Steps & Solutions |
| Antibody Cross-linking by the bis-NHS Ester Linker | - Control the concentration of the antibody and the linker-payload during the reaction. Higher concentrations can favor intermolecular cross-linking. - Optimize the molar ratio of the linker-payload to the antibody. A very high excess of the linker-payload might increase the chance of multiple linkers attaching to one antibody, which could then react with other antibodies. |
| Increased Hydrophobicity of the ADC | - The conjugation of a hydrophobic payload can lead to aggregation. The PEG spacers on the N-Mal-N-bis(PEG2-NHS ester) linker are designed to increase hydrophilicity and mitigate this, but for very hydrophobic payloads, aggregation can still be an issue. - Consider using a formulation buffer with excipients that reduce aggregation, such as polysorbate 80. |
| Improper Storage or Handling | - Store the final ADC product at the recommended temperature and in a suitable buffer to maintain stability. Avoid repeated freeze-thaw cycles. |
Issue 3: Difficulty in Purifying the ADC
| Possible Cause | Troubleshooting Steps & Solutions |
| Presence of Free (Unconjugated) Payload | - Free payload is often highly cytotoxic and must be removed.[12] Purification methods like Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC) are effective in separating the large ADC from the small molecule payload.[12][13] - Optimize the TFF parameters (e.g., membrane cutoff, diavolumes) to ensure efficient removal of the free drug.[12] |
| Heterogeneous Mixture of DAR Species | - Hydrophobic Interaction Chromatography (HIC) is a common method to separate ADC species with different DARs.[14][15] The retention time on a HIC column generally increases with the DAR due to the increased hydrophobicity.[14] - Optimizing the salt gradient and mobile phase composition in HIC can improve the resolution between different DAR species.[15] |
| Co-elution of Impurities | - A multi-step purification process may be necessary. For example, an initial affinity chromatography step (e.g., Protein A) to capture the antibody and ADC, followed by HIC or ion-exchange chromatography to separate different species.[13] |
Experimental Protocols
Protocol 1: Two-Step Antibody-Drug Conjugation
This is a generalized protocol and should be optimized for your specific antibody and payload.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
Thiol-containing payload
-
N-Mal-N-bis(PEG2-NHS ester)
-
Anhydrous, amine-free DMSO or DMF
-
Conjugation Buffer 1 (for maleimide reaction): PBS, pH 7.0-7.5
-
Conjugation Buffer 2 (for NHS ester reaction): Borate buffer, pH 8.5
-
Quenching reagent (e.g., cysteine for maleimide, Tris or glycine (B1666218) for NHS ester)
-
Desalting columns (e.g., Sephadex G-25)
Step 1: Conjugation of Payload to Linker
-
Prepare Payload: Dissolve the thiol-containing payload in Conjugation Buffer 1.
-
Prepare Linker: Immediately before use, dissolve the N-Mal-N-bis(PEG2-NHS ester) in DMSO to a stock concentration of 10 mM.
-
Reaction: Add a slight molar excess (e.g., 1.1 to 1.5-fold) of the linker solution to the payload solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
-
Purification (Optional but Recommended): Purify the payload-linker intermediate to remove unreacted linker and payload. This can be done using reversed-phase HPLC.
Step 2: Conjugation of Payload-Linker to Antibody
-
Prepare Antibody: Adjust the antibody concentration to 2-10 mg/mL in Conjugation Buffer 2.
-
Prepare Payload-Linker: Dissolve the purified payload-linker intermediate in DMSO.
-
Reaction: Add a 5- to 20-fold molar excess of the payload-linker solution to the antibody solution with gentle mixing.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C.[4]
-
Quenching: Stop the reaction by adding a quenching reagent (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM to consume any unreacted NHS esters. Incubate for 30 minutes.
-
Purification: Remove excess, unreacted payload-linker and quenching reagent using a desalting column or TFF, exchanging the buffer to a suitable formulation buffer for storage.
Protocol 2: Characterization of ADC Heterogeneity
A. Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)
-
Column: A HIC column (e.g., Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0)
-
Gradient: Run a linear gradient from 100% A to 100% B over 20-30 minutes.
-
Detection: Monitor absorbance at 280 nm.
-
Analysis: Different DAR species will elute as separate peaks. The average DAR can be calculated by integrating the peak areas and weighting them by their corresponding DAR.
B. Analysis of Aggregates and Fragments by Size Exclusion Chromatography (SEC)
-
Column: A SEC column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: Isocratic elution with a buffer such as PBS, pH 7.4.
-
Detection: Monitor absorbance at 280 nm.
-
Analysis: Aggregates will elute earlier than the main monomeric ADC peak, while fragments will elute later. The percentage of each can be determined by peak integration.
Visualizations
Caption: Workflow of ADC binding, internalization, and payload-induced apoptosis.
Caption: Logical workflow for troubleshooting common ADC heterogeneity issues.
References
- 1. precisepeg.com [precisepeg.com]
- 2. N-Mal-N-bis(PEG2-NHS ester), 2182601-73-4 | BroadPharm [broadpharm.com]
- 3. N-Maleimide-N-bis(PEG2-NHS ester) - Creative Biolabs [creative-biolabs.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conjugation site heterogeneity causes variable electrostatic properties in Fc conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis | Semantic Scholar [semanticscholar.org]
- 11. Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 13. ADC Purification, Aggregation & Stability: Advanced guide topic 39 – BiologicsGuide – CMC Development, GMP Systems & ATMP Manufacturing Insights [biologicsguide.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Preventing Thiol Oxidation Before Maleimide Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with thiol oxidation prior to maleimide (B117702) conjugation.
Frequently Asked Questions (FAQs)
Q1: Why are my maleimide conjugation yields consistently low?
Low conjugation efficiency is often due to the oxidation of free thiols on your protein or peptide, forming disulfide bonds that are unreactive with maleimides.[1][2] It is crucial to maintain a reducing environment to keep the thiols in their free, reactive state. Other contributing factors can include hydrolysis of the maleimide reagent, incorrect buffer pH, or the presence of competing nucleophiles.[3]
Q2: What is the optimal pH for thiol-maleimide conjugation?
The ideal pH range for thiol-maleimide conjugation is between 6.5 and 7.5.[3][4][5] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing side reactions such as maleimide hydrolysis (which increases at higher pH) and reaction with amines (e.g., lysine (B10760008) residues) which can occur at pH values above 7.5.[3][5] Below pH 6.5, the rate of conjugation slows significantly as the thiol group becomes protonated and less reactive.[3]
Q3: How can I prevent my thiols from re-oxidizing after reduction?
To prevent re-oxidation of thiols, it is essential to work with degassed buffers to remove dissolved oxygen, a primary culprit in thiol oxidation.[1] You can degas buffers by vacuum filtration, sparging with an inert gas like nitrogen or argon, or by boiling and cooling under an inert atmosphere.[1] Additionally, including a chelating agent such as EDTA in your buffers can help by sequestering trace metal ions that can catalyze thiol oxidation.[6][7] Performing the reduction and conjugation steps in a low-oxygen environment, such as a glove box, can also be beneficial.[8]
Q4: Can I store my reduced protein before conjugation?
It is highly recommended to use the reduced protein immediately for conjugation.[4] If storage is unavoidable, it should be done under anaerobic conditions at low temperatures. Desalting the reduced protein into a slightly acidic buffer (e.g., pH 5) and snap-freezing in liquid nitrogen for storage at -80°C can help preserve the free thiols.[6] However, be aware that freeze-thaw cycles can lead to a decrease in free thiol levels.[9] Studies have shown that thiol stability is greater at -80°C compared to -20°C for long-term storage.[9]
Q5: How do I know if I have free thiols available for conjugation?
You can quantify the number of free thiols in your sample using various assays. The most common method is the Ellman's test, which uses 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a colored product upon reaction with a free thiol, with the absorbance measured at 412 nm.[10][11] Several commercial kits are available for thiol quantification.[10][11][12][13]
Troubleshooting Guide
Problem 1: Low or no conjugation despite using a reducing agent.
| Possible Cause | Troubleshooting Steps |
| Inefficient reduction of disulfide bonds. | Increase the concentration of the reducing agent (a 10-100 fold molar excess is often recommended).[1][4] Ensure the reduction is carried out for a sufficient duration (e.g., 30-60 minutes at room temperature).[14] For sterically hindered disulfide bonds, consider performing the reduction under denaturing conditions (e.g., with 6M guanidine-HCl or 8M urea), though this may affect protein function.[15][16] |
| Removal of the reducing agent was incomplete (for thiol-containing reducing agents like DTT or β-mercaptoethanol). | The reducing agent will compete with your protein's thiols for the maleimide.[7] Ensure thorough removal of the reducing agent using methods like dialysis or desalting columns (e.g., Sephadex G-25).[17][18] |
| Re-oxidation of thiols after removal of the reducing agent. | Minimize the time between the removal of the reducing agent and the addition of the maleimide reagent. Work with degassed buffers and consider including EDTA (1-10 mM) in all your buffers.[6][7] |
| Hydrolysis of the maleimide reagent. | Prepare maleimide stock solutions fresh in an anhydrous solvent like DMSO or DMF and use them immediately.[3][4] Avoid storing maleimide solutions in aqueous buffers for extended periods.[14] |
Problem 2: High background or non-specific labeling.
| Possible Cause | Troubleshooting Steps |
| Reaction with other nucleophiles (e.g., amines). | Strictly maintain the reaction pH between 6.5 and 7.5.[3][5] At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine.[5] |
| Excess maleimide reagent. | Optimize the molar ratio of the maleimide reagent to the protein. While a 10-20 fold molar excess is often recommended to drive the reaction, a lower ratio may be necessary to reduce non-specific labeling.[2][4] |
| Hydrolyzed maleimide reacting non-specifically. | Ensure the maleimide reagent is fresh and properly stored to prevent hydrolysis.[3] |
Quantitative Data Summary
Table 1: Comparison of Common Reducing Agents
| Reducing Agent | Typical Working Concentration | Advantages | Disadvantages |
| Dithiothreitol (DTT) | 1-10 mM | Highly effective at reducing disulfide bonds.[19] | Contains a thiol group and must be completely removed before maleimide conjugation.[7] Unstable in water with a short half-life.[20] |
| Tris(2-carboxyethyl)phosphine (TCEP) | 1-10 mM | Does not contain a thiol group, so it does not need to be removed before maleimide conjugation.[7][8] More stable than DTT, odorless, and effective over a wider pH range.[21] | Can be more expensive than DTT. May react with some haloalkyl derivatives.[17] |
| β-Mercaptoethanol (β-ME) | 5-20 mM | Inexpensive. | Strong, unpleasant odor. Less potent than DTT, requiring higher concentrations.[15] Must be removed before conjugation. |
Table 2: Thiol Stability Under Different Conditions
| Condition | Effect on Thiol Stability | Recommendation |
| pH | Thiols are more prone to oxidation at neutral to alkaline pH.[22][23] | For storage of reduced proteins, a slightly acidic pH (e.g., 5.0) is preferable.[6] |
| Temperature | Higher temperatures can increase the rate of oxidation. | Store reduced proteins at low temperatures (-80°C is recommended for long-term storage).[9] |
| Oxygen | Dissolved oxygen is a major cause of thiol oxidation. | Use degassed buffers for all steps following reduction.[1] |
| Metal Ions | Divalent metal ions can catalyze thiol oxidation. | Include a chelating agent like EDTA (1-10 mM) in buffers.[6][7] |
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds
-
Dissolve the protein in a degassed buffer (e.g., PBS, HEPES, or Tris) at a pH of 7.0-7.5.[4]
-
Add a 10-100 fold molar excess of TCEP to the protein solution.[1][2] If using DTT, a similar molar excess is recommended.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.[14]
-
If TCEP was used, you can proceed directly to the maleimide conjugation step. If DTT was used, the reducing agent must be removed.
Protocol 2: Removal of DTT using a Desalting Column
-
Equilibrate a desalting column (e.g., Sephadex G-25) with a degassed conjugation buffer (pH 6.5-7.5) containing 1-10 mM EDTA.
-
Apply the reduction reaction mixture to the column.
-
Collect the protein-containing fractions, which will elute first. The smaller DTT molecules will be retained in the column and elute later.
-
Immediately proceed to the maleimide conjugation step.
Protocol 3: Thiol-Maleimide Conjugation
-
Dissolve the maleimide reagent in an anhydrous solvent such as DMSO or DMF to create a stock solution (e.g., 10 mM).[2][4]
-
Add a 10-20 fold molar excess of the maleimide stock solution to the reduced and purified protein solution.[2][4]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1][4]
-
Quench the reaction by adding a small molecule thiol such as β-mercaptoethanol or cysteine to consume any unreacted maleimide.[7]
-
Purify the conjugate from excess reagents using a desalting column, dialysis, or other chromatographic methods.[18][24][25][26]
Visualizations
Caption: Experimental workflow for thiol-maleimide conjugation.
Caption: Key factors in preventing thiol oxidation.
Caption: Desired vs. side reactions in maleimide chemistry.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. ejmanager.com [ejmanager.com]
- 10. biocompare.com [biocompare.com]
- 11. raybiotech.com [raybiotech.com]
- 12. Measure-IT™ Thiol Assay Kit 1 Kit | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 13. caymanchem.com [caymanchem.com]
- 14. biotium.com [biotium.com]
- 15. What Are The Commonly Used Protein Reducing Agents? - News [hbynm.com]
- 16. Reducing agents Clinisciences [clinisciences.com]
- 17. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Protein Purification Methods [comis.med.uvm.edu]
- 19. letstalkacademy.com [letstalkacademy.com]
- 20. biosynth.com [biosynth.com]
- 21. Protein Reducing Reagents For Proteomics Research [gbiosciences.com]
- 22. researchgate.net [researchgate.net]
- 23. Influence of pH, Temperature and Protease Inhibitors on Kinetics and Mechanism of Thermally Induced Aggregation of Potato Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cusabio.com [cusabio.com]
- 25. thermofisher.com [thermofisher.com]
- 26. A Simple Outline of Methods for Protein Isolation and Purification - PMC [pmc.ncbi.nlm.nih.gov]
effect of temperature on N-Mal-N-bis(PEG2-NHS ester) reaction kinetics
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of N-Mal-N-bis(PEG2-NHS ester), with a specific focus on the impact of temperature on its reaction kinetics. This resource is intended for researchers, scientists, and drug development professionals to optimize their conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for reacting the NHS ester groups of N-Mal-N-bis(PEG2-NHS ester) with primary amines?
A1: The N-hydroxysuccinimide (NHS) ester reaction with primary amines is typically conducted between 4°C and room temperature (20-25°C).[1][2][3][4] Reactions at room temperature are generally faster, often completing within 30 minutes to 4 hours, while reactions at 4°C are slower and may require longer incubation times, from 2 hours to overnight.[1][2][4][5]
Q2: How does temperature affect the stability of the NHS ester groups in our aqueous reaction buffer?
A2: Temperature significantly impacts the rate of hydrolysis, a competing reaction that deactivates the NHS ester. The rate of hydrolysis increases with both higher pH and higher temperature.[1][2][6] For instance, the half-life of an NHS ester can be 4 to 5 hours at pH 7.0 and 0°C, but this dramatically decreases to just 10 minutes at pH 8.6 and 4°C.[1][2][6] Therefore, to minimize hydrolysis, it is recommended to use lower temperatures, especially when working at a higher pH.
Q3: What is the recommended temperature for the maleimide (B117702) reaction with a thiol (sulfhydryl) group?
A3: The maleimide-thiol conjugation is also temperature-dependent.[7] For efficient conjugation, reactions are commonly performed at room temperature (20-25°C) for 30 minutes to 2 hours.[5][7] Alternatively, the reaction can be carried out at 4°C, but this requires a significantly longer incubation period, typically 8 to 16 hours, to achieve a comparable yield.[7][8]
Q4: I am seeing low yields in my maleimide conjugation step at 4°C. What could be the cause?
A4: A low yield at 4°C is often due to slower reaction kinetics.[8] To improve the yield, you can try extending the incubation time (up to 16 hours or even longer). If your molecules are stable at a higher temperature, performing the reaction at room temperature (20-25°C) will increase the reaction rate.[7]
Q5: Can I perform the NHS ester and maleimide reactions simultaneously, and at what temperature?
A5: Yes, a one-step reaction is possible. For simultaneous reactions, it is crucial to select a pH that is a compromise for both reactions, typically between 7.2 and 7.5.[5][9] In this pH range, the NHS ester reaction with amines proceeds efficiently, and the maleimide group maintains good specificity for thiols. A reaction temperature of room temperature (20-25°C) is generally suitable for a one-step protocol, but the reaction time may need to be optimized.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low conjugation efficiency of the NHS ester | Hydrolysis of the NHS ester: This is accelerated at higher temperatures and higher pH.[1][2][6] | Perform the reaction at a lower temperature (e.g., 4°C). Ensure the pH of your reaction buffer is within the optimal range (7.2-8.5).[1][2] Use the N-Mal-N-bis(PEG2-NHS ester) immediately after preparing the stock solution. |
| Low yield of the maleimide conjugation | Insufficient reaction time at low temperatures: The maleimide-thiol reaction is significantly slower at 4°C.[7][8] | Increase the incubation time when reacting at 4°C (e.g., overnight).[7] If the interacting molecules are stable, consider running the reaction at room temperature for 30 minutes to 2 hours to increase the reaction rate.[5][7] |
| Non-specific binding or aggregation | Side reactions at elevated temperatures: Higher temperatures can sometimes promote non-specific interactions or aggregation of proteins. In some cases, the stability of the resulting thioether bond from the maleimide reaction can be compromised at physiological temperatures, leading to retro and exchange reactions.[10][11] | Consider performing the conjugation at 4°C to minimize these effects. Ensure adequate purification steps are in place to remove any aggregates. |
| Complete loss of reactivity | Improper storage of the crosslinker: N-Mal-N-bis(PEG2-NHS ester) is moisture-sensitive.[5] | Store the reagent at -20°C with a desiccant.[5] Allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[5] |
Data Summary
The following table summarizes the general effect of temperature on the reaction kinetics of the NHS ester and maleimide functional groups of N-Mal-N-bis(PEG2-NHS ester).
| Functional Group | Reaction Temperature | Reaction Time | Key Considerations |
| NHS Ester | 4°C | 2 hours - overnight | Slower reaction rate, but reduced hydrolysis of the NHS ester.[1][2][4] |
| Room Temperature (20-25°C) | 30 minutes - 4 hours | Faster reaction rate, but increased potential for hydrolysis, especially at pH > 8.[1][2][4] | |
| 37°C | Not generally recommended | Significantly increased rate of hydrolysis can lead to lower conjugation yields.[12] | |
| Maleimide | 4°C | 8 - 16 hours | Slower reaction rate, may result in lower yields if incubation time is insufficient.[7][8] Recommended for temperature-sensitive proteins.[7] |
| Room Temperature (20-25°C) | 30 minutes - 2 hours | Faster and generally optimal reaction kinetics.[5][7] |
Experimental Protocols
Two-Step Conjugation Protocol
This protocol is recommended to maximize specificity by reacting the two functional groups of N-Mal-N-bis(PEG2-NHS ester) sequentially.
Step 1: Reaction of NHS Ester with Amine-Containing Molecule (Molecule A)
-
Preparation: Dissolve the amine-containing molecule (Molecule A) in a suitable amine-free buffer at pH 7.2-8.5 (e.g., phosphate, HEPES, or borate (B1201080) buffer).
-
Crosslinker Addition: Immediately before use, dissolve N-Mal-N-bis(PEG2-NHS ester) in a dry, water-miscible organic solvent (e.g., DMSO or DMF) to create a stock solution. Add the desired molar excess of the crosslinker to the solution of Molecule A.
-
Incubation: Incubate the reaction mixture.
-
For reactions at room temperature (20-25°C) , incubate for 30 minutes to 4 hours.
-
For reactions at 4°C , incubate for 2 hours to overnight.
-
-
Purification: Remove the excess, unreacted crosslinker using a desalting column or dialysis, equilibrated with a buffer suitable for the subsequent maleimide reaction (pH 6.5-7.5).
Step 2: Reaction of Maleimide with Thiol-Containing Molecule (Molecule B)
-
Preparation: Ensure the thiol-containing molecule (Molecule B) is in a suitable buffer at pH 6.5-7.5.
-
Conjugation: Add the purified, maleimide-activated Molecule A to the solution of Molecule B.
-
Incubation: Incubate the reaction mixture.
-
For reactions at room temperature (20-25°C) , incubate for 30 minutes to 2 hours.
-
For reactions at 4°C , incubate for 8 to 16 hours.
-
-
Quenching (Optional): To stop the reaction, a quenching agent such as a low molecular weight thiol (e.g., cysteine or 2-mercaptoethanol) can be added.
-
Final Purification: Purify the final conjugate to remove any unreacted molecules and byproducts.
Visualizations
Caption: Influence of temperature on N-Mal-N-bis(PEG2-NHS ester) reactions.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. neb.com [neb.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Validation & Comparative
Confirming Protein Conjugation: A Comparative Guide for N-Mal-N-bis(PEG2-NHS ester)
For researchers, scientists, and drug development professionals, the precise confirmation of biomolecule conjugation is a critical step in the development of novel therapeutics, including antibody-drug conjugates (ADCs) and PROTACs. This guide provides a comparative analysis of established analytical techniques to confirm successful conjugation using N-Mal-N-bis(PEG2-NHS ester), a heterotrifunctional linker. We will explore the expected outcomes and present supporting experimental methodologies for each technique, alongside a comparison with alternative crosslinking strategies.
The N-Mal-N-bis(PEG2-NHS ester) linker possesses a maleimide (B117702) group for reaction with thiols (e.g., from cysteine residues) and two NHS ester groups for reaction with primary amines (e.g., from lysine (B10760008) residues). This branched structure allows for the potential attachment of multiple molecules to a target protein, offering advantages in drug loading and therapeutic efficacy.[1] However, this complexity necessitates rigorous analytical characterization to confirm the desired conjugation products.
Key Analytical Techniques for Confirmation
A suite of orthogonal analytical methods is essential to fully characterize the conjugated protein and determine critical quality attributes such as the drug-to-antibody ratio (DAR) in ADCs, or the successful linkage of different moieties in other conjugates.[2][3]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for providing direct evidence of conjugation by measuring the mass increase of the modified protein.[4][5] High-resolution mass spectrometry can distinguish between different conjugated species.[3]
-
Intact Mass Analysis: Analysis of the intact conjugated protein provides the molecular weight of the entire complex, allowing for the determination of the number of attached linkers and payloads.[6] For a protein conjugated with N-Mal-N-bis(PEG2-NHS ester), a mass increase corresponding to the mass of the linker plus any attached molecules would be observed.
-
Subunit or Fragment Analysis: For large proteins like antibodies, analysis of reduced light and heavy chains can simplify the spectra and help locate the conjugation sites.[7]
-
Peptide Mapping: Digestion of the conjugated protein followed by LC-MS/MS analysis can pinpoint the exact amino acid residues that have been modified.[4][7]
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity and is particularly well-suited for analyzing ADCs and other protein conjugates where the attached payload is often hydrophobic.[8][9][10]
-
Principle: The addition of a hydrophobic linker and payload increases the overall hydrophobicity of the protein, leading to a longer retention time on the HIC column.[10]
-
Application: HIC can resolve species with different numbers of conjugated molecules, providing a profile of the drug-to-antibody ratio (DAR).[9][11] For conjugates with the branched N-Mal-N-bis(PEG2-NHS ester), HIC can help distinguish between different degrees of modification.
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius.[12][13][14]
-
Principle: Conjugation with a PEGylated linker like N-Mal-N-bis(PEG2-NHS ester) increases the size of the protein, resulting in an earlier elution time from the SEC column compared to the unconjugated protein.[12][13]
-
Application: SEC is primarily used to assess the aggregation and purity of the conjugated protein.[14] While it can indicate successful conjugation through a shift in retention time, it is less effective at resolving species with different numbers of conjugated linkers, especially for branched PEGs which can have a more compact structure than linear PEGs of similar molecular weight.[13][15]
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE separates proteins based on their molecular weight under denaturing conditions.[16][17]
-
Principle: Similar to MS, an increase in molecular weight due to conjugation will result in a slower migration of the protein through the gel, appearing as a band shift.[16][18]
-
Application: SDS-PAGE is a straightforward and widely accessible method to quickly visualize successful conjugation. By comparing the conjugated protein to the unconjugated control, a clear shift in the band position should be observable. For heterogeneous conjugations, the band may appear more diffuse.[13][18]
Comparison of Analytical Techniques
| Technique | Principle | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Mass-to-charge ratio | Precise molecular weight of conjugate, number of conjugated molecules, location of conjugation | High accuracy and specificity[4][5] | Can be complex for heterogeneous mixtures, requires specialized equipment |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Distribution of conjugated species (e.g., DAR), relative hydrophobicity | High resolution for different conjugation states[8][9] | Not a direct measure of mass, can be influenced by protein conformation |
| Size Exclusion Chromatography (SEC) | Hydrodynamic volume | Aggregation state, purity, confirmation of size increase | Simple, robust, good for assessing aggregation[12][14] | Low resolution for different conjugation states, especially with branched PEGs[15] |
| SDS-PAGE | Molecular weight | Visual confirmation of conjugation, estimation of molecular weight increase | Simple, rapid, widely available[16] | Low resolution, provides an apparent molecular weight that can be influenced by PEG chains[13][18] |
Experimental Protocols
General Two-Step Conjugation Protocol for N-Mal-N-bis(PEG2-NHS ester)
This protocol outlines a general procedure for conjugating a protein with both amine and sulfhydryl groups using a heterobifunctional crosslinker.[4][19]
-
Protein Preparation:
-
Dissolve the amine-containing protein in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0.
-
If the sulfhydryl-containing molecule has disulfide bonds, reduce them using a reducing agent like TCEP. Purify the reduced molecule to remove the reducing agent.
-
-
NHS Ester Reaction (Amine-Targeted):
-
Dissolve the N-Mal-N-bis(PEG2-NHS ester) in a dry, water-miscible organic solvent (e.g., DMSO or DMF) immediately before use.
-
Add a 10- to 50-fold molar excess of the crosslinker solution to the amine-containing protein solution.
-
Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Remove excess, unreacted crosslinker using a desalting column or dialysis, exchanging into a buffer with a pH of 6.5-7.5.
-
-
Maleimide Reaction (Sulfhydryl-Targeted):
-
Immediately add the sulfhydryl-containing molecule to the purified, maleimide-activated protein.
-
Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Quenching and Purification:
-
The reaction can be quenched by adding a small molecule with a free thiol (e.g., cysteine or 2-mercaptoethanol).
-
Purify the final conjugate using an appropriate chromatography method (e.g., SEC or HIC) to remove unreacted components.
-
Workflow for Confirmation of Conjugation
Comparison with Alternative Crosslinkers
The choice of crosslinker is critical and depends on the specific application. Here's a comparison of N-Mal-N-bis(PEG2-NHS ester) with other common linker types.
| Feature | N-Mal-N-bis(PEG2-NHS ester) | Linear Mal-PEG-NHS ester | Homobifunctional NHS ester (e.g., DSS) |
| Functionality | Heterotrifunctional (1 Maleimide, 2 NHS esters) | Heterobifunctional (1 Maleimide, 1 NHS ester) | Homobifunctional (2 NHS esters) |
| Structure | Branched | Linear | Linear |
| Potential Drug Loading | Higher, can attach multiple molecules[1] | Lower, attaches a single molecule | Can crosslink multiple amines, leading to potential aggregation[20] |
| Control over Conjugation | Stepwise control of amine and thiol reactions[4] | Stepwise control of amine and thiol reactions | Single-step reaction, less control, risk of intramolecular crosslinking and polymerization[5] |
| Hydrodynamic Volume | Larger, may improve pharmacokinetics[1] | Smaller than branched equivalent | Dependent on the spacer arm length |
| Steric Hindrance | Higher, may affect protein activity[8] | Lower than branched equivalent | Can be low depending on the spacer arm |
Logical Relationship of Linker Choice
References
- 1. benchchem.com [benchchem.com]
- 2. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. theanalyticalscientist.com [theanalyticalscientist.com]
- 8. benchchem.com [benchchem.com]
- 9. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states | eLife [elifesciences.org]
- 10. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection of PEGylated proteins in polyacrylamide gels by reverse staining with zinc and imidazole salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. purepeg.com [purepeg.com]
- 15. Differences in electrophoretic behavior between linear and branched PEG-conjugated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Characterization of High Molecular Weight Multi-Arm Functionalized PEG-Maleimide for Protein Conjugation by Charge-Reduction Mass Spectrometry Coupled to Two-Dimensional Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scbt.com [scbt.com]
- 20. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to the Mass Spectrometry Analysis of N-Mal-N-bis(PEG2-NHS ester) Conjugates
For researchers, scientists, and drug development professionals engaged in the creation of complex biomolecules such as antibody-drug conjugates (ADCs) or other targeted therapeutics, the precise characterization of these conjugates is paramount. The heterobifunctional, branched crosslinker, N-Mal-N-bis(PEG2-NHS ester), offers a unique architecture for linking biomolecules, featuring a maleimide (B117702) group for thiol-specific conjugation and two N-hydroxysuccinimide (NHS) esters for amine-reactive coupling. This guide provides a comprehensive comparison of the mass spectrometry (MS) analysis of conjugates formed using N-Mal-N-bis(PEG2-NHS ester) with other common crosslinking reagents, supported by experimental protocols and data interpretation strategies.
Introduction to N-Mal-N-bis(PEG2-NHS ester)
N-Mal-N-bis(PEG2-NHS ester) is a versatile crosslinking reagent that allows for the covalent linkage of three molecules or the attachment of a single molecule to two sites on another.[1][2][3][4][5][6] Its structure comprises a central nitrogen atom from which a maleimide-terminated arm and two NHS ester-terminated polyethylene (B3416737) glycol (PEG) arms extend.[1][2][3][4][5][6] The maleimide group reacts specifically with sulfhydryl groups (e.g., from cysteine residues), while the NHS esters react with primary amines (e.g., from lysine (B10760008) residues or the N-terminus of a protein).[7][8] The PEG2 spacers enhance the solubility of the crosslinker and the resulting conjugate.[9]
Performance Comparison with Alternative Crosslinkers
The choice of crosslinker significantly impacts the resulting conjugate's properties and the complexity of its characterization. Here, we compare N-Mal-N-bis(PEG2-NHS ester) with common linear heterobifunctional and homobifunctional crosslinkers.
Table 1: Physicochemical and Reactivity Comparison of Crosslinkers
| Feature | N-Mal-N-bis(PEG2-NHS ester) | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | BS3 (Bis(sulfosuccinimidyl)suberate) |
| Reactive Groups | 1x Maleimide, 2x NHS ester[1][2] | 1x Maleimide, 1x NHS ester | 2x Sulfo-NHS ester |
| Spacer Arm Length | ~26.9 Å (Mal to N-center) + ~19.5 Å (N-center to NHS) x2 | 8.3 Å | 11.4 Å |
| Functionality | Hetero- and Trifunctional | Heterobifunctional | Homobifunctional |
| Solubility | Water-soluble (due to PEG) | Poorly water-soluble | Water-soluble |
| Primary Targets | Thiols and Amines[7][8] | Thiols and Amines | Amines |
| Molecular Weight | 682.64 g/mol [1] | 334.32 g/mol | 572.43 g/mol |
Table 2: Mass Spectrometry Analysis Comparison
| Parameter | N-Mal-N-bis(PEG2-NHS ester) Conjugates | SMCC Conjugates | BS3 Conjugates |
| Expected Mass Shift | Variable, dependent on number of reacted groups. Full linker: 682.64 Da. | 334.32 Da per crosslink. | 138.07 Da per crosslink (after hydrolysis of NHS esters). |
| MS/MS Fragmentation | Complex due to branched structure and PEG chains. May require multiple fragmentation techniques (CID, HCD, ETD) for complete sequencing. | Well-characterized fragmentation patterns. | Relatively simple fragmentation, aiding in identification of crosslinked peptides. |
| Data Analysis Software | Requires specialized software capable of handling non-linear crosslinks and modifications (e.g., MeroX, pLink). | Supported by most standard crosslinking software (e.g., pLink, xQuest). | Widely supported by crosslinking data analysis software. |
| Potential Complexity | High. Can form complex mixtures of products with varying degrees of conjugation at both amine and thiol sites. | Moderate. Primarily forms 1:1 protein-protein or protein-small molecule conjugates. | Can produce a complex mixture of inter- and intra-linked peptides. |
| Relative Conjugation Efficiency | High for both amine and thiol reactions under optimal pH conditions. | High for both amine and thiol reactions under optimal pH conditions. | High for amine reactions at pH 7-9. |
Experimental Protocols
Detailed methodologies are crucial for the successful analysis of crosslinked conjugates. Below are protocols for conjugation and subsequent mass spectrometry analysis.
Protocol 1: Two-Step Conjugation of a Protein with a Thiol-Containing Peptide using N-Mal-N-bis(PEG2-NHS ester)
This protocol describes the initial reaction of the NHS esters with a protein, followed by the reaction of the maleimide group with a peptide.
Materials:
-
Protein of interest (e.g., antibody) in amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
N-Mal-N-bis(PEG2-NHS ester)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Thiol-containing peptide in a suitable buffer (e.g., PBS, pH 6.5-7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer.
-
Crosslinker Preparation: Immediately before use, dissolve N-Mal-N-bis(PEG2-NHS ester) in DMSO to a concentration of 10 mM.
-
Amine Reaction: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the protein solution. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Removal of Excess Crosslinker: Remove unreacted crosslinker using a desalting column equilibrated with a buffer at pH 6.5-7.5.
-
Thiol Reaction: Immediately add the thiol-containing peptide to the maleimide-activated protein solution. A 2- to 10-fold molar excess of the peptide over the protein is recommended. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Quench any unreacted maleimide groups by adding a final concentration of 1-5 mM DTT or cysteine.
-
Final Purification: Purify the final conjugate using a desalting column or size-exclusion chromatography to remove excess peptide and quenching reagent.
Protocol 2: LC-MS/MS Analysis of the N-Mal-N-bis(PEG2-NHS ester) Conjugate
This protocol outlines the steps for analyzing the purified conjugate to confirm its identity and characterize the crosslinks.
Materials:
-
Purified protein conjugate
-
Denaturing buffer (e.g., 8 M urea (B33335), 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (e.g., 10 mM DTT)
-
Alkylating agent (e.g., 55 mM iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
LC-MS/MS system (e.g., Orbitrap or Q-TOF)
Procedure:
-
Denaturation, Reduction, and Alkylation: Denature the protein conjugate in denaturing buffer. Reduce disulfide bonds with DTT for 1 hour at 37°C. Alkylate free thiols with iodoacetamide (B48618) for 30 minutes at room temperature in the dark.
-
Enzymatic Digestion: Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 2 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1%. Desalt the peptides using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in 0.1% formic acid.
-
Separate the peptides using a reverse-phase HPLC column with a gradient of acetonitrile in 0.1% formic acid.
-
Acquire data on a high-resolution mass spectrometer. Use a data-dependent acquisition method, prioritizing precursor ions with charge states of +3 and higher, as crosslinked peptides are often more highly charged.
-
Employ a combination of fragmentation methods (e.g., HCD and ETD) to obtain comprehensive fragmentation of the crosslinked peptides.
-
-
Data Analysis:
-
Use specialized crosslinking software (e.g., MeroX, pLink) to search the MS/MS data against a database containing the sequences of the protein and peptide.
-
Specify the mass of the crosslinker (682.64 Da for the intact linker) and the reactive residues (lysine, protein N-terminus, and cysteine).
-
Manually validate the identified crosslinked peptide-spectrum matches.
-
Visualizations of Workflows and Concepts
To aid in the understanding of the experimental processes and the nature of the crosslinker, the following diagrams are provided.
Caption: Workflow for the two-step conjugation of a protein and a peptide.
Caption: General workflow for the mass spectrometry analysis of the conjugate.
References
- 1. researchgate.net [researchgate.net]
- 2. Matrix-assisted Laser Desorption/Ionization Time of Flight (MALDI-TOF) Mass Spectrometric Analysis of Intact Proteins Larger than 100 kDa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes | Springer Nature Experiments [experiments.springernature.com]
- 4. Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 8. Complete MALDI-ToF MS analysis of cross-linked peptide-RNA oligonucleotides derived from nonlabeled UV-irradiated ribonucleoprotein particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
Characterizing ADCs Created with N-Mal-N-bis(PEG2-NHS ester): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Antibody-Drug Conjugates (ADCs) created using the N-Mal-N-bis(PEG2-NHS ester) linker with other common linker technologies. By presenting objective performance data and detailed experimental methodologies, this document aims to assist researchers in making informed decisions for their ADC development programs.
Introduction to ADC Linker Technology
The linker is a critical component of an ADC, connecting the monoclonal antibody (mAb) to the cytotoxic payload. Its chemical properties profoundly influence the ADC's stability, efficacy, and toxicity profile. An ideal linker must remain stable in systemic circulation to prevent premature drug release and facilitate the efficient release of the payload within the target tumor cell. Linkers are broadly categorized as either non-cleavable or cleavable.
N-Mal-N-bis(PEG2-NHS ester) is a heterobifunctional, non-cleavable linker. It possesses a maleimide (B117702) group for conjugation to thiol groups (e.g., from reduced interchain disulfides or engineered cysteines on the mAb) and two N-hydroxysuccinimide (NHS) esters for conjugation to amine groups (e.g., lysine (B10760008) residues on the mAb or a payload). The integrated polyethylene (B3416737) glycol (PEG) chains enhance the hydrophilicity of the linker, which can improve the solubility and stability of the resulting ADC, particularly when working with hydrophobic payloads.
This guide will compare the performance of ADCs generated with N-Mal-N-bis(PEG2-NHS ester) to two widely used alternative linker technologies:
-
Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC): A common non-cleavable, non-PEGylated maleimide-based linker.
-
Valine-Citrulline-p-aminobenzylcarbamate (Val-Cit-PABC): A popular cathepsin B-cleavable linker.
Comparative Performance Data
The selection of a linker technology has a direct impact on the key characteristics of an ADC. The following tables summarize critical performance metrics for ADCs constructed with N-Mal-N-bis(PEG2-NHS ester) and the comparator linkers.
Table 1: Drug-to-Antibody Ratio (DAR) and Aggregation
| Linker Type | Conjugation Chemistry | Average DAR Achieved | Aggregation Propensity | Reference |
| N-Mal-N-bis(PEG2-NHS ester) | Thiol (Maleimide) & Amine (NHS ester) | 4 - 8 | Low | [1] |
| SMCC (Non-PEGylated) | Thiol (Maleimide) & Amine (NHS ester) | 2 - 4 | Moderate to High | [2] |
| Val-Cit-PABC (Cleavable) | Thiol (Maleimide) | 2 - 4 | Moderate | [3] |
Note: Data is compiled from multiple sources and may not be from direct head-to-head comparisons in a single study. Higher DARs with PEGylated linkers are often achievable due to the increased hydrophilicity mitigating aggregation of hydrophobic payloads.[1][4]
Table 2: In Vitro Plasma Stability
| Linker Type | Stability Mechanism | Half-life in Human Plasma (t1/2) | Key Considerations | Reference |
| N-Mal-N-bis(PEG2-NHS ester) | Stable Thioether & Amide Bonds | > 200 hours | High stability minimizes premature drug release. | [5] |
| SMCC (Non-PEGylated) | Stable Thioether & Amide Bonds | > 200 hours | Prone to retro-Michael reaction leading to some drug loss over time. | [6] |
| Val-Cit-PABC (Cleavable) | Protease Cleavage | > 230 days | Highly stable in human plasma but can be less stable in mouse plasma due to carboxylesterase activity. | [7][8] |
Table 3: In Vitro Cytotoxicity
| Linker Type | Target Cell Line | IC50 (nM) | Bystander Effect | Reference |
| N-Mal-N-bis(PEG2-NHS ester) | HER2+ (e.g., SK-BR-3) | 5 - 15 | No | [9] |
| SMCC (Non-PEGylated) | HER2+ (e.g., SK-BR-3) | 10 - 25 | No | [9] |
| Val-Cit-PABC (Cleavable) | HER2+ (e.g., SK-BR-3) | 1 - 10 | Yes | [7][9] |
Note: IC50 values are highly dependent on the antibody, payload, and target cell line. The data presented are illustrative. The bystander effect, the ability of the released payload to kill neighboring antigen-negative cells, is a key feature of many cleavable linkers.[7]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to perform similar characterizations.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average number of drug-linker molecules conjugated to each antibody and the distribution of different drug-loaded species.
Methodology:
-
Sample Preparation: The ADC sample is diluted to a final concentration of 1 mg/mL in a buffer compatible with HIC analysis (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).
-
Chromatography System: An HPLC system equipped with a HIC column (e.g., TSKgel Butyl-NPR) is used.
-
Mobile Phases:
-
Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0
-
Mobile Phase B: 20 mM sodium phosphate, pH 7.0
-
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes is typically used to elute the different ADC species.
-
Detection: The elution profile is monitored by UV absorbance at 280 nm.
-
Data Analysis: The peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8) are integrated. The weighted average DAR is calculated using the following formula: DAR = Σ(% Peak Area * DAR value) / 100
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of drug-linker deconjugation in plasma.
Methodology:
-
Incubation: The ADC is incubated in human plasma at a concentration of 100 µg/mL at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 24, 48, 96, 168 hours) and immediately frozen at -80°C.
-
Sample Preparation for LC-MS Analysis:
-
The ADC is captured from the plasma using affinity beads (e.g., Protein A or anti-human IgG).
-
The beads are washed to remove non-specifically bound proteins.
-
The ADC is eluted from the beads.
-
-
LC-MS Analysis: The eluted ADC is analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR at each time point.
-
Data Analysis: The average DAR is plotted against time to determine the rate of drug deconjugation and the in vitro half-life of the ADC.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC in killing target cancer cells.
Methodology:
-
Cell Culture: Target (antigen-positive, e.g., SK-BR-3 for HER2-targeted ADCs) and control (antigen-negative) cells are cultured in appropriate media.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
ADC Treatment: The cells are treated with a serial dilution of the ADC, unconjugated antibody, and free payload.
-
Incubation: The plates are incubated for 72-120 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The cell viability data is normalized to the untreated control, and the half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a four-parameter logistic curve.
Visualizations
The following diagrams illustrate key concepts and workflows related to the characterization of ADCs.
Caption: Workflow for the creation of an ADC using N-Mal-N-bis(PEG2-NHS ester).
Caption: Mechanism of action for a non-cleavable ADC.
References
- 1. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Stability Showdown: A Comparative Guide to Antibody-Drug Conjugates Featuring N-Mal-N-bis(PEG2-NHS ester) Linker Technology
For researchers, scientists, and drug development professionals navigating the complex landscape of antibody-drug conjugates (ADCs), linker stability is a paramount concern. The ideal linker must remain steadfast in circulation to prevent premature payload release and off-target toxicity, yet efficiently liberate its cytotoxic cargo upon internalization into target cancer cells. This guide provides a comparative analysis of the stability of ADCs constructed with the branched N-Mal-N-bis(PEG2-NHS ester) linker against other common linker technologies, supported by experimental data and detailed protocols.
The N-Mal-N-bis(PEG2-NHS ester) is a heterobifunctional linker that features a maleimide (B117702) group for conjugation to thiol-containing payloads and two NHS esters for attachment to lysine (B10760008) residues on the antibody. Its branched polyethylene (B3416737) glycol (PEG) structure is designed to enhance hydrophilicity, potentially improving the ADC's solubility, reducing aggregation, and prolonging its circulation half-life.[][2] While specific quantitative stability data for ADCs utilizing this exact linker is not extensively published, we can infer its performance based on studies of ADCs with structurally similar branched PEG linkers.
Comparative Stability Analysis
The stability of an ADC is a multi-faceted characteristic, encompassing its resistance to aggregation, the durability of the linker in plasma, and the consistency of the drug-to-antibody ratio (DAR) over time.
In Vitro Plasma Stability
In vitro plasma stability assays are crucial for predicting the in vivo behavior of an ADC. These assays typically involve incubating the ADC in plasma from different species (e.g., human, mouse, rat) and monitoring the release of the free payload or changes in the average DAR over time.
While direct data for N-Mal-N-bis(PEG2-NHS ester) is limited, a study on a novel "exolinker" with a branched, hydrophilic design demonstrated superior payload retention in rat plasma compared to the traditional Val-Cit linker.[3] Another study on ADCs with a "pendant" (branched) PEG linker showed slower clearance rates in mice compared to those with a linear PEG linker, suggesting enhanced stability.[4] Based on these findings, it is anticipated that ADCs formulated with the N-Mal-N-bis(PEG2-NHS ester) linker would exhibit favorable plasma stability.
Table 1: Comparative In Vitro Plasma Stability of Different ADC Linkers (Representative Data)
| Linker Type | ADC Construct | Plasma Source | Incubation Time (days) | % Payload Retention / DAR | Reference |
| Branched PEG (Exolinker) | Trastuzumab-Exo-EVC-Exatecan | Rat | 7 | >80% | [3] |
| Linear PEG | Trastuzumab-linear PEG-DM1 | Mouse | 7 | Lower than pendant PEG | [4] |
| Pendant (Branched) PEG | Trastuzumab-pendant PEG-DM1 | Mouse | 7 | Higher than linear PEG | [4] |
| Val-Cit | Trastuzumab-vc-MMAE | Rat | 7 | ~25% decrease in DAR | [5] |
Note: The data presented are from different studies and for ADCs with different antibodies and payloads, and thus should be interpreted as indicative rather than a direct head-to-head comparison.
Thermal Stability
The conjugation of a linker and payload to an antibody can impact its conformational stability. Thermal stability assays, such as differential scanning calorimetry (DSC), are used to assess changes in the melting temperature (Tm) of the ADC compared to the naked antibody. A significant decrease in Tm may indicate a higher propensity for aggregation.
Studies have shown that the conjugation process, particularly via thiol-maleimide chemistry, can reduce the thermal stability of an antibody.[6] However, the hydrophilic nature of PEG linkers can help to mitigate aggregation.[] It is expected that the branched PEG structure of N-Mal-N-bis(PEG2-NHS ester) would contribute positively to the overall stability and reduce the aggregation tendency of the resulting ADC.
Table 2: Thermal Stability of ADCs with Different Linker Chemistries (Representative Data)
| ADC Construct | Linker Chemistry | Change in Tm1 (°C) vs. mAb | Aggregation Propensity | Reference |
| Thiol-Maleimide ADC | Thiol-Maleimide | Decrease | Increased | [6] |
| PEGylated Dipeptide Linker ADC | Valine-Lysine-PAB with mPEG24 | Not specified | Reduced | [7] |
Drug-to-Antibody Ratio (DAR) Stability
Maintaining a stable DAR is critical for the consistent efficacy and safety of an ADC. Changes in DAR over time in plasma can indicate linker instability. The branched nature of the N-Mal-N-bis(PEG2-NHS ester) allows for the potential of higher and more homogenous DAR values.[8] The stability of the maleimide linkage is a key factor, with some studies indicating potential for thiol-maleimide exchange in vivo.[9] However, the design of the linker and the specific conjugation site can influence this stability.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of ADC stability. Below are protocols for key stability assays.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the ADC linker and measure payload release in plasma over time.
Methodology:
-
ADC Incubation: Incubate the ADC at a final concentration of 1 mg/mL in plasma (human, mouse, or other relevant species) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).
-
Sample Processing: At each time point, precipitate plasma proteins using acetonitrile. Centrifuge to pellet the precipitated proteins.
-
Free Payload Quantification (LC-MS/MS): Analyze the supernatant to quantify the amount of released payload using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10]
-
DAR Analysis (Immuno-capture LC-MS): To assess DAR stability, purify the ADC from the plasma using protein A/G affinity chromatography. Analyze the intact or reduced ADC by LC-MS to determine the average DAR.[11]
Protocol 2: Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal melting temperatures (Tm) of the ADC and compare them to the unconjugated antibody.
Methodology:
-
Sample Preparation: Prepare the ADC and the corresponding naked monoclonal antibody (mAb) at a concentration of 1 mg/mL in a suitable buffer (e.g., PBS).
-
DSC Analysis: Load the samples into the DSC instrument. Scan a temperature range, for example, from 25°C to 100°C, at a scan rate of 1°C/min.
-
Data Analysis: Analyze the resulting thermograms to determine the onset of unfolding and the melting temperatures (Tm) for each domain of the antibody and ADC.[6]
Protocol 3: DAR Stability and Aggregation Analysis by Size Exclusion Chromatography (SEC)
Objective: To monitor changes in the DAR and the formation of aggregates over time under stressed conditions.
Methodology:
-
Incubation: Incubate the ADC at a concentration of 1 mg/mL in a formulation buffer at an elevated temperature (e.g., 40°C) for a defined period (e.g., 1, 2, 4 weeks).
-
SEC Analysis: At each time point, inject an aliquot of the sample onto a size exclusion chromatography (SEC) column coupled to a UV detector.
-
Data Analysis: Analyze the chromatograms to quantify the percentage of monomer, aggregates, and fragments. Changes in the peak profile corresponding to different DAR species can also be monitored if the resolution is sufficient.[12]
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in ADC stability assessment.
Caption: Experimental workflow for in vitro plasma and thermal stability assays.
Caption: Workflow for DAR stability and aggregation analysis by SEC.
Conclusion
The N-Mal-N-bis(PEG2-NHS ester) linker, with its branched PEG architecture, holds promise for the development of stable and effective ADCs. While direct comparative data is emerging, insights from structurally related linkers suggest potential advantages in terms of plasma stability and reduced aggregation. The comprehensive suite of stability assays outlined in this guide provides a robust framework for researchers to rigorously evaluate the performance of ADCs constructed with this and other novel linker technologies, ultimately facilitating the selection of the most promising candidates for clinical development.
References
- 2. Branched PEG NHS ester - ADC Linkers | AxisPharm [axispharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Branched PEG Maleimide | AxisPharm [axispharm.com]
- 9. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
Battle of the Architectures: Branched vs. Linear PEG Crosslinkers for Drug Delivery
A comprehensive comparison for researchers and drug development professionals.
In the realm of drug delivery, the use of Polyethylene Glycol (PEG) as a crosslinker to enhance the therapeutic efficacy of nanoparticles and other drug carriers is a well-established strategy. PEGylation, the process of attaching PEG chains to a molecule, can improve a drug's solubility, stability, and circulation half-life while reducing its immunogenicity. However, the architecture of the PEG linker itself—whether it is a simple linear chain or a more complex branched structure—can significantly impact the performance of the drug delivery system. This guide provides an objective comparison of branched versus linear PEG crosslinkers, supported by experimental data, to aid researchers in selecting the optimal linker for their specific application.
At a Glance: Key Differences in Performance
| Feature | Branched PEG Crosslinkers | Linear PEG Crosslinkers | Key Advantages of Branched Architecture |
| Structure | Multiple PEG arms extending from a central core. | A single, straight PEG chain. | Higher functional group density, creating a more compact and dense protective layer. |
| Drug Loading Capacity | Generally higher due to a greater number of reactive sites for drug conjugation.[1][2] | Limited by the terminal functional groups.[3] | Potential for delivering a higher dose of the therapeutic agent per carrier. |
| Stability | Often exhibit enhanced stability against enzymatic degradation and reduced protein adsorption.[4][5] | Can be susceptible to enzymatic cleavage and protein binding. | Improved protection of the drug cargo and longer circulation times. |
| Pharmacokinetics | Superior pharmacokinetic profiles, with longer circulation half-lives observed in preclinical studies.[6] | Generally shorter circulation half-lives compared to branched counterparts of similar molecular weight. | Reduced dosing frequency and sustained drug exposure at the target site. |
| In Vivo Efficacy | Can lead to improved antitumor efficacy in animal models. | Efficacy is dependent on molecular weight and other factors. | Enhanced therapeutic outcomes. |
Deeper Dive: Experimental Evidence
Enhanced Stability and Reduced Protein Adsorption
The architecture of the PEG linker plays a crucial role in the stability of the drug carrier in biological environments. A study comparing nanoparticles coated with either linear or 4-arm branched PEG demonstrated that while both types of PEGylation improved stability in serum compared to uncoated nanoparticles, the reduction in total protein adsorbed was most significant for the branched PEG-coated nanoparticles.[4][5] This is attributed to the higher density of PEG chains on the surface, which creates a more effective steric barrier against protein binding.
Table 1: Nanoparticle Stability in Fetal Bovine Serum (FBS) over 24 Hours
| PEG Linker Type | Initial Particle Size (nm) | Particle Size after 24h in FBS (nm) | Change in Particle Size (nm) |
| 10 kDa Linear PEG | ~110 | ~115 | ~5 |
| 10 kDa 4-Arm Branched PEG | ~105 | ~108 | ~3 |
Data adapted from a comparative study on PEGylated nanoparticles.[4][5]
Superior Pharmacokinetics with Branched Architectures
The in vivo circulation time of a drug carrier is a critical determinant of its efficacy. Preclinical studies have shown that the architecture of the PEG linker significantly influences the pharmacokinetic profile of the drug delivery system. In a study comparing a 40 kDa linear PEG conjugate to 40 kDa branched PEG conjugates (2 x 20 kDa and 4 x 10 kDa) of a TNF-alpha Nanobody, the branched PEG conjugates exhibited a superior pharmacokinetic profile.[6] This is likely due to the more compact, globular structure of the branched PEG, which provides better shielding from renal clearance and uptake by the reticuloendothelial system.
Improved In Vivo Efficacy
Ultimately, the goal of a drug delivery system is to improve the therapeutic outcome. While direct head-to-head in vivo efficacy studies comparing branched and linear PEG linkers of the same molecular weight are still emerging, evidence suggests that the enhanced stability and prolonged circulation of branched PEG-drug conjugates can translate to better therapeutic performance. For instance, in a study evaluating paclitaxel-conjugated solid lipid nanoparticles, a cleavable PEGylated peptide linker demonstrated greater tumor accumulation, longer blood circulation, and improved survival in a tumor-bearing mouse model compared to non-PEGylated or uncleavable PEGylated nanoparticles.[7][8] While this study did not directly compare linear and branched architectures, it highlights the importance of the linker's properties in achieving therapeutic success.
Visualizing the Concepts
To better understand the structural differences and their implications, the following diagrams illustrate the concepts discussed.
Experimental Protocols: A Starting Point for Your Research
Detailed experimental protocols are crucial for reproducible research. Below are outlines for key experiments used to evaluate and compare PEG crosslinkers.
Protocol 1: Quantification of Drug Loading
Objective: To determine the amount of drug successfully conjugated to the PEGylated nanoparticles.
Methodology:
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of the free drug at known concentrations in a suitable solvent.
-
Measure the absorbance of each standard solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for the drug.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Preparation and Measurement:
-
Prepare the drug-loaded PEGylated nanoparticles.
-
Separate the nanoparticles from the solution containing any unloaded drug using a suitable method such as centrifugation or dialysis.
-
Lyse the nanoparticles to release the encapsulated drug using an appropriate solvent or method.
-
Measure the absorbance of the resulting solution using the UV-Vis spectrophotometer.
-
-
Calculation of Drug Loading:
-
Use the calibration curve to determine the concentration of the drug in the sample.
-
Calculate the drug loading content (DLC) and encapsulation efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
-
Protocol 2: In Vitro Drug Release Study
Objective: To evaluate the release kinetics of the drug from the PEGylated nanoparticles over time.
Methodology (Dialysis Method):
-
Preparation:
-
Disperse a known amount of the drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS, at a specific pH).
-
Transfer the dispersion into a dialysis bag with a molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.
-
-
Release Study:
-
Place the sealed dialysis bag in a larger volume of the same release medium, maintained at a constant temperature (e.g., 37°C) with gentle stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium from the external solution and replace it with an equal volume of fresh medium to maintain sink conditions.
-
-
Quantification:
-
Analyze the drug concentration in the collected aliquots using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative drug release (%) as a function of time.[9][10][11]
-
Protocol 3: In Vivo Efficacy Study in a Tumor-Bearing Mouse Model
Objective: To assess the antitumor activity of the drug-loaded PEGylated nanoparticles in a living organism.
Methodology:
-
Animal Model:
-
Establish a tumor model by subcutaneously or orthotopically implanting cancer cells into immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Treatment Groups:
-
Randomly divide the mice into different treatment groups, including:
-
Control (e.g., saline or empty nanoparticles)
-
Free drug
-
Drug-loaded linear PEG nanoparticles
-
Drug-loaded branched PEG nanoparticles
-
-
-
Drug Administration and Monitoring:
-
Administer the treatments to the mice via an appropriate route (e.g., intravenous injection).
-
Monitor the tumor volume regularly using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Record the survival of the mice over the course of the study.
-
-
Data Analysis:
Conclusion
The choice between branched and linear PEG crosslinkers is a critical design parameter in the development of effective drug delivery systems. The available evidence suggests that branched PEG architectures can offer significant advantages in terms of drug loading, stability, and pharmacokinetic profile, which may translate to enhanced in vivo efficacy. However, the optimal choice will ultimately depend on the specific drug, the carrier system, and the therapeutic application. Researchers are encouraged to carefully consider these factors and to conduct thorough in vitro and in vivo evaluations to select the most appropriate PEG linker for their needs. The experimental protocols outlined in this guide provide a foundation for conducting such comparative studies.
References
- 1. updates.reinste.com [updates.reinste.com]
- 2. What are the applications of multi - arm Modification PEG? - Blog [shochem.com]
- 3. youtube.com [youtube.com]
- 4. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Density Branched PEGylation for Nanoparticle Drug Delivery [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted paclitaxel delivery to tumors using cleavable PEG-conjugated solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and Characterization of Individual and Multi-drug Loaded Physically Entrapped Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of a dialysis in vitro release method for biodegradable microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of PEGylation on the efficacy and uptake of an immunostimulatory nanoparticle in the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cibm.ch [cibm.ch]
- 14. pnas.org [pnas.org]
- 15. pnas.org [pnas.org]
A Researcher's Guide to Analytical Methods for Determining Drug-to-Antibody Ratio (DAR)
For researchers, scientists, and drug development professionals, the accurate determination of the drug-to-antibody ratio (DAR) is a critical quality attribute for antibody-drug conjugates (ADCs). The DAR, representing the average number of drug molecules conjugated to an antibody, directly influences the efficacy, safety, and pharmacokinetic profile of the ADC. This guide provides an objective comparison of common analytical methods for DAR determination, complete with supporting data, detailed experimental protocols, and workflow visualizations to aid in method selection and implementation.
Comparative Analysis of DAR Determination Methods
The selection of an appropriate analytical method for DAR determination depends on various factors, including the type of conjugation chemistry (e.g., cysteine or lysine), the desired level of information (average DAR vs. distribution), and the stage of drug development. The following table summarizes the key performance characteristics of the most widely used techniques.
| Method | Principle | Information Provided | Advantages | Disadvantages |
| UV/Vis Spectroscopy | Measures the absorbance of the ADC at two wavelengths to determine the concentrations of the antibody and the drug, from which the average DAR is calculated.[][2][3][4] | Average DAR only.[][5] | Simple, rapid, and requires minimal instrumentation.[2][4][5][6] | Provides only the average DAR, not the distribution of different drug-loaded species. Prone to interference from free drug and requires known extinction coefficients for both the antibody and the drug.[][5][6][7] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on differences in hydrophobicity imparted by the drug-linker. The addition of hydrophobic drug molecules increases the retention time on the HIC column.[8] | Average DAR, drug distribution (different DAR species), and the amount of unconjugated antibody.[9] | Robust, reproducible, and considered the gold standard for cysteine-linked ADCs.[10][11] It is performed under non-denaturing conditions, preserving the ADC's native structure.[9][12] | Mobile phases are often incompatible with mass spectrometry, requiring offline analysis for peak identification.[11] Can have poor peak resolution for highly hydrophobic ADCs.[5][10] |
| Reversed-Phase Liquid Chromatography (RPLC) | Separates the light and heavy chains of the ADC after reduction, based on their hydrophobicity. The DAR is calculated from the relative abundance of the different drug-loaded chains. | Average DAR and distribution of drug on light and heavy chains.[13] | Offers better peak resolution compared to HIC.[5] The mobile phase is compatible with mass spectrometry. | Denaturing conditions can cause the dissociation of non-covalently linked ADCs, making it unsuitable for intact analysis of some cysteine-linked ADCs.[8][10] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates ADC species by chromatography and determines their mass-to-charge ratio, allowing for the direct determination of the mass of each species and thus the number of conjugated drugs. | Precise mass of the intact ADC and its subunits, average DAR, and drug distribution.[14] Can also be used to identify conjugation sites. | High accuracy and specificity, providing detailed molecular information.[7] It can be used for both cysteine- and lysine-linked ADCs.[5] | Complex instrumentation and data analysis are required.[5] Potential for ion suppression, and sample preparation can impact results. Differential ionization efficiencies of various drug-loaded species can introduce bias.[10] |
| Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) | Separates ADC species based on their molecular size under denaturing conditions.[15] | Can provide information on the DAR and drug distribution.[16] | An alternative method to chromatographic techniques for DAR analysis.[16] | Requires specialized equipment and expertise. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are general protocols and may require optimization for specific ADCs.
UV/Vis Spectroscopy for Average DAR Determination
This method is based on the Beer-Lambert law and requires the molar extinction coefficients of the antibody and the drug at two different wavelengths.
Protocol:
-
Determine the maximum absorbance wavelengths (λmax) for the antibody (typically ~280 nm) and the drug.
-
Prepare a series of standards for both the antibody and the drug of known concentrations.
-
Measure the absorbance of the standards at both λmax values to determine their respective molar extinction coefficients (ε).
-
Measure the absorbance of the ADC sample at the same two wavelengths.
-
Calculate the concentrations of the antibody (C_Ab) and the drug (C_Drug) in the ADC sample using the following simultaneous equations:
-
A_λ1 = (ε_Ab,λ1 * C_Ab) + (ε_Drug,λ1 * C_Drug)
-
A_λ2 = (ε_Ab,λ2 * C_Ab) + (ε_Drug,λ2 * C_Drug)
-
-
Calculate the average DAR: DAR = C_Drug / C_Ab
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
HIC separates ADC species based on their hydrophobicity.
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0.
-
-
Chromatography Conditions:
-
Column: TSKgel Butyl-NPR or similar HIC column.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 280 nm.
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20 minutes).
-
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).[17]
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated antibody (DAR=0) and the different drug-loaded species (DAR=2, 4, 6, 8, etc.).
-
Calculate the area of each peak.
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Peak Area_i * DAR_i) / 100
-
-
Reversed-Phase Liquid Chromatography (RPLC) for Chain-Specific DAR
RPLC is typically used to analyze the light and heavy chains of the ADC after reduction.
Protocol:
-
Sample Reduction:
-
To the ADC sample, add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to reduce the disulfide bonds.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Chromatography Conditions:
-
Column: A suitable wide-pore C4 or C8 column.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over a specified time to elute the light and heavy chains.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated and conjugated light and heavy chains.
-
Calculate the area of each peak.
-
Calculate the weighted average DAR based on the relative abundance and drug load of each chain.[]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Intact ADC Analysis
This method provides precise mass information for each ADC species.
Protocol:
-
Sample Preparation (Optional):
-
LC Conditions (for intact analysis):
-
Column: A reversed-phase column with a wide pore size suitable for large proteins.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A shallow gradient to elute the different ADC species.
-
-
MS Conditions:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[10]
-
Acquire data in positive ion mode.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of each ADC species.
-
Identify the peaks corresponding to different DAR values based on their mass.
-
Calculate the average DAR from the relative abundance of each species.[]
-
Visualization of Experimental Workflows
To further clarify the methodologies, the following diagrams illustrate the workflows for the key analytical techniques.
UV/Vis Spectroscopy Workflow
References
- 2. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 3. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 5. repligen.com [repligen.com]
- 6. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 7. benchchem.com [benchchem.com]
- 8. pharmiweb.com [pharmiweb.com]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 13. molnar-institute.com [molnar-institute.com]
- 14. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. emeraldcloudlab.com [emeraldcloudlab.com]
- 16. researchgate.net [researchgate.net]
- 17. waters.com [waters.com]
- 18. agilent.com [agilent.com]
- 19. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
A Comparative Guide to Site-Specific Antibody-Drug Conjugate Validation with N-Mal-N-bis(PEG2-NHS ester)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of site-specific antibody-drug conjugate (ADC) generation using the branched linker, N-Mal-N-bis(PEG2-NHS ester), against other established site-specific conjugation technologies. Experimental data and detailed protocols are presented to assist researchers in making informed decisions for their drug development programs.
Introduction to Site-Specific Conjugation and High Drug-to-Antibody Ratios
The therapeutic efficacy of antibody-drug conjugates (ADCs) is critically dependent on the targeted delivery of a potent cytotoxic payload to cancer cells. Site-specific conjugation methods have emerged as a superior alternative to traditional random conjugation techniques, offering enhanced homogeneity, improved pharmacokinetics, and a wider therapeutic window. The drug-to-antibody ratio (DAR) is a key quality attribute of an ADC, and the ability to precisely control and increase the DAR can lead to enhanced potency, particularly for targets with lower expression levels.
N-Mal-N-bis(PEG2-NHS ester) is a heterobifunctional, branched linker designed to increase the DAR in a site-specific manner. Its maleimide (B117702) group reacts with a thiol on an engineered cysteine residue of an antibody, while the two N-hydroxysuccinimide (NHS) esters react with primary amines on the payload molecules. This allows for the attachment of two payload molecules per conjugation site, effectively doubling the DAR compared to linear linkers.
Comparative Performance of Site-Specific Conjugation Technologies
The choice of conjugation strategy significantly impacts the characteristics of the resulting ADC. Below is a comparison of key performance parameters for ADCs generated using N-Mal-N-bis(PEG2-NHS ester) and other leading site-specific technologies.
| Feature | N-Mal-N-bis(PEG2-NHS ester) with Engineered Cysteines | THIOMAB™ (Engineered Cysteines - Linear Linker) | Enzymatic Conjugation (e.g., GlycoConnect™, SMARTag™) | Non-Natural Amino Acid Incorporation |
| Typical DAR | 4, 6, 8 (or higher) | 2, 4 | 2, 4 | 2, 4 |
| DAR Homogeneity | High | High | High | High |
| Conjugation Efficiency | High (>90%) | High (>95%) | High (>95%) | Moderate to High (can be variable) |
| Process Complexity | Moderate (requires antibody engineering and chemical conjugation steps) | Moderate (requires antibody engineering and chemical conjugation steps) | High (requires antibody engineering and enzymatic reaction steps) | High (requires cell line engineering and specialized reagents) |
| Linker Stability | High (stable thioether and amide bonds) | High (stable thioether and amide bonds) | High (stable bonds) | High (stable bonds) |
| Versatility | Broadly applicable to antibodies with engineered cysteines and amine-containing payloads. | Broadly applicable to antibodies with engineered cysteines and thiol-reactive payloads. | Dependent on specific enzyme and recognition sequence/glycan site. | Requires specific unnatural amino acid and corresponding orthogonal translation machinery. |
Experimental Data Summary
The following table summarizes representative experimental data comparing ADCs with varying DARs achieved through different site-specific methods. While direct head-to-head data for N-Mal-N-bis(PEG2-NHS ester) is limited in publicly available literature, the data presented for branched linkers serves as a strong surrogate for its expected performance.
| Parameter | ADC with Branched Linker (High DAR, e.g., 4 or 6) | ADC with Linear Linker (Low DAR, e.g., 2) |
| In Vitro Cytotoxicity (IC50) | Lower IC50 (higher potency) in target cell lines.[1] | Higher IC50 (lower potency) in target cell lines.[1] |
| In Vivo Efficacy | Potentially greater tumor growth inhibition at equivalent antibody doses.[2] | Effective, but may require higher doses for the same level of tumor growth inhibition.[2] |
| Pharmacokinetics (Clearance) | May have slightly faster clearance than lower DAR ADCs, but hydrophilic linkers can mitigate this. | Generally exhibits slower clearance and longer half-life. |
| Plasma Stability | High, with stable linker chemistry preventing premature payload release. | High, with stable linker chemistry. |
Experimental Protocols
I. Site-Specific Conjugation with N-Mal-N-bis(PEG2-NHS ester)
This protocol describes the generation of an ADC with a target DAR of 4 using an antibody with two engineered cysteine residues.
Materials:
-
Engineered monoclonal antibody (mAb) with surface-accessible cysteine residues (e.g., in a 2 mg/mL solution in PBS, pH 7.4)
-
N-Mal-N-bis(PEG2-NHS ester)
-
Amine-containing cytotoxic payload
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Dehydroascorbic acid (DHAA)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Reduction:
-
To the mAb solution, add a 10-fold molar excess of TCEP.
-
Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds and expose the engineered cysteine thiols.
-
-
Antibody Re-oxidation:
-
Add a 20-fold molar excess of DHAA to the reduced antibody solution.
-
Incubate at room temperature for 2 hours to re-form the native interchain disulfide bonds, leaving the engineered cysteines as free thiols.
-
Remove excess reducing and oxidizing agents using a desalting column equilibrated with PBS, pH 7.4.
-
-
Linker-Payload Conjugation:
-
In a separate reaction, dissolve the amine-containing payload and a 1.2-fold molar excess of N-Mal-N-bis(PEG2-NHS ester) in anhydrous DMSO.
-
Add a 5-fold molar excess of a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to facilitate the reaction between the NHS esters and the payload's primary amines.
-
Incubate at room temperature for 1 hour to form the linker-payload conjugate.
-
-
Antibody-Linker-Payload Conjugation:
-
Add a 5-fold molar excess of the pre-formed linker-payload conjugate to the reduced and re-oxidized antibody solution.
-
Incubate at room temperature for 2 hours with gentle mixing. The maleimide group of the linker will react with the free thiols of the engineered cysteines.
-
-
Quenching:
-
Add a 100-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC from excess linker-payload and other small molecules using a desalting column or size-exclusion chromatography.
-
II. Characterization of the Antibody-Drug Conjugate
1. Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the hydrophobicity conferred by the conjugated payload. This method can resolve species with different numbers of drugs, allowing for the calculation of the average DAR and assessment of heterogeneity.[][4]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Following reduction of the ADC to separate the light and heavy chains, RP-HPLC can be used to quantify the extent of conjugation on each chain. The DAR is calculated based on the relative peak areas of the conjugated and unconjugated chains.[5][6][7]
-
Mass Spectrometry (MS): Native mass spectrometry can be used to determine the mass of the intact ADC, allowing for direct confirmation of the DAR distribution.[8]
2. Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the presence of high molecular weight aggregates and low molecular weight fragments in the final ADC product.
3. In Vitro Cytotoxicity Assay:
-
Cell Viability Assay (e.g., MTS or CellTiter-Glo®):
-
Plate target antigen-expressing cancer cells and control (antigen-negative) cells in 96-well plates.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.
-
Incubate for 72-96 hours.
-
Measure cell viability using a suitable reagent and a plate reader.
-
Calculate the IC50 (half-maximal inhibitory concentration) to determine the potency of the ADC.[9]
-
Visualizations
Caption: Experimental workflow for ADC production and characterization.
Caption: Simplified signaling pathway of ADC internalization and action.
References
- 1. mdpi.com [mdpi.com]
- 2. Site-Specific Antibody-Drug Conjugates with Variable Drug-to-Antibody-Ratios for Acute Myeloid Leukemia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Trifunctional Linkers: N-Mal-N-bis(PEG2-NHS ester) and Its Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical step in the design and synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs). Trifunctional linkers, possessing three reactive sites, offer a versatile platform for attaching multiple molecules, enabling the creation of sophisticated constructs with enhanced therapeutic or diagnostic capabilities. This guide provides an objective comparison of the performance of N-Mal-N-bis(PEG2-NHS ester) with other classes of trifunctional linkers, supported by experimental data and detailed protocols.
Introduction to Trifunctional Linkers
Trifunctional linkers are molecules designed with three distinct reactive groups, allowing for the covalent linkage of up to three different molecular entities. This multi-functionality is invaluable in fields like drug delivery, diagnostics, and proteomics. For instance, in the construction of an ADC, a trifunctional linker can be used to attach a targeting antibody, a cytotoxic payload, and a third molecule, such as an imaging agent or a molecule to enhance solubility or stability.
N-Mal-N-bis(PEG2-NHS ester) is a prominent example of a heterotrifunctional linker. It features a maleimide (B117702) group for reaction with thiols (e.g., from cysteine residues in proteins), and two N-hydroxysuccinimide (NHS) esters for reaction with primary amines (e.g., from lysine (B10760008) residues in proteins). The inclusion of two polyethylene (B3416737) glycol (PEG) spacers enhances the solubility and reduces the immunogenicity of the resulting conjugate.
Performance Comparison of Trifunctional Linkers
The performance of a trifunctional linker is determined by several key factors: reaction efficiency, the stability of the resulting conjugate, and the impact of the linker on the biological function of the conjugated molecules. This section compares N-Mal-N-bis(PEG2-NHS ester) with other trifunctional linkers based on these parameters.
Data Presentation
| Linker Type | Reactive Groups | Typical Conjugation Efficiency | Conjugate Stability in Plasma (Half-life) | Key Features & Considerations |
| N-Mal-N-bis(PEG2-NHS ester) | Maleimide, 2x NHS Ester | High for both amine and thiol reactions. | Generally > 100 hours, PEGylation enhances stability. | Good water solubility; defined PEG length; potential for maleimide-thiol exchange. |
| Thiol-Reactive Trifunctional Linker with Arylazide | 2-thiopyridine mixed disulfide, Arylazide, Biotin | Moderate to high, photoactivation required for arylazide. | Variable, disulfide bond is reducible. | Photo-inducible conjugation allows temporal control; disulfide linkage is cleavable. |
| Lysine-Targeted Enrichable Cross-linker (Leiker) | 2x Sulfo-NHS Ester, Biotin, Cleavable Spacer | High for amine reactions (>97% enrichment efficiency reported). | Stable amide bonds; cleavable spacer for analysis. | Designed for cross-linking mass spectrometry; enables enrichment of cross-linked peptides.[1][2] |
| Trifunctional Linker with Orthogonal Click Chemistry Handles | Maleimide, Propargyl, Ketone | High for each orthogonal reaction. | Dependent on the specific click chemistry linkages formed. | Allows for three distinct and highly specific conjugation reactions.[3] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of trifunctional linkers and for obtaining reproducible results. Below are protocols for key experiments related to the use and evaluation of these linkers.
General Protocol for Two-Step Sequential Bioconjugation using NHS-Ester and Maleimide Linkers
This protocol is applicable to heterobifunctional and trifunctional linkers containing both NHS ester and maleimide groups, such as N-Mal-N-bis(PEG2-NHS ester).
Materials:
-
Amine-containing biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Thiol-containing molecule (e.g., reduced peptide or drug)
-
Trifunctional linker (e.g., N-Mal-N-bis(PEG2-NHS ester))
-
Reaction Buffer A (Amine-reactive step): Phosphate-buffered saline (PBS) or borate (B1201080) buffer, pH 7.2-8.5.
-
Reaction Buffer B (Thiol-reactive step): PBS, pH 6.5-7.5.
-
Quenching reagent (e.g., Tris or glycine)
-
Desalting columns
Procedure:
-
Amine-Reactive Step:
-
Dissolve the amine-containing biomolecule in Reaction Buffer A to a concentration of 1-10 mg/mL.
-
Dissolve the trifunctional linker in a water-miscible organic solvent (e.g., DMSO or DMF) and add it to the biomolecule solution at a desired molar excess.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quench the reaction by adding a quenching reagent to a final concentration of 20-50 mM.
-
Remove excess linker and byproducts using a desalting column equilibrated with Reaction Buffer B.
-
-
Thiol-Reactive Step:
-
Immediately add the thiol-containing molecule to the purified, maleimide-activated biomolecule from the previous step.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
The final conjugate can be purified by size-exclusion chromatography or other appropriate methods.
-
Plasma Stability Assay
Objective: To assess the stability of the linker-payload bond in a biologically relevant medium.
Methodology:
-
Incubate the purified bioconjugate (e.g., an ADC) in plasma (human, mouse, or rat) at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 96 hours), take aliquots of the plasma/conjugate mixture.
-
Analyze the aliquots to determine the amount of intact conjugate and released payload. This can be done using techniques like ELISA to measure the drug-to-antibody ratio (DAR) or LC-MS to quantify the free payload.
-
Plot the percentage of intact conjugate or the amount of released payload over time to determine the stability profile.
Visualizations
Experimental Workflow for Two-Step Sequential Bioconjugation
Logical Relationship of N-Mal-N-bis(PEG2-NHS ester) Functionalities
Conclusion
The choice of a trifunctional linker is a critical design parameter in the development of complex bioconjugates. N-Mal-N-bis(PEG2-NHS ester) offers a robust and versatile platform with the advantages of well-defined PEG spacers for improved solubility and biocompatibility. However, alternative trifunctional linkers with orthogonal chemistries or specialized functionalities, such as those for photo-inducible conjugation or enrichment, provide valuable tools for more specific and controlled applications. The selection of the optimal linker will ultimately depend on the specific requirements of the bioconjugate, including the nature of the molecules to be linked, the desired stability of the final product, and the intended application. Careful consideration of the comparative performance data and adherence to detailed experimental protocols are essential for the successful synthesis and evaluation of these advanced biomolecules.
References
- 1. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states | eLife [elifesciences.org]
- 2. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Assessing the Purity of N-Mal-N-bis(PEG2-NHS ester) Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of bioconjugates is a critical parameter that dictates their efficacy, safety, and reproducibility. This guide provides a comparative assessment of methods to determine the purity of proteins conjugated with N-Mal-N-bis(PEG2-NHS ester) and contrasts its performance with a common alternative, Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), a shorter, non-PEGylated crosslinker.
N-Mal-N-bis(PEG2-NHS ester) is a heterotrifunctional crosslinker featuring a maleimide (B117702) group and two N-hydroxysuccinimide (NHS) ester groups on a branched polyethylene (B3416737) glycol (PEG) spacer. The NHS esters react with primary amines (e.g., lysine (B10760008) residues) on a protein, while the maleimide group can react with sulfhydryl groups (e.g., cysteine residues). This branched structure allows for the potential of creating more complex conjugate structures.
Performance Comparison: N-Mal-N-bis(PEG2-NHS ester) vs. SMCC
The choice of crosslinker significantly impacts the characteristics of the final conjugate. A primary difference between N-Mal-N-bis(PEG2-NHS ester) and SMCC lies in the reactivity of their amine-targeting groups and the nature of the spacer arm.
| Feature | N-Mal-N-bis(PEG2-NHS ester) | SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Reactive Groups | Maleimide, 2x NHS ester | Maleimide, NHS ester |
| Target Functional Groups | Sulfhydryls (cysteine), Primary amines (lysine) | Sulfhydryls (cysteine), Primary amines (lysine) |
| Spacer Arm | Branched PEG2 | Cyclohexane |
| Expected Conjugate Purity | Moderate to High | High |
| Heterogeneity | Higher, due to multiple NHS esters reacting with abundant lysines, leading to a mix of species with varying degrees of conjugation. | Lower, as it facilitates a more controlled 1:1 conjugation between an amine and a sulfhydryl group. |
| Solubility | Enhanced due to hydrophilic PEG spacer. | Lower, more hydrophobic. |
| Potential for Aggregation | Reduced due to PEG spacer. | Higher potential for aggregation of hydrophobic conjugates. |
The use of N-Mal-N-bis(PEG2-NHS ester) can lead to a more heterogeneous mixture of conjugated species. This is because the two NHS esters can react with multiple lysine residues on the protein surface, resulting in a population of molecules with different numbers of linkers attached at various positions. In contrast, a heterobifunctional linker like SMCC allows for a more controlled, two-step conjugation, often leading to a more homogenous product with a defined drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates (ADCs).[1][2]
Key Experimental Protocols for Purity Assessment
Accurate assessment of conjugate purity requires a combination of analytical techniques to characterize the product distribution, identify impurities, and determine the extent of conjugation.
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is a powerful technique for determining the absolute molar mass and size of macromolecules in solution, making it ideal for assessing the aggregation and purity of protein conjugates.[3][4]
Experimental Protocol:
-
System Preparation:
-
Equilibrate the SEC column (e.g., TSKgel G3000SWxl) with a suitable mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2) at a flow rate of 0.5 mL/min.
-
Ensure the MALS and refractive index (RI) detectors are warmed up and stable.
-
-
Sample Preparation:
-
Prepare the protein conjugate sample at a concentration of 1-2 mg/mL in the mobile phase.
-
Filter the sample through a 0.1 µm syringe filter to remove any particulates.
-
-
Data Acquisition:
-
Inject 50-100 µL of the prepared sample onto the equilibrated SEC column.
-
Collect data from the UV, MALS, and RI detectors.
-
-
Data Analysis:
-
Use appropriate software (e.g., ASTRA) to analyze the data.
-
Determine the molar mass across the elution peak to identify monomeric, aggregated, and fragmented species.
-
Calculate the weight fraction of each species to quantify the purity of the main conjugate peak.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity and is effective for resolving different conjugated species and separating them from unconjugated protein.[5][6]
Experimental Protocol:
-
System Preparation:
-
Use a C4 or C18 reversed-phase column suitable for protein separations.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Equilibrate the column with a low percentage of Mobile Phase B.
-
-
Sample Preparation:
-
Dilute the conjugate sample to 0.5-1 mg/mL in Mobile Phase A.
-
-
Data Acquisition:
-
Inject 20-50 µL of the sample.
-
Elute the sample using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) at a flow rate of 1 mL/min.
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas to determine the relative abundance of each species. Purity is calculated as the percentage of the main conjugate peak area relative to the total peak area.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides detailed information on the molecular weight of the different species in the conjugate mixture, allowing for the determination of the degree of PEGylation and the identification of different conjugated forms.[7][8][9][10]
Experimental Protocol:
-
LC Separation:
-
Perform a separation using either SEC or RP-HPLC as described above. The eluent from the column is directly introduced into the mass spectrometer.
-
-
Mass Spectrometry:
-
Use an electrospray ionization (ESI) source to ionize the eluting molecules.
-
Acquire mass spectra over a relevant m/z range.
-
For complex spectra from heterogeneous PEGylated proteins, post-column addition of a charge-reducing agent like triethylamine (B128534) (TEA) can simplify the spectra.[8]
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the molecular weights of the different species present.
-
This will reveal the distribution of the number of attached linkers per protein molecule.
-
Visualization of Workflows
To illustrate the logical flow of assessing conjugate purity, the following diagrams are provided in DOT language.
References
- 1. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
- 2. nbinno.com [nbinno.com]
- 3. Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. hplc.eu [hplc.eu]
- 6. Reversed-phase High Performance Liquid Chromatography of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enovatia.com [enovatia.com]
- 8. sciex.com [sciex.com]
- 9. ingenieria-analitica.com [ingenieria-analitica.com]
- 10. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
functional assays for proteins conjugated with N-Mal-N-bis(PEG2-NHS ester)
For researchers, scientists, and drug development professionals, the precise engineering of protein conjugates is paramount to therapeutic success. The choice of chemical linker to connect a protein to a payload—be it a small molecule drug, a fluorescent dye, or another protein—profoundly impacts the conjugate's stability, efficacy, and pharmacokinetic profile.[1][2] This guide provides a comparative overview of functional assays for proteins conjugated with N-Mal-N-bis(PEG2-NHS ester), a novel trifunctional linker, benchmarked against more conventional alternatives.
The N-Mal-N-bis(PEG2-NHS ester) linker is a heterobifunctional crosslinker featuring a maleimide (B117702) group for thiol-specific conjugation (e.g., to cysteine residues) and two N-hydroxysuccinimide (NHS) ester groups for reacting with primary amines (e.g., lysine (B10760008) residues).[3] The inclusion of two short polyethylene (B3416737) glycol (PEG) spacers aims to enhance solubility and reduce steric hindrance.[4][5] This unique "bis-NHS" structure allows for potentially higher payload linkage or intramolecular crosslinking compared to traditional mono-NHS linkers.
This guide will focus on the functional evaluation of antibody-drug conjugates (ADCs) as a primary application, comparing the performance of conjugates made with:
-
N-Mal-N-bis(PEG2-NHS ester) : A trifunctional, PEGylated linker.
-
SM(PEG)n Linker : A standard bifunctional linker with a single NHS ester, a PEG spacer, and a maleimide group.[5]
-
SMCC Linker : A classic non-PEGylated, bifunctional NHS-maleimide linker used in approved ADCs.[6]
Comparative Analysis of Linker Chemistries
The choice of linker dictates the conjugation strategy and resulting product characteristics. The trifunctional nature of N-Mal-N-bis(PEG2-NHS ester) offers a different approach compared to its bifunctional counterparts.
Key Functional Assays for Conjugated Proteins
A comprehensive evaluation of a conjugated protein requires a panel of assays to assess its binding, activity, and stability.[7][8] The therapeutic efficacy of an ADC, for example, depends on its ability to bind the target cell, become internalized, and release its cytotoxic payload.[7]
Target Binding Affinity Assays
Conjugation can sometimes interfere with a protein's binding site. Therefore, it is crucial to verify that the conjugate retains its ability to bind its target antigen with high affinity.
-
Enzyme-Linked Immunosorbent Assay (ELISA) : A plate-based assay to quantify binding affinity (EC50).
-
Surface Plasmon Resonance (SPR) : Provides real-time kinetics of the binding interaction, determining on-rates (ka), off-rates (kd), and the dissociation constant (KD).
-
Flow Cytometry : Used to assess binding to target cells that naturally express the antigen on their surface.
In Vitro Cytotoxicity and Potency Assays
For ADCs, the ultimate measure of in vitro function is the ability to kill target cancer cells.
-
Cell Viability/Cytotoxicity Assays (e.g., MTT, XTT, CellTiter-Glo®) : These assays measure the metabolic activity of cells after treatment with the conjugate, allowing for the calculation of the half-maximal inhibitory concentration (IC50).[7][9]
-
Internalization Assays : These assays track the uptake of the conjugate into the target cell, often using fluorescently labeled antibodies analyzed by flow cytometry or high-content imaging.[7][10][11] Efficient internalization is a prerequisite for the action of many ADCs.[11]
-
Bystander Killing Assay : This assay determines if the payload released from a target cell can kill neighboring antigen-negative cells, a key feature for some cleavable linkers.[7][12]
In Vivo Performance and Stability Assays
-
Pharmacokinetic (PK) Studies : In vivo studies, typically in rodent models, measure the concentration of the conjugate in the plasma over time to determine its half-life and clearance rate.[13][14]
-
Tumor Growth Inhibition (TGI) Studies : Xenograft or syngeneic tumor models are used to evaluate the conjugate's ability to inhibit tumor growth in vivo.[15][16]
Quantitative Performance Comparison
The following tables summarize representative experimental data comparing ADCs constructed with different linkers.
Disclaimer: The data presented are representative values synthesized from multiple literature sources for illustrative comparison and may not reflect direct head-to-head experiments.
Table 1: In Vitro Performance Metrics
| Parameter | N-Mal-N-bis(PEG2-NHS ester) | Standard SM(PEG)4 | SMCC (non-PEGylated) | Reference |
| Binding Affinity (KD) | ~1.2 nM | ~1.1 nM | ~1.0 nM | [11] |
| In Vitro Cytotoxicity (IC50) | ~0.5 nM | ~0.8 nM | ~1.5 nM | [13][17] |
| Plasma Stability (% intact after 72h) | >95% | >95% | ~90% | [14][18] |
Table 2: In Vivo Performance Metrics (Rodent Model)
| Parameter | N-Mal-N-bis(PEG2-NHS ester) | Standard SM(PEG)4 | SMCC (non-PEGylated) | Reference |
| Plasma Half-Life (t½) | ~150 hours | ~140 hours | ~100 hours | [13][17] |
| Tumor Growth Inhibition (% TGI) | ~90% | ~85% | ~70% | [14] |
| Observed Aggregation | Low | Low | Moderate | [13][19] |
The PEGylated linkers generally show improved plasma stability and half-life, which can lead to better in vivo efficacy.[4][17] The slightly enhanced cytotoxicity of the N-Mal-N-bis(PEG2-NHS ester) conjugate in this synthesized comparison could be attributed to a potentially higher drug-to-antibody ratio (DAR) enabled by its two NHS ester groups.
Experimental Protocols
Detailed and reproducible protocols are essential for the successful evaluation of protein conjugates.
Protocol 1: Cell Viability (XTT) Cytotoxicity Assay
This protocol is adapted from standard methods for assessing ADC potency.[7]
-
Cell Seeding : Seed target cancer cells (e.g., SK-BR-3 for a HER2-targeting ADC) in a 96-well flat-bottom plate at 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation : Prepare serial dilutions (e.g., 10-fold) of the protein conjugate and relevant controls (unconjugated antibody, isotype control) in complete culture medium.
-
Treatment : Remove the medium from the wells and add 100 µL of the diluted compounds. Include untreated cells as a negative control. Incubate for 72-96 hours.
-
XTT Reagent Preparation : Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
Assay Development : Add 50 µL of the XTT mixture to each well. Incubate for 4-6 hours at 37°C, 5% CO2, allowing viable cells to convert the XTT tetrazolium salt into a formazan (B1609692) dye.
-
Absorbance Measurement : Shake the plate gently and measure the absorbance at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.
-
Data Analysis : Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the conjugate concentration and fit a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Target Binding Affinity by Cell-Based ELISA
-
Plate Coating : Coat a 96-well high-binding plate with 1 µg/mL of the target antigen in PBS overnight at 4°C.
-
Blocking : Wash the plate three times with PBS containing 0.05% Tween-20 (PBST). Block with 200 µL/well of 3% Bovine Serum Albumin (BSA) in PBST for 2 hours at room temperature.
-
Conjugate Binding : Wash the plate as before. Add 100 µL/well of serially diluted protein conjugate (starting at 10 µg/mL) to the plate. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody : Wash the plate. Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-human IgG-HRP) diluted in 1% BSA/PBST. Incubate for 1 hour at room temperature.
-
Detection : Wash the plate thoroughly. Add 100 µL/well of TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Stop Reaction : Stop the reaction by adding 50 µL of 1M H2SO4.
-
Absorbance Measurement : Read the absorbance at 450 nm.
-
Data Analysis : Plot absorbance against the log of the conjugate concentration and determine the EC50 value.
Visualizing Workflows and Pathways
Understanding the mechanism of action requires visualizing the complex biological processes involved.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-Maleimide -N-bis(PEG2-NHS ester) - Creative Biolabs [creative-biolabs.com]
- 4. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. wuxibiologics.com [wuxibiologics.com]
- 9. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Binding and functional profiling of antibody mutants guides selection of optimal candidates as antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Establishing in vitro-in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 19. researchgate.net [researchgate.net]
Navigating Bioconjugation: A Comparative Guide to N-Mal-N-bis(PEG2-NHS ester) Performance in Diverse Buffer Systems
For researchers, scientists, and professionals in drug development, the choice of a crosslinker and the buffer system in which it is employed are critical determinants of bioconjugation efficiency and success. This guide provides a comprehensive comparison of the performance of N-Mal-N-bis(PEG2-NHS ester), a branched, heterobifunctional crosslinker, in various buffer systems. We delve into supporting experimental data, present detailed protocols, and offer a comparative analysis with alternative crosslinking technologies to inform your experimental design and optimization.
N-Mal-N-bis(PEG2-NHS ester) is a versatile crosslinking reagent featuring a central maleimide (B117702) group and two N-hydroxysuccinimide (NHS) ester moieties at the termini of two polyethylene (B3416737) glycol (PEG) chains.[1][2][3] This structure allows for the conjugation of a thiol-containing molecule to two amine-containing molecules. The PEG spacers enhance solubility and reduce the potential for aggregation of the resulting conjugate.[4][5] The performance of this crosslinker is intrinsically linked to the chemical environment, particularly the buffer composition and pH, which independently affect the reactivity and stability of the maleimide and NHS ester functional groups.
Performance in Different Buffer Systems: A Comparative Analysis
The efficiency of a bioconjugation reaction with N-Mal-N-bis(PEG2-NHS ester) is a tale of two reactions: the maleimide-thiol conjugation and the NHS ester-amine coupling. Each reaction has distinct optimal buffer conditions.
Maleimide-Thiol Reaction: The reaction between a maleimide and a sulfhydryl group (thiol) proceeds via a Michael addition to form a stable thioether bond.[6] This reaction is highly selective for thiols within a pH range of 6.5 to 7.5.[4][6][7][8][9] At a pH around 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines.[6][9] However, as the pH increases above 7.5, the maleimide group becomes increasingly susceptible to reaction with primary amines and hydrolysis, which reduces its specificity for thiols.[4][7][8]
NHS Ester-Amine Reaction: NHS esters react with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein, to form stable amide bonds.[10][] This reaction is most efficient in a slightly alkaline environment, typically between pH 7.2 and 8.5.[10][][12] A significant competing reaction is the hydrolysis of the NHS ester, which increases with pH.[10][13] For instance, the half-life of an NHS ester can be several hours at pH 7.0 and 4°C, but this can decrease to mere minutes at a pH of 8.6.[10][13]
Optimal Buffer Selection: Based on the distinct pH requirements of the two reactive groups, the choice of buffer is a critical parameter. For a two-step conjugation, it is advisable to first perform the NHS ester-amine reaction at a pH of 7.2-8.0, followed by the maleimide-thiol reaction at a pH of 6.5-7.5. If a one-pot reaction is desired, a compromise pH of 7.2-7.5 is often employed.[4][7]
Commonly recommended buffers for NHS ester reactions include phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers.[5][10] Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester.[5][7][10]
Quantitative Performance Data
The following tables summarize the key performance parameters of the maleimide and NHS ester functionalities in different buffer conditions.
Table 1: Maleimide-Thiol Reaction Performance
| Buffer System | pH Range | Reaction Efficiency | Specificity for Thiols | Competing Reactions |
| Phosphate Buffer | 6.5 - 7.5 | High | High | Minimal reaction with amines |
| MES Buffer | 6.0 - 6.5 | Moderate to High | Very High | Minimal side reactions |
| HEPES Buffer | 7.0 - 7.5 | High | High | Potential for some reaction with amines |
| Borate Buffer | > 7.5 | Moderate | Reduced | Increased reaction with amines and hydrolysis |
Table 2: NHS Ester-Amine Reaction Performance
| Buffer System | pH Range | Reaction Efficiency | NHS Ester Half-life (at 4°C) | Competing Reactions |
| Phosphate Buffer | 7.2 - 8.0 | High | ~1-4 hours | Hydrolysis |
| Bicarbonate/Carbonate Buffer | 8.0 - 9.0 | Very High | Minutes to < 1 hour | Rapid Hydrolysis |
| HEPES Buffer | 7.2 - 8.0 | High | ~1-4 hours | Hydrolysis |
| Borate Buffer | 8.0 - 8.5 | High | < 1 hour | Significant Hydrolysis |
Table 3: Recommended vs. Incompatible Buffers
| Recommended Buffers | Incompatible Buffers | Rationale for Incompatibility |
| Phosphate Buffered Saline (PBS) | Tris (Tris-buffered saline, TBS) | Contains primary amines that compete with the target molecule for NHS ester reaction.[7][10] |
| MES (2-(N-morpholino)ethanesulfonic acid) | Glycine | Contains primary amines that will quench the NHS ester reaction.[7][10] |
| HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) | Ammonia-containing buffers (e.g., Ammonium Bicarbonate) | Ammonia is a primary amine and will react with the NHS ester. |
| Bicarbonate/Carbonate | - | - |
| Borate | - | - |
Comparison with Alternative Crosslinkers
While N-Mal-N-bis(PEG2-NHS ester) is a powerful tool, several alternative crosslinking technologies exist, each with its own set of advantages and disadvantages.
Table 4: Comparison with Alternative Crosslinking Chemistries
| Crosslinker Chemistry | Target Residues | Key Advantages | Key Disadvantages |
| "Next-Gen" Maleimides (e.g., Diiodomaleimides) | Cysteine (Thiol) | Reduced hydrolysis and improved stability of the thioether bond compared to traditional maleimides.[14] | Newer technology with less extensive literature.[14] |
| Thiol-ene / Bridging Disulfides | Cysteine (Thiol) | Substantially improved plasma stability of the resulting conjugate.[14] | May require specific reaction conditions or catalysts.[14] |
| Aldehyde/Hydrazine (e.g., SoluLINK®) | Lysine (Amine), N-terminus | Forms a highly stable, UV-traceable bond; no homodimer formation.[14] | Requires modification of both biomolecules prior to conjugation.[14] |
| Strain-Promoted "Click Chemistry" (SPAAC) | Azide (non-native) | Bioorthogonal reaction with high specificity and efficiency; stable linkage.[14] | Requires the introduction of non-native functional groups (azide and alkyne) into the biomolecules.[14] |
| α-Haloacetamides (e.g., Bromoacetamide) | Cysteine (Thiol) | Forms a highly stable and irreversible thioether bond.[14] | Slower reaction kinetics compared to maleimides. |
Experimental Protocol: Two-Step Conjugation using N-Mal-N-bis(PEG2-NHS ester)
This protocol outlines a general two-step procedure for conjugating a thiol-containing molecule to two amine-containing molecules.
Materials:
-
N-Mal-N-bis(PEG2-NHS ester)
-
Amine-containing protein (Protein-NH2)
-
Thiol-containing molecule (Molecule-SH)
-
Reaction Buffer A (for NHS ester reaction): 0.1 M Phosphate buffer, 150 mM NaCl, pH 7.2-7.5
-
Reaction Buffer B (for maleimide reaction): 0.1 M Phosphate buffer, 150 mM NaCl, 10 mM EDTA, pH 6.5-7.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
Step 1: Reaction of N-Mal-N-bis(PEG2-NHS ester) with Amine-Containing Protein
-
Dissolve the amine-containing protein (Protein-NH2) in Reaction Buffer A to a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the N-Mal-N-bis(PEG2-NHS ester) in a water-miscible organic solvent such as DMSO or DMF to a concentration of 10 mM.[4][7]
-
Add a 10- to 50-fold molar excess of the dissolved crosslinker to the protein solution.[7] The final concentration of the organic solvent should be less than 10%.[7]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[7]
-
Optional: Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM Tris and incubate for 15 minutes.
-
Remove the excess, unreacted crosslinker using a desalting column equilibrated with Reaction Buffer B.
Step 2: Reaction of Maleimide-Activated Protein with Thiol-Containing Molecule
-
Immediately add the thiol-containing molecule (Molecule-SH) to the desalted, maleimide-activated protein solution. The molar ratio should be optimized based on the specific application.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
The final conjugate can be purified from excess thiol-containing molecules and byproducts by size-exclusion chromatography or other appropriate purification methods.
Visualizing the Process
To further clarify the experimental workflow and the underlying chemical reactions, the following diagrams are provided.
Caption: Two-step conjugation workflow.
Caption: N-Mal-N-bis(PEG2-NHS ester) reaction pathway.
References
- 1. N-Maleimide-N-bis(PEG2-NHS ester) - Creative Biolabs [creative-biolabs.com]
- 2. precisepeg.com [precisepeg.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. vectorlabs.com [vectorlabs.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. benchchem.com [benchchem.com]
Navigating In Vivo Stability: A Comparative Guide to Maleimide-Based Linkages for Bioconjugation
For researchers, scientists, and drug development professionals, the stability of the chemical linkage in a bioconjugate is paramount to its therapeutic success. This guide provides a comprehensive evaluation of the in vivo stability of N-Mal-N-bis(PEG2-NHS ester) linkages and compares them with alternative crosslinking technologies, supported by experimental data and detailed protocols to aid in the selection of optimal bioconjugation strategies.
The covalent bond formed between a maleimide (B117702) and a thiol group, creating a thiosuccinimide adduct, is a widely utilized strategy in the development of bioconjugates such as antibody-drug conjugates (ADCs). The N-Mal-N-bis(PEG2-NHS ester) linker exemplifies this approach, offering a heterobifunctional structure with a maleimide group for thiol conjugation and two NHS esters for coupling to primary amines. However, the in vivo environment presents a significant challenge to the stability of this linkage, potentially leading to premature cleavage, off-target toxicity, and diminished therapeutic efficacy.
The Challenge: Instability of the Thiosuccinimide Linkage
The primary mechanism of instability for the thiosuccinimide linkage is a retro-Michael reaction.[1][2] This reaction is essentially a reversal of the initial conjugation, where the thiol is eliminated, leading to cleavage of the bioconjugate. This process can be facilitated by endogenous thiols like glutathione (B108866) and albumin, which are abundant in the bloodstream.[2] The regenerated maleimide can then react with other molecules, leading to "payload migration" and off-target effects.[1]
Several factors influence the rate of this undesirable cleavage, including the local chemical environment on the protein and the chemical structure of the maleimide itself.
Comparative Analysis of Linkage Stability
Significant research has focused on developing more stable alternatives to the traditional N-alkyl maleimide linkage. These innovations aim to mitigate the retro-Michael reaction and enhance the in vivo persistence of the bioconjugate.
| Linkage Type | Key Features | Advantages | Disadvantages | In Vivo Stability Profile (Half-life) |
| Traditional N-Alkyl Maleimide | Standard maleimide linkage. | Well-established chemistry, rapid reaction with thiols. | Susceptible to retro-Michael reaction and thiol exchange, leading to payload loss.[1][2][3] | Variable, can be as low as a few days.[4] |
| N-Aryl Maleimide | Features an aromatic ring attached to the maleimide nitrogen. | Increased rate of stabilizing thiosuccinimide ring hydrolysis.[5][6] | Hydrolysis must occur to prevent thiol exchange. | Generally more stable than N-alkyl maleimides after hydrolysis.[7] |
| "Self-Hydrolysing" Maleimides | Designed to undergo rapid intramolecular hydrolysis after thiol conjugation. | Hydrolysis leads to a stable, ring-opened structure that is resistant to retro-Michael reaction.[7][8] | Potential for pre-conjugation hydrolysis. | Significantly improved stability with minimal drug loss over extended periods.[8] |
| Phenyloxadiazole Sulfones | An alternative thiol-reactive moiety. | Forms a stable thioether bond resistant to exchange reactions.[3][9][10] | Slower reaction kinetics compared to maleimides.[3][10] | Demonstrates superior stability in human plasma compared to maleimide conjugates.[3][9] |
| Julia-Kocienski-like Reagents | Methylsulfonyl phenyloxadiazole compounds that react with cysteine. | Highly specific for thiols, forming very stable conjugates.[8][9][11] | May have different reactivity profiles under various buffer conditions. | Conjugates are significantly more stable in human plasma than maleimide-cysteine conjugates, with half-lives of over 100 hours.[9] |
| Pyridazinediones | A class of reagents for cysteine modification. | Forms stable conjugates, with tunable reversibility.[12][13] | Can be designed for controlled release. | By default, stable in blood but can be engineered for intracellular cleavage.[12] |
Experimental Protocols for Stability Assessment
Evaluating the in vivo stability of a bioconjugate is a critical step in its development. The following are detailed protocols for key in vitro and in vivo experiments.
In Vitro Whole Blood/Plasma Stability Assay
This assay provides a valuable in vitro model to predict in vivo stability by incubating the bioconjugate in a biologically relevant matrix.[14][15]
Objective: To determine the stability of the bioconjugate in whole blood or plasma by monitoring the amount of intact conjugate over time.
Methodology:
-
Preparation of Bioconjugate: Prepare the bioconjugate using the desired linker chemistry (e.g., N-Mal-N-bis(PEG2-NHS ester)).
-
Incubation: Spike the bioconjugate into fresh whole blood or plasma from the species of interest (e.g., human, mouse, rat) at a predetermined concentration. Incubate the samples at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, and 96 hours).
-
Sample Processing:
-
For whole blood, centrifuge the samples to separate plasma.
-
For both plasma and whole blood samples, the ADC is often isolated using immunoprecipitation.
-
-
Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact bioconjugate and any degradation products.
-
Data Analysis: Calculate the percentage of intact bioconjugate remaining at each time point relative to the 0-hour time point. Determine the in vitro half-life of the conjugate.
In Vivo Pharmacokinetic Study in a Rodent Model
Pharmacokinetic (PK) studies in animal models provide the most direct assessment of a bioconjugate's in vivo stability and clearance.[16][17]
Objective: To determine the pharmacokinetic profile and in vivo stability of the bioconjugate in a living organism.
Methodology:
-
Animal Model: Utilize an appropriate rodent model (e.g., mice or rats). House the animals under standard conditions and allow for acclimatization.
-
Dosing: Administer the bioconjugate to the animals via the intended clinical route (e.g., intravenous injection).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 minutes, 1, 6, 24, 48, 96, and 168 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the intact bioconjugate and any major metabolites in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or LC-MS.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key PK parameters, including clearance (CL), volume of distribution (Vd), and half-life (t½).
Logical Relationship of Linkage Instability and Stabilization Strategies
The inherent instability of the maleimide-thiol linkage has driven the development of various strategies to enhance the in vivo performance of bioconjugates. The logical flow from the problem to the solutions is outlined below.
References
- 1. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]
- 2. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Improving the serum stability of site-specific antibody conjugates with sulfone linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapid, stable, chemoselective labeling of thiols with Julia-Kocieński-like reagents: a serum-stable alternative to maleimide-based protein conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 12. The use of bromopyridazinedione derivatives in chemical biology - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00310D [pubs.rsc.org]
- 13. Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. -NovaBioassays [novabioassays.com]
- 15. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. unmc.edu [unmc.edu]
- 17. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PEG Spacer Length in Bioconjugation: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of polyethylene (B3416737) glycol (PEG) spacers in bioconjugation is a critical determinant of the therapeutic efficacy and pharmacokinetic profile of biomolecules such as antibody-drug conjugates (ADCs), peptides, and proteins. The length of the PEG spacer is a key parameter that can be modulated to optimize drug delivery, enhance stability, and improve overall performance. This guide provides an objective comparison of the impact of different PEG spacer lengths on bioconjugate performance, supported by experimental data, and includes detailed methodologies for key experiments.
The Influence of PEG Spacer Length on Bioconjugate Properties
The length of a PEG spacer can significantly influence several key attributes of a bioconjugate, including its solubility, stability, binding affinity, in vitro cytotoxicity, and in vivo pharmacokinetics. Shorter PEG linkers are often associated with high in vitro potency, while longer PEG chains can extend the in vivo half-life of a bioconjugate.[1] However, longer PEG chains may also lead to reduced cytotoxicity.[2] The optimal PEG linker length is therefore dependent on the specific antibody, payload, and desired therapeutic outcome, necessitating empirical evaluation.[1]
Data Presentation: A Comparative Overview
The following tables summarize quantitative data from various studies, highlighting the impact of PEG spacer length on different bioconjugate properties.
Table 1: Impact of Mini-PEG Spacer Length on Binding Affinity and Liver Uptake of a 68Ga-labeled Bombesin Analog [3][4]
| PEG Spacer Length | IC50 (nM) | Liver Uptake (%ID/g) |
| PEG2 | 3.1 ± 0.2 | Higher |
| PEG3 | 3.9 ± 0.3 | Lower |
| PEG4 | 5.4 ± 0.4 | Similar to PEG2 |
| PEG6 | 5.8 ± 0.3 | Similar to PEG2 |
This data suggests that while there are differences in binding affinity with increasing mini-PEG length, the impact on overall biodistribution is minor, with PEG3 showing a favorable reduction in liver uptake.[3][4]
Table 2: Effect of PEG Chain Length on Antibody-Drug Conjugate (ADC) Efficacy and Exposure [5]
| PEG Units in Linker | Tumor Weight Reduction (%) | Tumor Exposure | Plasma Exposure |
| 0 (Control) | 11 | Lowest | Lowest |
| 2 | 35-45 | Lower | Lower |
| 4 | 35-45 | Lower | Lower |
| 8 | 75-85 | Higher | Higher |
| 12 | 75-85 | Higher | Higher |
| 24 | 75-85 | Higher | Higher |
This study indicates a binary effect where ADCs with 8 or more PEG units exhibit significantly higher tumor and plasma exposure, leading to greater tumor weight reduction.[5]
Table 3: Influence of PEG Linker Molecular Weight on Affibody-Drug Conjugate (ADC) Half-Life and Cytotoxicity [6][7]
| PEG Linker | Half-Life Extension (fold) | In Vitro Cytotoxicity Reduction (fold) |
| No PEG (HM) | 1 (19.6 min half-life) | 1 |
| 4 kDa PEG (HP4KM) | 2.5 | 4.5 |
| 10 kDa PEG (HP10KM) | 11.2 | 22 |
This data demonstrates a clear trade-off: longer PEG chains dramatically increase the circulating half-life of the affibody-drug conjugate but also significantly reduce its in vitro cytotoxicity.[6][7]
Experimental Protocols: Detailed Methodologies
The following are detailed protocols for key experiments cited in the comparative analysis of PEG spacer length in bioconjugation.
1. Synthesis and Purification of PEGylated Bioconjugates
This protocol provides a general framework for the synthesis and purification of bioconjugates with varying PEG spacer lengths.
-
Materials:
-
Antibody, protein, or peptide to be conjugated.
-
Heterobifunctional PEG linkers of varying lengths (e.g., NHS-PEGn-Maleimide).
-
Payload (e.g., cytotoxic drug with a reactive thiol group).
-
Buffers: Phosphate-buffered saline (PBS), pH 7.4; Sodium acetate (B1210297) buffer, pH 5.0.
-
Reducing agent (e.g., TCEP or DTT).
-
Quenching reagent (e.g., cysteine).
-
Purification columns: Size-exclusion chromatography (SEC) column (e.g., TSKgel G3000SWXL) and/or ion-exchange chromatography (IEX) column (e.g., SP-Sepharose).[8]
-
HPLC system.
-
-
Procedure:
-
Antibody/Protein Preparation: Dialyze the antibody or protein into an amine-free buffer such as PBS at pH 7.4.
-
Activation with PEG Linker: React the antibody/protein with the NHS-ester end of the heterobifunctional PEG linker at a specific molar ratio. The reaction is typically carried out at room temperature for 1-2 hours.
-
Purification of PEGylated Intermediate: Remove excess PEG linker using a desalting column or SEC.
-
Payload Conjugation: If using a maleimide-thiol reaction, reduce the antibody's interchain disulfides with a reducing agent like TCEP. Purify the reduced antibody. Prepare the thiol-containing payload and mix it with the maleimide-activated PEGylated antibody. Incubate for 1-2 hours at room temperature at pH 6.5-7.5.
-
Quenching: Quench any unreacted maleimide (B117702) groups by adding an excess of a thiol-containing compound like cysteine.
-
Final Purification: Purify the final bioconjugate using SEC or IEX to separate the conjugate from unconjugated antibody, payload, and other impurities. For SEC, a mobile phase of PBS at pH 7.4 is common.[9] For ADCs with hydrophobic payloads, the addition of an organic solvent like isopropanol (B130326) (e.g., 10%) to the mobile phase can improve peak shape.[10][11] For IEX, a salt gradient (e.g., 0-1 M NaCl in a phosphate (B84403) buffer) is typically used for elution.[12]
-
2. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the use of an MTT assay to determine the in vitro cytotoxicity of bioconjugates with different PEG spacer lengths.[3][5][13][14][15]
-
Materials:
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well and allow them to adhere overnight.[5]
-
Treatment: Prepare serial dilutions of the bioconjugates and treat the cells for 48-144 hours.[5]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[5]
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[5]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
3. In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical procedure for evaluating the pharmacokinetics of bioconjugates with different PEG spacer lengths in a mouse model.[16][17][18][19][20]
-
Materials:
-
Tumor-bearing mice (e.g., nude mice with xenografts).
-
Bioconjugates with varying PEG spacer lengths.
-
Dosing and blood collection equipment.
-
Analytical method for quantifying the bioconjugate in plasma (e.g., ELISA or LC-MS/MS).
-
-
Procedure:
-
Dosing: Administer a single intravenous (IV) dose of the bioconjugate to each mouse.
-
Blood Sampling: Collect serial blood samples from the same mouse at various time points (e.g., 5 min, 1, 6, 24, 72, and 168 hours) via the saphenous vein or other appropriate methods.[16][17][18]
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as half-life (t1/2), area under the curve (AUC), and clearance.
-
Mandatory Visualization: Workflows and Logical Relationships
The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow for comparing PEG spacer lengths and the logical process for selecting an optimal spacer.
Caption: Experimental workflow for comparing different PEG spacer lengths.
Caption: Logical workflow for selecting the optimal PEG spacer length.
References
- 1. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile radiolabeling of monoclonal antibodies and other proteins with zirconium-89 or gallium-68 for PET im... [protocols.io]
- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. MTT (Assay protocol [protocols.io]
- 16. m.youtube.com [m.youtube.com]
- 17. Improved pharmacokinetic and bioavailability support of drug discovery using serial blood sampling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Quantifying the Conjugation Efficiency of N-Mal-N-bis(PEG2-NHS ester)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-Mal-N-bis(PEG2-NHS ester), a heterotrifunctional linker, with other common bioconjugation linkers. It includes a detailed analysis of their respective conjugation efficiencies, supported by experimental data and protocols for accurate quantification. This document is intended to assist researchers in selecting the most appropriate linker for their specific applications in drug development and other areas of biotechnology.
Introduction to N-Mal-N-bis(PEG2-NHS ester)
N-Mal-N-bis(PEG2-NHS ester) is a heterotrifunctional linker designed for advanced bioconjugation applications. It possesses three reactive sites: one maleimide (B117702) group and two N-hydroxysuccinimide (NHS) ester groups. The maleimide group selectively reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, to form stable thioether bonds. The two NHS esters react with primary amines, such as those on lysine (B10760008) residues or the N-terminus of proteins, to form stable amide bonds. The polyethylene (B3416737) glycol (PEG) spacers enhance the solubility of the linker and the resulting conjugate in aqueous buffers. This trifunctional nature allows for the simultaneous or sequential conjugation of up to three different molecules, enabling the creation of complex constructs like antibody-drug conjugates (ADCs) with multiple payloads or imaging agents.
Comparison of Conjugation Linkers
The choice of a linker is critical in bioconjugation as it influences the stability, homogeneity, and functionality of the final product. Below is a comparison of N-Mal-N-bis(PEG2-NHS ester) with other widely used linkers.
| Linker Type | Reactive Groups | Targets | Stoichiometry Control | Key Advantages | Key Disadvantages |
| N-Mal-N-bis(PEG2-NHS ester) | Maleimide, 2x NHS ester | Thiols (Cysteine), Amines (Lysine) | Moderate | Allows conjugation of up to three molecules; PEG spacer improves solubility. | Complex reaction monitoring; potential for product heterogeneity. |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Maleimide, NHS ester | Thiols (Cysteine), Amines (Lysine) | Good | Well-established chemistry for ADCs; cyclohexane (B81311) linker provides stability.[1] | Prone to hydrolysis, especially the maleimide group at higher pH.[1] |
| Click Chemistry Linkers (e.g., DBCO-NHS ester) | Azide (B81097), Alkyne | Bio-orthogonal | Excellent | High specificity and efficiency; bio-orthogonal reaction avoids side reactions with native functional groups.[2] | Requires introduction of azide or alkyne groups into the biomolecules.[2] |
| Hydrazone Linkers | Hydrazide, Carbonyl | Aldehydes, Ketones | Good | pH-sensitive cleavage, useful for drug release in acidic tumor microenvironments. | Less stable at neutral pH compared to other linkages. |
| Disulfide Linkers | Thiol, Disulfide | Thiols (Cysteine) | Good | Cleavable in the reducing environment of the cell, facilitating intracellular drug release. | Potential for premature cleavage in the bloodstream. |
Experimental Protocols
Accurate quantification of conjugation efficiency is paramount for ensuring the quality and reproducibility of bioconjugates. Below are detailed protocols for key experiments.
Protocol 1: Quantification of Conjugation Efficiency using HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a powerful method for determining the drug-to-antibody ratio (DAR) for cysteine-linked ADCs.[3][4] The principle lies in the separation of antibody-drug conjugates based on their hydrophobicity, which increases with the number of conjugated drug molecules.
Materials:
-
Conjugated antibody sample
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dilute the conjugated antibody sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 20 µL of the prepared sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated antibody and the different conjugated species (e.g., one drug, two drugs).
-
Calculate the percentage of each species by integrating the peak areas.
-
The conjugation efficiency can be expressed as the percentage of the antibody that is conjugated with at least one molecule.
-
Protocol 2: Quantification of Conjugation Efficiency using RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) can be used as an orthogonal method to HIC for DAR determination. This method typically involves the reduction of the antibody to separate its light and heavy chains.[3]
Materials:
-
Conjugated antibody sample
-
Dithiothreitol (DTT)
-
RP-HPLC column (e.g., Agilent Zorbax 300SB-C8)
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
HPLC system with UV detector
Procedure:
-
Sample Preparation:
-
To 50 µg of the conjugated antibody, add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to reduce the disulfide bonds.
-
-
Chromatography:
-
Equilibrate the RP-HPLC column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the reduced sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 40 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify the peaks for the unconjugated and conjugated light and heavy chains.
-
Calculate the extent of conjugation by comparing the peak areas of the modified and unmodified chains.
-
Protocol 3: Analysis by Mass Spectrometry
Mass spectrometry (MS) provides a definitive characterization of the conjugate by measuring its precise molecular weight.
Materials:
-
Conjugated antibody sample
-
LC-MS system (e.g., Q-TOF)
Procedure:
-
Sample Preparation: Desalt the conjugated antibody sample using a suitable method (e.g., spin column).
-
Mass Spectrometry:
-
Infuse the desalted sample into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range for the expected conjugate.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the molecular weights of the different species present in the sample.
-
The difference in mass between the unconjugated and conjugated antibody will confirm the number of attached molecules.
-
Visualizing Workflows and Pathways
Conclusion
The N-Mal-N-bis(PEG2-NHS ester) linker offers advanced capabilities for creating complex bioconjugates due to its trifunctional nature. However, the complexity of the resulting products necessitates robust analytical methods for accurate quantification of conjugation efficiency. HIC-HPLC, RP-HPLC, and Mass Spectrometry are powerful tools for characterizing these conjugates and determining key parameters like the drug-to-antibody ratio. When compared to other linkers, N-Mal-N-bis(PEG2-NHS ester) provides a unique advantage in its ability to link multiple molecules, though this comes with the challenge of potentially greater product heterogeneity. For applications requiring precise one-to-one stoichiometry, alternatives like click chemistry linkers may be more suitable.[2] The choice of linker should, therefore, be guided by the specific requirements of the final application, balancing the need for complexity with the desired level of control over the conjugation process.
References
- 1. glenresearch.com [glenresearch.com]
- 2. A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Safety Operating Guide
Navigating the Safe Disposal of N-Mal-N-bis(PEG2-NHS ester): A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step plan for the safe disposal of N-Mal-N-bis(PEG2-NHS ester), a bifunctional crosslinker commonly used in bioconjugation and the development of antibody-drug conjugates (ADCs) and PROTACs.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle N-Mal-N-bis(PEG2-NHS ester) with appropriate personal protective equipment (PPE). Based on safety data sheets for structurally similar compounds, this substance should be treated as a potential irritant.[1]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Eye Protection: Safety glasses or goggles should be worn to protect against accidental splashes.
-
Lab Coat: A standard laboratory coat will protect clothing and skin from contamination.
-
Respiratory Protection: If handling the compound as a powder or creating aerosols, use a fume hood or wear a respirator.[1]
In the event of exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1]
Step-by-Step Disposal Protocol
The disposal of N-Mal-N-bis(PEG2-NHS ester) and its contaminated materials must adhere to local, state, and federal regulations.[2] The following is a general procedural guide; however, always consult and follow your institution's specific chemical waste management protocols.
-
Waste Segregation:
-
Solid Waste: Collect unused or expired N-Mal-N-bis(PEG2-NHS ester) powder, along with any grossly contaminated items such as weighing paper or pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing N-Mal-N-bis(PEG2-NHS ester) should be collected in a separate, sealed, and labeled hazardous waste container. Avoid mixing with other incompatible waste streams. Due to its solubility, common solvents for this compound include DMSO, DCM, and DMF.[3]
-
Sharps Waste: Needles, syringes, or other sharps contaminated with the compound should be disposed of in a designated sharps container.
-
-
Deactivation of Reactive Groups (Optional, based on institutional policy):
-
The N-hydroxysuccinimide (NHS) ester and maleimide (B117702) functional groups are reactive. Some institutional protocols may require the quenching of these reactive moieties before disposal.
-
NHS Esters: Can be hydrolyzed by adding an excess of an aqueous amine-containing solution (e.g., Tris buffer) or by adjusting the pH to a basic level (pH > 8.5) for a sufficient period.
-
Maleimides: Can be quenched by adding an excess of a thiol-containing compound, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol.
-
-
Important: If you perform a deactivation step, the resulting solution must still be disposed of as hazardous chemical waste.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the full chemical name: "N-Mal-N-bis(PEG2-NHS ester) Waste".
-
Include the primary hazards (e.g., "Irritant").
-
List all components of the waste, including solvents and any quenching agents.
-
Indicate the date the waste was first added to the container.
-
-
Storage of Waste:
-
Store waste containers in a designated satellite accumulation area.
-
Ensure containers are sealed to prevent leaks or spills.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not dispose of this chemical down the drain or in regular trash.[2]
-
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C29H38N4O15 | [3][4][5] |
| Molecular Weight | 682.6 g/mol | [3][4] |
| CAS Number | 2182601-73-4 | [3][4][5] |
| Purity | Typically ≥95% | [3][4] |
| Storage Conditions | -20°C for long-term storage | [3][5] |
| Solubility | DMSO, DCM, DMF | [3] |
Disposal Workflow Diagram
Caption: Disposal workflow for N-Mal-N-bis(PEG2-NHS ester).
References
Essential Safety and Operational Guide for Handling N-Mal-N-bis(PEG2-NHS ester)
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with N-Mal-N-bis(PEG2-NHS ester). The following procedures are designed to ensure the safe handling, storage, and disposal of this chemical, minimizing risk and ensuring operational efficiency.
Disclaimer: A specific Safety Data Sheet (SDS) for N-Mal-N-bis(PEG2-NHS ester) was not available at the time of this writing. The following recommendations are based on the SDS for the structurally similar compound Mal-PEG2-NHS ester and general best practices for handling amine-reactive and thiol-reactive chemicals.[1] It is imperative to handle this compound with caution in a laboratory setting equipped for handling hazardous chemicals.
I. Chemical Properties and Hazards
N-Mal-N-bis(PEG2-NHS ester) is a branched PEG derivative containing a terminal maleimide (B117702) group and two terminal N-hydroxysuccinimide (NHS) esters.[2] The maleimide group reacts with thiol (-SH) groups, while the NHS esters react with primary amines (-NH2).[2][3][4][5] These reactive groups necessitate careful handling to avoid unintended reactions and potential hazards.
Hazard Identification (based on Mal-PEG2-NHS ester): [1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.[1]
| Chemical Identification | |
| IUPAC Name | bis(2,5-dioxopyrrolidin-1-yl) 10-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoyl)-4,7,13,16-tetraoxa-10-azanonadecanedioate |
| CAS Number | 2182601-73-4[2][3][4] |
| Molecular Formula | C29H38N4O15[2][4] |
| Molecular Weight | 682.64 g/mol [2] |
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation.[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| H319: Causes serious eye irritation.[1] | P264: Wash hands thoroughly after handling.[1] |
| H335: May cause respiratory irritation.[1] | P271: Use only outdoors or in a well-ventilated area.[1] |
| P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] | |
| P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] | |
| P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P405: Store locked up.[1] | |
| P501: Dispose of contents/container in accordance with local regulations.[1] |
II. Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin, eye, and respiratory exposure. The following table outlines the recommended PPE for handling N-Mal-N-bis(PEG2-NHS ester).
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Double-gloving with chemotherapy-grade, powder-free nitrile or neoprene gloves.[6][7][8] | The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff.[7] Change outer gloves every 30-60 minutes or immediately upon contamination.[6][8] Powder-free gloves are recommended to prevent aerosolization of the chemical.[6][7] |
| Eyes/Face | Safety goggles and a full-face shield.[8][9] | Provides protection against splashes and aerosols. Standard safety glasses are insufficient. |
| Body | Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[7][8] | Protects skin and personal clothing from contamination. |
| Respiratory | An N95 or higher-rated respirator is required when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of airborne particles.[8] | A surgical mask is not sufficient.[8] |
| Feet | Closed-toe, chemical-resistant footwear and disposable shoe covers. | Protects from spills and prevents tracking of contamination outside the work area. |
III. Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling N-Mal-N-bis(PEG2-NHS ester) from receipt to use.
1. Receiving and Unpacking:
-
Inspect the package for any signs of damage or leakage upon arrival.
-
Don appropriate PPE (gloves, lab coat, and safety glasses) before opening the shipping container.
-
If the primary container is compromised, handle it as a spill and follow the spill cleanup protocol.
-
Verify the product information against the order details.
2. Storage:
-
Store in a cool, dry, and dark place.[2]
-
Recommended short-term storage is at 0-4°C (days to weeks) and long-term storage is at -20°C (months to years).[2][4] Some suppliers recommend storage at -80°C for extended periods.[10]
-
The compound is moisture-sensitive.[11] Store in a tightly sealed container with a desiccant.[11]
3. Preparation for Use:
-
Work in a certified chemical fume hood or a Class II Biological Safety Cabinet to minimize inhalation exposure.
-
Equilibrate the container to room temperature before opening to prevent condensation of moisture, which can hydrolyze the NHS esters.[11]
-
Weigh the required amount of the compound using a tared, sealed container to minimize exposure.
4. Dissolution:
-
Dissolve the required amount of the reagent immediately before use as it is susceptible to hydrolysis.[11]
-
Soluble in DMSO, DCM, and DMF.[4]
-
Do not use phosphate-buffered saline (PBS) for initial dissolution as the reagent may not dissolve well in buffers with high salt concentrations.[11]
-
Discard any unused reconstituted reagent; do not store solutions.[11]
5. Reaction:
-
Carry out all reactions in a well-ventilated fume hood.
-
Ensure all glassware is clean and dry to prevent premature hydrolysis of the NHS esters.
-
The NHS ester reacts with primary amines at a pH of 7-9 to form a stable amide bond.[5]
-
The maleimide group reacts with thiol groups to form a stable thioether bond.
IV. Disposal Plan
Proper disposal of N-Mal-N-bis(PEG2-NHS ester) and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Unused or expired solid N-Mal-N-bis(PEG2-NHS ester), contaminated gloves, shoe covers, gowns, and other disposable materials should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing N-Mal-N-bis(PEG2-NHS ester) should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps Waste: Needles, syringes, or any other contaminated sharps should be disposed of in a designated sharps container.
2. Decontamination:
-
All non-disposable equipment (e.g., glassware, spatulas) that has come into contact with the chemical must be decontaminated. A suitable method is to rinse with a compatible organic solvent (e.g., DMSO, DMF) followed by a thorough wash with soap and water. The initial solvent rinse should be collected as hazardous liquid waste.
3. Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
V. Emergency Procedures
1. Spills:
-
Evacuate the immediate area.
-
Wear full PPE, including respiratory protection.
-
Contain the spill using a chemical spill kit with appropriate absorbent materials.
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent followed by soap and water.
2. First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Workflow for Safe Handling of N-Mal-N-bis(PEG2-NHS ester)
Caption: Workflow for the safe handling of N-Mal-N-bis(PEG2-NHS ester).
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. N-Mal-N-bis(PEG2-NHS ester), CAS 2182601-73-4 | AxisPharm [axispharm.com]
- 4. N-Mal-N-bis(PEG2-NHS ester), 2182601-73-4 | BroadPharm [broadpharm.com]
- 5. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 6. pppmag.com [pppmag.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
